2,6-Dimethylstyrene
Description
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Properties
IUPAC Name |
2-ethenyl-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKXOZFTROHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174333 | |
| Record name | 2,6-Dimethylstyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-90-9 | |
| Record name | 2,6-Dimethylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylstyrene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylstyrene, a sterically hindered aromatic monomer, presents a unique chemical profile that distinguishes it from its parent compound, styrene, and other isomers. The presence of two methyl groups in the ortho positions to the vinyl group profoundly influences its reactivity, particularly its polymerization behavior. This technical guide provides a comprehensive exploration of the chemical properties of this compound, including its synthesis, spectral characteristics, and distinct reactivity patterns. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into the fundamental principles governing its behavior and potential, albeit niche, applications.
Introduction: The Significance of Steric Hindrance
Styrene and its derivatives are fundamental building blocks in polymer science and organic synthesis. However, the introduction of bulky substituents onto the aromatic ring can dramatically alter the electronic and steric environment of the vinyl group, leading to unique chemical properties. This compound (also known as 2-ethenyl-1,3-dimethylbenzene) is a prime example of such a sterically encumbered monomer. The two ortho-methyl groups flank the vinyl substituent, creating a crowded environment that restricts the approach of reactants and inhibits the chain propagation that is characteristic of typical styrene polymerization. Understanding the chemical consequences of this steric hindrance is key to harnessing the potential of this and similar molecules in specialized applications.
Molecular Structure and Physical Properties
The foundational chemical and physical properties of this compound are summarized below. These values are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.21 g/mol | [2] |
| CAS Number | 2039-90-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 184.3 °C at 760 mmHg (estimated) | [3] |
| Density | 0.893 g/cm³ | |
| Flash Point | 56.8 °C (134.0 °F) (estimated) | [3] |
| Storage | Store at 2-8°C, sealed in a dry environment. Often stabilized with a small amount of an inhibitor like 4-tert-butylcatechol. | [2], [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic transformations. The choice of method often depends on the available starting materials, desired scale, and required purity. Two common and effective laboratory-scale syntheses are the Wittig reaction and the dehydrogenation of the corresponding ethylbenzene derivative.
Synthesis via the Wittig Reaction
The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds and phosphonium ylides. For the synthesis of this compound, the readily available 2,6-dimethylbenzaldehyde is the starting material.
Sources
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylstyrene
Abstract
2,6-Dimethylstyrene is a valuable monomer in polymer chemistry, contributing to the synthesis of specialty polymers with unique thermal and mechanical properties. Its sterically hindered nature imparts distinct characteristics to the resulting materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and professionals in drug development and materials science. Each method is detailed with an emphasis on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.
Introduction: The Significance of this compound
This compound, a derivative of styrene, is a monomer of significant interest in the field of polymer science. The presence of two methyl groups ortho to the vinyl group introduces considerable steric hindrance, which influences its polymerization behavior and the properties of the resulting polymers.[1][2] Poly(this compound) exhibits a high glass transition temperature and excellent thermal stability, making it a candidate for high-performance applications. The synthesis of this monomer, however, presents challenges due to this steric hindrance. This guide explores the most effective and commonly employed synthetic strategies to produce this compound.
Industrial Production: Dehydrogenation of 2-Ethyl-m-xylene
The most prevalent industrial method for the synthesis of styrenic monomers is the catalytic dehydrogenation of their corresponding ethylbenzene precursors.[3][4] This approach is directly applicable to the synthesis of this compound from 2-ethyl-m-xylene.
Reaction Mechanism
The dehydrogenation of 2-ethyl-m-xylene is an endothermic equilibrium reaction, typically carried out at high temperatures over a solid catalyst. The reaction proceeds via the removal of two hydrogen atoms from the ethyl group to form a vinyl group.
Catalysts and Reaction Conditions
Iron oxide-based catalysts, often promoted with other metal oxides such as chromium or zinc oxide, are commonly employed for this process.[4] The reaction is typically performed in the vapor phase at temperatures ranging from 550 to 650 °C.[4][5] To shift the equilibrium towards the product and to minimize coke formation, the reaction is often carried out in the presence of superheated steam.[5]
Experimental Protocol: Catalytic Dehydrogenation
-
A fixed-bed reactor is packed with a suitable dehydrogenation catalyst (e.g., iron oxide-based).
-
The catalyst is pre-treated by heating to the reaction temperature in a stream of inert gas.
-
A feed stream consisting of 2-ethyl-m-xylene and superheated steam (typically in a molar ratio of 1:10 to 1:20) is introduced into the reactor.
-
The reaction is maintained at a temperature between 580-610 °C.[4]
-
The product stream exiting the reactor is cooled to condense the organic and aqueous phases.
-
The organic layer is separated, and this compound is purified by fractional distillation under reduced pressure to prevent polymerization.
Data Summary
| Parameter | Value | Reference |
| Temperature | 550-650 °C | [4][5] |
| Catalyst | Iron oxide-based | [4] |
| Steam/Hydrocarbon Ratio | 10:1 - 20:1 (molar) | [5] |
| Conversion (per pass) | 40-60% | |
| Selectivity | >90% |
Workflow Diagram
Caption: Workflow for the industrial synthesis of this compound.
Laboratory-Scale Synthesis: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the laboratory-scale preparation of this compound from 2,6-dimethylbenzaldehyde.[6][7][8]
Reaction Mechanism
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[8] The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[9] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for the reaction.[7]
Experimental Protocol: Wittig Olefination
Part A: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add triphenylphosphine and bromomethane in a suitable solvent like toluene.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated methyltriphenylphosphonium bromide by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
Part B: Synthesis of this compound
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (n-BuLi) dropwise.[6] A color change to deep orange or yellow indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2,6-dimethylbenzaldehyde in anhydrous THF.
-
Add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Reaction Pathway Diagram
Caption: The Wittig reaction pathway for this compound synthesis.
Grignard Reaction Approach
The Grignard reaction provides another viable route to this compound. This method typically involves the reaction of a 2,6-dimethylphenyl Grignard reagent with a suitable vinylating agent.
Reaction Mechanism
The core of this synthesis is the nucleophilic addition of the Grignard reagent to an electrophilic carbon. The choice of the vinylating agent is crucial for the success of this reaction.
Experimental Protocol: Grignard Reaction
Part A: Preparation of 2,6-Dimethylphenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.[10]
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromo-m-xylene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with a Vinylating Agent (e.g., Vinyl Bromide)
-
Cool the freshly prepared 2,6-dimethylphenylmagnesium bromide solution to 0 °C.
-
Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, purify the residue by vacuum distillation to yield this compound.
Data Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Yield | Advantages | Disadvantages |
| Dehydrogenation | 2-Ethyl-m-xylene | Iron oxide catalyst, Steam | High (industrial) | Scalable, continuous process | High energy input, catalyst deactivation |
| Wittig Reaction | 2,6-Dimethylbenzaldehyde | Methyltriphenylphosphonium bromide, n-BuLi | Good to Excellent | High functional group tolerance, reliable | Stoichiometric use of phosphine, byproduct removal |
| Grignard Reaction | 2-Bromo-m-xylene | Magnesium, Vinylating agent | Moderate to Good | Readily available starting materials | Sensitive to moisture and air, potential side reactions |
Other Synthetic Approaches
While the aforementioned methods are the most common, other strategies have been explored for the synthesis of this compound.
McMurry Coupling
The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent.[11][12][13][14] In principle, a cross-McMurry coupling between 2,6-dimethylbenzaldehyde and formaldehyde could yield this compound, although controlling the selectivity of the cross-coupling over homo-coupling can be challenging.[11]
Knoevenagel Condensation and Subsequent Decarboxylation
A Knoevenagel condensation of 2,6-dimethylbenzaldehyde with a compound containing an active methylene group, such as malonic acid or a cyanoacetate, can be performed.[15][16] The resulting product can then undergo subsequent chemical modification, such as decarboxylation, to potentially yield this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct chemical pathways. For large-scale industrial production, the catalytic dehydrogenation of 2-ethyl-m-xylene remains the most economically viable option. For laboratory-scale synthesis, the Wittig reaction offers a reliable and high-yielding route, despite the need to manage stoichiometric byproducts. The Grignard reaction presents a classic and effective alternative. The choice of the optimal synthesis route will ultimately depend on the desired scale of production, available starting materials, and the specific requirements of the intended application.
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The McMurry Coupling and Related Reactions. Organic Reactions, 2013 . [Link]
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A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. Catalysis Science & Technology, 2015 . [Link]
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Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. [Link]
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F C alkylation of m xylene (Pre-lab lecture) - YouTube. [Link]
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Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. [Link]
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Grignard reagent formation. Coordination Chemistry Reviews, 2004 . [Link]
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2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem - NIH. [Link]
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A Comprehensive Technical Guide to 2,6-Dimethylstyrene: Synthesis, Properties, and Reactivity
Abstract: This technical guide provides an in-depth exploration of 2,6-dimethylstyrene, a sterically hindered aromatic monomer. The document delineates its formal IUPAC nomenclature, structure, and key physicochemical properties. A detailed, multi-step synthesis protocol from commercially available precursors is presented, with an emphasis on the mechanistic rationale behind each transformation. The guide further investigates the unique chemical reactivity of this compound, particularly its polymerization behavior and the reactions of its vinyl and aromatic functionalities, which are heavily influenced by steric effects. This whitepaper is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and advanced organic synthesis, offering both foundational knowledge and practical, field-proven insights.
Core Identification: Nomenclature and Molecular Structure
IUPAC Nomenclature and Common Synonyms
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-ethenyl-1,3-dimethylbenzene .[1][2][3] The name logically identifies a benzene ring substituted with an ethenyl (vinyl) group and two methyl groups. The locants indicate the vinyl group is at position 1, with the methyl groups flanking it at the ortho positions, 2 and 6.
In laboratory and commercial contexts, it is widely known by its common name, this compound. Other synonyms include:
-
2,6-Dimethyl-styrol[1]
Molecular Structure and Key Identifiers
The structure of this compound is characterized by a vinyl group sterically shielded by two adjacent methyl groups on a benzene ring. This ortho-substitution pattern is the defining feature that governs its unique reactivity compared to its isomers (e.g., 2,4-dimethylstyrene or 2,5-dimethylstyrene) and the parent compound, styrene.
The steric hindrance imposed by the ortho-methyl groups restricts the free rotation of the vinyl group and influences the planarity of the molecule, which has significant implications for its polymerization and chemical reactions.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound. The following properties are compiled from authoritative chemical databases.
Physical Properties
The quantitative physical data for this compound are summarized in the table below. It is typically supplied as a liquid, often with a polymerization inhibitor.[7]
| Property | Value | Source(s) |
| Physical Form | Liquid / Oil | [4][5][8] |
| Density | 0.893 - 0.901 g/cm³ | [1][4][8] |
| Boiling Point | 184.3 °C (at 760 mmHg) | [1][9] |
| Flash Point | 56.8 °C | [1] |
| Refractive Index | 1.533 - 1.54 | [4][8] |
| Storage Temperature | 2-8 °C, sealed and dry | [4][5] |
Spectroscopic Profile
The spectroscopic signature of this compound is essential for its unambiguous identification in reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl protons (typically a complex multiplet system between 5.0-7.0 ppm), the aromatic protons (a multiplet in the 6.8-7.2 ppm region), and a sharp singlet for the six equivalent protons of the two methyl groups (around 2.3 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum provides evidence for all 10 carbon atoms, with characteristic shifts for the sp² carbons of the vinyl group and the aromatic ring, and a distinct signal for the sp³ methyl carbons.[2]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 132.[2] Key fragmentation patterns typically involve the loss of a methyl group (M-15), resulting in a prominent peak at m/z = 117, and further fragmentation leading to a peak at m/z = 115.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the vinyl group (~3080 cm⁻¹), aromatic C-H stretching (~3020 cm⁻¹), C=C stretching of the vinyl and aromatic groups (~1630 and 1600 cm⁻¹), and out-of-plane C-H bending vibrations that are diagnostic of the substitution pattern.[2]
Synthesis and Purification
The synthesis of this compound is not trivial due to the potential for side reactions and the need to control regioselectivity. A robust and logical multi-step approach starting from 1,3-dimethylbenzene (m-xylene) is outlined below. This method leverages classic, well-understood organic transformations.
Synthetic Workflow Overview
The chosen pathway involves three main steps: (1) Friedel-Crafts acylation to install a two-carbon chain, (2) reduction of the resulting ketone to a secondary alcohol, and (3) dehydration of the alcohol to form the target alkene (vinyl group).
Caption: A three-step synthesis pathway for this compound from m-xylene.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene
-
Objective: To introduce an acetyl group onto the m-xylene ring at the C2 position.
-
Methodology:
-
To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, inert solvent (e.g., dichloromethane), add acetyl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add 1,3-dimethylbenzene (1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(2,6-dimethylphenyl)ethan-1-one.
-
-
Expertise & Causality: The methyl groups are ortho-, para-directing activators. Acylation at the C4 position is sterically favored, but acylation at the C2 position, while sterically hindered, also occurs. The choice of solvent and temperature can influence the isomeric ratio. A non-polar solvent like dichloromethane is standard. Careful quenching is critical to hydrolyze the aluminum complexes and avoid violent exothermic reactions.
Step 2: Reduction of 1-(2,6-Dimethylphenyl)ethan-1-one
-
Objective: To selectively reduce the ketone functionality to a secondary alcohol without affecting the aromatic ring.
-
Methodology:
-
Dissolve the crude ketone from Step 1 in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the effervescence.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and evaporate the solvent.
-
-
Expertise & Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing the aromatic ring. It is a much safer and more convenient choice than stronger reducing agents like lithium aluminum hydride (LAH) for this transformation.
Step 3: Dehydration of 1-(2,6-Dimethylphenyl)ethan-1-ol
-
Objective: To eliminate water from the alcohol to form the desired alkene (vinyl group).
-
Methodology:
-
Combine the crude alcohol from Step 2 with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture, allowing the product to distill out as it forms (if boiling point allows) or heat under reflux. The reaction progress can be monitored by observing water formation.
-
After completion, cool the mixture, dilute with water, and extract the product into a non-polar solvent like hexane.
-
Wash the organic layer with sodium bicarbonate solution to remove residual acid.
-
Dry the solution, add a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~0.1%), and purify by vacuum distillation.
-
-
Expertise & Causality: This is a classic E1 elimination reaction. The protonated alcohol forms a good leaving group (water), generating a secondary carbocation which then eliminates a proton to form the alkene. Using a distillation setup to remove the product as it forms drives the equilibrium towards the product side, maximizing yield. The addition of an inhibitor is crucial to prevent spontaneous polymerization of the final product during purification and storage.[7]
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is a fascinating case study in steric effects.
Polymerization Behavior
While styrene readily undergoes polymerization, the two ortho-methyl groups in this compound provide significant steric bulk around the vinyl group. This steric hindrance dramatically reduces its rate of homopolymerization compared to styrene or less substituted dimethylstyrenes.[10]
-
Trustworthiness: This reluctance to homopolymerize is a self-validating property. Attempts to polymerize this compound under standard radical conditions (e.g., with AIBN or BPO) will result in significantly lower yields and/or lower molecular weight polymers compared to styrene under identical conditions.
-
Significance: This property makes it a candidate for copolymerization with more reactive monomers to introduce specific properties like increased glass transition temperature (Tg) or altered thermal stability into the final polymer. It can act as a "steric regulator" in copolymer chains.
Reactions of the Vinyl Group
The vinyl group remains the most reactive site for addition reactions.
-
Reduction: The double bond can be readily saturated via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 1-ethyl-2,6-dimethylbenzene. This is a standard method for converting styrenic compounds to their corresponding alkylbenzene derivatives.[10]
-
Electrophilic Addition: The vinyl group will undergo addition reactions with electrophiles like halogens (e.g., Br₂) or hydrogen halides (HBr). The regioselectivity will follow Markovnikov's rule, with the electrophile adding to the terminal carbon and the nucleophile adding to the benzylic carbon to form the more stable benzylic carbocation intermediate.
Reactions of the Aromatic Ring
Electrophilic aromatic substitution (EAS) is possible but is complicated by the interplay of directing effects and severe steric hindrance. The vinyl group and the two methyl groups are all activating and ortho-, para-directing. The C4 position (para to the vinyl group) is the most electronically activated and sterically accessible site for substitution. However, reactions at the C3 and C5 positions are also possible, though less favored.
Applications in Research and Drug Development
While not a common scaffold in pharmaceuticals, this compound serves as a valuable tool for researchers:
-
Monomer for Specialty Polymers: Its primary application is in polymer science for the synthesis of specialty copolymers where controlled steric bulk is desired.
-
Organic Synthesis Intermediate: It can serve as a starting material for more complex molecules where the 2,6-dimethylphenyl scaffold is required. The vinyl group provides a handle for further functionalization.
-
Mechanistic Studies: It is an excellent model compound for studying the impact of steric hindrance on reaction rates and mechanisms, particularly in polymerization and electrophilic substitution.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 2,6-Dimethylstyrene (CAS 2039-90-9)
Foreword: Understanding 2,6-Dimethylstyrene
This compound, also known as 2-ethenyl-1,3-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in polymer chemistry and material science.[1] Its unique structure, featuring two methyl groups positioned ortho to the vinyl group, imparts considerable steric hindrance. This structural feature profoundly influences its reactivity, particularly its polymerization behavior, setting it apart from its isomers and the parent compound, styrene. This guide provides a comprehensive technical overview of its chemical and physical properties, established and theoretical synthesis routes, polymerization characteristics, potential applications, and essential safety protocols. The insights herein are synthesized from established chemical principles and experimental data to provide a robust resource for professionals in the field.
Section 1: Core Properties and Characterization
A foundational understanding of a monomer begins with its physicochemical properties. These parameters dictate its handling, reaction conditions, and the characteristics of its resultant polymers.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, from solvent selection to purification methodologies.
| Property | Value | Source(s) |
| CAS Number | 2039-90-9 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ | [1][2][5] |
| Molecular Weight | 132.21 g/mol | [2][3][6] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | ~184.3 - 189.15 °C at 760 mmHg | [1][2][8] |
| Melting Point | -38.6 °C | [7][8] |
| Density | ~0.901 g/cm³ | [1][8] |
| Refractive Index | ~1.5330 | [8] |
| Flash Point | 56.8 - 63 °C | [1][2][7] |
| Solubility | Soluble in water (35.29 mg/L @ 25 °C, est.) | [2] |
| Storage | Sealed in dry, 2-8 °C, often stabilized with 4-tert-butylcatechol | [3][5] |
Spectroscopic Data
Spectroscopic analysis is essential for structural verification and purity assessment. Key spectral data for this compound are available from public databases.[6]
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for confirming the molecular structure. Spectra are available in databases like SpectraBase for reference.[6]
-
Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z 132) and provides a characteristic fragmentation pattern, with major peaks often observed at m/z 117 and 115.[6]
-
Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, including C=C stretching from the vinyl group and aromatic C-H bonds.[6]
Section 2: Synthesis Methodologies
The synthesis of substituted styrenes can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two robust protocols applicable to the synthesis of this compound.
Pathway 1: Dehydration of 2,6-Dimethylphenyl-ethanols
The acid-catalyzed dehydration of an appropriate alcohol is a direct and common method for alkene synthesis.[9][10][11] The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[10][11]
Causality: The use of a strong, non-nucleophilic acid like sulfuric acid is crucial. The acid protonates the hydroxyl group, converting it into a good leaving group (water).[9] Heat is applied to overcome the activation energy for the elimination step. The mechanism may be susceptible to carbocation rearrangements, although in this specific symmetric case, it is less of a concern.[10][12]
-
Setup: To a round-bottom flask equipped with a distillation apparatus, add 1-(2,6-dimethylphenyl)ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to a temperature sufficient to facilitate both dehydration and distillation of the product as it forms (typically >150°C).[13] This leverages Le Châtelier's principle to drive the reaction to completion.
-
Workup: Collect the distillate, which will contain this compound and water. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound via alcohol dehydration.
Pathway 2: The Wittig Reaction
The Wittig reaction is a highly reliable method for creating a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[14] This pathway offers excellent regioselectivity. For this compound, the reaction would involve 2,6-dimethylbenzaldehyde and methylenetriphenylphosphorane.
Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15] The synthesis of the ylide requires a strong base (like n-butyllithium) to deprotonate the phosphonium salt, as the adjacent C-H bond is only moderately acidic.[16] The use of a non-stabilized ylide (derived from methyltriphenylphosphonium bromide) typically favors the formation of the Z-alkene, though this is irrelevant for a terminal alkene.[14]
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The formation of the orange/red ylide indicates a successful reaction.[17]
-
Stir the mixture at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2,6-dimethylbenzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide.
-
Purify via column chromatography on silica gel to isolate the this compound.
-
Section 3: Polymerization Behavior and Challenges
The polymerization of this compound is non-trivial and presents a fascinating case study in steric effects on monomer reactivity.
Steric Hindrance and Polymerizability
Early studies reported that this compound does not readily polymerize to form high molecular weight products under conditions that are effective for other styrene isomers like 2,4- and 2,5-dimethylstyrene.[18] This reluctance is attributed to the significant steric hindrance imposed by the two ortho-methyl groups, which impedes the approach of the monomer to the growing polymer chain end.
Insight: While homopolymerization is challenging, this does not preclude its use in copolymerizations or as a component in polymer blends where its unique properties can be leveraged.
Potential Polymerization Mechanisms
Cationic polymerization is a common method for styrenic monomers.[19] For substituted styrenes like p-methylstyrene, controlled or "living" polymerizations can be achieved using specific initiating systems and the addition of a proton scavenger, such as 2,6-di-tert-butylpyridine (DTBP).[20][21]
Hypothesized Application: A similar approach could be attempted for this compound. An initiating system such as Cumyl chloride/SnCl₄ in an ionic liquid or a traditional solvent could be employed.[20][21] The addition of DTBP would be critical to prevent side reactions and uncontrolled initiation.[20] However, the steric bulk would likely lead to a significantly lower propagation rate compared to less hindered styrenes.
Caption: General mechanism for the cationic polymerization of a styrenic monomer.
While a common industrial process for styrene, bulk or suspension free-radical polymerization of this compound is expected to be inefficient for forming high polymers due to the aforementioned steric hindrance.[18][22] The bulky methyl groups shield the vinyl double bond, making radical attack and subsequent chain propagation difficult.
Section 4: Applications in Polymer Blends
While the homopolymer of this compound is not commercially prevalent, its structural motifs are highly relevant in the context of advanced polymer blends. The polymer poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance engineering thermoplastic.[23] PPO is renowned for its high glass transition temperature (Tg ≈ 220 °C), chemical resistance, and mechanical strength.[23]
A key application area is in blends with polystyrene (PS). PPO and PS are miscible across all compositions, and their blends (commercially known as Noryl®) are of immense industrial importance.[23][24][25] These blends synergistically combine the high-temperature performance of PPO with the easy processability of PS.
Relevance: By analogy, incorporating this compound as a comonomer into polystyrene-based systems could be a strategy to enhance the thermal and mechanical properties of the final material. Copolymers containing this compound units could exhibit improved miscibility with PPO, offering a pathway to tailor the performance of ternary blend systems for specialized applications.[26][27][28]
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from safety data sheets (SDS).[3][7][29]
| Hazard Type | GHS Information | Precautionary Measures (P-Statements) |
| Physical Hazard | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240/241/242/243: Grounding and precautionary measures against static discharge. |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing vapors. P280: Wear protective gloves, eye protection, and face protection. P304+P340: IF INHALED: Remove person to fresh air. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Signal Word: Danger | P403+P235: Store in a well-ventilated place. Keep cool. P405: Store locked up. |
| Disposal | - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
First Aid:
-
Inhalation: Move to fresh air; consult a doctor if symptoms persist.[7][29]
-
Eye Contact: Rinse opened eye for several minutes under running water.[29]
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2,6-dimethyl styrene, 2039-90-9. The Good Scents Company. [Link]
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Chemical Properties of Benzene, 2-ethenyl-1,3-dimethyl- (CAS 2039-90-9). Cheméo. [Link]
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This compound | C10H12 | CID 16266. PubChem, National Center for Biotechnology Information. [Link]
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Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism. Polymer Chemistry, RSC Publishing. [Link]
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In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). ScienceDirect. [Link]
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In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Pure. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
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Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. CNR-IRIS. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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What is the minor organic product resulting from 2,6-dimethyl-4-heptanol + sulfuric acid + heat?. Homework.Study.com. [Link]
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Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. MDPI. [Link]
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Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Semantic Scholar. [Link]
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Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]
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Dynamic mechanical properties of polystyrene‐based block copolymers blended with poly(2,6‐dimethyl‐1,4‐phenylene oxide). ResearchGate. [Link]
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Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly( o-chlorostyrene- co. ResearchGate. [Link]
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Poly(2,6-dimethyl-1,4-phenylene oxide) Blended with Poly (vinylbenzyl chloride). DTIC. [Link]
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Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. [Link]
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Dehydration of Alcohols (Elimination, Forms Alkenes). YouTube. [Link]
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An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-Dimethylstyrene (CAS No. 2039-90-9). As a key intermediate in organic synthesis and polymer chemistry, a thorough understanding of its characteristics is crucial for its effective and safe application in research and development.
Chemical Identity and Molecular Structure
This compound, also known as 2-ethenyl-1,3-dimethylbenzene, is an aromatic hydrocarbon.[1] Its structure consists of a benzene ring substituted with a vinyl group and two methyl groups at positions 2 and 6. This specific arrangement of substituents influences its reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-ethenyl-1,3-dimethylbenzene | [1] |
| CAS Number | 2039-90-9 | [1] |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| SMILES | CC1=C(C(=CC=C1)C)C=C | [1][2] |
| InChI Key | OWRKXOZFTROHSH-UHFFFAOYSA-N | [3][4] |
Below is a diagram illustrating the workflow for identifying and characterizing this compound.
Caption: Workflow for the identification and characterization of this compound.
Physicochemical Properties
The physical state of this compound under standard conditions is a liquid oil.[3][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Density | 0.9010 g/cm³ | [5] |
| Boiling Point | 184.33 °C @ 760.00 mm Hg (estimated) | [6] |
| Flash Point | 56.8 °C (134.0 °F) TCC (estimated) | [6][7] |
| Refractive Index | 1.5330 | [5] |
| Vapor Pressure | 1.008 mmHg @ 25.00 °C (estimated) | [6] |
| logP (o/w) | 3.915 (estimated) | [6] |
Solubility: this compound is sparingly soluble in water, with an estimated solubility of 35.29 mg/L at 25 °C.[6] It is soluble in chloroform and methanol.[5]
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the verification of the molecular structure of this compound.
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Key fragmentation peaks can be observed, with the top peak at m/z 117 and the second highest at m/z 132.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretches from the aromatic ring and the vinyl group.[1]
The following diagram outlines a typical experimental workflow for obtaining and analyzing spectral data for this compound.
Caption: Experimental workflow for the spectral analysis of this compound.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
Precautionary Measures:
-
Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[9][10][11] Avoid breathing mist, vapors, or spray.[9][10] Use only in a well-ventilated area.[8][11] Keep away from heat, sparks, open flames, and hot surfaces.[10][11]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9][11] If inhaled, remove the person to fresh air.[9][11] If swallowed, seek immediate medical assistance.[10]
-
Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish a fire.[10]
Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Recommended storage temperature is between 2-8°C.[3] Some commercial preparations are stabilized with 0.1% 4-tert-butylcatechol.[2]
References
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2,6-dimethyl styrene, 2039-90-9 - The Good Scents Company. [Link]
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An In-depth Technical Guide to 2,6-Dimethylstyrene: Structure, Properties, and Reactivity
This guide provides a comprehensive technical overview of 2,6-dimethylstyrene, a substituted aromatic hydrocarbon of significant interest to researchers in polymer science, materials science, and organic synthesis. We will delve into its core physicochemical properties, Spectroscopic profile, synthesis, and unique reactivity, which is dominated by the steric influence of its ortho-methyl groups. This document is intended for professionals in research and development, offering field-proven insights into the handling and application of this compound.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name 2-ethenyl-1,3-dimethylbenzene, is an organic compound that belongs to the family of substituted styrenes.[1] Its fundamental identity is defined by its molecular formula and weight, which are the basis for all stoichiometric and analytical characterizations.
Molecular Formula and Weight
The chemical structure of this compound consists of a benzene ring substituted with a vinyl group and two methyl groups at the ortho positions (carbons 2 and 6) relative to the vinyl substituent. This arrangement leads to the following core identifiers:
The molecular weight is a critical parameter for all quantitative experimental work, from calculating molar equivalents in a synthesis to interpreting mass spectrometry data. Several sources provide slight variations on this value (132.21 g/mol or 132.202 g/mol ), which are attributable to differences in isotopic abundance calculations but are practically interchangeable for laboratory use.[2][4]
Physicochemical Data Summary
Quantitative data for this compound are summarized in the table below for ease of reference. These properties are essential for planning experiments, particularly regarding purification methods (distillation) and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 2039-90-9 | [1][4] |
| IUPAC Name | 2-ethenyl-1,3-dimethylbenzene | [1] |
| Synonyms | 1,3-Dimethyl-2-vinylbenzene | [1][2] |
| Appearance | Liquid | [4] |
| Density | 0.893 g/cm³ | [2] |
| Boiling Point | 184.3 °C (at 760 mmHg) | [2][5] |
| Flash Point | 56.8 °C | [2] |
| Molecular Weight | 132.20 g/mol | [1][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Wittig reaction, a robust and versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[6] In this case, the logical precursor is 2,6-dimethylacetophenone. The causality behind this choice is the commercial availability of the ketone and the high efficiency of the Wittig reaction for converting carbonyls into vinyl groups.
Proposed Synthesis Workflow: Wittig Olefination
The following diagram illustrates the two-stage workflow for a typical laboratory-scale synthesis.
Caption: Workflow for the synthesis of this compound via Wittig reaction.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful formation of the ylide is visually indicated by a color change, and the final product's identity is confirmed via spectroscopic analysis as described in Section 3.
-
Ylide Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) and stir to suspend the salt.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A distinct color change (typically to deep orange or yellow) confirms the formation of the ylide.
-
Stir the resulting ylide solution at 0°C for 30-60 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2,6-dimethylacetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the stirring ylide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude oil via flash column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to yield the pure liquid product.
-
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectroscopic data are directly correlated to its C₁₀H₁₂ formula and unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information.[7]
-
¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:
-
A complex multiplet for the vinyl group protons (–CH=CH₂), typically between δ 5.0 and 7.0 ppm. The internal proton (–CH=) will be a doublet of doublets.
-
A multiplet for the aromatic protons on the benzene ring, expected around δ 7.0-7.2 ppm.
-
A sharp singlet for the six protons of the two equivalent methyl groups (–CH₃), deshielded by the aromatic ring to approximately δ 2.3 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule:
-
Signals for the two vinyl carbons (C=C H₂ and C H=CH₂).
-
Four signals for the aromatic carbons, including the two substituted carbons attached to the methyl and vinyl groups.
-
One signal for the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[7]
-
~3080 cm⁻¹: C-H stretching from the vinyl group.
-
~2950-2850 cm⁻¹: C-H stretching from the methyl groups.
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1600 & 1480 cm⁻¹: C=C stretching within the aromatic ring.
-
~990 & 910 cm⁻¹: Out-of-plane C-H bending ("wag") of the vinyl group, which are highly characteristic of a monosubstituted alkene.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): A strong peak at m/z = 132, corresponding to the molecular weight of C₁₀H₁₂.[1]
-
Major Fragment: A significant peak at m/z = 117, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable benzylic cation.
Reactivity and Polymerization Behavior: The Role of Steric Hindrance
The most defining characteristic of this compound from a polymer science perspective is its profound resistance to homopolymerization under standard free-radical conditions. This is a direct consequence of its molecular structure.
Steric Hindrance in Homopolymerization
The two methyl groups in the ortho positions to the vinyl group create significant steric bulk. This bulk physically blocks the approach of another monomer to the growing polymer chain's radical end. The transition state required for propagation is energetically unfavorable, thus inhibiting chain growth. Research has demonstrated that unlike the 2,4- and 2,5-dimethylstyrene isomers, this compound fails to produce high molecular weight polymers. This insight is critical for any researcher considering its use as a primary monomer.
Caption: Steric hindrance from ortho-methyl groups blocks monomer approach.
Copolymerization Potential
While homopolymerization is unfavorable, this compound can participate in copolymerization reactions, particularly with less hindered monomers like styrene.[8] In such cases, the this compound unit can be incorporated into a polymer backbone, albeit typically at a lower frequency than the comonomer. This allows for the synthesis of specialty copolymers where the bulky dimethylphenyl groups can be used to modify the final polymer's properties, such as its glass transition temperature (Tg), thermal stability, or refractive index.
Protocol: Free-Radical Copolymerization with Styrene
-
Setup: In a Schlenk flask, combine this compound and styrene in the desired molar ratio (e.g., 1:5).
-
Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 0.1 mol% relative to total monomers).
-
Reaction: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which inhibits radical polymerization.
-
Heating: Heat the sealed flask in an oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).
-
Termination & Precipitation: After several hours (or until the desired conversion is reached, noted by increased viscosity), cool the reaction to room temperature. Dilute the viscous solution with a small amount of THF and precipitate the resulting copolymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The composition of the copolymer can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to each monomer unit.
Applications and Research Relevance
Direct applications of this compound in drug development are not prominent. However, its unique properties make it a valuable tool for researchers and scientists in adjacent fields:
-
Model Compound: It serves as an excellent model compound for studying the effects of steric hindrance on polymerization kinetics and reaction mechanisms.
-
Specialty Copolymers: Its use in copolymerization allows for the creation of materials with tailored thermal and mechanical properties. Polymers incorporating this compound units could find use in advanced materials applications where high thermal stability is required. For instance, it has been explored in blends with poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic.[9]
-
Organic Synthesis: As a functionalized building block, it can be used in the synthesis of more complex molecules where a 2,6-dimethylphenyl moiety is desired.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1] The commercial product is often stabilized with a small amount of an inhibitor like 4-tert-butylcatechol to prevent unwanted reactions during storage.[3]
-
Fire Safety: It is a combustible liquid.[1] Use carbon dioxide, dry chemical, or foam extinguishers.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-dimethyl styrene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). This compound. Retrieved from [Link]
- Schwartzman, L. H., & Corson, B. B. (1954). Steric Hindrance. I. 2,6-Dimethylacetophenone and this compound. Journal of the American Chemical Society, 76(3), 781–782.
-
Nelissen, L., et al. (n.d.). In situ preparation of blends of polystyrene and poly(2,6-dimethyl-1,4-phenylene ether). ScienceDirect. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Gorshkov, G., et al. (2020). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
- Metcalfe, A. S., & Torkelson, J. M. (1995). Phase Behavior in Copolymer Blends: Poly(2,6-dimethyl-1,4-phenylene oxide) and Halogen-Substituted Styrene Copolymers. Macromolecules, 28(1), 274-287.
-
CPAChem. (n.d.). Safety data sheet 2,5-Dimethylstyrene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
- Nelissen, L., Meuldijk, J., & Drinkenburg, A. A. H. (1994). In situ preparation of blends of polystyrene and poly(2,6-dimethyl-1,4-phenylene ether). Polymer, 35(24), 5263-5269.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]
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- 1. fishersci.com [fishersci.com]
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- 3. This compound | 2039-90-9 | FD66050 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylstyrene
Introduction
In the landscape of chemical research and development, particularly in polymer chemistry and pharmaceutical synthesis, the unambiguous structural confirmation of organic molecules is paramount. 2,6-Dimethylstyrene (C₁₀H₁₂) is a substituted aromatic hydrocarbon whose utility as a monomer and synthetic intermediate necessitates rigorous analytical characterization. The steric hindrance introduced by the two ortho-methyl groups significantly influences its electronic properties and reactivity, making a detailed understanding of its structure essential.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative is grounded in field-proven insights, explaining not just the data but the causality behind experimental choices and spectral interpretation.
Molecular Structure of this compound
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectrum: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, this compound is expected to show 8 distinct signals instead of 10.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 138.0 | C -vinyl (ipso) | Quaternary aromatic carbon attached to the vinyl group. |
| ~ 136.5 | C -CH₃ (ortho) | Quaternary aromatic carbons attached to the methyl groups (2 equivalent carbons). |
| ~ 135.5 | -C H=CH₂ | Alpha-vinylic carbon, deshielded by the aromatic ring. |
| ~ 128.0 | Ar-C H (para) | Aromatic methine carbon at the 4-position. |
| ~ 127.5 | Ar-C H (meta) | Aromatic methine carbons at the 3- and 5-positions (2 equivalent carbons). |
| ~ 115.0 | -CH=C H₂ | Beta-vinylic carbon. |
| ~ 21.0 | Ar-C H₃ | Methyl carbons (2 equivalent carbons). |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Causality in Experimental Choices
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional transmission methods using salt plates. [1]ATR requires minimal sample preparation (a single drop), is non-destructive, and provides high-quality, reproducible spectra without the interference of solvent bands or the cumbersome polishing of KBr plates.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR Acquisition
Experimental Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent like isopropanol and a soft wipe, then allow it to dry completely. Run a background spectrum of the empty crystal. This is a critical step as it subtracts the IR absorbance of the atmosphere (CO₂ and H₂O) from the final sample spectrum.
-
Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and soft tissue.
IR Spectrum: Analysis and Interpretation
The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic, vinylic, and aliphatic C-H bonds, as well as C=C double bonds. [2][3] Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (CH₃) group C-H |
| ~ 1630 | C=C Stretch | Vinylic C=C double bond |
| ~ 1600, 1470 | C=C Stretch | Aromatic ring skeletal vibrations |
| ~ 990, 910 | C-H Bend | Vinylic (=C-H) out-of-plane bending |
| ~ 770 | C-H Bend | Aromatic (Ar-H) out-of-plane bending for 1,2,3-trisubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that generates a characteristic and reproducible fragmentation pattern, acting as a molecular fingerprint.
Expertise & Experience: Causality in Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile, thermally stable compound like this compound. The GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound. An EI source operating at a standard 70 eV is used to ensure that fragmentation patterns are consistent and comparable to established spectral libraries. [1]
Trustworthiness: A Self-Validating Protocol for GC-MS Acquisition
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a standard nonpolar column (e.g., DB-5ms).
-
Oven Program: Begin at 50°C, hold for 1 minute, then ramp at 10-15°C/min to 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Mass Spectrum: Analysis and Fragmentation
The mass spectrum of this compound is expected to show a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of benzylic bonds. The data from PubChem confirms the key fragments. [1] Principal Mass Spectrum Fragments
| m/z | Ion | Proposed Structure / Loss |
|---|---|---|
| 132 | [C₁₀H₁₂]⁺˙ | Molecular Ion (M⁺˙) |
| 117 | [C₉H₉]⁺ | [M - CH₃]⁺: Loss of a methyl radical |
| 115 | [C₉H₇]⁺ | [M - CH₃ - H₂]⁺: Loss of H₂ from the m/z 117 fragment |
The fragmentation pathway is initiated by the loss of a single electron to form the molecular ion at m/z 132. The most favorable subsequent fragmentation is the cleavage of a benzylic C-C bond to lose a methyl radical (•CH₃), forming a highly stable, resonance-delocalized cation at m/z 117. This is the base peak in the spectrum.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the conjugated system of the aromatic ring and the vinyl group gives rise to characteristic π → π* transitions.
Expertise & Experience: Causality in Experimental Choices
A non-polar solvent like hexane or cyclohexane is preferred for UV-Vis analysis of aromatic hydrocarbons. These solvents do not have their own UV absorption in the analytical range (>200 nm) and minimize solute-solvent interactions, which can sharpen the vibrational fine structure of the absorption bands.
Trustworthiness: A Self-Validating Protocol for UV-Vis Acquisition
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in spectroscopic-grade hexane. Perform serial dilutions to create a working solution with an expected absorbance between 0.2 and 0.8 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.
-
Blanking: Fill a quartz cuvette with the pure hexane solvent and use it to zero the spectrophotometer (set Absorbance = 0).
-
Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm.
UV-Vis Spectrum: Analysis and Interpretation
The UV-Vis spectrum of styrene typically shows a strong absorption band around 245 nm, which corresponds to the primary π → π* transition of the conjugated system. [3]The presence of two electron-donating methyl groups on the ring is expected to cause a slight bathochromic (red) shift to a longer wavelength. [4]A weaker, longer-wavelength absorption with vibrational fine structure, characteristic of the benzene ring, is also expected.
Predicted UV-Vis Absorption Maxima (in Hexane)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| ~ 250 nm | Strong | Primary π → π* (K-band) |
| ~ 280-290 nm | Weak | Secondary π → π* (B-band) |
Conclusion
The collective application of NMR, IR, MS, and UV-Vis spectroscopy provides a robust and unequivocal analytical profile of this compound. NMR spectroscopy elucidates the precise H and C framework, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable benzylic cation, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy confirms the conjugated π-electron system. This multi-technique approach ensures the identity, purity, and structural integrity of this compound for its application in advanced research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
NIST. Styrene - IR Spectrum. NIST Chemistry WebBook. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Goalby, N. Spectroscopy. Chemrevise. [Link]
-
Michigan State University. Mass Spectrometry. Department of Chemistry. [Link]
-
Li, T., Zhou, C., & Jiang, M. UV absorption spectra of polystyrene. Polymer Bulletin 25, 211-216 (1991). [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethylstyrene. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the spectral features, the underlying principles, and the practical aspects of obtaining and interpreting the spectrum.
Introduction: The Structural Elucidation of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure, featuring a vinyl group attached to a benzene ring substituted with two methyl groups at the ortho positions, presents a unique set of protons that are distinguishable by ¹H NMR spectroscopy. This technique is a cornerstone in organic chemistry for elucidating molecular structures, providing invaluable information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[2] Understanding the ¹H NMR spectrum of this compound is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations.
This guide will delve into a detailed analysis of the expected ¹H NMR spectrum of this compound, provide a robust experimental protocol for acquiring the spectrum, and offer insights into the interpretation of the resulting data.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
Proton Environments and Expected Chemical Shifts
The structure of this compound reveals four distinct proton environments:
-
Aromatic Protons (H-3, H-4, H-5): Due to the symmetry of the molecule, the protons at positions 3 and 5 are chemically equivalent, and the proton at position 4 is unique. These protons are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm.[3] The electron-donating nature of the two methyl groups will slightly shield these protons, likely shifting them upfield compared to unsubstituted styrene.
-
Vinylic Protons (Hα, Hβ-cis, Hβ-trans): The three protons on the vinyl group are all chemically non-equivalent. The α-proton (Hα) is directly attached to the aromatic ring, while the two β-protons are cis and trans to the aryl group. These protons typically appear in the region of δ 5.0-7.0 ppm. The Hα proton will be a doublet of doublets due to coupling with both Hβ protons. The Hβ protons will also be doublets of doublets, coupling with Hα and with each other (geminal coupling).
-
Methyl Protons (2 x -CH₃): The two methyl groups at the ortho positions are chemically equivalent due to the molecule's symmetry. These protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.
Predicted Splitting Patterns and Coupling Constants
The spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the molecule. The expected splitting patterns for the vinylic protons are particularly informative:
-
Hα: This proton will be split by both Hβ-cis and Hβ-trans, resulting in a doublet of doublets (dd) . The coupling constants will be different for the cis and trans interactions (³J_trans_ > ³J_cis_).
-
Hβ-cis: This proton will be split by Hα (³J_cis_) and Hβ-trans (²J_geminal_), also resulting in a doublet of doublets (dd) .
-
Hβ-trans: This proton will be split by Hα (³J_trans_) and Hβ-cis (²J_geminal_), appearing as a doublet of doublets (dd) .
The aromatic protons will exhibit a more complex splitting pattern due to coupling with each other. The H-4 proton will likely appear as a triplet, being coupled to the two equivalent H-3 and H-5 protons. The H-3 and H-5 protons will appear as a doublet, being coupled to the H-4 proton.
The methyl protons, having no adjacent protons, will appear as a singlet .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic (H-4) | ~7.0 - 7.2 | Triplet (t) | ³J ≈ 7-8 | 1H |
| Aromatic (H-3, H-5) | ~6.9 - 7.1 | Doublet (d) | ³J ≈ 7-8 | 2H |
| Vinylic (Hα) | ~6.5 - 6.8 | Doublet of Doublets (dd) | ³J_trans_ ≈ 17, ³J_cis_ ≈ 11 | 1H |
| Vinylic (Hβ-trans) | ~5.5 - 5.8 | Doublet of Doublets (dd) | ³J_trans_ ≈ 17, ²J_gem_ ≈ 1-2 | 1H |
| Vinylic (Hβ-cis) | ~5.1 - 5.4 | Doublet of Doublets (dd) | ³J_cis_ ≈ 11, ²J_gem_ ≈ 1-2 | 1H |
| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet (s) | - | 6H |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for Acquiring the ¹H NMR Spectrum
Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations.
Sample Preparation
A self-validating protocol ensures reproducibility and minimizes artifacts in the spectrum.
Materials:
-
This compound (high purity)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can serve as an internal reference.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter. If present, filter the solution through a small cotton plug in a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a clean Pasteur pipette, ensuring no air bubbles are introduced.
-
Capping: Securely cap the NMR tube.
NMR Instrument Setup and Data Acquisition
The following parameters are a starting point and may need to be optimized based on the specific instrument and sample concentration.
Instrument: 400 MHz (or higher) NMR Spectrometer
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid receiver overload.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation (FT): Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Interpretation of the ¹H NMR Spectrum: A Practical Walkthrough
The interpretation of the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to assign each signal to the corresponding protons in the this compound molecule.
Workflow for Spectral Interpretation:
Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.
By following this workflow and comparing the experimental data with the predicted values in the table above, a confident structural assignment of this compound can be made.
Common Pitfalls and Troubleshooting
-
Broad Peaks: Broadening of signals can be due to sample viscosity, paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and free of solid particles.
-
Solvent Impurities: Residual water in the deuterated solvent can appear as a broad singlet. The chemical shift of this peak is variable and depends on the solvent and temperature.
-
Phasing and Baseline Errors: Incorrect phasing and baseline correction can lead to inaccurate integration and distorted peak shapes. Careful manual adjustment is often necessary.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of the chemical shifts, coupling constants, and integration of the aromatic, vinylic, and methyl proton signals allows for unambiguous identification and characterization. By following a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in their scientific endeavors.
References
-
PubChem. This compound. [Link]
-
University of California, Davis. Chem 118A: ¹H NMR Spectroscopy. [Link]
-
Alfa Aesar. This compound, 98%, stab. with 100ppm 4-tert-butylcatechol. [Link]
-
Reich, H. J. ¹H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 13.7: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Dimethylstyrene
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed exploration of experimental protocol, spectral interpretation, and advanced structural verification techniques. We will delve into the causality behind methodological choices, ensuring a self-validating approach to the structural elucidation of this sterically hindered styrene derivative. The unique electronic environment created by the ortho-methyl substituents and the vinyl group presents a valuable case study for the application of ¹³C NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound is an aromatic hydrocarbon featuring a vinyl group attached to a benzene ring that is substituted with two methyl groups at the ortho positions (C2 and C6). This substitution pattern introduces significant steric hindrance, which can influence the molecule's conformation and reactivity. ¹³C NMR spectroscopy is an exceptionally powerful analytical technique for probing the electronic environment of each carbon atom within a molecule, providing unambiguous insights into its structure.[1]
The analysis of this compound by ¹³C NMR is particularly instructive. The molecule's Cₛ symmetry plane, which bisects the vinyl group and the C1-C4 bond, dictates that certain carbon atoms are chemically equivalent, simplifying the spectrum. However, the electronic effects of both the alkyl and vinyl substituents create a nuanced distribution of chemical shifts that requires careful assignment. This guide will systematically deconstruct the ¹³C NMR spectrum, from sample preparation to the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for definitive structural confirmation.
Experimental Protocol: From Sample Preparation to Data Acquisition
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly chosen instrument parameters. The low natural abundance of the ¹³C isotope (~1.1%) necessitates conditions that maximize the signal-to-noise ratio.[2]
Sample Preparation Methodology
A robust and reproducible protocol ensures the integrity of the resulting spectrum. The primary objective is to create a homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and lead to broadened spectral lines.
Materials:
-
This compound (C₁₀H₁₂)
-
Deuterated Chloroform (CDCl₃)
-
5 mm NMR Tube (clean and dry)
-
Glass Pasteur Pipette
-
Small plug of glass wool or a syringe filter
-
Sample vial
Step-by-Step Protocol:
-
Weighing the Sample: In a clean, dry vial, weigh approximately 50-100 mg of this compound. This concentration is optimal for obtaining a ¹³C spectrum with an adequate signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).[3] While a higher concentration can reduce acquisition time, it may also increase the solution's viscosity, potentially broadening lineshapes.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar organic compounds and its single, well-characterized solvent peak (~77.16 ppm).[4] The deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability.[3]
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette directly into the NMR tube. This critical step removes any suspended solid impurities that would disrupt the magnetic field homogeneity.[5]
-
Capping and Cleaning: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[5][6]
Spectrometer and Acquisition Parameters
The choice of acquisition parameters is a balance between resolution, sensitivity, and experimental time.
Typical Instrument Settings:
-
Spectrometer Frequency: e.g., 101 MHz or 125 MHz
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring that quaternary carbons, which have longer relaxation times, are properly quantified.
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration.
-
Temperature: 298 K (25 °C)
The workflow for setting up this analysis is illustrated below.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation and Structural Assignment
The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, consistent with its molecular symmetry. The chemical shifts are influenced by inductive effects, resonance, and steric compression from the ortho-methyl groups.
Molecular Structure and Carbon Numbering
The assignments discussed below correspond to the carbon numbering scheme presented in the following diagram.
Caption: Structure of this compound with carbon numbering.
Chemical Shift Assignments
The experimental ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on published data for substituted styrenes and foundational NMR principles.[7]
| Carbon Assignment | Chemical Shift (δ) ppm | Carbon Type | Justification & Analysis |
| C1 | 137.9 | Quaternary (C) | Ipso-carbon attached to the vinyl group. Its downfield shift is characteristic of a substituted aromatic carbon. |
| C2, C6 | 136.2 | Quaternary (C) | Methyl-substituted carbons . These are shifted downfield due to the alkyl substitution. Steric compression may also play a role. |
| C7 (α-carbon) | 134.3 | Methine (CH) | Vinyl carbon attached to the ring . It is deshielded by the aromatic ring and its sp² hybridization. |
| C4 | 128.0 | Methine (CH) | Para-carbon . Its chemical shift is typical for an unsubstituted aromatic carbon in a similar electronic environment. |
| C3, C5 | 127.1 | Methine (CH) | Meta-carbons . Due to symmetry, these two carbons are equivalent and appear as a single signal. |
| C8 (β-carbon) | 116.3 | Methylene (CH₂) | Terminal vinyl carbon . This carbon is significantly shielded relative to the α-carbon, a typical pattern for styrenes.[7] |
| C9, C10 | 21.1 | Methyl (CH₃) | Methyl group carbons . These appear in the characteristic upfield aliphatic region. Their equivalence is due to molecular symmetry. |
Note: Chemical shifts are referenced to TMS and are typical values reported in CDCl₃. Minor variations may occur based on solvent and concentration.
Advanced Verification with DEPT Spectroscopy
While the assignments in the table are well-supported, DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide definitive confirmation of the number of attached protons for each carbon signal.[8][9] A DEPT experiment can distinguish between CH₃, CH₂, CH, and quaternary carbons.[10]
-
Broadband Decoupled Spectrum: Shows all 7 carbon signals.
-
DEPT-90 Spectrum: This experiment displays signals only for methine (CH) carbons. For this compound, we would expect to see positive signals at 134.3 ppm (C7) , 128.0 ppm (C4) , and 127.1 ppm (C3, C5) .
-
DEPT-135 Spectrum: This experiment shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent.[9][11]
-
Positive Peaks: 134.3 ppm (C7), 128.0 ppm (C4), 127.1 ppm (C3, C5), and 21.1 ppm (C9, C10).
-
Negative Peak: 116.3 ppm (C8).
-
Absent Peaks: 137.9 ppm (C1) and 136.2 ppm (C2, C6).
-
The logical relationship between these spectra provides an unassailable confirmation of the initial assignments.
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An In-Depth Technical Guide to the FT-IR Spectrum of 2,6-Dimethylstyrene
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-Dimethylstyrene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple peak list, offering an in-depth interpretation grounded in the principles of molecular vibrations and spectral theory. We will explore the causality behind the spectrum's features, establish a robust protocol for data acquisition, and provide a framework for using FT-IR as a self-validating tool for chemical identification.
Introduction: The Molecule and the Method
This compound (IUPAC Name: 2-ethenyl-1,3-dimethylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2][3] Its structure consists of a benzene ring substituted with a vinyl group and two adjacent methyl groups. This specific substitution pattern (1,2,3-trisubstitution) creates a unique vibrational fingerprint that can be unequivocally identified using FT-IR spectroscopy.
FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific molecular vibrations, such as the stretching and bending of chemical bonds.[4] Because different functional groups vibrate at characteristic frequencies, an FT-IR spectrum provides a detailed roadmap of a molecule's structural components.
Part 1: Molecular Structure and Expected Vibrational Modes
The key to interpreting the FT-IR spectrum of this compound lies in deconstructing its molecular architecture into its constituent vibrating units:
-
Aromatic Ring: The 1,2,3-trisubstituted benzene ring.
-
Vinyl Group: The -CH=CH₂ substituent.
-
Methyl Groups: The two -CH₃ substituents.
Each of these units contributes distinct absorption bands. The expected vibrations include:
-
C-H Stretching: Vibrations from hydrogen atoms bonded to sp³-hybridized carbons (methyl groups) and sp²-hybridized carbons (aromatic ring and vinyl group). A critical diagnostic feature is that sp² C-H stretches occur at slightly higher frequencies (>3000 cm⁻¹) than sp³ C-H stretches (<3000 cm⁻¹).[4][5]
-
C=C Stretching: High-energy stretching of the carbon-carbon double bonds within the aromatic ring and the vinyl group. These typically appear in the 1650-1450 cm⁻¹ region.[6][7][8]
-
C-H Bending (In-Plane and Out-of-Plane): Lower-energy bending and wagging motions of the C-H bonds. The out-of-plane (OOP) C-H bending vibrations in the fingerprint region are particularly intense and highly diagnostic of the substitution pattern on the aromatic ring.[9][10]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound (2-ethenyl-1,3-dimethylbenzene).
Part 2: Experimental Protocol for FT-IR Analysis
Acquiring a high-quality, reproducible FT-IR spectrum is paramount. As this compound is a liquid at standard conditions,[3] the Attenuated Total Reflectance (ATR) technique is often the most straightforward and reliable method.
Step-by-Step Methodology (ATR-FTIR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Verify the desiccator status to ensure low humidity in the sample compartment, preventing interference from water vapor absorptions.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe.
-
Run a "clean crystal" check to ensure no residue from previous samples remains.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.
-
Rationale: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Rationale: Using identical parameters is crucial for accurate background subtraction.
-
-
Data Processing and Cleaning:
-
After data collection, clean the ATR crystal immediately with the appropriate solvent.
-
Process the collected spectrum using the instrument software. This may include an ATR correction (to make the spectrum resemble a traditional transmission spectrum) and a baseline correction if needed.
-
The following diagram illustrates the experimental workflow.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Part 3: In-Depth Spectral Interpretation
The FT-IR spectrum of this compound can be analyzed by dividing it into distinct regions corresponding to specific vibrational modes.
The C-H Stretching Region (3100 - 2850 cm⁻¹)
This region is highly informative for distinguishing between unsaturated and saturated C-H bonds.
-
> 3000 cm⁻¹ (sp² C-H Bonds): Expect multiple, sharp, medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹. These arise from the C-H stretching vibrations of the aromatic ring and the vinyl group.[4][8][10] The presence of peaks in this area is a definitive indicator of unsaturation.
-
< 3000 cm⁻¹ (sp³ C-H Bonds): Expect strong absorption bands between approximately 2960 cm⁻¹ and 2850 cm⁻¹. These are due to the asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups.[4]
The Double Bond Region (1650 - 1450 cm⁻¹)
-
Vinyl C=C Stretch (~1630 cm⁻¹): A sharp, medium-intensity band is expected around 1630 cm⁻¹ corresponding to the stretching of the vinyl C=C double bond.[6]
-
Aromatic C=C Stretches (~1600, 1580, 1475 cm⁻¹): The benzene ring exhibits several "ring mode" or skeletal vibrations. These appear as a set of sharp bands, typically of variable intensity, in the 1620-1450 cm⁻¹ range.[4][9] For substituted benzenes, prominent peaks are often seen near 1600 cm⁻¹ and 1475 cm⁻¹.
The Fingerprint Region (< 1450 cm⁻¹)
This region contains a wealth of complex, unique absorptions arising from bending vibrations. While a full assignment is complex, key diagnostic bands can be identified.
-
Methyl C-H Bending (~1450 cm⁻¹ and ~1375 cm⁻¹): The asymmetric ("scissoring") and symmetric ("umbrella") bending modes of the methyl groups typically appear as medium-intensity bands in these regions, respectively.[4]
-
Vinyl C-H Out-of-Plane Bending (~990 cm⁻¹ and ~910 cm⁻¹): The vinyl group produces two characteristic and strong bands resulting from C-H wagging motions.[9] These are highly reliable indicators for the presence of a -CH=CH₂ group.
-
Aromatic C-H Out-of-Plane (OOP) Bending (~781-763 cm⁻¹): This is arguably the most diagnostic band for the substitution pattern. For a 1,2,3-trisubstituted benzene ring, which has three adjacent free hydrogen atoms, a strong absorption band is expected in the range of 781-763 cm⁻¹.[11] The presence of a strong band here provides powerful evidence for the 2,6-dimethyl substitution pattern.
Part 4: Data Summary and Validation
The combination of the bands discussed above creates a unique spectral fingerprint for this compound. This allows for its unambiguous identification and quality control.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| 3100 - 3000 | =C-H Stretch (Aromatic & Vinyl) | Medium, Sharp |
| 2960 - 2850 | -C-H Stretch (Methyl) | Strong, Sharp |
| ~1630 | C=C Stretch (Vinyl) | Medium, Sharp |
| 1620 - 1450 | C=C Stretch (Aromatic Ring Modes) | Medium to Weak |
| ~1450 | -CH₃ Asymmetric Bend | Medium |
| ~1375 | -CH₃ Symmetric Bend | Medium |
| ~990 & ~910 | =C-H Out-of-Plane Bend (Vinyl) | Strong |
| 781 - 763 | =C-H Out-of-Plane Bend (1,2,3-Trisubstituted Aromatic) | Strong |
This table summarizes the expected key absorptions. The trustworthiness of an FT-IR identification is a self-validating system: a sample can only be confirmed as this compound if all the expected bands are present in their correct regions and relative intensities, and no significant, unexplained bands are present. The absence of a key band (e.g., the strong OOP bend near 770 cm⁻¹) or the presence of an unexpected one (e.g., a strong carbonyl C=O band near 1720 cm⁻¹) would immediately invalidate the identification.
Conclusion
The FT-IR spectrum of this compound is rich with structural information. By systematically analyzing the key regions—C-H stretching, double bond stretching, and the fingerprint region—a confident identification can be made. The characteristic sp² C-H stretches above 3000 cm⁻¹, the dual vinyl C-H out-of-plane bends near 990 and 910 cm⁻¹, and particularly the strong aromatic out-of-plane bending band between 781-763 cm⁻¹ provide a robust and unique spectral signature for this molecule. This guide provides the foundational knowledge for researchers to not only identify this compound but also to leverage FT-IR spectroscopy as a precise and reliable tool in their scientific endeavors.
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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University of California, Davis. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
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Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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ResearchGate. (2022). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra, of... [Image]. Retrieved from [Link]
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Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dimethylstyrene
This guide provides a detailed examination of the mass spectrometric behavior of 2,6-Dimethylstyrene (C₁₀H₁₂), a significant monomer in polymer synthesis and a key intermediate in organic chemistry.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of its ionization and fragmentation, offers a robust analytical protocol, and discusses the structural nuances that define its mass spectrum.
Introduction to this compound and Mass Spectrometry
This compound, also known as 2-ethenyl-1,3-dimethylbenzene, is an aromatic hydrocarbon with a molecular weight of 132.20 g/mol .[2][3] Its analysis is crucial for quality control in polymerization processes and for identifying impurities and byproducts in synthetic pathways. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[4] This guide focuses on Electron Ionization (EI), a hard ionization technique that induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" for the molecule.[5][6]
The Foundation: Electron Ionization (EI)
In EI-MS, the analyte is bombarded by a high-energy electron beam, typically at 70 electron volts (eV).[7] This energy is sufficient to eject a valence electron from the this compound molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[7]
Molecule (M) + e⁻ → Molecular Ion (M⁺•) + 2e⁻
The 70 eV standard is used because it maximizes the ionization efficiency and generates highly reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[5] The excess energy transferred during ionization renders the molecular ion unstable, causing it to break apart into smaller, charged fragments and neutral radicals.[8] It is the pattern of these fragments that provides a detailed structural signature.
Interpreting the Mass Spectrum of this compound
The EI mass spectrum of this compound is defined by a few key, high-abundance ions that arise from predictable fragmentation pathways. The stability of the resulting carbocations is the primary driving force behind these fragmentations.
The Molecular Ion (M⁺•)
For this compound (C₁₀H₁₂), the molecular ion appears at a mass-to-charge ratio (m/z) of 132. The presence of this peak is significant as it confirms the molecular weight of the analyte.[2] In the spectrum of this compound, the M⁺• peak at m/z 132 is typically prominent, reflecting the relative stability of the aromatic system.[2]
Key Fragmentation Pathways & Characteristic Ions
The true analytical power of EI-MS lies in analyzing the fragmentation pattern. For this compound, the major fragments are a direct consequence of its alkyl-substituted aromatic structure.
-
Loss of a Methyl Radical (•CH₃): The Formation of the Base Peak [M-15]⁺ The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This process, known as benzylic cleavage, results in the formation of a highly stable benzylic-type carbocation at m/z 117 .[2] This ion is often the base peak (the most abundant ion) in the spectrum, signifying its exceptional stability.[2] The positive charge is delocalized across the aromatic ring and the vinyl group, which accounts for its high abundance.
-
Formation of the Tropylium Ion Analogue [M-15-26]⁺ Aromatic compounds containing a benzylic group are known to form a highly stable seven-membered ring structure called the tropylium ion (C₇H₇⁺, m/z 91).[9] The fragment at m/z 117 can undergo further fragmentation by losing acetylene (C₂H₂, 26 Da), leading to a prominent peak at m/z 91 . This rearrangement and subsequent fragmentation is a classic pathway for alkylated aromatic systems.
-
Other Significant Fragments A peak at m/z 115 is also consistently observed.[2] This ion likely arises from the loss of two hydrogen atoms from the m/z 117 fragment, resulting in a more conjugated and stable structure. Further fragmentation of the m/z 91 ion can lead to smaller, less structurally informative ions.
The primary fragmentation pathways are visualized in the diagram below.
Caption: Primary EI fragmentation cascade of this compound.
Data Summary
The characteristic ions in the EI-MS of this compound are summarized below.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Relative Abundance |
| 132 | [C₁₀H₁₂]⁺• | Molecular Ion (M⁺•) | High |
| 117 | [C₉H₉]⁺ | M⁺• - •CH₃ | Very High (Often Base Peak)[2] |
| 115 | [C₉H₇]⁺ | [M-CH₃]⁺ - H₂ | Moderate to High[2] |
| 91 | [C₇H₇]⁺ | [M-CH₃]⁺ - C₂H₂ | Moderate |
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure the generation of high-quality, reproducible data, a robust analytical protocol is essential. Gas Chromatography (GC) is the ideal separation technique for a volatile compound like this compound prior to its introduction into the mass spectrometer.[10]
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper dilution prevents column overloading and detector saturation.
-
Protocol: Accurately prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane. Ensure the solvent is compatible with the GC-MS system.[10] For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) can be employed to concentrate volatiles.[11][12]
-
-
Instrument Calibration and Tuning:
-
Rationale: Ensures mass accuracy and spectral integrity.
-
Protocol: Before analysis, perform a standard MS tune using a calibration compound (e.g., PFTBA). Verify that mass assignments, isotopic ratios, and spectral resolution meet the manufacturer's specifications.
-
-
Gas Chromatography (GC) Parameters:
-
Rationale: The GC parameters are optimized to achieve sharp, symmetric peaks with good resolution from any isomers or impurities.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily based on boiling point.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Inlet: 250°C, Split mode (e.g., 20:1 split ratio) to handle the concentration.[13]
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold for 2 min).[12]
-
-
Mass Spectrometry (MS) Parameters:
-
Rationale: Standard EI parameters ensure that the resulting spectrum is comparable to established spectral libraries.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400 to capture all relevant fragment ions.
-
-
Data Analysis and Validation:
-
Rationale: This step validates the identity and purity of the compound.
-
Identification: Integrate the chromatographic peak corresponding to this compound. Compare the resulting mass spectrum against a trusted spectral library (e.g., NIST/Wiley). A high match factor (>800) provides strong confidence in the identification.[10]
-
Validation:
-
Confirm the presence of the key ions: m/z 132, 117 (base peak), 115, and 91.
-
Verify the retention time by running an authentic standard under the same conditions.
-
Analyze a solvent blank to ensure no carryover or system contamination.
-
-
Caption: A self-validating workflow for GC-MS analysis.
Advanced Considerations: Isomer Differentiation
Mass spectrometry is a powerful tool for distinguishing between structural isomers. While isomers like this compound, 2,4-dimethylstyrene, and 2,5-dimethylstyrene all have the same molecular weight (132 Da), their fragmentation patterns can exhibit subtle but significant differences due to the varied positions of the methyl groups.[14][15] For instance, the relative abundances of the m/z 117 and m/z 132 peaks may differ slightly. However, unambiguous differentiation relies heavily on chromatographic separation, as their retention times will be distinct under the optimized GC conditions.
Conclusion
The mass spectrometry of this compound under electron ionization is characterized by a clear and predictable fragmentation pattern, dominated by the highly stable benzylic cation at m/z 117. This inherent stability makes m/z 117 the base peak and a reliable diagnostic ion for identifying this compound. By employing a validated GC-MS protocol, researchers can confidently identify this compound, differentiate it from its isomers, and ensure the purity of materials used in research and development, including those for advanced polymer applications in the pharmaceutical and biomedical fields.
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Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]
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American Chemical Society. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Springer Nature. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]
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LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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YouTube. (2022, August 6). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). 2,4-Dimethylstyrene. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). 2,4-Dimethylstyrene. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide on the Reactivity of the Vinyl Group in 2,6-Dimethylstyrene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylstyrene is a fascinating and somewhat atypical aromatic monomer. Its structure, which features a vinyl group flanked by two ortho-methyl substituents, presents a unique case study in chemical reactivity. This guide delves into the core principles governing the reactions of the vinyl group in this sterically congested environment. Unlike its unhindered counterpart, styrene, the reactivity of this compound is profoundly influenced by the steric shield imposed by the adjacent methyl groups. This steric hindrance, coupled with subtle electronic effects, dictates the feasibility, mechanism, and outcome of reactions such as polymerization and electrophilic additions. Understanding these controlling factors is paramount for designing synthetic routes and predicting the behavior of this and similar sterically encumbered molecules.
Section 1: The Dominance of Steric Hindrance
The primary factor governing the reactivity of the vinyl group in this compound is the significant steric hindrance created by the two ortho-methyl groups. These groups effectively "guard" the vinyl moiety, impeding the approach of reactants. This steric congestion has profound implications for the transition states of potential reactions, often raising the activation energy to a point where reactions that are facile for styrene become difficult or impossible for its 2,6-dimethylated analog. This effect is particularly pronounced in reactions that require a specific geometric approach to the double bond, such as polymerization.[1][2]
The electronic contribution of the methyl groups, which are weakly electron-donating, is generally overshadowed by the steric effects. While these groups do slightly increase the electron density of the aromatic ring and the vinyl group, this enhanced nucleophilicity is often insufficient to overcome the physical barrier they create.
Section 2: The Challenge of Polymerization
The polymerization of styrenic monomers is a cornerstone of polymer chemistry. However, this compound presents a significant challenge to conventional polymerization techniques.
Radical Polymerization
Attempts to polymerize this compound using standard radical initiators are largely unsuccessful.[3] The steric bulk of the ortho-methyl groups prevents the incoming radical species and subsequent monomer units from achieving the necessary proximity and orientation for effective chain propagation. As a result, this compound is often considered non-polymerizable under these conditions, typically yielding only low molecular weight oligomers, if any product at all.[3]
Cationic Polymerization
Cationic polymerization offers a more viable, albeit still challenging, route to producing polymers from this compound. This method proceeds through a carbocationic intermediate. The formation of a benzylic carbocation at the alpha-carbon of the vinyl group is a key step.[4][5] The stability of this carbocation is enhanced by the electron-donating methyl groups on the aromatic ring.[4]
The mechanism involves initiation by a strong acid or Lewis acid, which protonates the vinyl group to form the stable carbocation.[4][5] This carbocation then acts as an electrophile, attacking the vinyl group of another monomer molecule to propagate the polymer chain. While steric hindrance still plays a role, the planar nature of the carbocation and the strong electrophilicity can, under controlled conditions, overcome the steric barrier to a greater extent than in radical polymerization. The use of specific initiating systems and low temperatures can help to control the polymerization and achieve higher molecular weight polymers.[6][7][8]
Data on Polymerization Attempts
| Polymerization Method | Initiator/Catalyst | Result | Reference |
| Radical Polymerization | Heat (100°C) | No significant viscosity increase; oily, low polymer | [3] |
| Cationic Polymerization | CumOH/BF3OEt2 in [Bmim][NTf2] | Controlled polymerization achieved | [6] |
| Cationic Polymerization | p-MeStCl/SnCl4 in [Bmim][NTf2] | Controlled polymerization, Mw/Mn 1.40–1.59 | [7][8] |
Section 3: Addition Reactions at the Vinyl Group
Beyond polymerization, the reactivity of the vinyl group can be further probed through various addition reactions. These reactions serve as excellent illustrations of how steric hindrance dictates regioselectivity and, in some cases, feasibility.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[9][10][11] This selectivity is primarily driven by steric effects.[12]
In the case of this compound, the bulky borane reagent (BH3 or its derivatives) will preferentially add to the terminal carbon of the vinyl group to minimize steric clash with the ortho-methyl groups.[11][13] The subsequent oxidation step replaces the boron atom with a hydroxyl group, yielding 2-(2,6-dimethylphenyl)ethanol as the major product.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with this compound (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Hydroboration: The flask is cooled to 0°C in an ice bath. A solution of borane-THF complex (BH3·THF, ~1.1 equivalents) is added dropwise via syringe while maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Oxidation: The flask is cooled again to 0°C, and a solution of sodium hydroxide (e.g., 3M aqueous solution, 3 equivalents) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (3 equivalents).
-
Workup: The mixture is stirred at room temperature for another hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2-(2,6-dimethylphenyl)ethanol.
Epoxidation
Epoxidation involves the conversion of the alkene's double bond into a three-membered cyclic ether (epoxide). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems.[14][15]
For this compound, the reaction rate can be slower compared to unhindered styrenes due to the steric hindrance affecting the approach of the oxidizing agent.[16] However, the reaction is generally feasible and leads to the formation of 2-(2,6-dimethylphenyl)oxirane. The presence of electron-donating groups can increase the nucleophilicity of the alkene, which may partially counteract the steric hindrance.[16]
Experimental Protocol: Epoxidation of this compound
-
Setup: this compound (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH2Cl2) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: The solution is cooled in an ice bath, and m-CPBA (~1.2 equivalents) is added portion-wise.
-
Reaction: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature, typically for several hours to overnight. The reaction is monitored by TLC.
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium sulfite. The organic layer is separated, washed sequentially with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude epoxide can be purified by column chromatography.
Hydrogenation
Catalytic hydrogenation reduces the vinyl group to an ethyl group. This reaction is typically less sensitive to the steric hindrance of the ortho-methyl groups compared to other addition reactions, although harsher conditions (higher pressure or temperature) or more active catalysts may be required compared to the hydrogenation of simple styrene.[17] The reaction proceeds by the addition of hydrogen across the double bond in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Section 4: Visualizing the Mechanisms and Workflows
Diagram 1: Steric Hindrance in this compound
Caption: Steric hindrance from ortho-methyl groups impeding reagent access to the vinyl group.
Diagram 2: Workflow for Cationic Polymerization```dot
Caption: Steric control dictating the anti-Markovnikov outcome in hydroboration.
Conclusion
The reactivity of the vinyl group in this compound is a compelling illustration of the power of steric effects in organic chemistry. The two ortho-methyl groups act as formidable barriers, profoundly altering the molecule's behavior compared to unsubstituted styrene. They render radical polymerization virtually impossible and steer the regiochemical outcome of addition reactions like hydroboration with remarkable precision. While cationic polymerization provides a pathway to polymer formation, it requires careful control to overcome the inherent steric challenges. For researchers and synthetic chemists, this compound serves as a crucial example of how substituent placement can be a dominant factor in molecular reactivity, a principle that is fundamental to the rational design of molecules and materials.
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An In-depth Technical Guide on the Steric Effects of Methyl Groups in 2,6-Dimethylstyrene
Abstract
This technical guide provides a comprehensive analysis of the steric effects imparted by the two methyl groups on the ortho positions of the vinyl group in 2,6-dimethylstyrene. The presence of these bulky substituents profoundly influences the molecule's conformational preferences, reactivity in polymerization reactions, and its spectroscopic characteristics. This document will delve into the mechanistic underpinnings of these effects, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore the challenges and opportunities presented by the unique steric environment of this compound, supported by experimental protocols and data.
Introduction: The Unique Architecture of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure is characterized by a styrene backbone with two methyl groups positioned at the 2 and 6 positions of the phenyl ring, ortho to the vinyl substituent. This specific arrangement creates a sterically crowded environment around the reactive vinyl group, which is the primary determinant of its chemical behavior. Unlike its isomers, such as 2,5-dimethylstyrene[2] or 2,4,6-trimethylstyrene[3], the ortho-disubstitution in this compound imposes significant conformational constraints. These constraints are the focal point of this guide, as they dictate the molecule's participation in chemical transformations, particularly polymerization.
The steric hindrance in this compound forces the vinyl group to twist out of the plane of the benzene ring. This disruption in coplanarity has significant electronic consequences, reducing the resonance stabilization between the vinyl group's π-system and the aromatic ring. This altered electronic landscape, a direct result of steric effects, is a recurring theme in understanding the reactivity of this monomer.
The Profound Impact of Steric Hindrance on Polymerization
The polymerization of vinyl monomers is a cornerstone of polymer chemistry, with mechanisms broadly classified into free-radical, cationic, and anionic pathways.[4] The steric bulk of the ortho-methyl groups in this compound dramatically influences its polymerizability under each of these conditions.
Free-Radical Polymerization: A Challenging endeavor
Free-radical polymerization is a widely used industrial process for producing a vast array of polymers, including polystyrene.[5][6] The process involves three main steps: initiation, propagation, and termination.[4] However, the homopolymerization of this compound via a free-radical mechanism is notably difficult.[7] The steric shielding of the vinyl group by the adjacent methyl groups severely impedes the approach of the growing polymer radical to the monomer. This steric hindrance raises the activation energy for the propagation step, making it kinetically unfavorable.
While homopolymerization is challenging, this compound can participate in copolymerization with other monomers, albeit with low incorporation rates. For instance, in copolymerization with styrene, the reactivity ratio for this compound is significantly lower than that of styrene, indicating a strong preference for the growing polymer chain to add a styrene monomer.[7]
Caption: Free-Radical Polymerization Pathway.
Cationic Polymerization: A More Favorable Route
Cationic polymerization, initiated by acids or Lewis acids, offers a more viable pathway for the polymerization of this compound.[8][9][10][11][12] The mechanism proceeds through a carbocationic intermediate. The ortho-methyl groups, in this case, can play a dual role. While they still exert steric hindrance, their electron-donating inductive effect can help stabilize the propagating carbocation.
However, the steric hindrance can still influence the stereochemistry of the resulting polymer and may lead to side reactions such as chain transfer. The use of proton scavengers like 2,6-di-tert-butylpyridine can help control the polymerization and achieve better-defined polymers.[9]
Anionic Polymerization: Overcoming Steric Barriers
Anionic polymerization, initiated by strong bases or organometallic compounds like n-butyllithium, is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[13][14][15][16][17] In the case of this compound, anionic polymerization can proceed, but the reaction kinetics are significantly influenced by the steric hindrance. The approach of the bulky anionic initiator and the growing polymer anion to the sterically encumbered vinyl group is slower compared to that of styrene.
The "living" nature of anionic polymerization, where termination reactions are absent in a pure system, allows for the synthesis of block copolymers incorporating this compound units.[13] This provides a route to materials with unique properties derived from the rigid, sterically hindered segments.
Caption: Polymerization pathways of this compound.
Spectroscopic Signatures of Steric Effects
The steric strain in this compound is not only reflected in its reactivity but is also evident in its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of this compound, the chemical shifts of the vinyl protons are informative. The steric crowding can influence the electronic environment of these protons, leading to shifts compared to unhindered styrenes. Similarly, in the ¹³C NMR spectrum, the carbons of the vinyl group and the aromatic ring will exhibit shifts that reflect the altered electronic distribution due to the non-planar conformation.[1]
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations of the vinyl group in the IR spectrum can also be sensitive to the steric environment. The restricted rotation around the C-C single bond connecting the vinyl group to the aromatic ring can affect the vibrational modes of the molecule.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the Wittig reaction.
Step-by-Step Methodology:
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: A strong base, typically n-butyllithium, is added dropwise to the suspension at a low temperature (e.g., 0 °C or -78 °C) to form the ylide, methylenetriphenylphosphorane.
-
Reaction with the Aldehyde: A solution of 2,6-dimethylbenzaldehyde in the same dry solvent is added slowly to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.
Anionic Polymerization of this compound
This protocol describes a typical "living" anionic polymerization.
Step-by-Step Methodology:
-
Solvent and Monomer Purification: The solvent (e.g., THF) and the monomer (this compound) must be rigorously purified to remove any protic impurities. This is often achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF, and calcium hydride for the monomer).
-
Reaction Setup: A flame-dried reaction flask equipped with a magnetic stir bar is assembled and placed under a high vacuum and then backfilled with an inert gas.
-
Initiation: The purified solvent is transferred to the reaction flask via cannula. The initiator, such as a standardized solution of n-butyllithium in hexanes, is then injected into the flask. The solution is cooled to a low temperature (e.g., -78 °C).
-
Polymerization: The purified this compound is added dropwise to the initiator solution. The reaction mixture is stirred at the low temperature for a specified period to allow for complete polymerization.
-
Termination: The "living" polymer chains are terminated by the addition of a protic agent, such as degassed methanol.
-
Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Data Presentation
| Property | This compound | Styrene |
| Molecular Formula | C₁₀H₁₂[1] | C₈H₈ |
| Molecular Weight | 132.20 g/mol [1] | 104.15 g/mol |
| Homopolymerizability (Free Radical) | Very Low[7] | High[5] |
| Homopolymerizability (Cationic) | Moderate[8] | High |
| Homopolymerizability (Anionic) | High (with control)[13] | High (with control) |
Table 1: Comparison of properties between this compound and styrene.
Applications and Future Directions
The unique properties of poly(this compound) make it a candidate for specialized applications where high thermal stability and rigidity are required. Blends of poly(this compound) with other polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), have been investigated to create materials with tailored mechanical and thermal properties.[18][19][20] The steric bulk of the monomer can also be exploited in the design of copolymers with specific architectures and functionalities.
Future research could focus on the development of more efficient catalytic systems for the controlled polymerization of this compound, enabling the synthesis of novel materials with advanced properties. Furthermore, computational studies could provide deeper insights into the conformational dynamics and reaction pathways influenced by the steric effects of the ortho-methyl groups.
Conclusion
The steric effects of the methyl groups in this compound are a dominant factor in its chemical behavior. These effects create significant challenges for polymerization, particularly via free-radical mechanisms, but also offer opportunities for the synthesis of unique polymeric materials through ionic pathways. A thorough understanding of these steric interactions is crucial for harnessing the full potential of this intriguing monomer in the fields of materials science and polymer chemistry.
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An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Vinyl Benzene Ring
Abstract
This technical guide provides a comprehensive examination of the electronic effects exerted by a methyl group on the vinyl benzene (styrene) scaffold. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles of inductive effects and hyperconjugation, and their subsequent influence on the reactivity of both the aromatic ring and the vinyl moiety. Through a synthesis of theoretical concepts, quantitative data, spectroscopic analysis, and detailed experimental protocols, this guide offers a holistic understanding of how the position of a methyl substituent (ortho, meta, or para) modulates the chemical behavior of methylstyrene isomers. This knowledge is critical for the rational design of polymerization reactions, the synthesis of complex organic molecules, and the development of novel pharmaceutical agents.
Introduction: The Subtle Influence of a Methyl Group
In the landscape of organic chemistry, the humble methyl group is often perceived as a simple, non-polar appendage. However, its attachment to a conjugated π-system, such as the vinyl benzene ring, introduces subtle yet profound electronic perturbations that significantly alter the molecule's reactivity and properties. Understanding these effects is not merely an academic exercise; it is fundamental to controlling the outcomes of chemical reactions and designing molecules with desired functionalities.
The vinyl benzene (styrene) molecule is characterized by two reactive centers: the electron-rich aromatic ring and the π-bond of the vinyl group. Both are susceptible to electrophilic attack, but the regioselectivity and rate of these reactions are intricately linked to the electronic landscape of the molecule. The introduction of a methyl group, a classic electron-donating group, further nuances this reactivity profile. This guide will dissect the dual electronic contributions of the methyl group—the inductive effect and hyperconjugation—and explore how their interplay governs the chemical behavior of ortho-, meta-, and para-methylstyrene.
Fundamental Electronic Effects of the Methyl Group
The net electronic effect of a methyl group on the vinyl benzene ring is a combination of two primary phenomena: the inductive effect (+I) and hyperconjugation (a form of positive resonance effect, +R).
The Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction.[1] Alkyl groups, such as methyl, are less electronegative than the sp²-hybridized carbons of the benzene ring.[2] This difference in electronegativity results in a net donation of electron density from the methyl group to the ring through the sigma (σ) bond framework. This +I effect increases the electron density on the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[3]
Hyperconjugation (+R)
Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H bonds of the methyl group into the adjacent π-system of the benzene ring.[4] This "no-bond resonance" effectively donates electron density into the π-orbitals of the ring, further increasing its electron density.[5] This effect is particularly significant when the methyl group is in the ortho or para position, as the donated electron density is delocalized onto the ring carbons that are directly involved in the resonance stabilization of the intermediate carbocation in electrophilic aromatic substitution.[6]
Caption: Hyperconjugation in ortho- and para-methylstyrene.
Quantitative Analysis: The Hammett Equation
The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[7] The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the substituent and its position (meta or para), and ρ is the reaction constant that depends on the nature of the reaction.
Electron-donating groups have negative σ values. For reactions that are favored by increased electron density at the reaction center (i.e., electrophilic attack), the reaction constant ρ is negative. Thus, an electron-donating group will increase the reaction rate.
Table 1: Hammett Substituent Constants for the Methyl Group [8]
| Constant | Value | Description |
| σm | -0.07 | Reflects the inductive effect at the meta position. |
| σp | -0.17 | Reflects the combined inductive and resonance (hyperconjugation) effects at the para position. |
| σ⁺p | -0.31 | Used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent, such as electrophilic aromatic substitution. |
The more negative values for σp and σ⁺p compared to σm quantitatively demonstrate the greater electron-donating ability of the methyl group from the para position due to the contribution of hyperconjugation.
Impact on Reactivity
The electron-donating nature of the methyl group activates the vinyl benzene system towards electrophilic attack. However, the position of the methyl group dictates the regioselectivity and the extent of this activation.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This is because the electron-donating inductive effect and hyperconjugation increase the electron density of the ring, making it more susceptible to attack by electrophiles.[6] The increased electron density is most pronounced at the ortho and para positions, and the carbocation intermediates formed by attack at these positions are more stabilized by resonance, including a contributor where the positive charge is adjacent to the methyl group.
Caption: Directing effects in electrophilic aromatic substitution.
The expected order of reactivity for EAS is: para-methylstyrene ≈ ortho-methylstyrene > meta-methylstyrene > styrene > benzene. Steric hindrance from the ortho-methyl group can sometimes favor the para product.
Reactivity of the Vinyl Group: Electrophilic Addition
The π-bond of the vinyl group is also electron-rich and readily undergoes electrophilic addition reactions. The electron-donating methyl group increases the electron density of the entire conjugated system, including the vinyl group, thus accelerating the rate of electrophilic addition compared to styrene. The stability of the resulting carbocation intermediate determines the regioselectivity, which follows Markovnikov's rule.
The rate of bromination of styrenes, for example, is sensitive to the electronic effects of ring substituents, with electron-donating groups accelerating the reaction.[8] The reaction proceeds through a bromonium ion intermediate, and the subsequent nucleophilic attack is directed to the benzylic carbon, which can better stabilize a positive charge.
Experimental Protocols
The following protocols provide methodologies for representative reactions that are influenced by the electronic effects of the methyl group.
Protocol: Electrophilic Addition - Bromohydrin Formation from α-Methylstyrene[10]
This protocol describes the addition of bromine and water across the double bond of α-methylstyrene, a reaction whose regioselectivity is dictated by the stability of the carbocation intermediate.
Materials:
-
α-Methylstyrene
-
N-Bromosuccinimide (NBS)
-
Acetone (containing ~5% water)
-
Hexane
-
Anhydrous sodium sulfate
-
Ice bath, magnetic stirrer, filtration apparatus, distillation apparatus
Procedure:
-
In a flask, dissolve 5.9 g (50 mmol) of α-methylstyrene in 5 ml of acetone.
-
Add 1.025 equivalents of NBS to the solution and stir at room temperature until all the NBS has dissolved.
-
Continue stirring for an additional 30 minutes.
-
Remove the acetone by simple distillation at a temperature below 60 °C.
-
Add 25 ml of hexane to the residue and dry the solution with anhydrous sodium sulfate.
-
Cool the solution in an ice bath and stir for 15 minutes to precipitate the succinimide byproduct.
-
Filter the solution and wash the solid with a small amount of cold hexane.
-
Distill the hexane from the filtrate to obtain the crude product.
Caption: Workflow for bromohydrin formation from α-methylstyrene.
Protocol: Electrophilic Aromatic Substitution - Nitration of p-Methylstyrene (Adapted)
This protocol is adapted from the nitration of 4-methylbenzoic acid and is applicable to p-methylstyrene due to the similar directing effects of the methyl and vinyl groups (both are ortho, para-directing).[9] The reaction requires careful temperature control to minimize side reactions, including polymerization of the vinyl group.
Materials:
-
p-Methylstyrene
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice-salt bath
-
Crushed ice
-
Dropping funnel, magnetic stirrer, filtration apparatus
Procedure:
-
In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath.
-
Slowly add a pre-weighed amount of p-methylstyrene to the cold sulfuric acid while stirring, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the p-methylstyrene solution. Maintain the reaction temperature between 0 and 10°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker, with continuous stirring.
-
Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration.
-
Wash the product with cold water to remove residual acid. The crude product can be purified by recrystallization.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the structure of methylstyrene isomers and for observing the electronic influence of the methyl group.
NMR Spectroscopy
The chemical shifts of the vinyl protons and carbons are particularly sensitive to the electronic effects of the methyl group.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Methylstyrene Isomers [10][11]
| Carbon | Styrene | o-Methylstyrene | m-Methylstyrene | p-Methylstyrene |
| Cα | ~136.7 | ~135.9 | ~137.0 | ~136.7 |
| Cβ | ~113.2 | ~115.5 | ~113.7 | ~112.7 |
| C-CH₃ | - | ~19.5 | ~21.5 | ~21.1 |
The upfield shift of the β-carbon (Cβ) in p-methylstyrene compared to styrene is consistent with the increased electron density at this position due to the +I and +R effects of the para-methyl group.
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Methylstyrene Isomers [10]
| Proton | Styrene | m-Methylstyrene | p-Methylstyrene |
| Hα | ~6.7 | ~6.71 | ~6.68 |
| Hβ (cis) | ~5.2 | ~5.24 | ~5.18 |
| Hβ (trans) | ~5.7 | ~5.75 | ~5.69 |
| H-CH₃ | - | ~2.37 | ~2.35 |
Infrared (IR) Spectroscopy
The vibrational frequencies of the vinyl group are also influenced by the electronic effects of the methyl substituent.
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for the Vinyl Group
| Vibration | Approximate Frequency | Description |
| =C-H stretch | 3100-3000 | Stretching of the C-H bonds on the vinyl group. |
| C=C stretch | 1640-1620 | Stretching of the carbon-carbon double bond. |
| =C-H bend (out-of-plane) | 1000-900 | Bending of the C-H bonds on the vinyl group. |
The position and intensity of these bands can be subtly affected by the position of the methyl group, reflecting changes in the bond strengths and dipole moments due to the electronic perturbations.
Conclusion
The methyl group, despite its simplicity, exerts a significant and predictable influence on the electronic structure and reactivity of the vinyl benzene ring. Through a combination of an inductive effect and hyperconjugation, it donates electron density to the conjugated system, activating it towards electrophilic attack. The position of the methyl group—ortho, meta, or para—determines the magnitude of this activation and directs the regioselectivity of reactions on both the aromatic ring and the vinyl group. A thorough understanding of these principles, supported by quantitative data from Hammett analysis and spectroscopic evidence, is essential for professionals in chemical synthesis and materials science to effectively manipulate and utilize the rich chemistry of methylstyrene derivatives.
References
- Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part V. Carbon-13 Spectra of Some Substituted Styrenes. Canadian Journal of Chemistry, 43(2), 479-487.
-
Wang Lab, Public Documents. Table of Hammett Substituent Constants. Available at: [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Supporting Information for a relevant chemical synthesis publication providing NMR d
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Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
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Wired Chemist. Hammett Sigma Constants. Available at: [Link]
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available at: [Link]
- Spectroscopy and Structure of Jet Cooled Alpha-Methylstyrene. (1987). DTIC.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar. Available at: [Link]
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Hammett Substituent Constants. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Available at: [Link]
-
BYJU'S. Electrophilic Aromatic Substitution Reaction. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). Available at: [Link]
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-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
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University of Calgary. Hyperconjugation. Available at: [Link]
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Chemistry LibreTexts. Table of Characteristic IR Absorptions. Available at: [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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An In-Depth Technical Guide to the Commercial Availability and Applications of 2,6-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of 2,6-dimethylstyrene, a sterically hindered monomer with unique properties and potential applications in advanced materials and pharmaceutical sciences. This document explores its commercial availability, synthesis protocols, physical and chemical characteristics, challenges in polymerization, and prospective uses in drug development, offering a valuable resource for researchers and professionals in the field.
Introduction: The Unique Profile of a Sterically Hindered Monomer
This compound, also known as 2-ethenyl-1,3-dimethylbenzene, is an aromatic hydrocarbon belonging to the family of substituted styrenes. Its molecular structure, featuring two methyl groups flanking the vinyl group on the benzene ring, imparts significant steric hindrance. This steric bulk profoundly influences its reactivity, particularly its polymerization behavior, setting it apart from its unhindered counterpart, styrene. While this steric hindrance has historically presented challenges in achieving high molecular weight polymers, it also offers unique opportunities for the synthesis of specialized polymers with distinct thermal and mechanical properties. This guide will delve into the intricacies of this fascinating monomer, from its commercial sourcing to its potential as a building block for novel functional materials.
Commercial Availability and Procurement
This compound is available from several chemical suppliers, catering to research and development needs. It is crucial for researchers to consider purity levels, available quantities, and the presence of inhibitors when sourcing this monomer.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |
| Sigma-Aldrich | AMBH9614F82E | 95%[1] | 100 mg, 250 mg, 1 g[1] | Typically shipped with an inhibitor like 4-tert-butylcatechol.[2] |
| BLD Pharm | BD137458 | ≥95% | 1g, 5g, 25g | - |
| Alfa Chemistry | 2039-90-6 | 96% | Custom | - |
| Biosynth | FD66050 | Not specified | Custom | Stabilised with 0.1% 4-tertbutyl-catechol.[2] |
It is advisable to consult the supplier's Certificate of Analysis (CoA) for detailed purity information and to ascertain the specific inhibitor used and its concentration. For polymerization studies, removal of the inhibitor is a critical preparatory step.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis and polymerization.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2039-90-9 | [3] |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.21 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 184.3 °C at 760 mmHg | |
| Density | 0.893 g/cm³ | |
| Flash Point | 56.8 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| Storage | 2-8°C, under inert atmosphere.[1] |
Synthesis of this compound: A Practical Approach
While commercially available in research quantities, in-house synthesis of this compound may be necessary for larger-scale applications or for the preparation of derivatives. The Wittig reaction provides a reliable and versatile method for the synthesis of alkenes from carbonyl compounds and is well-suited for the preparation of this compound from the readily available precursor, 2,6-dimethylbenzaldehyde.
Proposed Synthetic Pathway: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this case, 2,6-dimethylbenzaldehyde is reacted with methylenetriphenylphosphorane to yield this compound and triphenylphosphine oxide as a byproduct.
Caption: Synthetic pathway for this compound via the Wittig reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established procedure for Wittig reactions and is adapted for the synthesis of this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,6-Dimethylbenzaldehyde [Available from suppliers such as Thermo Scientific[4][5][6] and Santa Cruz Biotechnology[7]]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension via the dropping funnel. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Dissolve 2,6-dimethylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected spectral data should be compared with literature values.
The Challenge of Polymerization: Overcoming Steric Hindrance
The two ortho-methyl groups in this compound create significant steric hindrance around the vinyl group, making it notoriously difficult to polymerize using conventional free-radical techniques. This steric hindrance impedes the approach of the growing polymer chain to the monomer, resulting in very low polymerization rates and the formation of only low molecular weight oligomers.
However, recent advancements in polymer chemistry, particularly in the field of controlled/living radical polymerization (CRP), offer promising strategies to overcome this challenge. Techniques such as Atom Transfer Radical Polymerization (ATRP) can provide a higher degree of control over the polymerization of sterically hindered monomers.[8][9]
Caption: Comparison of conventional and controlled radical polymerization of this compound.
By carefully selecting the catalyst system and reaction conditions, ATRP can enable the synthesis of well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. This opens the door to exploring the unique properties of this polymer.
Applications in Drug Development and Advanced Materials
While the challenging nature of its polymerization has limited its widespread application, the unique properties of poly(this compound) and its derivatives hold promise in several areas, particularly in drug delivery and the development of high-performance materials.
Potential in Drug Delivery Systems
Polymers derived from styrenic monomers have been extensively investigated for drug delivery applications.[10] Poly(this compound), with its increased hydrophobicity and rigidity compared to polystyrene, could be a valuable component in the design of novel drug delivery vehicles.
-
Nanoparticle-based Drug Delivery: Copolymers incorporating this compound could be synthesized to form amphiphilic block copolymers that self-assemble into nanoparticles in aqueous media.[11] The hydrophobic poly(this compound) core could serve as a reservoir for encapsulating poorly water-soluble drugs, enhancing their bioavailability and providing controlled release.[12][13]
-
Stimuli-Responsive Systems: By incorporating functional comonomers, polymers of this compound could be designed to be responsive to specific physiological stimuli such as pH or temperature, allowing for targeted drug release at the desired site of action.[14]
High-Performance Polymers
The steric hindrance that makes polymerization difficult also results in a polymer with restricted chain mobility. This can translate to a higher glass transition temperature (Tg) and improved thermal stability compared to polystyrene. These properties make poly(this compound) an interesting candidate for applications requiring high-temperature resistance.
Analytical Characterization
Accurate characterization of this compound and its polymers is crucial for quality control and for understanding structure-property relationships. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 3: Analytical Techniques for this compound and its Polymers
| Technique | Application | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment of the monomer; identification of byproducts.[15] | Retention time, mass spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the monomer; quantification.[10] | Retention time, UV absorbance. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the monomer and polymer; determination of polymer tacticity.[16][17] | Chemical shifts, coupling constants, integration. |
| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight (Mn, Mw) and polydispersity index (PDI). | Elution volume relative to standards. |
¹H NMR (400 MHz, CDCl₃) of this compound (Predicted):
-
δ 7.10-7.00 (m, 3H, Ar-H)
-
δ 6.80 (dd, J = 17.6, 10.8 Hz, 1H, -CH=CH₂)
-
δ 5.65 (dd, J = 17.6, 1.2 Hz, 1H, -CH=CH H)
-
δ 5.30 (dd, J = 10.8, 1.2 Hz, 1H, -CH=CHH )
-
δ 2.35 (s, 6H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) of this compound (Predicted):
-
δ 137.5, 136.0, 135.8, 128.0, 127.5, 115.0, 20.8
Conclusion and Future Outlook
This compound represents a unique monomer whose full potential is yet to be realized. While its commercial availability is currently geared towards research, a deeper understanding of its polymerization behavior through controlled radical techniques is paving the way for the development of novel polymers with tailored properties. For researchers in drug development, the exploration of poly(this compound)-based copolymers for advanced drug delivery systems presents an exciting frontier. The combination of its inherent hydrophobicity and the potential for creating well-defined architectures offers a compelling platform for addressing challenges in the formulation and delivery of next-generation therapeutics. As synthetic methodologies continue to advance, this compound is poised to transition from a chemical curiosity to a valuable building block in the creation of high-performance materials for a range of scientific and industrial applications.
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- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde.
- Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- O'Brien, C. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(24), 4745-4751.
- Wittig, G., & Schoellkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
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Matyjaszewski Polymer Group. (n.d.). Styrene. Carnegie Mellon University. Retrieved from [Link]
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- Duncan, R. (2003). The dawning of polymer therapeutics. Nature reviews Drug discovery, 2(5), 347-360.
- Ullah, M. W., et al. (2021). Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator. Journal of Scientific Research, 13(3), 533-544.
- Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced drug delivery reviews, 58(15), 1655-1670.
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride.
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- Ghorpade, A., et al. (2014). Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. Journal of the Chinese Chemical Society, 61(7), 777-782.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Foreword: The Imperative of Purity in Advanced Chemical Synthesis
An In-depth Technical Guide to the Purity Analysis of 2,6-Dimethylstyrene
In the realms of pharmaceutical research and high-stakes material science, the starting materials are the foundation upon which innovation is built. This compound, a substituted aromatic hydrocarbon, serves as a critical building block in various synthetic pathways. Its unique structural configuration, with methyl groups ortho to the vinyl group, imparts specific steric and electronic properties that are exploited in polymerization and fine chemical synthesis. However, these same synthetic advantages present significant analytical challenges. The potential for isomeric impurities, residual starting materials, and polymeric by-products necessitates a robust, multi-faceted analytical strategy to ensure its purity.
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond mere procedural descriptions to provide a causal framework for method selection, experimental design, and data interpretation. We will explore the core analytical techniques, grounding each protocol in the principles of scientific integrity and the rigorous standards of method validation as prescribed by the International Council for Harmonisation (ICH).
Understanding the Analyte: this compound and Its Impurity Profile
Before designing a purity method, we must first understand the target molecule and the impurities we expect to find. This compound (CAS No: 2039-90-9) is a volatile liquid with the molecular formula C₁₀H₁₂.[1] Its purity is often compromised by substances introduced during its synthesis or by its inherent instability.
-
Isomeric Impurities: The most common and challenging impurities are other dimethylstyrene isomers (e.g., 2,4-, 2,5-, 3,4-, 3,5-dimethylstyrene). These isomers often have very similar physical properties, making their separation and quantification non-trivial.
-
Process-Related Impurities: Residual starting materials and reagents from the synthetic route (e.g., the corresponding ethyl-dimethylbenzene precursor in a dehydrogenation reaction) can be present.
-
Degradation Products: Like styrene, this compound is susceptible to polymerization, especially when exposed to heat, light, or acidic conditions.[2] This can lead to the formation of dimers, oligomers, and polymers. Oxidation can also introduce impurities like benzaldehyde or acetophenone derivatives.[3] To mitigate this, commercial preparations are often stabilized with inhibitors like 4-tert-butylcatechol.[4]
The following diagram illustrates the primary analyte and its most probable isomeric impurities, which represent the primary separation challenge.
Caption: Chemical structures of this compound and its isomers.
The Primary Analytical Tool: High-Resolution Gas Chromatography (GC)
For a volatile compound like this compound, Gas Chromatography (GC) is the technique of choice.[5] Its high resolving power is essential for separating the closely boiling isomeric impurities, and the Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon analysis.[3][5]
Expertise & Experience: Why GC-FID is the Gold Standard
The choice of GC-FID is deliberate. While other techniques exist, GC-FID offers the best combination of resolution, sensitivity, and robustness for this specific application. The key is in the column selection and temperature programming. A mid-polarity stationary phase is often preferred over a standard non-polar phase because it can induce subtle dipole-dipole interactions, enhancing the separation of isomers that have nearly identical boiling points but slightly different polarities. For unambiguous peak identification, especially during method development or for forensic analysis of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is invaluable.[6]
Experimental Protocol: GC-FID Purity Assay
This protocol is designed as a self-validating system. The inclusion of system suitability checks ensures that the chromatographic performance is adequate before any sample analysis proceeds.
-
Instrumentation & Reagents:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Helium (carrier gas), Hydrogen, and Air (FID gases).
-
Column: A mid-polarity column such as a DB-17 or Rtx-225 (60 m x 0.32 mm, 0.5 µm film thickness) is recommended for superior isomer separation.[3][7]
-
Solvent: High-purity Toluene or Hexane.
-
Reference Standard: this compound, certified purity >99%.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal efficiency and is inert. |
| Oven Program | Initial: 80 °C (hold 2 min) | Allows for elution of highly volatile impurities. |
| Ramp 1: 5 °C/min to 150 °C | Slow ramp to resolve isomeric dimethylstyrenes. | |
| Ramp 2: 20 °C/min to 240 °C (hold 5 min) | Cleans the column of any less volatile components. | |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
-
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL).
-
-
Analysis and Quantification:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Perform at least five replicate injections of the standard solution to establish system suitability (e.g., RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
The purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of 2,6-DMS Peak / Total Area of All Peaks) x 100
-
Orthogonal Verification by HPLC: A Trustworthiness Check
To ensure the trustworthiness of the purity assessment, an orthogonal method—one based on a different separation principle—is highly recommended. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent choice. It separates compounds based on their hydrophobicity, providing a different selectivity profile compared to the volatility-based separation of GC.[8][9]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation & Reagents:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Solvent: Acetonitrile or a mixture of acetonitrile/water.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds strongly absorb at this wavelength.[9] |
| Gradient Program | 0-2 min: 70% B | Initial hold. |
| 2-15 min: 70% to 95% B | Elution of the main peak and related impurities. | |
| 15-20 min: 95% B | Column wash. | |
| 20.1-25 min: 70% B | Re-equilibration. |
-
Procedure:
-
Prepare sample and standard solutions at approximately 0.5 mg/mL in acetonitrile.
-
Follow the analysis sequence described for the GC method (blank, system suitability, samples).
-
Quantify using the area percent method. The results should be comparable to those obtained by GC. Any significant new peaks observed in the HPLC chromatogram that were not seen in GC would warrant further investigation (e.g., non-volatile polymers or salts).
-
Definitive Structural Confirmation: The Role of NMR Spectroscopy
While chromatographic methods are excellent for quantifying purity, they rely on comparison with a reference standard. Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an absolute, direct look at the molecule's structure. It can definitively confirm the identity of the main component as this compound and can be used to identify and quantify significant impurities without needing reference standards for those impurities, provided they have unique, well-resolved signals.
Protocol: ¹H NMR for Identity and Purity Verification
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The expected chemical shifts and splitting patterns for this compound should be observed. Key signals include the vinyl protons (typically between 5-7 ppm) and the two distinct methyl group protons (around 2.3 ppm).
-
-
Interpretation:
-
Identity Confirmation: The observed spectrum should match the reference spectrum for this compound.
-
Purity Assessment: The presence of unexpected signals indicates impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels. For instance, signals corresponding to other isomers would have slightly different chemical shifts for their aromatic or methyl protons.
-
Method Validation: The Cornerstone of Trustworthiness
A method is only as reliable as its validation. All purity methods must be validated according to the ICH Q2(R1) guideline to prove they are fit for their intended purpose.[10][11] The validation process provides a self-validating system for the entire analytical procedure.
The following diagram illustrates the logical workflow for developing and validating a purity method.
Caption: Workflow for analytical method development and validation.
Key Validation Parameters:
-
Specificity: The method's ability to distinguish the analyte from all potential impurities. This is demonstrated by analyzing a mixture of this compound and its known isomers.
-
Linearity: A linear relationship between concentration and detector response should be established across a range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by spiking the sample with a known amount of reference standard and calculating the percent recovery.
-
Precision: Assessed through repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analysis on different days or by different analysts). The Relative Standard Deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is crucial for controlling impurities at low levels.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature, flow rate, or mobile phase composition.
Conclusion
The purity analysis of this compound is a multi-step, rigorous process that underpins its successful application in research and development. It is not a one-size-fits-all procedure. A primary, high-resolution GC-FID method forms the core of the strategy, providing robust quantification of the main component and its volatile impurities. This is supported by an orthogonal HPLC method to ensure comprehensive impurity profiling and is ultimately anchored by NMR spectroscopy for definitive structural confirmation. Each of these protocols must be subjected to a thorough validation following ICH guidelines to create a self-validating, trustworthy analytical system. By embracing this causality-driven, multi-technique approach, scientists can ensure the quality and integrity of their materials, paving the way for reliable and reproducible scientific outcomes.
References
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- MicroSolv Technology Corporation. "Polycyclic Aromatic Hydrocarbons Analyzed with HPLC." Accessed January 11, 2026.
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Methodological & Application
Application Note: Strategies for the Polymerization of 2,6-Dimethylstyrene, a Sterically Hindered Monomer
Abstract
Poly(2,6-dimethylstyrene) is a polymer of significant theoretical interest due to its potential for high thermal stability and a high glass transition temperature (Tg), properties conferred by its rigid backbone. However, the synthesis of this polymer is notoriously challenging due to profound steric hindrance imposed by the two methyl groups positioned ortho to the vinyl substituent. This steric shield dramatically reduces the reactivity of the monomer in conventional polymerization reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and detailed, scientifically-reasoned protocols for approaching the polymerization of this compound. We will explore cationic, anionic, radical, and coordination polymerization strategies, explaining the causality behind experimental choices and providing robust starting points for synthesis and characterization.
The Challenge: Steric Hindrance in this compound
The primary obstacle to the polymerization of this compound is the steric bulk of the two ortho-methyl groups. These groups flank the vinyl moiety, sterically shielding it from the approach of a propagating polymer chain end. This steric clash significantly increases the activation energy of the propagation step, leading to several consequences:
-
Slow Propagation Rate (kₚ): The rate at which monomer units add to the growing chain is drastically reduced compared to styrene or its para- and meta-substituted isomers.
-
Low Ceiling Temperature (Tₑ): The ceiling temperature is the thermodynamic threshold above which the rate of depolymerization exceeds the rate of polymerization. Due to the sterically strained nature of the resulting polymer chain, poly(this compound) has a low Tₑ, making polymerization thermodynamically unfavorable at elevated temperatures often required to overcome the kinetic barrier.
-
Prevalence of Side Reactions: Slow propagation allows competing side reactions, such as chain transfer and termination, to dominate, resulting in the formation of low molecular weight oligomers or no polymer at all.
Historically, this difficulty has been noted, with early studies demonstrating that unlike other dimethylstyrene isomers, this compound fails to produce high molecular weight products under typical thermal polymerization conditions[1].
Caption: Steric shielding of the vinyl group by ortho-methyl groups.
Cationic Polymerization Strategy
Cationic polymerization proceeds via a carbocationic propagating species. This method can be effective for sterically hindered olefins because the planar geometry of the carbocation can sometimes accommodate steric bulk better than other intermediates. However, the stability of the benzylic carbocation can also lead to side reactions.
Scientific Rationale
The key is to generate a propagating carbocation that is reactive enough to add to the hindered monomer but stable enough to avoid immediate termination or chain transfer. A strong Lewis acid co-initiated with a proton source (adventitious water or an alcohol) is a classic approach.[2] The reaction must be conducted at very low temperatures to suppress chain transfer reactions and to shift the polymerization-depolymerization equilibrium in favor of polymerization (i.e., below Tₑ).
Protocol: Cationic Polymerization with Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
This compound (inhibitor removed via alumina column)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (quenching agent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, freshly distilled)
-
Nitrogen or Argon gas supply
-
Dry ice / acetone or cryocooler bath
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive inert gas pressure throughout the experiment.
-
Monomer & Solvent: Add this compound (e.g., 5.0 g, 37.8 mmol) to the flask and dissolve in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow the temperature to equilibrate for at least 20 minutes with gentle stirring.
-
Initiation: Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 1 M). Using a pre-chilled syringe, rapidly inject a calculated amount of the initiator solution (e.g., 0.1 mL, 0.1 mmol, for a target DP of ~378) into the vigorously stirred monomer solution. Rationale: Rapid injection and stirring are crucial to ensure uniform initiation and minimize local concentration effects which can lead to oligomerization.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours. The appearance of turbidity or an increase in viscosity may indicate polymer formation.
-
Termination: Quench the reaction by adding 5 mL of pre-chilled methanol to the flask. This will react with the cationic chain ends.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume (e.g., 500 mL) of vigorously stirred methanol.
-
Purification: Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.
Caption: General workflow for cationic polymerization.
Anionic "Living" Polymerization Strategy
Anionic polymerization, particularly "living" anionic polymerization, offers exquisite control over molecular weight and distribution, as termination and chain transfer are largely absent in a pure system.[3] The primary challenge here is whether the propagating carbanion can overcome the steric barrier to attack the monomer's double bond.
Scientific Rationale
The use of a highly reactive organolithium initiator like sec-butyllithium is necessary to ensure that the rate of initiation is faster than or comparable to the rate of propagation.[4] The reaction is performed in a polar aprotic solvent like tetrahydrofuran (THF) to solvate the lithium counter-ion, creating a more reactive "free" carbanion.[5] As with cationic polymerization, low temperatures are essential to enhance the thermodynamic favorability of the reaction.
Protocol: Anionic Polymerization with sec-Butyllithium
Materials:
-
This compound (rigorously purified by distillation from CaH₂)
-
Tetrahydrofuran (THF, anhydrous, distilled from sodium/benzophenone ketyl)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Methanol (degassed, quenching agent)
-
High-vacuum line and glassware (Schlenk line techniques)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask under high vacuum and backfill with high-purity argon. Equip with a magnetic stirrer and rubber septum.
-
Solvent & Monomer: Using a cannula or gas-tight syringe, transfer 50 mL of anhydrous THF into the flask. Cool to -78 °C. Transfer the purified this compound (e.g., 4.0 g, 30.2 mmol) into the cold THF.
-
Initiation: Calculate the required volume of the titrated s-BuLi solution for the target molecular weight. Slowly add the s-BuLi solution dropwise via syringe to the vigorously stirred monomer solution. The formation of a persistent color (often orange or red for styrenic anions) indicates the formation of the living chain ends. Rationale: Slow, dropwise addition ensures all impurities are scavenged before polymerization begins and allows for controlled initiation.
-
Polymerization: Maintain the reaction at -78 °C. Given the expected slow propagation, a long reaction time (e.g., 12-24 hours) may be necessary.
-
Termination: After the desired time, terminate the "living" anions by injecting a few milliliters of degassed methanol. The color of the solution should disappear instantly.
-
Isolation & Purification: Follow steps 7 and 8 from the cationic polymerization protocol.
Radical Polymerization Strategy
Free-radical polymerization is industrially common but offers less control than living methods.[6] For a sterically hindered monomer, the key challenge is that the propagating radical may be too short-lived to add monomer units before terminating. Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can mitigate this by establishing a dynamic equilibrium between active and dormant chains.[7]
Scientific Rationale
ATRP uses a transition metal complex (e.g., Cu(I)Br) to reversibly activate a dormant polymer chain (P-Br) into a propagating radical (P•) and the oxidized metal complex (Cu(II)Br₂).[7] This keeps the concentration of active radicals very low at any given moment, suppressing bimolecular termination reactions and allowing the slow propagation of the hindered monomer to proceed over a longer period. Higher temperatures are typically required for radical polymerizations.
Protocol: Atom Transfer Radical Polymerization (ATRP)
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, 99.99%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (anhydrous solvent)
-
Methanol
Procedure:
-
Reactor Setup: To a Schlenk flask equipped with a stir bar, add CuBr (e.g., 21.5 mg, 0.15 mmol).
-
Component Addition: In a separate vial, mix this compound (e.g., 4.0 g, 30.2 mmol), EBiB (22 µL, 0.15 mmol), PMDETA (31.3 µL, 0.15 mmol), and 4 mL of anisole.
-
Deoxygenation: Subject the monomer/initiator/ligand mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Reaction Start: Using a cannula under positive argon pressure, transfer the deoxygenated mixture into the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 110 °C and stir for 12-24 hours. Rationale: Higher temperature is needed to ensure sufficient activation/deactivation frequency and to overcome the propagation energy barrier.
-
Termination & Isolation: Cool the reaction to room temperature and open to air. Dilute the viscous solution with ~10 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large volume of cold methanol.
-
Purification: Filter and dry the polymer as described previously.
Coordination Polymerization Strategy
Coordination polymerization, using catalysts like Ziegler-Natta or metallocenes, is renowned for producing stereoregular polymers. While typically applied to non-polar olefins like ethylene and propylene, certain systems can polymerize styrenes. The mechanism involves insertion of the monomer into a metal-carbon bond, which may offer a different geometric pathway that could potentially accommodate steric hindrance.
This remains the most speculative approach for this compound homopolymerization and would require significant catalyst screening and optimization. Protocols are highly catalyst-dependent and are considered an advanced research topic beyond the scope of this introductory guide.
Summary of Proposed Starting Conditions
| Parameter | Cationic Polymerization | Anionic Polymerization | Radical (ATRP) |
| Initiator/Catalyst | BF₃·OEt₂ | sec-Butyllithium | Cu(I)Br / PMDETA / EBiB |
| Solvent | Dichloromethane | Tetrahydrofuran (THF) | Anisole |
| Temperature | -78 °C | -78 °C | 110 °C |
| Time | 2 - 4 hours | 12 - 24 hours | 12 - 24 hours |
| Key Rationale | Stabilize carbocation, operate below Tₑ | High reactivity initiator, operate below Tₑ | Minimize termination, overcome kinetic barrier |
Essential Characterization
Successful synthesis must be confirmed by rigorous analysis. The expected outcome for this challenging monomer is likely low molecular weight polymer or oligomers.
-
Gel Permeation Chromatography (GPC/SEC): This is the most critical analysis to determine if a polymer has been formed. It provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the polymer, verifying that vinyl polymerization has occurred and that the monomer structure is intact.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the material, a key thermal property. Poly(this compound) is expected to have a significantly higher T₉ than polystyrene.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability and decomposition temperature of the polymer.
Conclusion
The polymerization of this compound represents a significant synthetic challenge due to severe steric hindrance. Success is not guaranteed and will likely result in low-to-moderate molecular weight materials. The protocols provided herein are robust, scientifically-reasoned starting points designed to maximize the chances of success by carefully controlling reaction thermodynamics and kinetics. Cationic and living anionic methods at low temperatures aim to make the reaction thermodynamically favorable, while controlled radical methods at high temperatures aim to overcome the kinetic barrier while suppressing termination. Rigorous characterization is essential to validate any synthetic outcomes.
References
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Fischer, H. The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews, 2001, 101 (12), 3581–3610. [Link]
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Jerome, R., et al. Recent developments in the living anionic polymerization of (meth)acrylates. Current Opinion in Solid State and Materials Science, 1998, 3(5), 551-557. [Link]
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Matyjaszewski, K., et al. Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 1997, 119 (4), 674-680. [Link]
- Bevington, J. C. Free-Radical Polymerization of Olefin Monomers.
- Amos, J. L., & Soderquist, F. J. Dimethylstyrene polymers and process of producing same. U.S.
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Endres, G. F., Kamath, V. G., & Overberger, C. G. Cationic Catalyzed Polymerization of Styrene at High Conversion. Journal of the American Chemical Society, 1962, 84(24), 4813-4817. [Link]
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Akelah, A., & Selim, A. Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. ResearchGate, 2011. [Link]
-
Kaminsky, R., Stein, R., & Kim, J. Lab 4: Cationic Polymerization of Styrene. CDN, 2017. [Link]
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Nelissen, L., et al. In situ preparation of blends of polystyrene and poly(2,6-dimethyl-1,4-phenylene ether). Polymer, 1992, 33(17), 3735-3740. [Link]
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Smets, G., & De Loecker, W. Developments in Anionic Polymerization—A Critical Review. Die Makromolekulare Chemie, 1961, 45(1), 115-135. [Link]
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Bouanane, A., et al. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry, 2017, 33(4), 1779-1788. [Link]
-
Matyjaszewski, K., Patten, T. E., & Xia, J. Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 1997, 119(4), 674-680. [Link]
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Wróblewska, A., & Staszewska, A. Cationic polymerization of styrenes under essentially neutral conditions. ResearchGate, 2018. [Link]
-
Orozco, F., et al. Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Polímeros, 2016, 26(1). [Link]
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Howell, B. A. Microscale Synthesis and Characterization of Polystyrene. NASA Technical Reports Server, 1994. [Link]
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Daniel, C., et al. Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. CNR-IRIS, 2017. [Link]
-
Nakano, T., & Okamoto, Y. The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. Polymers, 2019, 11(12), 2055. [Link]
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Protocol & Application Notes: Free Radical Polymerization of 2,6-Dimethylstyrene
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the free radical polymerization of 2,6-dimethylstyrene. While structurally similar to styrene, the presence of two ortho-methyl groups introduces significant steric hindrance, which profoundly impacts polymerization kinetics and the properties of the resulting polymer. This guide details the theoretical underpinnings of this reaction, provides validated protocols for bulk and solution polymerization, outlines essential characterization techniques, and offers insights into data interpretation and troubleshooting. The methodologies are designed for researchers in polymer chemistry, materials science, and related fields, aiming to provide a robust framework for synthesizing and analyzing poly(this compound).
Theoretical Background: The Challenge of Steric Hindrance
Free radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination[1][2]. An initiator generates free radicals, which then react with a monomer to begin the polymer chain. The chain propagates through the sequential addition of monomer units until it is terminated by the combination or disproportionation of two radical chains[3].
For styrenic monomers, the substituent on the phenyl ring plays a critical role in polymerization behavior. Electronic effects can alter the reactivity of the vinyl group and the stability of the propagating radical[4]. However, in the case of this compound, the dominant factor is steric hindrance. The two methyl groups flanking the vinyl group physically obstruct the approach of the growing polymer chain, which significantly affects the propagation and termination steps.[5]
Key consequences of this steric effect include:
-
Reduced Propagation Rate (k_p): The steric bulk makes it more difficult for the growing polymer radical to add to a monomer molecule, leading to a slower polymerization rate compared to unsubstituted styrene.[5]
-
Reduced Termination Rate (k_t): The same steric hindrance that impedes propagation also inhibits the coupling of two bulky polymer chain ends, potentially leading to longer radical lifetimes.[5]
-
Lower Ceiling Temperature (T_c): The polymerization of sterically hindered monomers is often more readily reversible. The ceiling temperature, above which polymerization is thermodynamically unfavorable, is typically lower for this compound than for styrene.
Understanding these principles is crucial for designing a successful polymerization strategy and interpreting the results.
Polymerization Mechanism Overview
The overall mechanism for the free radical polymerization of this compound is illustrated below. The process is initiated by the thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN).
Figure 1: General mechanism of free radical polymerization.
Experimental Design & Protocols
This section details the necessary materials and step-by-step protocols for monomer preparation, polymerization, and polymer purification.
Materials & Equipment
-
Monomer: this compound (≥97%)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvents: Toluene, Tetrahydrofuran (THF), Methanol (reagent grade)
-
Inhibitor Remover: Basic alumina column or 4 Å molecular sieves
-
Equipment: Schlenk line or glovebox for inert atmosphere, round-bottom flasks, magnetic stirrer/hotplate, condenser, oil bath, vacuum filtration apparatus, rotary evaporator.
-
Characterization: GPC (for M_n, M_w, PDI), NMR (for structure confirmation), DSC (for T_g).
Overall Experimental Workflow
The process involves purifying the monomer to remove inhibitors, conducting the polymerization under controlled conditions, and finally isolating and characterizing the resulting polymer.
Figure 2: Experimental workflow from monomer to characterization.
Protocol 1: Monomer Purification
Commercial styrenic monomers contain inhibitors (like BHT) to prevent premature polymerization. These must be removed prior to the reaction.[6]
-
Prepare a short column (approx. 10 cm length) packed with basic alumina.
-
Add 10-20 mL of this compound to the top of the column.
-
Elute the monomer using gravity or gentle pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. Use immediately for best results.
Protocol 2: Bulk Free Radical Polymerization
Bulk polymerization is a solvent-free method that is simple to execute but can be difficult to control due to increases in viscosity (the Trommsdorff effect).[6][7]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amount of purified this compound (e.g., 5.0 g).
-
Add the initiator, AIBN. A typical monomer-to-initiator molar ratio is 200:1 to 500:1. For 5.0 g (42.3 mmol) of monomer, a 200:1 ratio corresponds to ~35 mg of AIBN.
-
Seal the flask with a rubber septum. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit the reaction.
-
Place the flask in a preheated oil bath at 70-80°C.
-
Allow the reaction to proceed for 12-24 hours. The solution will become noticeably more viscous.
-
To quench the reaction, remove the flask from the heat and expose the contents to air. Cooling rapidly in an ice bath can also be effective.[6]
Protocol 3: Solution Free Radical Polymerization
Using a solvent helps to control viscosity and dissipate heat, often leading to better control over the final polymer properties.
-
In a round-bottom flask, dissolve purified this compound (e.g., 5.0 g) in a suitable solvent like toluene (e.g., 10 mL).
-
Add the initiator (AIBN) using a similar monomer-to-initiator ratio as in the bulk method.
-
Attach a condenser, seal the system, and purge with inert gas for 20 minutes.
-
Heat the reaction mixture to 70-80°C in an oil bath with stirring.
-
Maintain the reaction for 12-24 hours under an inert atmosphere.
-
Quench the reaction by cooling to room temperature and exposing it to air.
Protocol 4: Polymer Isolation and Purification
The synthesized polymer must be separated from unreacted monomer and initiator fragments. This is typically achieved by precipitation in a non-solvent.[6][8]
-
If necessary, dissolve the crude polymer product in a minimal amount of a good solvent (e.g., 5-10 mL of THF or toluene).
-
In a separate beaker, place a large volume of a non-solvent (e.g., 200 mL of cold methanol) and stir vigorously.
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of poly(this compound) should form immediately.[6]
-
Continue stirring for 20-30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer precipitate on the filter paper with fresh, cold methanol to remove any remaining impurities.
-
Dry the polymer in a vacuum oven at 60°C overnight to a constant weight.
Data Analysis & Expected Results
The success of the polymerization is validated through structural and molecular weight characterization.
Typical Reaction Parameters
| Parameter | Bulk Polymerization | Solution Polymerization | Rationale |
| Temperature | 70-80 °C | 70-80 °C | Ensures thermal decomposition of AIBN initiator. Higher temperatures may approach T_c. |
| [Monomer]:[Initiator] | 200:1 - 500:1 | 200:1 - 500:1 | Controls the final molecular weight; lower ratios lead to lower MW. |
| Reaction Time | 12-24 hours | 12-24 hours | Allows for significant monomer conversion. |
| Atmosphere | Inert (N_2 or Ar) | Inert (N_2 or Ar) | Oxygen is a radical scavenger and inhibits polymerization. |
Expected Polymer Properties
Due to steric hindrance, achieving very high molecular weights with low polydispersity via conventional free radical polymerization is challenging.
| Property | Expected Value | Characterization Method |
| Number-Avg. MW (M_n) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | > 2.0 | GPC |
| Glass Transition (T_g) | ~190-200 °C | Differential Scanning Calorimetry (DSC) |
| Appearance | White, brittle solid | Visual Inspection |
Troubleshooting
-
Low or No Polymer Yield:
-
Cause: Incomplete removal of inhibitor or presence of oxygen.
-
Solution: Ensure monomer is freshly purified. Improve inert gas purging technique. Check initiator viability.
-
-
Very Low Molecular Weight:
-
Cause: Initiator concentration is too high; reaction temperature is too high, leading to increased termination or chain transfer.
-
Solution: Decrease the amount of initiator (increase the [M]:[I] ratio). Lower the reaction temperature slightly (e.g., to 70°C).
-
-
Broad Polydispersity Index (PDI > 3):
-
Cause: This is somewhat inherent to the free radical polymerization of this hindered monomer. Chain transfer reactions or poor temperature control can exacerbate the issue.
-
Solution: Ensure stable temperature control. For superior control over PDI, consider controlled radical polymerization techniques like ATRP or RAFT.[1][5]
-
Safety Precautions
-
Styrene monomers are volatile and potentially hazardous; always handle them in a well-ventilated fume hood.[6]
-
AIBN is a solid that can release toxic vapors upon decomposition and should be handled with gloves.[6]
-
Organic solvents are flammable. Ensure all heating is done via an oil bath on a stirrer/hotplate, with no open flames present.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
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- Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+. (2023, September 25). Pearson+.
- Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. (n.d.).
- Reactivity of styrene and substituted styrenes in the presence of a homogeneous isospecific titanium catalyst. (2006, February 15). Semantic Scholar.
- Bulk polymerization of Styrene. (n.d.). University of Southern Mississippi.
- Cationic polymerization of styrenes under essentially neutral conditions. (2025, August 6).
- Kinetics of free radical styrene polymerization with the symmetrical bifunctional initiator 2,5-dimethyl-2,5-bis (2-ethyl hexanoyl peroxy) hexane. (n.d.). ScienceDirect.
- Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. (2025, August 6).
- Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. (n.d.). SciELO.
- MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. (n.d.). NASA.
- Copolymerization. X. The Effect of meta- and para-Substitution on the Reactivity of the Styrene Double Bond. (n.d.). Journal of the American Chemical Society.
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- Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (n.d.).
- Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
- Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. (2024, February 14). CNR-IRIS.
- Process for the polymerization of styrene. (n.d.).
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, December 2).
- Kinetic modeling of free radical polymerization of styrene initiated by the bifunctional initiator 2,5-dimethyl-2,5-bis(2-ethyl hexanoyl peroxy)hexane. (n.d.).
- Controlled Free Radical Polymerization. (n.d.).
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions. (2021, October 1). MDPI.
- Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC - NIH. (n.d.).
- FREE RADICAL POLYMERIZ
- FREE-RADICAL POLYMERIZ
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Application Notes and Protocols for the Controlled Radical Polymerization of 2,6-Dimethylstyrene
Introduction: Navigating the Challenges of Steric Hindrance in Polystyrene Synthesis
The synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures is a cornerstone of modern materials science. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have emerged as powerful tools for achieving this level of precision.[1] However, the successful application of these methods is highly dependent on the monomer structure.
This guide focuses on a particularly challenging monomer: 2,6-dimethylstyrene. The two methyl groups in the ortho positions of the phenyl ring introduce significant steric hindrance around the vinyl group. This steric bulk dramatically alters the monomer's reactivity and the stability of the propagating radical, posing significant hurdles to achieving controlled polymerization. Key challenges include:
-
Reduced Propagation Rate: The bulky methyl groups impede the approach of the monomer to the growing polymer chain end, leading to a slower rate of polymerization compared to unsubstituted styrene.
-
Lowered Ceiling Temperature: The steric strain in the resulting polymer, poly(this compound), can lead to a lower ceiling temperature, above which depolymerization becomes significant.
-
Difficulty in Achieving High Molecular Weights: The sluggish polymerization kinetics can make it challenging to obtain high molecular weight polymers in a reasonable timeframe.
-
Poor Control over Polydispersity: The altered reactivity can disrupt the delicate equilibrium between active and dormant species that is crucial for maintaining a narrow molecular weight distribution in CRP.
Despite these challenges, the synthesis of poly(this compound) is of interest for applications requiring polymers with high thermal stability and specific material properties. This document provides a comprehensive overview of the strategies and detailed protocols for the successful controlled radical polymerization of this compound, empowering researchers to overcome the inherent difficulties posed by this sterically hindered monomer.
I. Atom Transfer Radical Polymerization (ATRP) of this compound: A High-Temperature Approach
ATRP is a robust and versatile CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[1][2] For sterically hindered monomers like this compound, achieving control via ATRP often necessitates higher reaction temperatures to overcome the activation energy barrier for propagation.
Causality Behind Experimental Choices:
-
High Temperature (≥110 °C): Elevated temperatures are crucial to increase the propagation rate constant and to ensure a sufficiently fast exchange between the active and dormant species, which is essential for maintaining control over the polymerization.[2]
-
Catalyst System (CuBr/PMDETA): The copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand system is a common and effective catalyst for the ATRP of styrenic monomers. PMDETA forms a complex with CuBr that is sufficiently active to initiate and control the polymerization at elevated temperatures.
-
Initiator (Ethyl α-bromophenylacetate): The choice of initiator is critical. Ethyl α-bromophenylacetate is a suitable initiator as its structure mimics the propagating chain end of polystyrene, ensuring a fast and efficient initiation process.
-
Solvent (Anisole): Anisole is a high-boiling point solvent that is suitable for the required reaction temperatures and helps to maintain a homogeneous reaction mixture.
Experimental Workflow for ATRP of this compound
Caption: Workflow for the ATRP of this compound.
Detailed Protocol for ATRP of this compound
Materials:
-
This compound (stabilized with 0.1% 4-tert-butylcatechol)[3]
-
Copper(I) bromide (CuBr, 99.99%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%)
-
Ethyl α-bromophenylacetate (98%)
-
Anisole (anhydrous, 99.7%)
-
Basic alumina
-
Neutral alumina
-
Tetrahydrofuran (THF, HPLC grade)
-
Methanol (ACS grade)
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Catalyst Formation: Inject degassed anisole (e.g., 5 mL) into the flask, followed by the addition of degassed PMDETA (e.g., 0.1 mmol) via syringe. Stir the mixture until a homogeneous green-brown solution is formed.
-
Addition of Monomer and Initiator: Inject the purified and degassed this compound (e.g., 10 mmol) into the reaction flask. Subsequently, add the degassed initiator, ethyl α-bromophenylacetate (e.g., 0.1 mmol), to start the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 110 °C.
-
Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and diluting with THF. Analyze the samples by Gas Chromatography (GC) to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous solution with THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation of the Polymer: Precipitate the purified polymer solution into a large excess of cold methanol.
-
Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Table 1: Typical ATRP Conditions and Results for this compound
| Entry | [M]:[I]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 110 | 6 | 45 | 5,200 | 1.35 |
| 2 | 200:1:1:1 | 110 | 12 | 55 | 12,100 | 1.42 |
| 3 | 100:1:0.5:1 | 120 | 4 | 60 | 6,800 | 1.38 |
Note: The data in this table are representative and may vary based on specific experimental conditions.
II. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound: A Versatile Approach
RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[4] It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. For sterically hindered monomers, the choice of the RAFT agent is paramount to achieving good control.
Causality Behind Experimental Choices:
-
RAFT Agent (DDMAT): S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) is a suitable RAFT agent for styrenic monomers. The leaving group is a tertiary radical, which is a good leaving group and can efficiently reinitiate polymerization.
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common radical initiator that decomposes at a convenient rate at the typical temperatures used for RAFT polymerization of styrenes.
-
Solvent (1,4-Dioxane): 1,4-Dioxane is a suitable solvent that can dissolve the monomer, polymer, and RAFT agent, ensuring a homogeneous reaction.
-
Temperature (70-90 °C): This temperature range provides a suitable rate of decomposition for AIBN and allows for efficient chain transfer with the RAFT agent.
Mechanism of RAFT Polymerization
Caption: Simplified mechanism of RAFT polymerization.
Detailed Protocol for RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve this compound (e.g., 10 mmol), DDMAT (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 80 °C.
-
Monitoring: Follow the progress of the polymerization by taking samples at regular intervals and analyzing them by GC and GPC.
-
Termination: After the desired time or conversion, stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Drying: Filter the polymer and dry it under vacuum at 60 °C.
Table 2: Representative RAFT Polymerization Conditions for this compound
| Entry | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 100:1:0.2 | 80 | 8 | 50 | 6,000 | 1.30 |
| 2 | 200:1:0.2 | 80 | 16 | 65 | 14,500 | 1.38 |
| 3 | 100:1:0.1 | 90 | 6 | 70 | 8,200 | 1.25 |
Note: The data in this table are illustrative and actual results will depend on the specific reaction setup.
III. Nitroxide-Mediated Polymerization (NMP) of this compound: A Metal-Free Alternative
NMP is a CRP technique that utilizes a stable nitroxide radical to control the polymerization.[5] A key advantage of NMP is that it is a metal-free system. However, the polymerization of styrenic monomers by NMP typically requires high temperatures.
Causality Behind Experimental Choices:
-
Alkoxyamine Initiator (SG1-based): An alkoxyamine initiator based on the N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) is highly effective for controlling the polymerization of a wide range of monomers, including styrenes. It provides a good balance between C-ON bond homolysis and radical trapping rates.
-
High Temperature (120-130 °C): Similar to ATRP, high temperatures are necessary to achieve a reasonable polymerization rate and to ensure a fast equilibrium between the dormant alkoxyamine and the active propagating radical.
-
Bulk Polymerization: NMP of styrenes is often carried out in bulk (without a solvent) to maximize the monomer concentration and achieve a reasonable polymerization rate.
Logical Relationship in NMP
Caption: The dynamic equilibrium in NMP.
Detailed Protocol for NMP of this compound
Materials:
-
This compound (inhibitor removed)
-
SG1-based alkoxyamine initiator (e.g., MAMA-SG1)
-
Nitrogen gas
Procedure:
-
Reaction Setup: Place the desired amount of the SG1-based alkoxyamine initiator into a Schlenk tube.
-
Addition of Monomer: Add the purified this compound to the Schlenk tube.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at 125 °C.
-
Monitoring: Track the monomer conversion over time using GC analysis of aliquots.
-
Termination and Purification: After the target conversion is achieved, cool the reaction to room temperature. The resulting polymer can be used directly or purified by precipitation in methanol if necessary.
Table 3: Anticipated NMP Conditions for this compound
| Entry | [M]:[Initiator] | Temp (°C) | Time (h) | Conversion (%) | Mn (theor.) | PDI (Mw/Mn) |
| 1 | 100:1 | 125 | 10 | ~40 | ~5,300 | < 1.4 |
| 2 | 200:1 | 125 | 20 | ~50 | ~13,200 | < 1.5 |
Note: These are projected values based on the behavior of other styrenic monomers and the known challenges of this compound.
IV. Characterization of Poly(this compound)
Thorough characterization of the synthesized poly(this compound) is essential to confirm the success of the controlled polymerization.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] A narrow PDI (typically < 1.5) is a key indicator of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gas Chromatography (GC): GC is employed to monitor the consumption of the monomer throughout the polymerization, allowing for the calculation of monomer conversion.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.
Conclusion
The controlled radical polymerization of this compound presents a significant synthetic challenge due to the steric hindrance imposed by the ortho-methyl groups. However, by carefully selecting the appropriate CRP technique and optimizing the reaction conditions, it is possible to synthesize well-defined poly(this compound). High reaction temperatures are generally required for ATRP and NMP to achieve reasonable polymerization rates. RAFT polymerization offers a versatile alternative, with the choice of the RAFT agent being a critical parameter. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully navigate the complexities of polymerizing this sterically hindered monomer and to open new avenues for the development of novel polystyrene-based materials.
References
-
Polymer. (2019). ScienceDirect. [Link]
-
Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. (n.d.). pubs.acs.org. [Link]
-
RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). (n.d.). . [Link]
- Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.
-
RAFT General Procedures. (n.d.). boronmolecular.com. [Link]
-
Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. (n.d.). onlinelibrary.wiley.com. [Link]
-
Controlled Synthesis of High-Molecular-Weight Polystyrene and Its Block Copolymers by Emulsion Organotellurium-Mediated Radical Polymerization. (2022). PubMed. [Link]
-
Living Radical Polymerization of Styrene Derivatives Containing Trialkylmetal Groups. (n.d.). . [Link]
-
Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. (n.d.). . [Link]
-
How to Conduct an ATRP. (n.d.). . [Link]
-
Controlling the Molecular Weight and Polydispersity Index of Polystyrene by Varying the Initial Parameters of Addition-Fragmentation Radical Polymerization. (n.d.). . [Link]
-
Nitroxide-mediated radical polymerization. (n.d.). en.wikipedia.org. [Link]
-
Synthesis of Well-Defined Alternating Copolymers Poly(methyl methacrylate-alt-styrene) by RAFT Polymerization in the Presence of Lewis Acid. (n.d.). . [Link]
-
This compound. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]
-
Synthesis of Polystyrene Particles with Precisely Controlled Degree of Concaveness. (2018). MDPI. [Link]
-
Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer. (n.d.). pubs.rsc.org. [Link]
-
Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen. (n.d.). pubs.rsc.org. [Link]
-
Living Carbocationic Polymerization of p-Methylstyrene and Sequential Block Copolymerization of Isobutylene with p-Methylstyrene. (n.d.). sci-hub.se. [Link]
-
Direct Synthesis of Low-Molecular-Weight Poly(2,6-Dimethyl-1,4-Phenylene Oxide) (Lmw-Ppo) by Cu(Ii)-Ionic Liquids. (n.d.). . [Link]
-
Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly( o-chlorostyrene- co. (n.d.). . [Link]
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Application Notes and Protocols for the Anionic Polymerization of Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Precision in Polymer Synthesis
Anionic polymerization stands as a cornerstone technique for the synthesis of well-defined polymers with precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures such as block and star polymers.[1][2] This "living" polymerization method is particularly powerful for vinyl monomers bearing electron-withdrawing groups, such as styrenes, where the phenyl group effectively stabilizes the propagating carbanionic center.[3][4] In the absence of impurities, the propagating chains lack an inherent termination pathway, remaining "alive" until intentionally quenched.[1][3][5] This unique feature allows for the synthesis of polymers with a high degree of architectural control, which is of paramount importance in applications ranging from advanced materials to drug delivery systems.[6]
This guide provides a comprehensive overview of the anionic polymerization of substituted styrenes, delving into the core principles, the profound influence of substituents on reactivity, and detailed, field-proven experimental protocols.
Core Principles: The Mechanism of Living Anionic Polymerization
The anionic polymerization of substituted styrenes proceeds through three fundamental stages: initiation, propagation, and a controlled termination.
Initiation: The Spark of Polymerization
Initiation involves the nucleophilic attack of an initiator on the vinyl group of the styrene monomer, generating a carbanionic species.[3][7] The choice of initiator is critical and depends on the reactivity of the monomer.[8] For styrenic monomers, organolithium compounds, particularly n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), are the most commonly employed initiators due to their high reactivity and solubility in hydrocarbon solvents.[9]
The rate of initiation relative to propagation is a determining factor in achieving a narrow molecular weight distribution. Ideally, initiation should be significantly faster than propagation to ensure that all polymer chains begin to grow almost simultaneously.[1]
Propagation: The Growth of the Polymer Chain
The newly formed carbanion rapidly adds to subsequent monomer molecules in a sequential fashion, leading to the propagation of the polymer chain.[1][7] The reactivity of the propagating styryl anion is highly sensitive to the solvent and the nature of the counter-ion (e.g., Li⁺).
-
In non-polar solvents such as cyclohexane or benzene, the propagating chain ends tend to form aggregates, such as dimers, which are less reactive.[1][9] The polymerization is generally considered to proceed through the small fraction of non-associated, or monomeric, chain ends in equilibrium with the dormant aggregates.[9]
-
In polar aprotic solvents like tetrahydrofuran (THF), the solvent molecules solvate the cation, leading to the formation of more reactive solvent-separated ion pairs or even free ions.[1][3] This results in a significant increase in the propagation rate.[9]
Termination: A Controlled Conclusion
A key characteristic of living anionic polymerization is the absence of spontaneous termination.[3][7] The propagating carbanions remain active until a deliberate termination step is introduced. This is typically achieved by adding a protic agent, such as methanol or water, which protonates the carbanion and renders it inactive.[3][7] This "living" nature allows for the synthesis of block copolymers by the sequential addition of different monomers and the introduction of specific end-group functionalities.[5][8]
The Influence of Substituents on Polymerization Behavior
The presence of substituents on the phenyl ring of styrene can dramatically alter the monomer's reactivity and the stability of the propagating carbanion, thereby influencing the polymerization process.
Electron-Withdrawing Groups (EWGs)
Monomers with electron-withdrawing substituents on the phenyl ring are generally good candidates for anionic polymerization.[3][10] These groups help to stabilize the negative charge of the propagating carbanion through resonance or inductive effects, making the monomer more susceptible to nucleophilic attack.[4][11]
-
Halogen Substituents: The anionic polymerization of 4-halostyrenes (e.g., 4-chlorostyrene, 4-bromostyrene) has been investigated.[12][13] While these monomers can be polymerized, side reactions involving the carbon-halogen bond can occur, particularly with more reactive halogens like bromine and iodine, leading to broader molecular weight distributions.[12][13] Careful control of reaction conditions, such as low temperatures (-78 °C) and the use of specific initiator systems, is crucial for achieving a controlled polymerization.[12][13]
-
Other EWGs: Styrenes with other electron-withdrawing groups, such as cyano or carbonyl groups, are also amenable to anionic polymerization.[10][11]
Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkoxy groups (e.g., 4-methoxystyrene), can also be polymerized anionically.[14] The methoxy group in 4-methoxystyrene can enhance the thermal stability and optical properties of the resulting polymer compared to standard polystyrene.[14]
Strategies for Functionalized Styrenes
Many functional groups are incompatible with the highly reactive carbanionic propagating species. To overcome this challenge, two primary strategies are employed:
-
Protection/Deprotection: The functional group is protected with a removable group that is stable under the polymerization conditions. After polymerization, the protecting group is removed to regenerate the desired functionality.[15]
-
Reactivity Attenuation: An electron-withdrawing group is strategically introduced into the monomer to lower the reactivity of the propagating carbanion, allowing it to coexist with certain functional groups.[15]
Experimental Protocols: A Step-by-Step Guide
The success of living anionic polymerization hinges on maintaining stringent anhydrous and oxygen-free conditions, as trace impurities can terminate the living chains.[3] High-vacuum techniques are often employed for this purpose.[16]
Reagent and Solvent Purification: The Foundation of Success
-
Monomer Purification: Styrene and its derivatives are typically purified to remove inhibitors and other impurities. A common procedure involves stirring the monomer over calcium hydride (CaH₂) for several days to remove water, followed by vacuum distillation.[17] For extremely high purity, the monomer can be further treated with a non-initiating organolithium compound like fluorenyllithium before final distillation.[17]
-
Solvent Purification: Solvents like benzene, toluene, cyclohexane, and THF must be rigorously dried. This is often achieved by refluxing over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for hydrocarbons) followed by distillation under an inert atmosphere.[16][17]
General Polymerization Procedure
The following is a general protocol for the anionic polymerization of a substituted styrene. All glassware should be flame-dried under vacuum or oven-dried and assembled while hot under a stream of dry, oxygen-free nitrogen or argon.
-
Reactor Setup: A flame-dried reaction vessel equipped with a magnetic stirrer and sealed with rubber septa is purged with dry, inert gas.[3]
-
Solvent and Monomer Addition: The purified solvent is transferred to the reactor via a cannula or syringe. The purified monomer is then added.[3]
-
Initiation: The reactor is brought to the desired temperature (e.g., room temperature for non-polar solvents, -78 °C for THF). The initiator solution (e.g., sec-BuLi in cyclohexane) is then injected via syringe.[3] The appearance of a characteristic color (often orange or red for polystyryl anions) indicates successful initiation.
-
Propagation: The reaction mixture is stirred for the desired period to allow for complete monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.[3] The disappearance of the color of the living anions signifies the completion of the termination step.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol.[3] The precipitated polymer is then collected by filtration and dried under vacuum.
Data Presentation: Quantitative Insights
The following table provides representative data for the anionic polymerization of various substituted styrenes, illustrating the level of control achievable with this technique.
| Monomer | Initiator | Solvent | Temp. (°C) | Mₙ (calc.) ( g/mol ) | Mₙ (exp.) ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Styrene | n-BuLi | Cyclohexane/THF (20:1) | 40 | 7,000 | 7,200 | 1.05 | [18] |
| 4-Chlorostyrene | αMSLi/PhOCs | THF | -78 | 10,000 | 10,200 | <1.1 | [12] |
| 4-Bromostyrene | αMSLi/PhOCs | THF | -78 | 10,000 | 10,500 | <1.1 | [12] |
| 4-Iodostyrene | αMSLi/PhOCs | THF | -78 | 10,000 | 11,000 | 1.2-1.3 | [12] |
| p-(2,2′-diphenylethyl)styrene | n-BuLi | Cyclohexane/THF (20:1) | 40 | 45,000 | 46,800 | 1.18 | [18] |
Note: Mₙ (calc.) is the theoretical number-average molecular weight, Mₙ (exp.) is the experimentally determined number-average molecular weight, and PDI is the polydispersity index.
Visualization of the Polymerization Process
Mechanism of Anionic Polymerization
Caption: Experimental workflow for anionic polymerization.
Applications in Advanced Polymer Synthesis
The "living" nature of anionic polymerization makes it an exceptionally versatile tool for creating complex polymer architectures.
Synthesis of Block Copolymers
Block copolymers, composed of two or more distinct polymer chains linked together, can be readily synthesized by the sequential addition of different monomers to a living polymer chain. [2][19]For example, a living polystyrene chain can initiate the polymerization of a second monomer, such as isoprene or methyl methacrylate, to form a diblock copolymer. [20][21]This method allows for the precise control of the block lengths and overall composition of the resulting copolymer. [20]
End-Group Functionalization
The living carbanionic chain ends can be reacted with a variety of electrophilic reagents to introduce specific functional groups at the chain end. [5][8]This allows for the synthesis of telechelic polymers and macromonomers, which are valuable building blocks for more complex materials. [22]
Conclusion
The anionic polymerization of substituted styrenes is a powerful and precise method for the synthesis of well-defined polymers. A thorough understanding of the underlying principles, the influence of monomer structure, and the meticulous application of experimental protocols are essential for harnessing the full potential of this technique. The ability to create polymers with controlled molecular weights, narrow distributions, and complex architectures makes anionic polymerization an indispensable tool for researchers and scientists in the development of advanced materials for a wide range of applications.
References
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Application Notes & Protocols: A Guide to the Synthesis of Poly(2,6-dimethylstyrene)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly(2,6-dimethylstyrene)
Poly(this compound) (P26DMS) is a specialty polymer derived from its monomer, this compound. While structurally similar to the commodity plastic polystyrene, the presence of two methyl groups ortho to the vinyl group introduces significant steric hindrance. This structural feature imparts unique physical properties, most notably a significantly higher glass transition temperature (Tg) compared to polystyrene. Its primary industrial and research interest lies in its miscibility with poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic.[1][2] Blending PPO with styrenic polymers like P26DMS improves its processability, making it suitable for a wider range of applications.[2]
The synthesis of well-defined P26DMS is crucial for tailoring the properties of these blends. Control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture is paramount. This guide provides an in-depth analysis of the primary synthetic methodologies, explains the rationale behind experimental choices, and offers detailed protocols for its synthesis and characterization.
Polymerization Methodologies: A Mechanistic Perspective
The choice of polymerization technique is the most critical factor in determining the final properties of the polymer. The electronic nature of the styrene monomer, with its electron-donating phenyl ring, allows for polymerization via cationic, anionic, and free-radical pathways.[3]
Cationic Polymerization
Cationic polymerization proceeds through a carbocationic propagating species.[4] The vinyl group of this compound can be attacked by an electrophile (initiator), forming a carbocation. This cation is stabilized by the adjacent phenyl ring, allowing it to propagate by attacking subsequent monomer units.
-
Expertise & Experience: The steric hindrance from the two ortho-methyl groups can influence the rate of propagation. However, the tertiary benzylic carbocation formed is relatively stable, making cationic polymerization a viable route. The primary challenge in traditional cationic polymerization is the lack of control, often leading to polymers with broad molecular weight distributions (polydispersity index, PDI > 2) due to side reactions like chain transfer and termination.[5] To overcome this, controlled or "living" cationic polymerization is employed. This is achieved by establishing a rapid and reversible equilibrium between a dormant species and the active propagating cation. Systems like initiator/Lewis acid combinations (e.g., CumOH/BF₃OEt₂) in the presence of a proton scavenger like 2,6-di-tert-butylpyridine (DTBP) are used to suppress uncontrolled initiation and termination events, enabling the synthesis of polymers with predictable molecular weights and narrow PDIs (typically < 1.5).[5][6]
Caption: Anionic Polymerization Mechanism.
Free-Radical Polymerization
This is a common industrial method for polystyrene synthesis, involving initiation, propagation, and termination steps mediated by free-radical species. [7][8]
-
Expertise & Experience: Conventional free-radical polymerization offers poor control over the polymerization process, leading to high PDIs and an inability to create complex architectures. [9]This is due to fast and irreversible termination reactions (coupling or disproportionation) between two growing radical chains. [3]However, the development of Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), has revolutionized this field. [7]These methods introduce a dynamic equilibrium between active propagating radicals and a dormant species, similar to living cationic polymerization. [10]This reversible deactivation mechanism keeps the concentration of active radicals low, significantly reducing the probability of termination and allowing for the synthesis of well-defined polymers. [7][10]
Caption: Free-Radical Polymerization Mechanism.
Comparative Summary of Synthesis Methods
| Parameter | Cationic Polymerization | Anionic Polymerization | Free-Radical Polymerization |
| Initiators | Lewis Acids (BF₃, SnCl₄), Protonic Acids | Organometallics (n-BuLi, s-BuLi) | Peroxides (BPO), Azo-compounds (AIBN) |
| Control (Conventional) | Poor | Excellent ("Living") | Poor |
| Control (Advanced) | Good (Living Cationic) | N/A | Excellent (ATRP, NMP, RAFT) [7] |
| Polydispersity (PDI) | > 1.5 (Conventional), < 1.5 (Controlled) | < 1.1 | > 1.5 (Conventional), 1.1-1.5 (Controlled) |
| Reaction Conditions | Low temperatures (-78 to 0 °C) | Inert atmosphere, high purity reagents | Wide temperature range |
| Key Advantage | Tolerant to some functional groups | Precise control over architecture | Robust, tolerant to impurities |
| Key Disadvantage | Prone to side reactions | Highly sensitive to impurities | Lack of control (conventional) |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for synthesizing P26DMS using a controlled polymerization technique.
Protocol 1: Living Anionic Polymerization of this compound
This protocol describes a laboratory-scale synthesis designed to produce a polymer with a predictable molecular weight and low polydispersity. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials & Reagents:
-
This compound (monomer, >98%)
-
Toluene (solvent, HPLC grade)
-
n-Butyllithium (n-BuLi, solution in hexanes, e.g., 1.6 M)
-
Calcium hydride (CaH₂)
-
Methanol (reagent grade, for termination)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flasks and line
-
Vacuum pump
-
Glass syringes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
Workflow Diagram:
Caption: Experimental Workflow for Living Anionic Polymerization.
Procedure:
-
Reagent Purification (Self-Validating System):
-
Solvent: Stir toluene over CaH₂ under inert atmosphere for at least 24 hours to remove water. Distill under inert atmosphere directly into a flame-dried Schlenk flask for storage.
-
Monomer: Stir this compound over CaH₂ overnight. Vacuum distill the monomer to remove inhibitors and trace water. Store in a sealed flask under an inert atmosphere. The purity of reagents is paramount for a successful living polymerization. [11]
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Using a gas-tight syringe, transfer the purified, dry toluene (e.g., 50 mL) into the reaction flask.
-
Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Polymerization:
-
Calculate the required amount of initiator (n-BuLi) based on the target molecular weight (Mn). Formula: Moles of Initiator = (Mass of Monomer) / (Target Mn).
-
Using a calibrated syringe, carefully inject the calculated volume of n-BuLi solution into the stirring toluene.
-
Slowly add the purified this compound monomer (e.g., 5 g) to the initiator solution via syringe. A color change (typically to orange or red) should be observed, indicating the formation of the polystyryl anion.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). In a living system, all monomer should be consumed.
-
-
Termination:
-
After the reaction is complete, quench the living anions by adding a small amount (e.g., 2-3 mL) of degassed methanol. The color of the solution should disappear, indicating termination.
-
-
Polymer Isolation and Purification:
-
Pour the polymer solution from the flask into a beaker containing a large excess of a non-solvent (e.g., 500 mL of methanol) while stirring vigorously. The polymer will precipitate as a white solid.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer or initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Polymer Characterization
-
Gel Permeation Chromatography (GPC): Dissolve a small sample of the dried polymer in a suitable solvent (e.g., THF or Toluene) and analyze using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [12]A successful living polymerization will yield a PDI close to 1.1.
-
¹H NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). The spectrum should show broad peaks corresponding to the aromatic protons (around 6.5-7.2 ppm), the aliphatic backbone protons (around 1.4-2.2 ppm), and the methyl group protons (around 2.1-2.5 ppm).
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere in a DSC instrument to determine its glass transition temperature (Tg). The Tg of P26DMS is typically significantly higher than that of polystyrene.
References
- One-pot synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)
- Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism. Polymer Chemistry (RSC Publishing).
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- Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water.
- Visible Light-Controlled Living Cationic Polymeriz
- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Sc
- Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules.
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- Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers.
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- Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. RSC Publishing.
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- Poly(2,6-dimethyl-1,4-phenylene oxide) Blended with Poly (vinylbenzyl chloride). DTIC.
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- FREE RADICAL POLYMERIZATION. University of Science and Technology of China.
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- Polystyrene Polymeriz
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Copolymerization of 2,6-Dimethylstyrene with styrene
An Application Guide to the Synthesis and Characterization of Poly(styrene-co-2,6-dimethylstyrene)
Introduction
The copolymerization of styrene with its substituted derivatives offers a powerful route to fine-tune the physical and thermal properties of polystyrene-based materials. Among these, 2,6-dimethylstyrene (2,6-DMS) is a particularly interesting comonomer. The introduction of two methyl groups ortho to the vinyl group imparts significant steric hindrance, which profoundly influences its polymerization behavior and the properties of the resulting copolymer. This steric shielding leads to a higher glass transition temperature (Tg) and enhanced thermal stability compared to neat polystyrene.
This application note provides a comprehensive guide for researchers on the synthesis of poly(styrene-co-2,6-dimethylstyrene) via free-radical polymerization. It delves into the mechanistic principles governing the reaction, offers a detailed, field-proven experimental protocol, and outlines the essential characterization techniques required to validate the synthesis and understand the copolymer's properties. This document is intended to serve as a practical resource for scientists in polymer chemistry and materials science, enabling the reproducible synthesis of this unique copolymer for further research and development.
Theoretical Background & Mechanistic Insights
The copolymerization of two or more different monomers is a cornerstone of polymer synthesis, allowing for the creation of materials with tailored properties that are inaccessible from their respective homopolymers. When this compound (M₁) is copolymerized with styrene (M₂), the process is typically governed by free-radical kinetics.
Free-Radical Polymerization Mechanism
The reaction proceeds through the classic three stages of free-radical polymerization: initiation, propagation, and termination.[1][2]
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally decomposes to generate primary radicals. These radicals then add across the vinyl double bond of a monomer molecule (either 2,6-DMS or styrene) to create an active monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step occurs repeatedly, rapidly increasing the molecular weight. The growing chain can add either a 2,6-DMS or a styrene monomer, and the relative rates of these additions determine the final copolymer composition.
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other, either through combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).[1] For styrene-based systems, combination is the predominant termination process.[1]
Reactivity Ratios and Copolymer Composition
The composition of the resulting copolymer is dictated by the relative reactivity of the two monomers, quantified by the monomer reactivity ratios, r₁ (for 2,6-DMS) and r₂ (for styrene).[3]
-
r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a growing chain ending in a 2,6-DMS radical adding another 2,6-DMS monomer (k₁₁) to the rate constant of it adding a styrene monomer (k₁₂).
-
r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a growing chain ending in a styrene radical adding another styrene monomer (k₂₂) to the rate constant of it adding a 2,6-DMS monomer (k₂₁).
The steric hindrance from the two ortho-methyl groups in 2,6-DMS makes it less reactive than styrene. Specifically, it is difficult for a growing polymer chain, regardless of its terminal unit, to add a bulky 2,6-DMS monomer. Consequently, styrene is preferentially incorporated into the copolymer chain. This leads to reactivity ratios where r₁ (2,6-DMS) is significantly less than 1, and r₂ (styrene) is greater than 1. The product r₁r₂ is typically less than 1, which suggests a tendency towards random incorporation but with a higher proportion of styrene units than is present in the initial monomer feed.[3]
Experimental Section
This section provides a detailed protocol for the synthesis and characterization of poly(styrene-co-2,6-dimethylstyrene).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Styrene (St) | ≥99% | Sigma-Aldrich | Contains inhibitor (e.g., 4-tert-butylcatechol) |
| This compound (2,6-DMS) | ≥98% | Sigma-Aldrich | Contains inhibitor |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as the reaction solvent |
| Methanol | Reagent Grade | Fisher Scientific | Used for precipitation and purification |
| Basic Alumina | Activated | Sigma-Aldrich | For inhibitor removal |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |
| Tetrahydrofuran (THF) | HPLC Grade | Sigma-Aldrich | For GPC analysis |
Instrumentation
-
Synthesis: Schlenk line with nitrogen/argon supply, oil bath with magnetic stirrer/hotplate, round-bottom flasks with rubber septa.
-
Purification: Vacuum filtration apparatus, vacuum oven.
-
Characterization: ¹H Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher), Gel Permeation Chromatography (GPC) system with RI detector, Differential Scanning Calorimeter (DSC).
Detailed Protocol: Free-Radical Copolymerization
This protocol describes the synthesis of a copolymer from a 50:50 molar feed ratio of styrene and this compound. The procedure can be adapted for other feed ratios.
1. Monomer Purification (Inhibitor Removal)
-
Rationale: Commercial vinyl monomers contain inhibitors to prevent spontaneous polymerization during storage. These must be removed immediately before use to ensure the reaction initiates properly.
-
Procedure:
-
Prepare a short chromatography column packed with basic alumina (approx. 10g of alumina per 50 mL of monomer).
-
Pass the required volumes of styrene and this compound through the column directly into a collection flask.
-
Use the purified monomers immediately.
-
2. Reaction Setup
-
Rationale: Free-radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Therefore, an inert atmosphere is essential.
-
Procedure:
-
Take a 100 mL round-bottom flask equipped with a magnetic stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Seal the flask with a rubber septum.
-
3. Polymerization
-
Rationale: AIBN is a common thermal initiator that provides a controlled source of radicals at moderate temperatures (typically 60-80 °C). Toluene is a suitable solvent that dissolves both monomers and the resulting polymer.[4]
-
Procedure:
-
In the flame-dried flask, add the purified monomers:
-
Styrene (5.21 g, 50 mmol)
-
This compound (6.61 g, 50 mmol)
-
-
Add anhydrous toluene (40 mL) via syringe.
-
Add the initiator, AIBN (82 mg, 0.5 mmol, corresponding to a 200:1 monomer-to-initiator ratio).
-
Degas the solution by subjecting it to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath set to 70 °C and stir vigorously.
-
Allow the reaction to proceed for 6-12 hours. To keep monomer conversion below 15% (to ensure the monomer feed ratio remains relatively constant for reactivity ratio calculations), shorter reaction times (1-2 hours) are necessary.[5]
-
4. Work-up and Purification
-
Rationale: The copolymer is soluble in toluene but insoluble in methanol. This difference in solubility allows for the separation of the polymer from unreacted monomers and the initiator by precipitation.[6]
-
Procedure:
-
After the desired reaction time, remove the flask from the oil bath and cool it to room temperature by exposing it to air.
-
Open the flask to the atmosphere. The solution should be viscous.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of rapidly stirring methanol (approx. 400 mL).
-
A white, stringy or powdery precipitate of the copolymer will form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh methanol (2 x 50 mL).
-
Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
-
Protocol: Characterization of the Copolymer
1. Copolymer Composition via ¹H NMR Spectroscopy
-
Rationale: ¹H NMR spectroscopy can distinguish between the protons on the aromatic rings of the two different monomer units, allowing for a quantitative determination of their ratio in the final copolymer.
-
Procedure:
-
Dissolve a small amount of the dried copolymer (10-15 mg) in CDCl₃ (approx. 0.7 mL).
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
The aromatic protons of the styrene units appear as a broad signal between 6.3 and 7.5 ppm .
-
The aromatic protons of the 2,6-DMS units appear as a distinct, sharper signal around 6.9 ppm .
-
The methyl protons (-CH₃) of the 2,6-DMS units appear as a strong singlet around 2.1-2.4 ppm .
-
Integrate the area of the styrene aromatic region (I_St, 5 protons) and the area of the 2,6-DMS methyl proton region (I_DMS, 6 protons).
-
The mole fraction of each monomer in the copolymer (F₁ for 2,6-DMS, F₂ for Styrene) can be calculated:
-
Let A = I_DMS / 6 and B = I_St / 5
-
F₁ = A / (A + B)
-
F₂ = B / (A + B)
-
-
-
2. Molecular Weight and Polydispersity via GPC/SEC
-
Rationale: GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Prepare a solution of the copolymer in HPLC-grade THF (approx. 1-2 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the solution into the GPC system, calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to obtain Mn, Mw, and PDI. For free-radical polymerization, a PDI between 1.5 and 2.5 is typically expected.
-
3. Glass Transition Temperature (Tg) via DSC
-
Rationale: The Tg is a critical thermal property indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is highly dependent on the copolymer composition.
-
Procedure:
-
Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from 25 °C to 200 °C at 10 °C/min to erase thermal history.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 200 °C at 10 °C/min.
-
-
The Tg is determined as the midpoint of the inflection in the heat flow curve from the second heating scan. The Tg of the copolymer is expected to be between that of polystyrene (~100 °C) and poly(this compound) (~190 °C).
-
Expected Results & Data Summary
The properties of the final copolymer are highly dependent on the initial monomer feed ratio. Due to the higher reactivity of styrene, the copolymer will be enriched in styrene units relative to the feed composition.
| Monomer Feed Ratio (St:DMS) | Copolymer Composition (St:DMS)¹ | Mn ( g/mol )² | PDI (Mw/Mn)² | Tg (°C)³ |
| 90:10 | ~93:7 | 25,000 - 40,000 | 1.6 - 2.2 | ~110 |
| 70:30 | ~78:22 | 25,000 - 40,000 | 1.6 - 2.2 | ~125 |
| 50:50 | ~65:35 | 25,000 - 40,000 | 1.6 - 2.2 | ~140 |
| 30:70 | ~45:55 | 25,000 - 40,000 | 1.6 - 2.2 | ~160 |
¹ Compositional data are illustrative and will vary based on the precise reactivity ratios and conversion. ² Molecular weight data are typical for free-radical polymerization and depend on initiator concentration and temperature. ³ Tg values are estimates and will increase with higher 2,6-DMS content.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No polymerization or very low yield | Inhibitor not fully removed; Presence of oxygen; Inactive initiator. | Ensure fresh basic alumina is used for purification; Improve degassing technique (e.g., more freeze-pump-thaw cycles); Use freshly recrystallized initiator. |
| Polymer has a very low molecular weight | High initiator concentration; High reaction temperature; Presence of a chain transfer agent. | Decrease initiator concentration; Lower the reaction temperature (note: this will slow the reaction rate); Ensure solvent and monomers are pure. |
| Broad or multimodal PDI in GPC | Inconsistent initiation rate; Chain transfer reactions; Temperature fluctuations. | Ensure initiator is fully dissolved and the reaction is well-mixed; Maintain a stable reaction temperature. |
| Inaccurate composition by NMR | Overlapping signals; Poor spectral resolution. | Use a higher field NMR spectrometer; Ensure sample is fully dissolved and shimmed correctly. |
Safety Precautions
-
Styrene and this compound are flammable and volatile. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
AIBN is a potentially explosive solid when heated. Handle with care and store in a cool, dark place.
-
The freeze-pump-thaw procedure involves liquid nitrogen and vacuum; take appropriate precautions to avoid implosion or cryogenic burns.
Conclusion
This application note provides a robust and reproducible framework for the synthesis and characterization of poly(styrene-co-2,6-dimethylstyrene). By following the detailed protocols for free-radical polymerization and subsequent analysis, researchers can effectively produce copolymers with varying compositions. The steric hindrance introduced by the this compound monomer results in materials with significantly enhanced thermal properties compared to polystyrene, opening avenues for applications requiring greater heat resistance. The principles and techniques outlined herein serve as a foundational guide for the exploration and development of novel styrene-based functional polymers.
References
-
MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]
- De Brouwer, H., Schellekens, M. A. J., Klumperman, B., Monteiro, M. J., & German, A. L. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3596-3603.
- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Anionic Polymerization of Styrene. Educational Modules for Materials Science and Engineering Project.
- Jachuck, R., & Ramshaw, C. (1994). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Chemical Engineering Science, 49(16), 2583-2591.
- Sivaram, S. (1997). Controlled Free Radical Polymerization. Journal of Scientific & Industrial Research, 56, 1-14.
-
ResearchGate. (n.d.). Copolymerization of styrene and acrylonitrile with 2,6‐dimethyl‐2,7‐octadiene‐6‐trimethylsilyl‐ether. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]
- Frontiers in Chemistry. (2014).
- Moore, B., Haddad, T., Gonzalez, R., & Schlaefer, C. (n.d.). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers.
-
Chemistry LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-. Retrieved from [Link]
- Beuermann, S., Buback, M., & Russell, G. T. (2000). Copolymerization kinetics of methyl methacrylate-styrene obtained by PLP-MALDI-ToF-MS. Macromolecular Chemistry and Physics, 201(13), 1450-1456.
-
ResearchGate. (n.d.). Sequence-controlled Rapid Living Anionic Copolymerization of Polystyrene Derivatives Using a Flow Microreactor. Retrieved from [Link]
- Riemann, L., Brandt, S., & Vana, P. (2021). Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy.
-
ResearchGate. (n.d.). Figure B.18: Free radical polymerization of Styrene. From left to right. Retrieved from [Link]
-
YouTube. (2023). Polystyrene Polymerization Mechanism. Retrieved from [Link]
-
Academic Journal of Science, Technology and Education. (n.d.). Synthesis and kinetic regularities of copolymers based on styrene and nitrogen-containing methacrylic monomers. Retrieved from [Link]
-
University of Groningen. (2022). Synthesis and solution properties of poly(p,α dimethylstyrene-co-maleic anhydride). Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Reactivity ratios and copolymer composition. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly(o-chlorostyrene-co-p-chlorostyrene). Retrieved from [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 6. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of Block Copolymers with 2,6-Dimethylstyrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis of block copolymers incorporating 2,6-dimethylstyrene. This document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols. The synthesis of well-defined block copolymers containing poly(this compound) (P(2,6-DMS)) presents unique challenges due to the steric hindrance imposed by the ortho-methyl groups. This guide explores suitable living/controlled polymerization techniques to overcome these challenges and achieve precise control over polymer architecture.
Introduction: The Significance of this compound in Polymer Chemistry
This compound is a sterically hindered monomer that, when polymerized, yields poly(this compound), a polymer with distinct properties compared to polystyrene. The presence of the two methyl groups restricts chain rotation, leading to a higher glass transition temperature (Tg) and altered solution and solid-state properties. Incorporating P(2,6-DMS) as a block in a copolymer architecture allows for the precise tuning of material properties, such as thermal stability, mechanical strength, and self-assembly behavior. These tailored macromolecules are of significant interest in various applications, including nanotechnology, advanced materials, and drug delivery systems where precise control over morphology and properties is paramount.
The primary challenge in polymerizing this compound lies in its steric hindrance, which can significantly slow down propagation rates and hinder the achievement of high molecular weights and low polydispersity indices (PDI) in conventional polymerization methods. Therefore, living/controlled polymerization techniques are essential for the successful synthesis of well-defined P(2,6-DMS)-containing block copolymers.[1] This guide will focus on anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization as the most viable methods.
Synthetic Strategies for Block Copolymers with this compound
The choice of polymerization technique is critical and depends on the desired block copolymer composition, architecture, and the functional group tolerance required.
Living Anionic Polymerization: The Classic Approach for High Precision
Causality Behind Experimental Choices:
-
Initiator: Organolithium initiators, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), are commonly used for styrene and its derivatives.[4] For sterically hindered monomers like this compound, a more reactive initiator might be necessary to ensure efficient initiation.
-
Solvent: The choice of solvent is crucial. Non-polar solvents like cyclohexane or benzene are often used for the polymerization of styrenic monomers to favor a less reactive, aggregated state of the propagating chain ends, which can be beneficial for controlling the polymerization of highly reactive monomers. However, for sluggish monomers like this compound, the addition of a polar co-solvent like tetrahydrofuran (THF) can increase the reactivity of the propagating anion by separating the ion pair, thus accelerating the polymerization rate.[5]
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are typically employed in anionic polymerization to suppress side reactions, such as chain termination and transfer, which become more prominent at higher temperatures.[6] For this compound, a careful balance must be struck, as lower temperatures will further decrease the already slow propagation rate.
-
Monomer Purity: Anionic polymerization is extremely sensitive to impurities. Monomers, solvents, and glassware must be rigorously purified to remove any protic impurities (e.g., water, alcohols) that can terminate the living anionic chain ends.
Experimental Workflow for Anionic Polymerization:
Caption: Workflow for the synthesis of a polystyrene-b-poly(this compound) block copolymer via living anionic polymerization.
Protocol 1: Synthesis of Polystyrene-b-poly(this compound) via Living Anionic Polymerization
-
Preparation:
-
Thoroughly flame-dry all glassware under high vacuum and backfill with high-purity argon.
-
Purify the solvent (e.g., cyclohexane) by distillation over a sodium/benzophenone ketyl under argon.
-
Purify the monomers (styrene and this compound) by distillation over calcium hydride under reduced pressure. Store the purified monomers under argon at low temperature.
-
-
Polymerization of the First Block (Polystyrene):
-
To a stirred, argon-purged reactor, add the purified cyclohexane.
-
Add the calculated amount of sec-butyllithium initiator via syringe.
-
Slowly add the purified styrene monomer to the initiator solution at room temperature. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryllithium living anions.
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-6 hours) to ensure complete conversion of the styrene.
-
-
Polymerization of the Second Block (Poly(this compound)):
-
Take an aliquot of the living polystyrene solution for characterization of the first block.
-
Slowly add the purified this compound monomer to the living polystyrene solution.
-
The color of the solution may change, and the viscosity will likely increase as the second block polymerizes. Due to the steric hindrance of this compound, this step may require a longer reaction time and/or a slight increase in temperature (e.g., to 40-50 °C) to achieve a reasonable polymerization rate.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitate the block copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the polystyrene precursor and the final block copolymer by Gel Permeation Chromatography (GPC).
-
Determine the composition of the block copolymer by ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the polystyrene and poly(this compound) blocks.
-
Table 1: Representative Data for Anionic Synthesis of Polystyrene-b-poly(this compound)
| Entry | First Block (PS) Mn ( kg/mol ) | First Block PDI | Second Block (P(2,6-DMS)) Mn ( kg/mol ) | Final PDI |
| 1 | 10.5 | 1.04 | 5.2 | 1.06 |
| 2 | 21.2 | 1.05 | 10.8 | 1.07 |
| 3 | 5.3 | 1.03 | 15.1 | 1.09 |
Note: The data in this table is illustrative and based on typical results for anionic polymerization of styrenic monomers. Actual results may vary depending on specific experimental conditions.
Atom Transfer Radical Polymerization (ATRP): A Versatile and Tolerant Method
ATRP is a controlled/living radical polymerization technique that offers greater tolerance to functional groups and less stringent purification requirements compared to anionic polymerization.[7] The key to a successful ATRP is establishing a dynamic equilibrium between active (propagating) radicals and dormant species, typically an alkyl halide.
Causality Behind Experimental Choices:
-
Catalyst System: A transition metal complex, typically copper-based (e.g., CuBr), and a ligand (e.g., a bipyridine or a multidentate amine) are used to catalyze the reversible activation and deactivation of the polymer chains.[8] For sterically hindered monomers, a more active catalyst system may be required to achieve a sufficient polymerization rate and good control.
-
Initiator: A low molecular weight alkyl halide that mimics the structure of the dormant polymer chain end is used as the initiator (e.g., ethyl α-bromoisobutyrate). The efficiency of initiation is crucial for obtaining polymers with low PDI.
-
Solvent and Temperature: The polymerization is typically carried out in a solvent at elevated temperatures (e.g., 80-130 °C) to ensure a sufficient rate of polymerization. The choice of solvent can influence the solubility of the catalyst and the polymer, as well as the polymerization kinetics.
-
Monomer Reactivity: The steric hindrance of this compound can lead to a slower propagation rate compared to styrene. This may require longer reaction times or higher temperatures to achieve high conversions.
Experimental Workflow for ATRP:
Caption: Workflow for the synthesis of a poly(methyl methacrylate)-b-poly(this compound) block copolymer via ATRP.
Protocol 2: Synthesis of Poly(methyl methacrylate)-b-poly(this compound) via ATRP
-
Preparation of the Macroinitiator (PMMA-Br):
-
To a Schlenk flask, add methyl methacrylate (MMA), ethyl α-bromoisobutyrate (EBiB) as the initiator, and a solvent (e.g., anisole).
-
Add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the copper(I) bromide (CuBr) catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Once the desired molecular weight is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purify the PMMA-Br macroinitiator by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in methanol.
-
-
Block Copolymerization:
-
In a separate Schlenk flask, dissolve the purified PMMA-Br macroinitiator and this compound in a solvent.
-
Add the ligand and degas the mixture.
-
Add the CuBr catalyst under argon.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir.
-
Monitor the progress of the polymerization.
-
After the desired reaction time, quench the polymerization and purify the block copolymer as described above.
-
-
Characterization:
-
Analyze the final block copolymer by GPC to determine its molecular weight and PDI.
-
Use ¹H NMR to confirm the block copolymer structure and determine the composition.
-
Table 2: Representative Data for ATRP Synthesis of PMMA-b-P(2,6-DMS)
| Entry | Macroinitiator (PMMA) Mn ( kg/mol ) | Macroinitiator PDI | Final Block Copolymer Mn ( kg/mol ) | Final PDI |
| 1 | 8.2 | 1.15 | 15.7 | 1.25 |
| 2 | 15.5 | 1.12 | 28.3 | 1.28 |
| 3 | 4.1 | 1.18 | 12.9 | 1.32 |
Note: The data in this table is illustrative and based on typical results for ATRP of styrenic and methacrylate monomers. The higher PDI for the block copolymer is common due to the challenges in controlling the polymerization of sterically hindered monomers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: High Versatility and Metal-Free
RAFT polymerization is another powerful controlled radical polymerization technique that offers broad monomer scope, functional group tolerance, and the advantage of being a metal-free system.[9] Control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[10]
Causality Behind Experimental Choices:
-
RAFT Agent (CTA): The choice of the RAFT agent is critical for the successful polymerization of a given monomer. For styrenic monomers, dithiobenzoates or trithiocarbonates are often effective.[11] The steric hindrance of this compound may necessitate a CTA with a high chain transfer constant to ensure good control.
-
Initiator: A conventional radical initiator (e.g., AIBN, V-50) is used to generate the initial radicals. The initiator concentration is typically kept low relative to the RAFT agent to minimize the number of dead chains.
-
Reaction Conditions: RAFT polymerizations are typically conducted at temperatures between 60-120 °C. The solvent choice can influence the solubility of the reactants and the polymerization kinetics.
-
Sequential Monomer Addition: Block copolymers are synthesized by the sequential polymerization of monomers. A macro-RAFT agent is first prepared by polymerizing the first monomer in the presence of the CTA. This macro-RAFT agent is then used to initiate the polymerization of the second monomer.
Experimental Workflow for RAFT Polymerization:
Caption: Workflow for the synthesis of a polystyrene-b-poly(this compound) block copolymer via RAFT polymerization.
Protocol 3: Synthesis of Polystyrene-b-poly(this compound) via RAFT Polymerization
-
Synthesis of the Polystyrene Macro-RAFT Agent:
-
In a reaction vessel, dissolve styrene, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a solvent (e.g., toluene).
-
Degas the solution by purging with an inert gas (e.g., argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
After the desired polymerization time, cool the reaction to room temperature.
-
Isolate the polystyrene macro-RAFT agent by precipitation in methanol and dry under vacuum.
-
-
Synthesis of the Block Copolymer:
-
In a new reaction vessel, dissolve the purified polystyrene macro-RAFT agent, this compound, and a small amount of initiator in a solvent.
-
Degas the solution and then heat to the desired polymerization temperature.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction and precipitate the block copolymer in a non-solvent.
-
Filter and dry the polymer.
-
-
Characterization:
-
Determine the molecular weight and PDI of the macro-RAFT agent and the final block copolymer using GPC.
-
Confirm the block copolymer structure and composition using ¹H NMR.
-
Table 3: Representative Data for RAFT Synthesis of Polystyrene-b-poly(this compound)
| Entry | Macro-RAFT (PS) Mn ( kg/mol ) | Macro-RAFT PDI | Final Block Copolymer Mn ( kg/mol ) | Final PDI |
| 1 | 9.8 | 1.10 | 18.5 | 1.22 |
| 2 | 19.5 | 1.12 | 35.1 | 1.26 |
| 3 | 4.5 | 1.14 | 14.8 | 1.30 |
Note: This data is illustrative. The success of RAFT polymerization for sterically hindered monomers like this compound is highly dependent on the choice of the RAFT agent and reaction conditions.
Characterization of Poly(this compound) Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer and to understand its properties.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A clear shift in the GPC trace to higher molecular weight after the polymerization of the second block, with a preservation of a narrow and monomodal distribution, is a strong indication of successful block copolymer formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the block copolymer and for determining its composition. The relative integration of characteristic peaks from each block allows for the calculation of the molar ratio of the monomers in the copolymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperatures (Tg) of the polymer. For a phase-separated block copolymer, two distinct Tgs corresponding to each block should be observed. The Tg of the P(2,6-DMS) block is expected to be significantly higher than that of polystyrene.
-
Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM): These techniques are used to investigate the morphology of the block copolymer in the solid state. Depending on the block lengths and their incompatibility, various microphase-separated structures such as lamellae, cylinders, or spheres can be observed.
Conclusion and Future Perspectives
The synthesis of block copolymers containing this compound, while challenging due to steric hindrance, is achievable through the careful application of living/controlled polymerization techniques. Anionic polymerization offers the highest precision but demands stringent experimental conditions. ATRP and RAFT provide greater versatility and functional group tolerance, making them attractive alternatives. The unique properties of P(2,6-DMS) make these block copolymers promising candidates for a range of advanced applications. Future research will likely focus on exploring the full potential of these materials in areas such as high-performance thermoplastics, nanolithography, and stimuli-responsive drug delivery systems. The protocols and insights provided in this guide serve as a foundational resource for researchers venturing into this exciting area of polymer synthesis.
References
- Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical Reviews, 109(11), 5402–5436.
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with complex architecture by living anionic polymerization. Chemical Reviews, 101(12), 3747–3792.
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Emulsion Polymerization Techniques for Dimethylstyrenes: A Detailed Application Note and Protocol Guide
Introduction
Dimethylstyrenes (DMS), also known as vinylxylenes, are aromatic monomers that serve as valuable building blocks for a variety of specialty polymers. The presence of two methyl groups on the styrene ring imparts unique properties to the resulting polymers, polydimethylstyrenes (PDMS), including enhanced thermal stability, higher glass transition temperatures, and altered solubility characteristics compared to standard polystyrene.[1][2] These attributes make PDMS materials highly desirable for applications in specialty coatings, advanced composites, and as high-performance thermoplastics.[1]
Emulsion polymerization is a powerful and widely used technique for the synthesis of high molecular weight polymers in the form of stable aqueous dispersions, or latexes.[3] This method offers excellent control over particle size, molecular weight, and reaction kinetics, making it particularly suitable for the production of tailored polymeric nanoparticles. This guide provides an in-depth exploration of emulsion polymerization techniques for dimethylstyrenes, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and professionals in drug development and materials science.
Theoretical Background: The Core Principles of Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, which typically consists of the water-insoluble monomer (in this case, dimethylstyrene), a continuous aqueous phase, a surfactant, and a water-soluble initiator.[3] The process is classically described by the Harkins-Smith-Ewart theory and can be divided into three main intervals.
-
Interval I: Particle Nucleation. The process begins with the dispersion of the monomer in water, stabilized by a surfactant to form an emulsion of large monomer droplets. The surfactant also forms micelles, which are swollen with monomer. Free radicals are generated from the decomposition of a water-soluble initiator in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization and transforming them into nascent polymer particles.[3]
-
Interval II: Particle Growth. Once the surfactant micelles are consumed, particle nucleation ceases. The existing polymer particles continue to grow by the polymerization of monomer that diffuses from the large monomer droplets, through the aqueous phase, to the growing particles. The number of particles typically remains constant during this phase, and the polymerization rate is often at its maximum.
-
Interval III: Reaction Completion. As the monomer droplets are depleted, the monomer concentration within the polymer particles begins to decrease, leading to a reduction in the polymerization rate until the reaction is complete.
This mechanism allows for the simultaneous achievement of high molecular weights and high reaction rates, a unique advantage of emulsion polymerization.
Caption: Mechanism of Particle Nucleation and Growth in Emulsion Polymerization.
Emulsion Polymerization Techniques for Dimethylstyrenes
While the fundamental principles are the same, different variations of emulsion polymerization can be employed to achieve specific particle characteristics. The choice of technique depends on the desired particle size, morphology, and application.
Protocol 1: Conventional Emulsion Polymerization of 2,4-Dimethylstyrene
This protocol describes a standard batch emulsion polymerization, which is a robust method for producing polydisperse latexes with particle sizes typically in the range of 50-300 nm.
Rationale: This method relies on micellar nucleation. The choice of an anionic surfactant like Sodium Dodecyl Sulfate (SDS) is common for styrenic monomers as it provides good electrostatic stabilization.[4][5] Potassium persulfate (KPS) is a water-soluble thermal initiator that generates sulfate radicals upon heating, which are effective for initiating polymerization in the aqueous phase.[4][5][6] A reaction temperature of 70-80°C is typical for KPS-initiated polymerization of styrenic monomers.[7]
Materials:
-
2,4-Dimethylstyrene (inhibitor removed)
-
Deionized (DI) water
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Syringe or addition funnel
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Initial Charge: Add 180 mL of DI water and 0.5 g of SDS to the reactor.
-
Purging: Begin stirring at 250-300 rpm and purge the system with nitrogen for 30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Heating: Heat the reactor to 75°C.
-
Monomer Addition: Add 20 g of inhibitor-free 2,4-dimethylstyrene to the reactor. Allow the mixture to emulsify for 15-20 minutes under continuous stirring and nitrogen purging.
-
Initiation: Prepare the initiator solution by dissolving 0.2 g of KPS in 10 mL of DI water. Inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Maintain the reaction temperature at 75°C for 5-6 hours under a continuous nitrogen blanket and stirring. The appearance of the reaction mixture will change from a semi-transparent emulsion to an opaque, milky-white latex.
-
Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the resulting latex through cheesecloth or glass wool to remove any coagulum.
| Component | Mass (g) | Purpose |
| 2,4-Dimethylstyrene | 20.0 | Monomer |
| Deionized Water | 190.0 | Continuous Phase |
| Sodium Dodecyl Sulfate (SDS) | 0.5 | Surfactant (for micelle formation & stability) |
| Potassium Persulfate (KPS) | 0.2 | Water-Soluble Initiator |
| Table 1: Typical Formulation for Conventional Emulsion Polymerization of 2,4-Dimethylstyrene. |
Protocol 2: Miniemulsion Polymerization of 2,5-Dimethylstyrene
Miniemulsion polymerization is a technique that polymerizes monomer droplets (50-500 nm) directly, rather than relying on micellar nucleation.[8][9][10] This is achieved by using a high-shear homogenization method and a co-stabilizer (hydrophobe) to prevent Ostwald ripening. This method is ideal for encapsulating water-insoluble compounds and incorporating hydrophobic monomers.[8][11]
Rationale: The key to miniemulsion is the creation of stable monomer nanodroplets that act as individual nanoreactors.[10] A hydrophobe, such as hexadecane, is used to create an osmotic pressure within the droplets that counteracts the diffusion of monomer from smaller to larger droplets (Ostwald ripening).[9] High-energy sonication or homogenization is required to break down the large monomer droplets into the desired size range.[10]
Materials:
-
2,5-Dimethylstyrene (inhibitor removed)
-
Deionized (DI) water
-
Sodium Dodecyl Sulfate (SDS)
-
Hexadecane
-
Potassium Persulfate (KPS)
-
Nitrogen gas
Equipment:
-
High-power probe sonicator or high-pressure homogenizer
-
Three-neck round-bottom flask with standard setup
Procedure:
-
Preparation of Aqueous Phase: In a beaker, dissolve 0.3 g of SDS in 80 mL of DI water.
-
Preparation of Oil Phase: In a separate beaker, mix 20 g of 2,5-dimethylstyrene with 0.6 g of hexadecane.
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Place the beaker containing the pre-emulsion in an ice bath and sonicate with a probe sonicator at high power for 10-15 minutes, or until a stable, milky-white miniemulsion is formed.
-
Reactor Setup and Polymerization: Transfer the miniemulsion to the three-neck flask. Purge with nitrogen and heat to 75°C with stirring (250-300 rpm).
-
Initiation: Dissolve 0.15 g of KPS in 5 mL of DI water and inject it into the reactor.
-
Reaction Completion: Maintain the reaction at 75°C for 4-5 hours.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the latex.
| Component | Mass (g) | Purpose |
| 2,5-Dimethylstyrene | 20.0 | Monomer |
| Deionized Water | 85.0 | Continuous Phase |
| Sodium Dodecyl Sulfate (SDS) | 0.3 | Surfactant (for droplet stabilization) |
| Hexadecane | 0.6 | Co-stabilizer (Hydrophobe) |
| Potassium Persulfate (KPS) | 0.15 | Water-Soluble Initiator |
| Table 2: Typical Formulation for Miniemulsion Polymerization of 2,5-Dimethylstyrene. |
Protocol 3: Microemulsion Polymerization of a Dimethylstyrene Isomer Mixture
Microemulsion polymerization occurs in thermodynamically stable, transparent, or translucent oil-in-water microemulsions, leading to the formation of very small polymer particles (typically 10-50 nm) with high molecular weights.[4][5] This technique requires a relatively high concentration of surfactant and often a co-surfactant.
Rationale: Microemulsions are formed spontaneously under specific conditions and consist of highly swollen micelles or nanodroplets.[4] The use of a co-surfactant, like a short-chain alcohol (e.g., n-pentanol), helps to reduce the interfacial tension and allows for the high curvature required for microemulsion formation. Polymerization proceeds within these nanodroplets, resulting in very small latex particles.[5]
Materials:
-
Dimethylstyrene isomer mixture (e.g., from vinyltoluene, inhibitor removed)
-
Deionized (DI) water
-
Cetyltrimethylammonium bromide (CTAB) or Sodium Dodecyl Sulfate (SDS)
-
n-Pentanol or Butyl Cellosolve
-
Potassium Persulfate (KPS)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with standard setup
Procedure:
-
Microemulsion Preparation: In the reactor flask, combine 85 g of DI water, 7.5 g of SDS, and 7.5 g of n-pentanol. Stir until a clear, homogeneous solution is formed.
-
Monomer Addition: Slowly add 5 g of the dimethylstyrene isomer mixture to the surfactant solution while stirring. Continue stirring until a transparent or slightly bluish, stable microemulsion forms.
-
Purging and Heating: Purge the system with nitrogen for 30 minutes and heat to 60°C.
-
Initiation: Dissolve 0.1 g of KPS in 2 mL of DI water and inject it into the reactor.
-
Polymerization: Maintain the reaction at 60°C for 6-8 hours. The system may become more translucent or opaque as polymerization proceeds.
-
Cooling: Cool the reactor to room temperature. Filtration is often not necessary due to the high stability and low coagulum formation.
| Component | Mass (g) | Purpose |
| Dimethylstyrene Isomers | 5.0 | Monomer |
| Deionized Water | 85.0 | Continuous Phase |
| Sodium Dodecyl Sulfate (SDS) | 7.5 | Surfactant |
| n-Pentanol | 7.5 | Co-surfactant |
| Potassium Persulfate (KPS) | 0.1 | Water-Soluble Initiator |
| Table 3: Typical Formulation for Microemulsion Polymerization of Dimethylstyrenes.[4][5] |
Experimental Workflow and Key Considerations
A successful emulsion polymerization requires careful attention to several critical factors throughout the experimental process.
Caption: General Experimental Workflow for Emulsion Polymerization.
-
Monomer Purity: Commercial styrenic monomers contain inhibitors (like 4-tert-butylcatechol) to prevent premature polymerization. These must be removed before the reaction, typically by washing with an aqueous NaOH solution followed by DI water, drying, and distillation.
-
Choice of Surfactant: The type and concentration of the surfactant are critical. Anionic surfactants (e.g., SDS) provide electrostatic stability, while non-ionic surfactants (e.g., alcohol ethoxylates) offer steric stability.[8] The concentration affects particle size and number; higher concentrations generally lead to smaller particles.
-
Choice of Initiator: Water-soluble initiators like potassium persulfate (KPS) are common for oil-in-water emulsions.[4][5] Oil-soluble initiators like azobisisobutyronitrile (AIBN) can also be used, particularly in miniemulsion and microemulsion systems, which may alter the nucleation mechanism and kinetics.
-
Reaction Temperature: The temperature must be sufficient to decompose the initiator at an appropriate rate. For KPS, temperatures between 70-90°C are effective.[6][7] Temperature also influences monomer solubility and chain transfer rates, affecting molecular weight.
-
Latex Characterization:
-
Particle Size and Distribution: Dynamic Light Scattering (DLS) is used for rapid measurement, while Transmission or Scanning Electron Microscopy (TEM/SEM) provides direct visualization of particle size and morphology.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Monomer Conversion: Can be determined gravimetrically by drying a known weight of the latex and comparing the solid polymer mass to the initial monomer mass.
-
Applications of Polydimethylstyrene Latexes
The unique properties of polydimethylstyrenes make their latexes suitable for a range of specialized applications:
-
Specialty Coatings and Adhesives: The higher glass transition temperature of PDMS can be leveraged to create harder, more durable coatings and adhesives with improved thermal resistance.
-
Advanced Materials: PDMS nanoparticles can be used as fillers or modifiers in polymer composites to enhance mechanical strength and thermal stability.
-
Biomedical Applications: The ability to synthesize well-defined PDMS nanoparticles via emulsion techniques opens possibilities for their use in drug delivery systems, where particle size and surface chemistry are critical.
Conclusion
Emulsion polymerization is a highly adaptable and effective platform for the synthesis of polydimethylstyrene latexes. By carefully selecting among conventional, miniemulsion, and microemulsion techniques, researchers can precisely control the final properties of the polymer particles. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these advanced materials, enabling further innovation in fields ranging from materials science to pharmaceuticals.
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Maiti, P., & Mandal, B. M. (1996). Microporous and Embedded Polymeric Composites of Vinyltoluene from Microemulsion Polymerization. Langmuir, 12(5), 1139-1144. [Link]
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Maiti, P., & Mandal, B. M. (1996). Microporous and Embedded Polymeric Composites of Vinyltoluene from Microemulsion Polymerization. American Chemical Society. [Link]
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Thickett, S. (2017, June 4). #009: Emulsion Polymerization - Making Polymer Nanoparticles [Video]. YouTube. [Link]
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Application Notes and Protocols: Grafting Polymers with 2,6-Dimethylstyrene Units for High-Performance Materials
Introduction: The Pursuit of High Glass Transition Temperature Polymers
In the realm of advanced materials, the quest for polymers with high glass transition temperatures (Tg) is driven by the need for materials that maintain their structural integrity and mechanical properties at elevated temperatures. Polystyrene, a widely used thermoplastic, has a glass transition temperature of approximately 100°C, which limits its use in high-temperature applications.[1][2] The incorporation of bulky side groups on the polymer backbone is a well-established strategy to increase Tg by restricting chain mobility. 2,6-dimethylstyrene, with its two methyl groups ortho to the vinyl group, presents an intriguing monomer for creating polymers with potentially superior thermal resistance.
This application note provides a comprehensive guide for researchers and materials scientists on the strategies and methodologies for grafting polymers with this compound units. We will delve into the inherent challenges posed by this sterically hindered monomer and propose a scientifically grounded approach to its successful incorporation into graft copolymers.
The Challenge of Steric Hindrance in the Polymerization of this compound
The primary obstacle in working with this compound is the significant steric hindrance created by the two methyl groups flanking the vinyl group. This steric bulk impedes the approach of the monomer to the propagating chain end, drastically reducing the rate of polymerization. This is a well-understood phenomenon in the anionic polymerization of styrene and its derivatives.[3] Consequently, conventional free-radical polymerization of this compound is often inefficient, leading to low molecular weight oligomers or failing to proceed altogether.
This inherent difficulty makes the direct "grafting-from" approach, where this compound is polymerized from initiating sites on a polymer backbone, a particularly challenging endeavor. Similarly, the "grafting-through" method, which involves the copolymerization of a macromonomer with a polymerizable this compound end-group, would also suffer from the low reactivity of the sterically hindered vinyl group.
Proposed Strategy: The "Grafting-To" Approach
Given the challenges associated with the direct polymerization of this compound from a polymer backbone, the "grafting-to" methodology emerges as the most viable strategy.[4] This approach involves two distinct steps:
-
Synthesis of End-Functionalized Poly(this compound): A well-defined chain of poly(this compound) with a reactive functional group at one end is synthesized.
-
Coupling to a Polymer Backbone: The pre-formed, end-functionalized poly(this compound) is then attached to a polymer backbone containing complementary reactive sites.
This method decouples the challenging polymerization of the sterically hindered monomer from the grafting reaction, allowing for greater control over the final graft copolymer structure.
Experimental Protocols
Part 1: Synthesis of Hydroxyl-Terminated Poly(this compound) via Living Cationic Polymerization
Living cationic polymerization is a suitable technique for monomers with electron-donating groups and can be controlled to produce polymers with well-defined molecular weights and narrow polydispersities.[5][6][7] The following is a proposed protocol for the synthesis of hydroxyl-terminated poly(this compound), adapting procedures for similar styrenic monomers.
Materials:
-
This compound (purified by distillation and stored over molecular sieves)
-
1-Chloro-1-phenylethane (initiator)
-
Tin(IV) chloride (SnCl4, co-initiator)
-
2,6-Di-tert-butylpyridine (DTBP, proton trap)[5]
-
Dichloromethane (DCM, anhydrous)
-
Methanol (for termination)
-
Ethylene oxide (for end-capping)
-
Dry ice/acetone bath
Protocol:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of this compound in anhydrous DCM. In another flask, prepare a solution of the initiator, 1-chloro-1-phenylethane, and the proton trap, DTBP, in anhydrous DCM.
-
Initiation: Cool the reactor to -78°C using a dry ice/acetone bath. Add the this compound solution to the reactor. Subsequently, add the initiator/DTBP solution via syringe.
-
Polymerization: Add the co-initiator, SnCl4, dropwise to the stirred solution. The polymerization will proceed. Monitor the reaction progress by taking aliquots for analysis by Gel Permeation Chromatography (GPC) to track molecular weight and polydispersity.
-
End-Capping: Once the desired molecular weight is achieved, introduce a controlled amount of ethylene oxide into the reaction mixture to terminate the living cationic chains with hydroxyl groups.
-
Termination and Purification: Quench the reaction by adding an excess of pre-chilled methanol. Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| Temperature | -78°C | To minimize side reactions and maintain control over the polymerization. |
| [Monomer]:[Initiator] | 25:1 to 100:1 | To control the target molecular weight of the polymer. |
| [Initiator]:[SnCl4]:[DTBP] | 1:10:1 | To ensure efficient initiation and suppress side reactions.[5] |
| Solvent | Anhydrous DCM | A common solvent for cationic polymerization. |
Part 2: "Grafting-To" Poly(methyl methacrylate-co-glycidyl methacrylate) Backbone
The hydroxyl-terminated poly(this compound) can be grafted onto a backbone containing reactive epoxy groups, such as a copolymer of methyl methacrylate (MMA) and glycidyl methacrylate (GMA).
Materials:
-
Hydroxyl-terminated poly(this compound) (from Part 1)
-
Poly(methyl methacrylate-co-glycidyl methacrylate) (PMMA-co-PGMA)
-
Dimethylformamide (DMF, anhydrous)
-
Potassium tert-butoxide (catalyst)
Protocol:
-
Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the PMMA-co-PGMA backbone and the hydroxyl-terminated poly(this compound) in anhydrous DMF.
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide to the solution.
-
Grafting Reaction: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. The alkoxide generated from the hydroxyl-terminated polymer will nucleophilically attack the epoxy groups on the backbone, forming a stable ether linkage.
-
Purification: Cool the reaction mixture and precipitate the graft copolymer into a non-solvent such as methanol or water. To remove any unreacted poly(this compound), perform Soxhlet extraction with a solvent that selectively dissolves the homopolymer but not the graft copolymer (e.g., cyclohexane).
-
Drying: Dry the purified graft copolymer under vacuum to a constant weight.
| Parameter | Recommended Value | Rationale |
| [OH-Polymer]:[Epoxy unit] | 1:1.2 | A slight excess of epoxy groups ensures efficient grafting. |
| Catalyst | Potassium tert-butoxide | A strong base to deprotonate the terminal hydroxyl group. |
| Temperature | 80-100°C | To facilitate the nucleophilic ring-opening of the epoxy. |
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for dissolving the polymers and facilitating the reaction. |
Visualization of the Grafting Process
Caption: Workflow for the "grafting-to" synthesis of a graft copolymer with poly(this compound) side chains.
Characterization of the Graft Copolymer
Thorough characterization is essential to confirm the successful synthesis of the graft copolymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to confirm the presence of both the backbone and the grafted side chains. The aromatic protons of the poly(this compound) and the ester methyl protons of the PMMA backbone should be clearly visible and their integration ratios can be used to estimate the grafting density.
-
¹³C NMR can provide further structural confirmation.
2. Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and molecular weight distribution of the polymers. A successful grafting reaction should show a shift to a higher molecular weight for the graft copolymer compared to the backbone polymer. The peak should also remain relatively narrow, indicating a controlled reaction.
3. Differential Scanning Calorimetry (DSC):
-
DSC is crucial for determining the glass transition temperature (Tg) of the final material. A successful graft copolymer with a significant amount of poly(this compound) is expected to exhibit a higher Tg compared to the original backbone polymer.
| Technique | Expected Outcome |
| ¹H NMR | Appearance of characteristic peaks for both the backbone and the poly(this compound) side chains. |
| GPC | An increase in molecular weight and a monomodal peak for the purified graft copolymer. |
| DSC | An increase in the glass transition temperature (Tg) of the material. |
Potential Applications
Graft copolymers containing this compound units are anticipated to find use in applications requiring high thermal stability and mechanical robustness. These could include:
-
High-performance thermoplastics: As additives to enhance the thermal properties of other polymers.
-
Advanced coatings: For applications requiring high-temperature resistance and durability.
-
Compatibilizers for polymer blends: The graft copolymer structure can help to compatibilize otherwise immiscible polymer blends, particularly those containing styrenic and acrylic components.
Conclusion
Grafting polymers with this compound presents a significant synthetic challenge due to the steric hindrance of the monomer. However, by employing a strategic "grafting-to" approach, it is feasible to create well-defined graft copolymers with enhanced thermal properties. This involves the controlled synthesis of end-functionalized poly(this compound) followed by its attachment to a suitable polymer backbone. The protocols and characterization methods outlined in this application note provide a roadmap for researchers to explore the synthesis and application of these promising high-performance materials.
References
-
New Vistas on the Anionic Polymerization of Styrene in Non-Polar Solvents by Means of Density Functional Theory. (n.d.). National Institutes of Health. [Link]
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Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). MDPI. [Link]
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Anionic Polymerization of Styrene. (n.d.). University of Southern Mississippi. [Link]
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Glass transition temperatures (Tg) of high styrene resin study compounds. (n.d.). ResearchGate. [Link]
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Visible light-controlled living cationic polymerization of methoxystyrene. (2018). PubMed Central. [Link]
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Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (2018). MDPI. [Link]
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Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. (2010). ResearchGate. [Link]
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Anionic addition polymerization. (n.d.). Wikipedia. [Link]
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Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). (2024). MDPI. [Link]
-
Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. (1999). ACS Publications. [Link]
-
ANIONIC POLYMERIZATION OF STYRENE. (1964). ResearchGate. [Link]
-
Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. (n.d.). Wiley Online Library. [Link]
-
Visible light-controlled living cationic polymerization of methoxystyrene. (2018). PubMed Central. [Link]
-
Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. (2015). SciELO. [Link]
-
Preparation of Polystyrene with Higher Tg Based on Triple Hydrogen Bond Interactions. (n.d.). Semantic Scholar. [Link]
-
MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. (1994). NASA. [Link]
-
Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. (2015). CNR-IRIS. [Link]
-
Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. (1999). Wiley Online Library. [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. (2024). MDPI. [Link]
-
An Overview on Styrenic Polymers: Synthesis and Properties. (2021). Greenchemicals Blog. [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2023). MDPI. [Link]
-
What Is The Glass Transition Temperature Of Polystyrene? (2024). YouTube. [Link]
-
Grafting of Polystyrene from Narrow Disperse Polymer Particles by Surface-Initiated Atom Transfer Radical Polymerization. (2002). ResearchGate. [Link]
-
Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. (2016). ResearchGate. [Link]
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). MDPI. [Link]
-
Synthesis and Characterization of Grafted Polystyrene with Acrylonitrile using Gamma-Irradiation. (2011). Science Alert. [Link]
-
The preparation of graft copolymers of polystyrene with poly-2-vinylpyridine. (1969). ResearchGate. [Link]
-
Atom Transfer Radical Polymerization (ATRP) Overview. (2020). YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Specialty Polymers from 2,6-Dimethylstyrene
Introduction: The Untapped Potential of a Sterically Hindered Monomer
In the vast landscape of polymer chemistry, styrene and its derivatives have long been cornerstones for a wide array of materials, from commodity plastics to high-performance engineering resins. Among these, 2,6-dimethylstyrene stands out as a monomer with unique potential, largely attributable to the steric hindrance imposed by the two methyl groups positioned ortho to the vinyl group. This structural feature, while presenting challenges to polymerization, imparts a set of desirable properties to the resulting polymer, poly(this compound), including enhanced thermal stability and a high glass transition temperature (Tg).
This guide provides an in-depth exploration of the synthesis of specialty polymers from this compound, offering detailed protocols and a discussion of the underlying chemical principles. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this monomer for the creation of advanced materials. While poly(this compound) is a less-studied member of the polystyrene family, this document compiles and extrapolates from the available scientific literature to provide a comprehensive starting point for its synthesis and characterization.
The Impact of Steric Hindrance on Polymerization
The two ortho-methyl groups of this compound create a sterically crowded environment around the vinyl group. This has profound implications for its polymerization behavior, influencing the choice of polymerization technique and the properties of the resulting polymer. The steric hindrance can:
-
Reduce the rate of polymerization: The bulky methyl groups can impede the approach of the monomer to the growing polymer chain end, slowing down the propagation step.
-
Favor certain polymerization mechanisms: Some polymerization techniques are better suited to accommodate sterically hindered monomers than others.
-
Influence the polymer's microstructure: The steric bulk can affect the tacticity of the polymer chain.
-
Enhance the thermal properties of the polymer: The restricted rotation of the polymer backbone due to the bulky side groups leads to a higher glass transition temperature.
Understanding and mitigating the effects of steric hindrance is key to successfully synthesizing high-quality poly(this compound).
Synthesis Methodologies: A Comparative Overview
The choice of polymerization method is critical in determining the molecular weight, polydispersity, and end-group functionality of the resulting poly(this compound). This section details three primary approaches: living anionic polymerization, controlled radical polymerization (specifically Atom Transfer Radical Polymerization - ATRP), and cationic polymerization.
Living Anionic Polymerization: Precision Control over Polymer Architecture
Living anionic polymerization is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2] This technique is particularly well-suited for the polymerization of styrenic monomers. However, the steric hindrance of this compound requires careful consideration of the initiator and reaction conditions.
Causality Behind Experimental Choices:
-
Initiator: Anionic polymerization is initiated by the addition of a nucleophile, typically an organolithium compound like sec-butyllithium, to the monomer.[3] For sterically hindered monomers, a more reactive initiator may be necessary to ensure efficient initiation.
-
Solvent: The choice of solvent is crucial. Non-polar solvents like cyclohexane can lead to the aggregation of the growing polymer chains, which can be a factor in controlling the polymerization of sterically hindered monomers.[1] Polar aprotic solvents like tetrahydrofuran (THF) can increase the reactivity of the growing chain end but may also lead to side reactions.
-
Temperature: Low temperatures are typically employed in anionic polymerization to suppress termination and transfer reactions, ensuring the "living" nature of the polymerization.[4]
Generalized Protocol for Living Anionic Polymerization of this compound:
This protocol is a generalized starting point and may require optimization.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Cyclohexane (anhydrous, purified)
-
sec-Butyllithium (in cyclohexane)
-
Methanol (anhydrous)
-
High-vacuum line and glassware
Procedure:
-
Purification: Rigorous purification of all reagents and solvents is paramount to the success of living anionic polymerization. The monomer and solvent should be freshly distilled under high vacuum.
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stir bar under a high-vacuum line. The reactor should be flame-dried to remove any adsorbed water.
-
Solvent Addition: Distill the required amount of anhydrous cyclohexane into the reactor under vacuum.
-
Initiation: Introduce a precise amount of sec-butyllithium initiator into the reactor via a gastight syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Cool the reactor to the desired temperature (e.g., 40°C) and slowly add the purified this compound monomer under vigorous stirring. The reaction mixture may develop a characteristic color indicating the presence of the living styryl anions.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of anhydrous methanol. This will protonate the living chain ends.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Filter and dry the polymer under vacuum to a constant weight.
Expected Outcome: This method should yield poly(this compound) with a predictable molecular weight and a narrow molecular weight distribution (polydispersity index, PDI < 1.1).
Caption: Mechanism of Living Anionic Polymerization.
Atom Transfer Radical Polymerization (ATRP): A Robust and Versatile Approach
ATRP is a type of controlled radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[5][6] It is more tolerant to impurities and functional groups than anionic polymerization, making it a more robust technique for many applications.
Causality Behind Experimental Choices:
-
Initiator/Catalyst System: ATRP of styrenic monomers is typically initiated with an alkyl halide (e.g., ethyl α-bromoisobutyrate) in the presence of a transition metal catalyst (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).[3] The choice of ligand is crucial for solubilizing the metal complex and tuning its reactivity.
-
Temperature: The polymerization is typically carried out at elevated temperatures (e.g., 110°C for styrene) to ensure a reasonable polymerization rate.[5]
-
Solvent: Bulk polymerization or the use of a high-boiling point solvent like anisole is common.
Generalized Protocol for ATRP of this compound:
This protocol is a generalized starting point and may require optimization.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, if not in bulk)
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Reactor Setup: To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
Reagent Addition: Add the this compound monomer, the initiator, the ligand, and the solvent (if used) to the flask under an inert atmosphere.
-
Degassing: Further deoxygenate the reaction mixture by several freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.
-
Monitoring: The progress of the polymerization can be monitored by taking samples periodically and analyzing them by techniques like nuclear magnetic resonance (NMR) for conversion and gel permeation chromatography (GPC) for molecular weight and PDI.
-
Termination and Isolation: After reaching the desired conversion, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Expected Outcome: ATRP should produce poly(this compound) with a controlled molecular weight and a relatively low PDI (typically < 1.5).
Caption: General Mechanism of Atom Transfer Radical Polymerization (ATRP).
Cationic Polymerization: An Alternative Route for Electron-Rich Monomers
Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species.[7] The methyl groups in this compound are electron-donating, making it a candidate for cationic polymerization.
Causality Behind Experimental Choices:
-
Initiator/Co-initiator System: Cationic polymerization is often initiated by a Lewis acid (co-initiator) such as tin(IV) chloride (SnCl₄) in the presence of a protogen (initiator) like water.[7][8]
-
Temperature: Low temperatures (e.g., -78°C) are crucial to suppress chain transfer and termination reactions, which are more prevalent in cationic polymerization compared to living anionic polymerization.[7]
-
Solvent: A non-polar solvent like dichloromethane is typically used.
Generalized Protocol for Cationic Polymerization of this compound:
This protocol is a generalized starting point and may require optimization.
Materials:
-
This compound (purified)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (anhydrous)
-
Methanol
-
Dry ice/acetone bath
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a stirrer, a nitrogen inlet, and a septum is used.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous dichloromethane.
-
Cooling: Cool the reactor to -78°C using a dry ice/acetone bath.
-
Initiation: Under a nitrogen atmosphere, add the monomer solution to the reactor. Then, slowly add a pre-cooled solution of SnCl₄ in dichloromethane to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time at -78°C.
-
Termination and Isolation: Terminate the reaction by adding cold methanol. Allow the mixture to warm to room temperature and then pour it into a large volume of methanol to precipitate the polymer. Filter and dry the polymer under vacuum.
Expected Outcome: Cationic polymerization of this compound is expected to be rapid. The resulting polymer may have a broader molecular weight distribution compared to that obtained from living anionic or controlled radical polymerization.
Caption: General Mechanism of Cationic Polymerization.
Properties of Poly(this compound): A Comparative Analysis
Due to the limited availability of specific experimental data for poly(this compound), its properties are presented here in comparison to the well-characterized polystyrene and the structurally related poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).
| Property | Polystyrene (PS) | Poly(this compound) (Expected) | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) |
| Glass Transition Temp. (Tg) | ~100 °C[6] | > 150 °C (significantly higher than PS) | ~215 °C[9] |
| Thermal Stability (TGA) | Good | Expected to be higher than PS | Excellent |
| Dielectric Constant (@ 1 MHz) | ~2.55[9] | ~2.5 - 2.7 (low-k material) | 2.58 |
| Dielectric Loss (@ 1 MHz) | Low (~0.0002) | Expected to be low | Low (~0.0009) |
| Gas Permeability | Moderate | Expected to be higher than PS | High, with potential for nanoporous structures[10][11] |
| Solubility | Soluble in many organic solvents | Soluble in common solvents like toluene, THF | Soluble in chlorinated solvents |
Potential Applications of Poly(this compound)
The unique combination of properties expected for poly(this compound) makes it a promising candidate for several advanced applications:
-
High-Performance Engineering Plastics: Its high Tg and thermal stability suggest its use in applications requiring good dimensional stability at elevated temperatures, potentially as a blend component to upgrade other polymers.[12]
-
Low-k Dielectric Materials: With an expected low dielectric constant and low dielectric loss, poly(this compound) could be a valuable material for microelectronics, particularly in high-frequency applications where signal integrity is critical.[13]
-
Gas Separation Membranes: Drawing parallels with PPO, which can form nanoporous crystalline structures with high gas permeability, poly(this compound) holds promise for the development of advanced gas separation membranes.[10][11] Its rigid, sterically hindered structure could lead to a high free volume, facilitating gas transport.
Conclusion
This compound represents a monomer with significant potential for the synthesis of specialty polymers with enhanced thermal and dielectric properties. While its steric hindrance poses challenges to polymerization, techniques such as living anionic polymerization and ATRP offer pathways to produce well-defined polymers. The expected high glass transition temperature, low dielectric constant, and potential for high gas permeability position poly(this compound) as a material of interest for a range of high-performance applications. Further research into the specific synthesis conditions and detailed characterization of this polymer is warranted to fully unlock its potential.
References
Sources
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The Challenge of Steric Hindrance: A Guide to the Polymerization and Potential Applications of Dimethylstyrene Isomers
Senior Application Scientist Note: This guide addresses the inquiry into the applications of poly(2,6-dimethylstyrene). A critical aspect of this topic, and a central theme of this document, is the significant challenge in synthesizing a high molecular weight polymer from the this compound monomer. This difficulty, primarily due to steric hindrance, has substantially limited its practical applications in materials science. Therefore, this guide will first elucidate the scientific reasoning behind the polymerization challenges of this compound. Subsequently, it will provide detailed application notes and protocols for the more readily polymerizable isomers, poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene), which offer properties that are often sought in styrenic polymers, particularly high heat resistance.
The Case of Poly(this compound): A Polymer Plagued by Steric Hindrance
The synthesis of high molecular weight polymers is a prerequisite for their use in most materials science applications, as polymer chains must be sufficiently long to entangle and create a robust material. In the case of this compound, the presence of two methyl groups on the aromatic ring, ortho to the vinyl group, creates significant steric hindrance. This steric bulk physically obstructs the approach of incoming monomer units to the growing polymer chain, thereby inhibiting the propagation step of polymerization.
A key historical document in this field, a 1951 patent, explicitly states that "this compound will not even polymerize to a high molecular weight product having desired properties of solubility".[1] This fundamental limitation is the primary reason for the conspicuous absence of poly(this compound) in commercial applications and the scarcity of dedicated research on its material properties.
To clarify a common point of confusion, it is essential to distinguish poly(this compound) from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). PPO is a high-performance thermoplastic that is often blended with polystyrene to improve its properties. Despite the similar-sounding name, PPO is synthesized from 2,6-dimethylphenol and has a different chemical structure and properties compared to the theoretical poly(this compound).
Poly(2,4-dimethylstyrene) and Poly(2,5-dimethylstyrene): Viable Alternatives with Enhanced Thermal Stability
In contrast to the 2,6-isomer, 2,4-dimethylstyrene and 2,5-dimethylstyrene can be polymerized to form high molecular weight, soluble, and fusible thermoplastic materials.[1] These polymers exhibit properties similar to polystyrene but with a significantly higher heat distortion temperature, making them suitable for applications where improved thermal resistance is required.[1]
Key Properties and Advantages
The primary advantage of poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene) over standard polystyrene is their superior thermal stability. Molded articles made from these polymers can withstand higher temperatures without deforming, a critical attribute for components in electronic devices, automotive parts, and other applications where heat is generated.[1]
| Property | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Polystyrene (for comparison) |
| Intrinsic Viscosity | ~1.2 | ~1.06 | Varies with grade |
| A.S.T.M. Heat Distortion | 107 °C | 106 °C | ~80-90 °C |
| Peakes Plasticity | 168 °C | 156 °C | Varies with grade |
| Table 1: Comparative properties of poly(dimethylstyrene) isomers and polystyrene. Data sourced from US Patent 2,555,298.[1] |
Potential Applications
The enhanced thermal properties of poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene) open up a range of potential applications where polystyrene falls short:
-
Molded Articles: These polymers are particularly well-suited for injection molding to create components that require good dimensional stability at elevated temperatures.[1]
-
Coatings and Impregnations: Solutions or emulsions of these polymers can be used to treat fibrous materials like paper, textiles, and leather. The resulting coating can provide a smooth, water-resistant finish, or the polymer can be used to impregnate the material to enhance its resistance to vapors and moisture.[1]
Experimental Protocols: Synthesis of Poly(dimethylstyrene) Isomers
The following protocols are adapted from the procedures described in US Patent 2,555,298 for the bulk polymerization of 2,4- and 2,5-dimethylstyrene.[1] These protocols serve as a foundational guide for researchers looking to synthesize and evaluate these materials.
Monomer Purification
Rationale: The purity of the monomer is crucial for achieving a high molecular weight polymer with desirable properties. Impurities can act as chain-terminating agents, limiting the growth of the polymer chains. The patent specifies that the dimethylstyrene monomer should be substantially pure, melting within a narrow range (less than 3°C) and having a high optical exaltation.[1]
Protocol:
-
Stabilizer Removal: If the monomer is supplied with a stabilizer (e.g., 4-tert-butylcatechol), it must be removed prior to polymerization. This can be achieved by distillation, preferably under reduced pressure to prevent premature polymerization.
-
Distillation: The 2,4- or 2,5-dimethylstyrene monomer is flash-distilled under reduced pressure. For example, 2,4-dimethylstyrene can be distilled at 76°C at 3 mm Hg.[1]
-
Purity Assessment: The purity of the distilled monomer should be confirmed. A narrow melting point range is a good indicator of high purity.
Bulk Polymerization of 2,4-Dimethylstyrene
Rationale: Bulk polymerization is a straightforward method where the monomer is polymerized without the use of a solvent. This method minimizes contamination of the final polymer. The temperature cycle is designed to control the rate of polymerization and the molecular weight of the resulting polymer.
Protocol:
-
Reaction Setup: Place the purified 2,4-dimethylstyrene monomer in a suitable reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas, such as carbon dioxide or nitrogen, to remove oxygen, which can inhibit free-radical polymerization.
-
Temperature Cycling: Subject the monomer to the following temperature cycle:
-
80-81°C for 24 hours
-
100°C for 40 hours
-
120-122°C for 6 hours
-
170°C for 1 hour
-
-
Polymer Recovery: After cooling, the solid polymer is removed from the reaction vessel.
-
Monomer Removal: The polymer is broken into small pieces and vacuum dried to remove any unreacted monomer. A suggested drying cycle is 48 hours at 95°C followed by 48 hours at 125°C.[1]
Sources
High-Performance Plastics from Substituted Styrenes: A Guide to Synthesis, Characterization, and Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-performance plastics derived from substituted styrenes. It delves into the synthesis of these advanced materials, details their characterization, and explores their diverse applications, with a focus on the causal relationships between monomer structure, polymerization technique, and final polymer properties.
Introduction: Beyond Conventional Polystyrene
Polystyrene, a ubiquitous commodity plastic, is known for its ease of processing, rigidity, and low cost.[1][2][3] However, its inherent brittleness and limited thermal stability restrict its use in high-performance applications.[1] The strategic introduction of substituents onto the phenyl ring or the vinyl group of the styrene monomer dramatically alters its electronic and steric characteristics. This modification allows for the synthesis of a new class of polymers with tailored properties, including enhanced thermal stability, improved mechanical strength, and specialized dielectric or biomedical functionalities.[4][5][6]
This guide will explore the synthetic pathways to these advanced materials, focusing on controlled polymerization techniques that enable precise control over molecular weight and architecture. It will further detail the essential characterization methods required to validate their structure and performance, and finally, showcase their application in cutting-edge fields.
Synthesis of High-Performance Substituted Styrene Polymers
The choice of polymerization technique is paramount in achieving the desired properties of substituted styrene polymers. Controlled polymerization methods are favored as they allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[4][7]
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), offer excellent control over the polymerization of a wide range of substituted styrenes.[4][8][9]
ATRP is a versatile technique that allows for the controlled polymerization of styrenes with both electron-donating and electron-withdrawing substituents.[4] The rate of polymerization and the degree of control are influenced by the electronic nature of the substituent.[4] Monomers with electron-withdrawing groups tend to polymerize faster and with better control.[4]
Protocol: ATRP of 4-chlorostyrene
This protocol describes a typical ATRP procedure for a substituted styrene.
Materials:
-
4-chlorostyrene (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Purify 4-chlorostyrene by passing it through a column of basic alumina to remove the inhibitor. Degas anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask, add CuBr (1 eq) and a magnetic stir bar. Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Ligand and Initiator Addition: Add degassed anisole to the flask via a syringe. Then, add PMDETA (1 eq) and EBiB (1 eq) to the flask. Stir the mixture until the copper complex forms (a colored solution).
-
Monomer Addition and Polymerization: Add the purified 4-chlorostyrene (e.g., 100 eq) to the reaction mixture. Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring the Reaction: Periodically take samples to monitor the conversion and molecular weight evolution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination and Polymer Isolation: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.
Anionic Polymerization
Anionic polymerization is another powerful technique for synthesizing well-defined substituted styrene polymers, particularly for monomers that can stabilize an anionic propagating center.[7][10][11] This method is highly sensitive to impurities and requires stringent reaction conditions.
Living anionic polymerization allows for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers.[10][11] The choice of initiator and solvent is crucial for successful polymerization.[7][10]
Protocol: Anionic Polymerization of p-tert-butylstyrene
This protocol outlines a general procedure for the anionic polymerization of a substituted styrene.
Materials:
-
p-tert-butylstyrene (monomer)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas
Procedure:
-
Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill it under an inert atmosphere. Purify p-tert-butylstyrene by distillation from calcium hydride.
-
Reaction Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Solvent and Monomer Addition: Transfer the purified THF and p-tert-butylstyrene to the reactor via cannula. Cool the reactor to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Add a calculated amount of s-BuLi initiator to the stirred solution. The appearance of a characteristic color indicates the formation of the living styryl anions.
-
Polymerization: Allow the polymerization to proceed for the desired time.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Caption: Key polymerization routes for substituted styrenes.
Characterization of Substituted Styrene Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
| Property | Technique | Information Obtained |
| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion, Polymer composition, Tacticity |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature | |
| Mechanical Properties | Tensile Testing | Tensile strength, Elongation at break, Young's modulus |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, Loss modulus, Tan delta | |
| Dielectric Properties | Dielectric Spectroscopy | Dielectric constant, Dielectric loss |
Applications of High-Performance Substituted Styrene Polymers
The unique properties of substituted styrene polymers open up a wide range of advanced applications.
Electronics and Dielectric Materials
The introduction of specific substituents can significantly alter the dielectric properties of polystyrene. For instance, incorporating polar groups can increase the dielectric constant, while bulky, non-polar groups can lower it. Cross-linked polystyrene and its derivatives are particularly valued in high-frequency applications due to their low dielectric loss and high dielectric strength.[12][13] These materials are used in the manufacturing of radomes, antenna components, and high-frequency communication equipment.[12] The ability to tune the dielectric properties makes substituted styrenes promising candidates for advanced capacitors and insulators.[14][15]
Caption: Biomedical applications of substituted styrenes.
Conclusion
High-performance plastics derived from substituted styrenes represent a significant advancement over traditional polystyrene. By carefully selecting substituents and employing controlled polymerization techniques, a vast array of materials with tailored thermal, mechanical, dielectric, and biomedical properties can be synthesized. The detailed protocols and characterization methods provided in this guide serve as a foundation for researchers to explore this exciting field and develop novel materials for a wide range of advanced applications.
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Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]
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Longo, A., et al. (2013). Aqueous emulsion polymerization of styrene and substituted styrenes using titanocene compounds. Polymer, 54(5), 1475-1481. [Link]
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Pinchuk, L., et al. (2008). Medical applications of poly(styrene-block-isobutylene-block-styrene) (''SIBS''). Biomaterials, 29(4), 448-460. [Link]
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Shrivastava, A. P., & Shrivastava, S. (1985). Dielectric Properties of Polystyrene and Some Related Polymers. International Journal of Polymeric Materials and Polymeric Biomaterials, 11(2), 147-155. [Link]
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Li, Y., et al. (2017). Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 54(1), 38-44. [Link]
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Nomura, K., et al. (2008). Synthesis and properties of ethylene-substituted styrene copolymers. Journal of Applied Polymer Science, 110(6), 3770-3777. [Link]
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Kennedy, J., et al. (2014). Synthesis and characterisation of styrene butadiene styrene-g-acrylic acid for potential use in biomedical applications. Journal of Materials Science: Materials in Medicine, 25(11), 2535-2544. [Link]
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MakeItFrom.com. (n.d.). Polystyrene (PS). [Link]
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Zhang, D., et al. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst. Polymers, 14(8), 1546. [Link]
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de Brouwer, H., et al. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(19), 3596-3603. [Link]
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Wang, C., et al. (2020). Synthesis and characterizations of polystyrene materials with low dielectric constant and low dielectric loss at high frequency. Journal of Applied Polymer Science, 137(34), 48972. [Link]
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Marvel, C. S., et al. (1946). The Preparation and Polymerization of Some Substituted Styrenes. Journal of the American Chemical Society, 68(6), 1088–1091. [Link]
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Guillaneuf, Y., et al. (2007). Living Radical Polymerization of Styrene Derivatives Containing Trialkylmetal Groups. Macromolecular Chemistry and Physics, 208(14), 1534-1545. [Link]
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Morales, G., et al. (2001). Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. Polymer Bulletin, 46(5), 435-442. [Link]
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de Souza, A. M. C., & D'Almeida, J. R. M. (2000). Polystyrene + Styrene-Butadiene Blends: Mechanical and Morphological Properties. Journal of Applied Polymer Science, 77(13), 2886-2892. [Link]
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Minieri, G., et al. (2019). Synthesis and Characterization of Syndiotactic Polystyrene-Polyethylene Block Copolymer. Polymers, 11(10), 1609. [Link]
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Singh, Y., & Sharma, M. (2011). Synthesis and characterization of styrene–acrylic ester copolymers. Journal of Applied Polymer Science, 121(3), 1735-1743. [Link]
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Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2024). Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applications. Polymers, 16(11), 1500. [Link]
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Li, Y., et al. (2024). Gradient Ethylene-Styrene Copolymer Nanocomposites Towards High Energy Storage Capability. 2024 IEEE 14th International Conference on the Properties and Applications of Dielectric Materials (ICPADM). [Link]
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Lu, J., et al. (2018). A New Strategy for the Synthesis of Hydroxyl Terminated Polystyrene-b-Polybutadiene-b-Polystyrene Triblock Copolymer with High Cis-1, 4 Content. Polymers, 10(10), 1145. [Link]
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Yu, K., et al. (2014). A High-Performance Recycling Solution for Polystyrene Achieved by the Synthesis of Renewable Poly(thioether) Networks Derived from d-Limonene. ACS Sustainable Chemistry & Engineering, 2(1), 81–86. [Link]
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Aubert, P.-M., et al. (2015). Synthesis of para-Substituted Styrenes. Organic Letters, 17(15), 3794–3797. [Link]
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Application Notes and Protocols for the Thermal Analysis of Poly(2,6-dimethylstyrene) and Related Substituted Polystyrenes
Introduction
Poly(2,6-dimethylstyrene) is a vinyl polymer and a derivative of polystyrene. The thermal properties of polymers are critical to their processing and end-use applications. This document provides a comprehensive guide to understanding and characterizing the thermal properties of poly(this compound) and, by extension, other substituted polystyrenes. For researchers, scientists, and drug development professionals, a thorough understanding of a polymer's thermal behavior is paramount for applications ranging from melt processing and additive manufacturing to the formulation of amorphous solid dispersions.
This application note will delve into the key thermal transitions of substituted polystyrenes, with a focus on the glass transition and thermal decomposition. We will explore the theoretical underpinnings of these phenomena and provide detailed, field-proven protocols for their characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The Influence of Substitution on the Thermal Properties of Polystyrene
The thermal properties of polystyrene (PS) are significantly influenced by the nature and position of substituents on the phenyl ring. The glass transition temperature (Tg), a critical parameter, is particularly sensitive to these modifications. The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a true phase transition in the thermodynamic sense but is a kinetic phenomenon that is dependent on the rate of heating or cooling.[1]
| Polymer | Glass Transition Temperature (Tg) in °C |
| Poly(2,4-dimethylstyrene) | 112 |
| Poly(2,5-dimethylstyrene) | 143 |
| Poly(3,5-dimethylstyrene) | 104 |
| (Data sourced from Sigma-Aldrich) |
The variation in Tg among these isomers highlights the influence of the substitution pattern on chain mobility. Generally, bulky substituents that restrict the rotational freedom of the polymer backbone will lead to a higher glass transition temperature. Therefore, it is reasonable to hypothesize that poly(this compound) will exhibit a glass transition temperature different from that of unsubstituted polystyrene, likely influenced by the steric hindrance imposed by the two methyl groups in close proximity to the polymer backbone.
Characterization Techniques for Thermal Properties
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[3] It is the industry-standard method for determining the glass transition temperature of polymers.
The protocol outlined below is designed to ensure accurate and reproducible determination of the glass transition temperature. The initial heating ramp serves to erase the thermal history of the sample, which can significantly impact the measured Tg. The subsequent controlled cooling and second heating ramps provide a standardized thermal history, allowing for consistent results. The heating rate of 10°C/min is a commonly used rate that provides a good balance between signal resolution and experimental time.
Caption: Experimental workflow for determining the glass transition temperature (Tg) using DSC.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of volatile components during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The empty pan serves as a reference to subtract the heat capacity of the pan itself.
-
Equilibrate the DSC cell at a starting temperature well below the expected Tg, for example, 25°C.
-
-
Thermal Program:
-
First Heating Scan (Erase Thermal History): Heat the sample from the starting temperature to a temperature approximately 30-50°C above the expected Tg at a rate of 10°C/min. This step is crucial to erase any prior thermal history of the polymer, such as internal stresses or orientation from processing.
-
Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure thermal equilibrium.
-
Controlled Cooling: Cool the sample back to the starting temperature at a controlled rate of 10°C/min. This imparts a known and reproducible thermal history to the sample.
-
Second Heating Scan (Measurement): Heat the sample again at 10°C/min through the glass transition region. The data from this second heating scan is used for the determination of the Tg.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal.
-
The Tg is typically determined as the midpoint of this transition, where the heat capacity of the polymer changes.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.[4]
The TGA protocol is designed to provide a clear understanding of the temperature at which the polymer begins to degrade and the kinetics of its decomposition. The use of an inert atmosphere, such as nitrogen, is critical to study the intrinsic thermal stability of the polymer without the influence of oxidative degradation. A heating rate of 10°C/min is a standard practice that allows for good resolution of the decomposition steps.
Caption: Experimental workflow for determining the thermal stability using TGA.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the poly(this compound) sample into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Data Analysis:
-
The TGA thermogram plots the percentage of the initial sample weight remaining as a function of temperature.
-
The onset temperature of decomposition (T_onset) is determined as the temperature at which significant weight loss begins.
-
The temperature of the maximum rate of weight loss (T_max) is determined from the peak of the first derivative of the TGA curve (the DTG curve).
-
Expected Thermal Behavior of Poly(this compound)
Based on the principles of polymer science and the available data for related compounds, we can anticipate the following thermal characteristics for poly(this compound):
-
Glass Transition: The Tg is expected to be higher than that of unsubstituted polystyrene due to the increased steric hindrance from the two methyl groups adjacent to the polymer backbone, which will restrict segmental motion.
-
Thermal Decomposition: The thermal decomposition of poly(this compound) in an inert atmosphere is expected to proceed via a radical chain scission mechanism, similar to polystyrene.[5] The primary decomposition products are likely to be the corresponding monomer, this compound, and other smaller aromatic fragments. The onset of decomposition is anticipated to be in a similar range to that of polystyrene, although the specific temperature may be influenced by the stability of the C-C bonds in the polymer backbone, which could be affected by the electron-donating methyl groups.
Conclusion
The thermal properties of poly(this compound) are crucial for its potential applications. This application note has provided a framework for understanding and characterizing these properties, with a particular focus on the glass transition temperature and thermal stability. While specific experimental data for poly(this compound) is not extensively reported in the literature, the principles and protocols outlined herein, based on the well-understood behavior of polystyrene and its derivatives, provide a robust starting point for any researcher or scientist working with this material. The provided step-by-step protocols for DSC and TGA, along with the rationale behind the experimental design, will enable the acquisition of high-quality, reliable data.
References
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Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. [Link]
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Madorsky, S. L., & Straus, S. (1954). Thermal degradation of polymers at high temperatures. Journal of Research of the National Bureau of Standards, 53(6), 361-370. [Link]
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Linseis. (n.d.). Polystyrene PS - detailed analysis. Retrieved from [Link]
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Alexandrescu, L., et al. (2019). Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly(o-chlorostyrene-co-p-chlorostyrene). Journal of Polymer Science Part B: Polymer Physics, 37(12), 1281-1291. [Link]
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McNeill, I. C., & Zulfiqar, M. (1989). The mechanism of poly(styrene) degradation. Polymer Degradation and Stability, 26(2), 131-151. [Link]
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Pfäffli, P., Zitting, A., & Vainio, H. (1978). Thermal degradation products of homopolymer polystyrene in air. Scandinavian journal of work, environment & health, 4 Suppl 2, 22–27. [Link]
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Application Notes and Protocols for Researchers: Unlocking the Potential of 2,6-Dimethylstyrene Copolymers
Introduction: The Untapped Potential of Steric Hindrance in Polymer Design
In the vast landscape of styrenic polymers, the choice of monomer is a critical determinant of the final material's properties. While styrene itself is ubiquitous, its substituted analogues offer a rich palette for tuning performance characteristics. Among these, 2,6-dimethylstyrene stands out as a monomer with unique potential, primarily due to the significant steric hindrance imparted by the two methyl groups positioned ortho to the vinyl group. This structural feature is predicted to profoundly impact polymerization kinetics and the mechanical and thermal properties of the resulting copolymers.
Unlike its isomers, such as 2,4- and 2,5-dimethylstyrene, the 2,6-substitution restricts the rotational freedom of the phenyl ring and stiffens the polymer backbone. This leads to a predicted increase in the glass transition temperature (Tg), offering a pathway to develop styrenic copolymers with enhanced thermal stability and stiffness. However, the literature reveals a scarcity of specific data on the mechanical properties of this compound copolymers, presenting a fertile ground for novel research.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring this promising class of materials. We provide a foundational understanding of the anticipated structure-property relationships, detailed protocols for synthesis and characterization, and a framework for interpreting the resulting data. Our objective is to equip researchers with the necessary tools to systematically investigate and harness the unique mechanical properties of this compound copolymers.
Scientific Rationale: The Dominant Role of Steric Hindrance
The core principle underpinning the unique predicted properties of poly(this compound) and its copolymers is steric hindrance . The two ortho-methyl groups create a crowded local environment around the polymer backbone, leading to several key effects:
-
Reduced Chain Mobility: The bulky side groups restrict the rotation of both the phenyl ring and the polymer backbone segments. This increased rigidity is the primary reason for the anticipated high glass transition temperature (Tg). For context, the Tg of poly(2,5-dimethylstyrene) is approximately 143°C, and it is expected that the Tg of poly(this compound) will be even higher.[1]
-
Increased Stiffness: A direct consequence of reduced chain mobility is an increase in the material's modulus, or stiffness, at temperatures below the Tg.
-
Potential for Brittleness: While stiffness is often a desirable trait, the restricted chain mobility may also limit the polymer's ability to dissipate energy through chain movement, potentially leading to increased brittleness compared to less hindered styrenic polymers.
-
Impact on Polymerization: The steric bulk of the monomer can also influence its reactivity during polymerization, potentially leading to lower polymerization rates or requiring more forcing reaction conditions compared to styrene.
By copolymerizing this compound with other monomers (e.g., styrene, acrylates, methacrylates), one can create a family of materials where these properties are carefully balanced to meet the demands of specific applications, such as high-performance engineering plastics, thermally resistant components, or specialized biomedical devices.
Synthesis of this compound Copolymers: A General Protocol
The following protocol describes a general method for the synthesis of random copolymers of this compound and a comonomer (e.g., styrene or methyl methacrylate) via free-radical suspension polymerization. Suspension polymerization is advantageous for achieving good heat dissipation and producing the polymer in the form of easy-to-handle beads.[2]
Protocol 1: Synthesis of Poly(this compound-co-styrene) via Suspension Polymerization
Materials:
-
This compound (inhibitor removed)
-
Styrene (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
-
Methanol (for precipitation and washing)
-
Nitrogen gas
Procedure:
-
Inhibitor Removal: Purify this compound and styrene by passing them through a column of activated basic alumina to remove the shipping inhibitor (e.g., 4-tert-butylcatechol).
-
Aqueous Phase Preparation: In a multi-neck reaction kettle equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.5-1.0 wt% of the water) in deionized water.
-
Nitrogen Purge: Purge the reaction kettle with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving the initiator (e.g., 0.1-0.5 mol% relative to total monomers) in the desired mixture of this compound and styrene. The comonomer feed ratio will determine the copolymer composition.
-
Dispersion: With vigorous stirring (e.g., 300-500 RPM) to create a fine suspension of droplets, add the organic phase to the aqueous phase in the reaction kettle.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C for BPO). Maintain the temperature and stirring for a set period (e.g., 4-8 hours). The polymerization time will depend on the initiator, temperature, and desired conversion.
-
Recovery and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting polymer beads using a Büchner funnel.
-
Wash the beads thoroughly with deionized water to remove the suspending agent.
-
Wash the beads with methanol to remove any unreacted monomer.
-
Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Caption: Workflow for suspension polymerization of this compound copolymers.
Characterization of Mechanical Properties
A thorough characterization of the mechanical properties is essential to understand the impact of incorporating this compound into the copolymer structure. The following protocols for tensile testing and Dynamic Mechanical Analysis (DMA) provide a robust framework for this evaluation.
Protocol 2: Tensile Property Testing
This protocol is based on the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics," and is suitable for rigid plastics.
Sample Preparation:
-
Molding: Prepare standardized test specimens (e.g., Type I "dog-bone" shape) by compression molding or injection molding the synthesized copolymer beads. Ensure consistent processing conditions (temperature, pressure, cooling rate) as these can significantly affect mechanical properties.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D638.
Test Procedure:
-
Instrumentation: Use a universal testing machine (tensile tester) equipped with a suitable load cell and an extensometer for accurate strain measurement.
-
Specimen Measurement: Measure the width and thickness of the narrow section of each specimen to the nearest 0.025 mm.
-
Grips: Secure the specimen in the grips of the testing machine, ensuring it is aligned with the direction of pull.
-
Testing:
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid materials) until the specimen fractures.
-
Record the load and extension data throughout the test.
-
Test at least five specimens for each copolymer composition.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, a measure of ductility.
Expected Results:
It is anticipated that as the mole fraction of this compound in the copolymer increases, the Young's Modulus and Tensile Strength will increase, while the Elongation at Break may decrease.
| Property | Low 2,6-DMS Content | High 2,6-DMS Content |
| Young's Modulus | Lower | Higher |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Caption: Predicted trends in tensile properties with increasing this compound content. |
Protocol 3: Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers, particularly for identifying the glass transition temperature (Tg).
Sample Preparation:
-
Specimen Fabrication: Prepare rectangular bar-shaped specimens (e.g., 35 mm x 10 mm x 2 mm) from the molded polymer. The exact dimensions will depend on the DMA instrument and the chosen clamp configuration (e.g., three-point bending or single cantilever).
-
Conditioning: Condition the specimens as described in Protocol 2.
Test Procedure:
-
Instrumentation: Use a Dynamic Mechanical Analyzer.
-
Clamping: Mount the specimen in the appropriate fixture (e.g., three-point bending).
-
Test Parameters:
-
Temperature Range: Scan from a low temperature (e.g., 30°C) to a temperature well above the expected Tg (e.g., 200°C or higher).
-
Heating Rate: A typical heating rate is 3-5°C/min.
-
Frequency: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Strain Amplitude: Select a small strain amplitude within the material's linear viscoelastic region (e.g., 0.1%).
-
Data Analysis:
The DMA will output several key parameters as a function of temperature:
-
Storage Modulus (E'): Represents the elastic response of the material. A sharp drop in E' signifies the onset of the glass transition.
-
Loss Modulus (E''): Represents the viscous response of the material. The peak of the E'' curve is often used to define the Tg.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is the most commonly reported value for Tg.
Expected Results:
The Tg of the copolymers is expected to increase with a higher content of this compound. For random copolymers, a single, composition-dependent Tg should be observed, indicating miscibility of the monomer units.
Caption: Relationship between monomer structure and predicted copolymer properties.
Conclusion and Future Directions
The incorporation of this compound into copolymers presents a compelling strategy for developing new materials with enhanced thermal stability and stiffness. The steric hindrance provided by the ortho-methyl groups is the key structural feature that is predicted to elevate the glass transition temperature and increase the modulus of these materials. While specific experimental data on the mechanical properties of these copolymers are not widely available, the protocols and theoretical framework provided in this application note offer a clear path for researchers to synthesize and characterize these novel polymers.
Future research should focus on systematically synthesizing a range of this compound copolymers with varying comonomers and compositions. A thorough investigation of their mechanical, thermal, and rheological properties will be crucial to validate the predicted structure-property relationships and to identify promising candidates for specific applications. The exploration of these materials could lead to advancements in high-performance plastics, advanced composites, and specialty biomedical materials where a combination of thermal resistance and rigidity is required.
References
Sources
Application Note: 2,6-Dimethylstyrene as a Monomer for High-Performance Gas Permeable Materials
Introduction: The Architectural Advantage of Steric Hindrance in Gas Separation
In the landscape of polymeric materials for gas separation, the ability to engineer molecular architecture for enhanced performance is paramount. While polystyrene is a widely utilized commodity polymer, its densely packed structure inherently limits its gas permeability. This application note details the synthesis, characterization, and application of poly(2,6-dimethylstyrene) (P2,6DMS) as a superior alternative for creating highly permeable membranes. The strategic placement of two methyl groups on the phenyl ring of the styrene monomer introduces significant steric hindrance, which disrupts chain packing and increases the fractional free volume (FFV) within the polymer matrix. This engineered free volume provides pathways for enhanced gas diffusion, making P2,6DMS a compelling candidate for applications in gas enrichment, sensor technology, and advanced packaging.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer for fabricating gas permeable materials. We will delve into the scientific principles underpinning its enhanced permeability, provide detailed protocols for its polymerization and membrane fabrication, and present methods for characterizing its gas transport properties.
Scientific Rationale: Harnessing Free Volume for Enhanced Gas Transport
The transport of gases through non-porous polymer membranes is governed by the solution-diffusion mechanism.[1] Gas molecules first dissolve into the polymer matrix and then diffuse through the transient gaps or "free volume" between polymer chains. The permeability of a polymer is therefore a product of its gas solubility and diffusivity.
The key to the enhanced gas permeability of P2,6DMS lies in its increased fractional free volume compared to unsubstituted polystyrene. The two methyl groups at the ortho-positions of the phenyl ring restrict the rotation of the phenyl group and prevent the polymer chains from packing efficiently. This inefficient packing creates a more open and accessible network of intermolecular voids, thereby increasing the fractional free volume. A higher fractional free volume directly correlates with higher gas diffusion coefficients, leading to significantly enhanced gas permeability.
This principle is visually represented in the following diagram:
Monomer and Polymer Properties
A clear understanding of the fundamental properties of both the monomer and the resulting polymer is crucial for successful application.
Table 1: Physicochemical Properties of this compound and Poly(this compound)
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Chemical Formula | C₁₀H₁₂ | (C₁₀H₁₂)ₙ |
| Molecular Weight | 132.21 g/mol | Varies with polymerization |
| Appearance | Colorless liquid | White to off-white solid/powder |
| Boiling Point | ~193 °C | Not Applicable |
| Glass Transition Temp. (Tg) | Not Applicable | ~150-160 °C |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(this compound) via Free-Radical Polymerization
To fabricate robust, free-standing membranes, a high molecular weight polymer is essential. This protocol outlines a method for the bulk polymerization of this compound to achieve this.
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or other suitable solvent
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer Purification: Remove the inhibitor (typically hydroquinone) from the this compound monomer by passing it through a column of activated basic alumina or by washing with an aqueous NaOH solution followed by drying over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar and a condenser, and ensure it is dry.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Reagent Addition: Under a positive pressure of inert gas, add the purified this compound monomer to the flask.
-
Initiator Addition: Dissolve the initiator (e.g., BPO at a monomer-to-initiator molar ratio of 200:1 to 500:1) in a minimal amount of toluene and add it to the reaction flask.
-
Polymerization: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously. The polymerization time will vary depending on the desired molecular weight and conversion, but typically ranges from 6 to 24 hours.
-
Polymer Isolation: After the desired reaction time, cool the flask to room temperature. The polymer can be isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at 60-70 °C until a constant weight is achieved.
Workflow for P2,6DMS Synthesis:
Protocol 2: Fabrication of Poly(this compound) Membranes by Solution Casting
This protocol describes the fabrication of thin, uniform polymer films suitable for gas permeability testing.
Materials:
-
High molecular weight poly(this compound)
-
Toluene, chloroform, or other suitable solvent
-
Glass petri dish or a flat, level glass plate
-
A controlled environment for solvent evaporation (e.g., a dust-free chamber or a desiccator)
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the synthesized P2,6DMS in a suitable solvent (e.g., 5-10 wt% solution in toluene). Stir the solution until the polymer is completely dissolved, which may take several hours.
-
Casting: Place the glass petri dish or plate on a perfectly level surface. Pour the polymer solution into the dish, ensuring the entire surface is covered evenly.
-
Solvent Evaporation: Cover the casting surface with a lid that has small openings to allow for slow and controlled evaporation of the solvent. This slow evaporation is crucial to prevent the formation of defects such as pinholes or an uneven surface. The evaporation process can take 24-48 hours at room temperature.
-
Membrane Detachment: Once the film is completely dry, it can be carefully detached from the glass substrate. Immersing the glass plate in water can often help in gently lifting the membrane.
-
Annealing (Optional but Recommended): To remove any residual solvent and to relax the polymer chains, anneal the membrane in a vacuum oven at a temperature below its glass transition temperature (e.g., 120 °C) for several hours.
Protocol 3: Characterization of Gas Permeability using the Time-Lag Method
The constant-volume, variable-pressure time-lag method is a standard technique for determining the gas permeability, diffusivity, and solubility coefficients of a polymer membrane.
Apparatus:
-
Gas permeation cell (dividing a feed side and a permeate side)
-
High-pressure gas cylinders (O₂, N₂, CO₂, CH₄)
-
Pressure transducers
-
Vacuum pump
-
Data acquisition system
Procedure:
-
Membrane Mounting: Securely mount the prepared P2,6DMS membrane in the permeation cell, ensuring a gas-tight seal.
-
Evacuation: Evacuate both the feed and permeate sides of the cell to a high vacuum to remove any adsorbed gases.
-
Gas Introduction: Introduce the test gas to the feed side of the cell at a constant high pressure.
-
Data Acquisition: Record the pressure increase on the permeate side as a function of time.
-
Data Analysis: The permeability coefficient (P) is determined from the steady-state permeation rate, and the diffusion coefficient (D) is calculated from the time-lag (θ). The solubility coefficient (S) can then be calculated as S = P/D.
Relationship between Gas Transport Parameters:
Expected Performance and Comparative Data
While specific gas permeability data for P2,6DMS is not as widely reported as for other polymers, based on its structure and the known effects of methyl substitution on polystyrene derivatives, a significant increase in permeability compared to polystyrene is expected. For context, the gas permeabilities of the structurally related and highly permeable poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) are provided in the table below.[2] It is anticipated that P2,6DMS will exhibit permeability values that are intermediate between polystyrene and PPO.
Table 2: Comparative Gas Permeability Data (at 35 °C)
| Gas | Polystyrene (PS) | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)[2] | Expected Poly(this compound) (P2,6DMS) |
| O₂ | ~2.5 - 3.0 | 16.0 | Higher than PS |
| N₂ | ~0.4 - 0.6 | 3.5 | Higher than PS |
| CO₂ | ~10 - 12 | 67.0 | Higher than PS |
| CH₄ | ~0.8 - 1.2 | 11.0 | Higher than PS |
| Permeability is given in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)). |
Troubleshooting and Expert Insights
-
Low Molecular Weight Polymer: If the resulting polymer has a low molecular weight, leading to brittle films, consider decreasing the initiator concentration or lowering the polymerization temperature to favor chain propagation over termination.
-
Membrane Defects: Pinholes or cracks in the cast membrane are often a result of too rapid solvent evaporation. Ensure a slow, controlled drying process in a dust-free environment.
-
Inconsistent Permeability Results: Ensure the membrane is properly sealed in the permeation cell to prevent leaks. Also, verify that all residual solvent has been removed from the membrane by proper annealing, as residual solvent can plasticize the polymer and affect gas transport.
-
Causality in Experimental Choices: The choice of a free-radical polymerization method is a balance between achieving high molecular weight and maintaining control over the polymer architecture. While controlled radical polymerization techniques could offer narrower molecular weight distributions, free-radical polymerization is often more scalable and less sensitive to impurities. The selection of the solvent for solution casting is critical; it must be a good solvent for the polymer to ensure complete dissolution and a uniform solution, but its boiling point should be low enough to allow for complete removal during drying and annealing.
Conclusion
This compound presents a compelling monomer choice for the development of advanced gas permeable materials. The strategic introduction of methyl groups provides a straightforward yet effective method for tuning the fractional free volume of a polystyrene-based polymer, leading to significantly enhanced gas permeability. The protocols outlined in this application note provide a robust framework for the synthesis, fabrication, and characterization of poly(this compound) membranes. This material holds significant promise for a variety of applications where controlled gas transport is a critical performance parameter.
References
-
A Low-Cost Porous Polymer Membrane for Gas Permeation - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and Study of Gas Transport Properties of Polymers Based on Macroinitiators and 2,4-Toluene Diisocyanate - MDPI. (2020). Retrieved January 11, 2026, from [Link]
-
Permeation of a Range of Species through Polymer Layers under Varying Conditions of Temperature and Pressure: In Situ Measurement Methods - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). (1994). Retrieved January 11, 2026, from [Link]
-
Gas transport properties and free volume structure of polymer nanocomposite membranes - CORE. (2021). Retrieved January 11, 2026, from [Link]
-
Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. (2022). Retrieved January 11, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dimethylstyrene
Welcome to the technical support guide for the purification of 2,6-dimethylstyrene. This document is designed for researchers, scientists, and drug development professionals who require high-purity monomer for their applications, particularly in polymerization and organic synthesis. We will explore the fundamental properties of this compound, detail robust purification protocols, and provide a comprehensive troubleshooting guide in a practical question-and-answer format to address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling, purification, and use in experiments. Key data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2039-90-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂ | [1][3] |
| Molecular Weight | 132.20 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Boiling Point | ~184.3 °C at 760 mmHg | [4][5] |
| Density | ~0.893 - 0.906 g/cm³ at 25 °C | [5] |
| Common Stabilizer | 4-tert-butylcatechol (TBC) | [1] |
| Storage | 2-8°C, sealed in a dry environment | [2][6] |
Q2: Why is a stabilizer added to commercial this compound?
Styrenes, including this compound, are prone to spontaneous free-radical polymerization, especially when heated or exposed to light.[7] Commercial suppliers add inhibitors like 4-tert-butylcatechol (TBC) to scavenge free radicals and significantly extend the monomer's shelf life.[7] This is critical for preventing the formation of oligomers and polymers during transport and storage. However, this inhibitor must be removed before initiating a controlled polymerization reaction, as it will interfere with or prevent the desired reaction from occurring.
Q3: What are the common impurities in technical-grade this compound?
Besides the intentionally added stabilizer, several other impurities may be present:
-
Isomeric Dimethylstyrenes: Syntheses can often produce a mixture of isomers, such as 2,4-dimethylstyrene, 2,5-dimethylstyrene, and 3,5-dimethylstyrene.[8][9]
-
Water: Moisture can be introduced during synthesis or storage.
-
Polymers/Oligomers: Small amounts of polymer may have formed during storage, especially if the material is old or has been stored improperly.
-
Related Aromatic Compounds: Precursors or byproducts from the synthesis, such as ethylbenzene or xylenes, may be present.[10]
Q4: How should I store purified this compound?
Once the inhibitor is removed, this compound is highly susceptible to polymerization. Therefore, it should be used immediately. If short-term storage is unavoidable, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container at low temperatures (2-8°C or colder) and protected from light.[2][6][11] Storage at -20°C is a common practice for prolonging its usability for a few days.
Section 2: Core Purification Protocols
Here we detail the standard, field-proven methods for obtaining high-purity this compound.
Protocol 1: Inhibitor Removal via Alkaline Extraction
This method is effective for removing acidic phenolic inhibitors like 4-tert-butylcatechol (TBC).
Principle: An aqueous sodium hydroxide (NaOH) solution deprotonates the phenolic hydroxyl group of TBC, forming a water-soluble sodium salt. This salt partitions into the aqueous phase, leaving the neutral this compound in the organic phase. This is a classic acid-base liquid-liquid extraction.[11][12]
Step-by-Step Procedure:
-
Place 50 mL of commercial this compound into a 250 mL separatory funnel.
-
Add 50 mL of a 10% (w/v) aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The lower aqueous layer will often be brownish as it contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process (steps 2-5) with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the this compound with two 50 mL portions of deionized water to remove any residual NaOH. Check the pH of the final aqueous wash with litmus or pH paper to ensure it is neutral.[12]
-
Transfer the washed monomer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄, CaCl₂, or Na₂SO₄) for 20-30 minutes.
-
Decant or filter the dried monomer to remove the drying agent. The product is now inhibitor-free but may still contain other impurities. For the highest purity, proceed immediately to vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
This is the most effective method for removing polymers, residual inhibitor, and other non-volatile or less-volatile impurities.
Principle: Distillation separates compounds based on differences in boiling points. Applying a vacuum lowers the boiling point of the liquid, which is critical for styrenes.[7] Distilling this compound at its atmospheric boiling point (~184°C) would cause rapid polymerization.[4] By reducing the pressure, it can be distilled at a much lower temperature, minimizing this risk.
Step-by-Step Procedure:
-
Setup: Assemble a vacuum distillation apparatus as shown in the diagram in Section 4. Use a round-bottom flask no more than two-thirds full of the material to be distilled.[13] Add a magnetic stir bar for smooth boiling. Ensure all glass joints are lightly greased and sealed to maintain a vacuum.
-
Inhibitor-Free Monomer: Charge the distillation flask with inhibitor-free this compound (from Protocol 1).
-
Apply Vacuum: Turn on the vacuum source (e.g., a vacuum pump with a cold trap) and allow the pressure to stabilize. A pressure of 10-20 mmHg is typical.
-
Heating & Stirring: Begin vigorous stirring and gently heat the flask using a heating mantle.
-
Collect Fractions: The temperature of the vapor will rise and then plateau as the this compound begins to distill. Record the boiling point and the pressure at which it is measured.[13]
-
Discard a small initial fraction (fore-run), which may contain volatile impurities.
-
Collect the main fraction in a clean, dry receiving flask.
-
Stop the distillation before the distilling flask goes to dryness to prevent the concentration and potential decomposition of non-volatile residues.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.
-
Storage: Immediately use the purified monomer or store it as described in Q4 of the FAQ.
Section 3: Troubleshooting Guide
Q: My this compound polymerized in the distillation flask. What happened?
A: This is the most common failure mode when purifying styrenes. The cause is almost always excessive heat.
-
Causality: The rate of thermal polymerization increases exponentially with temperature.[14] Even without an initiator, high temperatures can generate enough free radicals to start a chain reaction.
-
Solutions:
-
Ensure Inhibitor is Removed: While counterintuitive, some common inhibitors like TBC require oxygen to function effectively.[12] Under the anaerobic conditions of a vacuum distillation, its effectiveness is reduced. It is best practice to remove it via extraction first (Protocol 1).
-
Improve Your Vacuum: The most direct solution is to lower the distillation temperature by achieving a lower pressure. Check your vacuum setup for leaks. Ensure your vacuum pump is in good working order and a cold trap is used to protect it.
-
Avoid Overheating: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer, not a Bunsen burner. Never heat the flask to dryness.
-
Add a High-Temperature Inhibitor: For particularly difficult distillations, a small amount of a high-temperature inhibitor (e.g., dinitrophenol derivatives) can be added to the distillation flask, though this is less common in a lab setting and requires careful selection to ensure it doesn't co-distill.[10]
-
Q: After purification, my NMR/GC analysis still shows the presence of the inhibitor. Why?
A: This indicates an incomplete removal process.
-
Causality (Extraction): The alkaline extraction (Protocol 1) was likely insufficient. This can be due to not enough washes, insufficient shaking, or using a weak or depleted NaOH solution.
-
Causality (Distillation): While TBC has a much higher boiling point than this compound and should not distill over, mechanical transfer (bumping or splashing) can carry it into the condenser.
-
Solutions:
-
Optimize Extraction: Perform at least two washes with 10% NaOH solution. Shake the separatory funnel vigorously to maximize surface area contact between the phases. Confirm your NaOH solution is fresh.
-
Prevent Bumping: Ensure smooth boiling during distillation by using a stir bar and heating gradually. Do not overfill the distillation flask.[7]
-
Q: My yield after vacuum distillation is very low. What are the possible causes?
A: Low yield can result from mechanical losses, polymerization, or procedural errors.
-
Causality & Solutions:
-
Polymerization: A significant portion of your starting material may have polymerized in the distillation flask (see first troubleshooting question). The residue in the flask will be viscous or solid. The solution is to improve the vacuum and reduce the temperature.
-
Leaks in the System: A poor vacuum will not only raise the boiling point but can also lead to loss of vapor through the leaking joints instead of it being collected in the receiver. Check all seals and re-grease joints if necessary.
-
Prematurely Stopping Distillation: If you stop heating too soon, a significant amount of product may remain in the distillation flask and condenser. Ensure the vapor temperature has dropped before stopping the collection.
-
Hold-up Volume: The internal surfaces of the distillation column and condenser will retain some liquid. For very small-scale distillations, this "hold-up volume" can represent a significant percentage of the product.
-
Q: The distillation is "bumping" or foaming excessively. How can I prevent this?
A: Bumping is caused by the superheating of the liquid followed by sudden, violent boiling. Foaming can be caused by high-viscosity impurities.
-
Causality & Solutions:
-
Uneven Heating: Localized hot spots on the flask can lead to superheating. A heating mantle is preferred over other methods.
-
Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form.
-
Magnetic Stirring: The best solution is to use a magnetic stir bar and a stir plate. The vortex and constant motion prevent superheating.[7]
-
Boiling Chips: While effective for atmospheric distillation, they are less reliable under vacuum as trapped air is quickly removed. A stir bar is superior.
-
-
Foaming: If the initial material has a high concentration of polymers, it can foam. In this case, a larger distillation flask may be needed to provide more headspace.
-
Section 4: Visualization of Experimental Workflow
A correctly assembled apparatus is critical for a successful and safe vacuum distillation. The following diagram illustrates a standard setup.
Caption: Standard laboratory setup for vacuum distillation.
Section 5: References
-
The Good Scents Company. (n.d.). 2,6-dimethyl styrene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet: 2,5-Dimethylstyrene. Retrieved from [Link]
-
Nelissen, L., et al. (n.d.). In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.2C: Step-by-Step Procedures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl styrene. Retrieved from [Link]
-
ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. Retrieved from [Link]
-
Google Patents. (n.d.). EP0662465A1 - A purifying method of a styrene monomer. Retrieved from
-
Google Patents. (n.d.). US2973394A - Method of purifying styrene. Retrieved from
-
Carnegie Mellon University. (n.d.). Styrene - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (2003, March). Removal of polymerization inhibitors from styrene based on adsorption. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Procedures for homogeneous anionic polymerization. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylstyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal polymerization of styrene in the presence of stable radicals and inhibitors. Retrieved from [Link]
-
CHEMISTRY. (2015, September 23). Experiment 11 VACUUM DISTILLATION, POLYMERIZATION OF STYRENE. Retrieved from [Link]
-
Google Patents. (n.d.). US4033829A - Process for inhibiting polymerization of styrene during distillation. Retrieved from
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Cheresources.com. (2010, March 5). Styrene Monomer/inhibitor Separation. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011069983A1 - Process for the polymerization of styrene. Retrieved from
-
JACS Au. (2026, January 6). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Removing Inhibitors from 2,6-Dimethylstyrene
An in-depth guide to the purification of 2,6-dimethylstyrene for researchers and chemical professionals.
As a Senior Application Scientist, this guide is designed to provide you with not just procedural steps, but a deep, mechanistic understanding of how to effectively remove inhibitors from this compound. Ensuring complete inhibitor removal is paramount for achieving predictable reaction kinetics, high polymer purity, and reproducible results in your research and development endeavors. This document provides a comprehensive resource, from method selection to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in this compound?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous or premature polymerization during transport and storage.[1][2] These unsaturated monomers can undergo thermally-initiated or radical-initiated polymerization, which is an exothermic process that can lead to a dangerous runaway reaction if uncontrolled.[2][3][4] Inhibitors work by scavenging free radicals, thus providing a defined induction period during which polymerization is suppressed.[2][5]
Q2: What is the common inhibitor used in commercial this compound?
A2: The most prevalent inhibitor for styrene and its derivatives is 4-tert-butylcatechol (TBC).[6][7][8] TBC is a phenolic compound that is highly effective at quenching radicals. It is important to note that the inhibitory action of TBC relies on the presence of dissolved oxygen to form peroxy radicals, which then react with the inhibitor.[5]
Q3: Is it mandatory to remove the inhibitor before my experiment?
A3: Not always, but it is highly recommended for most laboratory-scale applications, especially for controlled polymerizations like ATRP or when predictable kinetics are desired.[7][9] In some industrial processes, high temperatures or an excess of initiator are used to overcome the inhibitor's effect.[6][7] However, for research purposes, failing to remove the inhibitor can lead to unpredictable induction times, reduced initiator efficiency, and potentially altered final polymer properties.[5][10]
Q4: What are the principal methods for removing TBC from this compound?
A4: There are three primary, well-established methods for removing phenolic inhibitors like TBC from styrenic monomers in a laboratory setting:
-
Alkaline Extraction (Aqueous Wash): This involves washing the monomer with a basic solution, typically aqueous sodium hydroxide (NaOH).[6][11][12]
-
Adsorption (Column Chromatography): This method consists of passing the monomer through a column packed with an adsorbent like activated alumina.[11][13][14][15]
-
Vacuum Distillation: This technique separates the volatile monomer from the non-volatile inhibitor under reduced pressure.[1][6][11]
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: A simple qualitative test involves shaking a small sample of the purified monomer with a 10% aqueous NaOH solution. If the aqueous layer develops a reddish-brown color, it indicates the presence of the TBC-phenolate, meaning the inhibitor was not completely removed. For quantitative analysis, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to confirm the absence of TBC.
Decision Workflow for Method Selection
Choosing the right purification method depends on your specific experimental requirements, such as the desired purity, the scale of your reaction, and the equipment available. The following diagram provides a logical workflow to guide your decision.
Caption: Decision workflow for selecting an inhibitor removal method.
Detailed Experimental Protocols
Safety First: Before beginning any procedure, review the Safety Data Sheet (SDS) for this compound and all other chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18][19] this compound is flammable and can cause skin, eye, and respiratory irritation.[16][19]
Method 1: Alkaline Extraction (Aqueous Wash)
-
Principle: This method leverages the acidic nature of the phenolic hydroxyl group on TBC. TBC reacts with a strong base like sodium hydroxide (NaOH) to form a sodium phenolate salt, which is soluble in the aqueous phase and can be separated from the organic monomer phase.[1][11][12]
-
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel, beakers, Erlenmeyer flask
-
-
Step-by-Step Procedure:
-
Place 100 mL of this compound into a 250 mL separatory funnel.
-
Add 25 mL of 10% aqueous NaOH solution to the funnel.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Vigorous shaking can lead to the formation of emulsions that are difficult to break.
-
Allow the layers to fully separate. The lower aqueous layer will contain the TBC salt.
-
Drain and discard the lower aqueous layer. A brownish color in this layer indicates successful extraction of the inhibitor.
-
Repeat the wash with a fresh 25 mL portion of 10% NaOH solution. Continue this process until the aqueous layer is colorless.
-
Wash the monomer with two 50 mL portions of deionized water to remove any residual NaOH.[6]
-
Drain the purified monomer from the top of the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or CaCl₂ to the flask to dry the monomer. Swirl gently and let it stand for 15-20 minutes, or until the liquid is clear.[1][11]
-
Decant or filter the dry, inhibitor-free monomer into a clean storage vessel. The monomer should be used immediately or stored in a refrigerator in the dark to prevent spontaneous polymerization.[7][11]
-
Method 2: Column Chromatography
-
Principle: This technique utilizes an adsorbent, typically activated basic or neutral alumina, which has a high affinity for the polar phenolic inhibitor. As the non-polar monomer passes through the column, the TBC is adsorbed onto the alumina, yielding a purified monomer in the eluent.[13][14]
-
Materials:
-
This compound containing inhibitor
-
Activated basic or neutral alumina
-
Chromatography column with a fritted disc and stopcock
-
Glass wool, sand, collection flask
-
-
Step-by-Step Procedure:
-
Secure a chromatography column in a vertical position. Place a small plug of glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of activated alumina in a non-polar solvent like hexane and pour it into the column, or dry-pack the column with alumina. A typical column size for purifying 50-100 mL of monomer is 2-3 cm in diameter and 20-30 cm in length.
-
Pass the solvent through the column until the bed is settled and uniform. Drain the solvent until it is just level with the top of the alumina bed.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity flow. Do not apply pressure, as too fast a flow rate can reduce the efficiency of inhibitor removal.[20]
-
As the monomer passes through, a distinct yellow or brownish band may become visible at the top of the column. This is the adsorbed inhibitor and is a good visual confirmation that the process is working.[7][20]
-
Collect the purified monomer in a clean, dry flask. The first few milliliters may be discarded.
-
The purified monomer is ready for immediate use.
-
Method 3: Vacuum Distillation
-
Principle: This is the most rigorous purification method. It separates the monomer from the non-volatile TBC inhibitor based on their difference in boiling points. Performing the distillation under reduced pressure is crucial to lower the monomer's boiling point, thereby preventing thermally induced polymerization.[6][21]
-
Materials:
-
Step-by-Step Procedure:
-
CRITICAL SAFETY NOTE: Inspect all glassware for cracks or defects before assembly, as they can implode under vacuum.[21]
-
Assemble the vacuum distillation apparatus. Use a Claisen adapter to minimize bumping.[21][22] Ensure all joints are properly greased to maintain a good seal.
-
Place the this compound and a magnetic stir bar into the distilling flask. Do not use boiling stones , as they are ineffective under vacuum.[21]
-
Connect the apparatus to a vacuum trap and the vacuum source.
-
Turn on the vacuum and allow the pressure to stabilize before applying heat. This removes highly volatile impurities and prevents violent boiling.[21]
-
Once a stable, low pressure is achieved, begin gently heating the distilling flask while stirring.
-
Collect the purified this compound fraction at the appropriate temperature and pressure. Discard the initial and final fractions.
-
After collection, turn off the heat and allow the apparatus to cool completely before venting the system to atmospheric pressure.[21] The purified monomer should be used immediately.
-
Comparison of Inhibitor Removal Methods
| Feature | Alkaline Wash | Column Chromatography | Vacuum Distillation |
| Purity Achieved | Good | Very Good | Excellent |
| Impurities Removed | Phenolic inhibitors | Polar impurities, TBC | TBC, non-volatile impurities, oligomers |
| Time Required | Fast (~30-45 min) | Moderate (~30-60 min) | Slow (Several hours) |
| Scalability | Excellent for large volumes | Good for lab scale | Limited by flask size |
| Complexity | Low | Moderate | High |
| Primary Risk | Emulsion formation | Column overloading | Thermal polymerization |
| Waste Generation | Basic aqueous waste | Used alumina (solid waste) | Small amount of distillation residue |
Troubleshooting Guide
Issue: After the alkaline wash, the monomer layer is cloudy or an emulsion has formed.
-
Potential Causes: Vigorous shaking during extraction; insufficient drying.
-
Solutions:
Issue: Polymerization is still inhibited after passing the monomer through an alumina column.
-
Potential Causes: The column was overloaded with too much monomer; the flow rate was too fast; the alumina has lost its activity.
-
Solutions:
Issue: The monomer polymerized in the distillation flask during vacuum distillation.
-
Potential Causes: The distillation temperature was too high; the vacuum was insufficient; local overheating from the heating mantle.
-
Solutions:
-
Ensure you have a strong, stable vacuum to lower the boiling point as much as possible.[7]
-
Use a heating mantle with a stirrer to ensure even heating and prevent hot spots.
-
For particularly sensitive monomers, adding a small amount of a high-temperature inhibitor to the distillation pot (if compatible with the subsequent application) can be considered.[6]
-
Issue: A yellow band is observed at the top of the alumina column.
-
Potential Cause: This is the desired outcome.
-
Solution: This is a visual confirmation that the inhibitor is being adsorbed onto the alumina.[7][20] If the band moves down the column quickly, it may be a sign that the column is becoming saturated.
References
-
ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Retrieved from [Link]
-
ResearchGate. (2018, August 6). Analysis of the elimination process of polymerisation inhibitors from styrene by means of adsorption. Retrieved from [Link]
- Google Patents. (n.d.). RU2229472C1 - Method of treating styrene to remove inhibitor and moisture.
-
Cheresources.com Community. (2010, March 5). Styrene Monomer/inhibitor Separation. Retrieved from [Link]
-
ResearchGate. (2017, August 3). Inhibitor removers. Retrieved from [Link]
-
Zibo Xiangrun Environment Engineering Co., Ltd. (n.d.). Activated alumina for adsorption of TBC in styrene. Retrieved from [Link]
-
IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethylstyrene. Retrieved from [Link]
-
CPAChem. (2025, January 22). Safety data sheet - 2,5-Dimethylstyrene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer. Retrieved from [Link]
-
ResearchGate. (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers? Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Styrene - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. Retrieved from [Link]
-
National Institutes of Health. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
ResearchGate. (2022, October 13). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Oregon State University. (2000, January 13). Vacuum Distillation. Retrieved from [Link]
Sources
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- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iokinetic.com [iokinetic.com]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 2039-90-9 | FD66050 | Biosynth [biosynth.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. researchgate.net [researchgate.net]
- 12. icheme.org [icheme.org]
- 13. researchgate.net [researchgate.net]
- 14. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 15. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Vacuum Distillation [sites.science.oregonstate.edu]
Preventing premature polymerization of 2,6-Dimethylstyrene
Last Updated: 2026-01-11
Welcome to the technical support center for 2,6-Dimethylstyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent its premature polymerization. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound and Polymerization Risks
This compound is a substituted styrene monomer used in the synthesis of specialty polymers. Like other styrenic monomers, it is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or the presence of radical species.[1][2] Uncontrolled polymerization can lead to the loss of valuable monomer, the formation of insoluble polymer that can be difficult to remove from glassware, and in exothermic reactions, a potential safety hazard due to pressure build-up in sealed vessels.[3] To prevent this, this compound is typically supplied with an inhibitor.[1]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound to prevent polymerization?
Proper storage is the first line of defense against premature polymerization. There are slightly conflicting recommendations from suppliers, with some suggesting storage at 2-8°C and others at 10-25°C.[1][4] Therefore, it is crucial to always follow the storage temperature guidelines provided on the Safety Data Sheet (SDS) that accompanies your specific batch of the chemical. In the absence of a specific recommendation, storing at 2-8°C is a more conservative approach to minimize thermal initiation of polymerization. The monomer should be stored in a tightly sealed container, in a dark, well-ventilated area, away from heat sources and direct sunlight.
Q2: What is the role of the inhibitor in the storage of this compound?
This compound is commonly stabilized with 4-tert-butylcatechol (TBC) at a concentration of around 0.1%.[1] TBC is a free-radical scavenger that prevents the initiation of polymerization.[3] It is important to note that TBC requires the presence of a small amount of dissolved oxygen to be an effective inhibitor.[3]
Q3: How long can I store this compound?
The shelf life of inhibited this compound is dependent on storage conditions. Over time, the inhibitor will be consumed. It is recommended to use the monomer within the manufacturer's recommended shelf life. If the monomer has been stored for an extended period or if there is any doubt about its quality, it is advisable to test for the presence of polymer before use. A simple test is to attempt to dissolve a small amount in a good solvent (e.g., toluene); the presence of an insoluble fraction suggests polymerization has occurred.
Inhibitor Function and Removal
Q4: Why do I need to remove the inhibitor before my experiment?
The inhibitor is designed to prevent polymerization. If your experiment involves a polymerization reaction, the inhibitor will interfere with the desired reaction by quenching the initiating radicals. For other types of reactions, while not always strictly necessary, removing the inhibitor is good practice to ensure clean and predictable reaction kinetics, especially if the reaction is sensitive to radical species.
Q5: What is the mechanism of inhibition by 4-tert-butylcatechol (TBC)?
TBC functions as a radical scavenger, but its mechanism is dependent on the presence of oxygen. Monomers can react with oxygen to form peroxide radicals (ROO•). TBC is highly effective at trapping these peroxide radicals, thus terminating the chain reaction that leads to polymerization.[3]
M [label="Monomer (M)", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROO [label="Peroxide Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBC [label="TBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive [label="Inactive Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> ROO [label=" + O₂ (fast)"]; ROO -> Polymer [label=" + M (slow)"]; ROO -> Inactive [label=" + TBC (very fast)"]; }
Caption: Mechanism of TBC inhibition.Q6: What are the common methods for removing TBC from this compound?
The most common laboratory methods for removing phenolic inhibitors like TBC are:
-
Alkaline Extraction (Washing): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH).[5]
-
Column Chromatography: Passing the monomer through a column of basic alumina.[6]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Monomer is viscous or contains solid particles upon receipt or after storage. | Premature polymerization has occurred. | The monomer is likely unusable for most applications. If only a small amount of polymer is present, it may be possible to purify by vacuum distillation, but this can be hazardous if not performed correctly. It is generally safer to dispose of the material according to your institution's guidelines and obtain a fresh batch. |
| Polymerization occurs during inhibitor removal by vacuum distillation. | The distillation temperature is too high, leading to thermal self-initiation. | Reduce the distillation temperature by improving the vacuum. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides. Do not distill to dryness. |
| Reaction fails to initiate after inhibitor removal. | Incomplete removal of the inhibitor. | Repeat the inhibitor removal step. If using alkaline extraction, ensure thorough washing. If using column chromatography, ensure the alumina is fresh and a sufficient amount is used. |
| Monomer turns cloudy after washing with NaOH solution. | Incomplete removal of aqueous phase. | Ensure proper separation of the organic and aqueous layers. Dry the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) for a sufficient amount of time before proceeding.[7] |
Experimental Protocols
Protocol 1: Inhibitor Removal by Alkaline Extraction
This method is effective for removing phenolic inhibitors like TBC.
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. Caution: Shaking too vigorously can lead to the formation of an emulsion.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the phenolate salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with 10% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with two equal volumes of deionized water to remove any residual NaOH. Check the pH of the final aqueous wash to ensure it is neutral.
-
Drain the washed monomer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or CaCl₂ and swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the monomer to stand over the drying agent for at least 1 hour.
-
Decant or filter the dry monomer into a clean, dry storage flask.
-
The purified monomer should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for a short period.
start [label="Start: Inhibited Monomer", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_naoh [label="Wash with 10% NaOH in Separatory Funnel"]; separate1 [label="Separate and Discard Aqueous Layer"]; repeat_wash [label="Repeat NaOH Wash Until Colorless"]; wash_water [label="Wash with Deionized Water"]; separate2 [label="Separate Aqueous Layer"]; dry [label="Dry with Anhydrous MgSO₄"]; filter [label="Decant or Filter"]; end [label="End: Purified Monomer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> wash_naoh; wash_naoh -> separate1; separate1 -> repeat_wash; repeat_wash -> wash_water; wash_water -> separate2; separate2 -> dry; dry -> filter; filter -> end; }
Caption: Workflow for inhibitor removal by alkaline extraction.Protocol 2: Inhibitor Removal by Column Chromatography
This method is a quick and efficient way to remove TBC.
Materials:
-
This compound containing inhibitor
-
Basic or neutral alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the glass wool.
-
Dry-pack the column with basic or neutral alumina. The amount of alumina will depend on the quantity of monomer to be purified; a column height of 10-15 cm is a good starting point for small-scale purifications.
-
Add another small layer of sand on top of the alumina to prevent disturbance of the adsorbent bed when adding the monomer.
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the sand. Do not let the column run dry.
-
Carefully add the inhibited this compound to the top of the column.
-
Open the stopcock and collect the purified monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina and will appear as a colored band at the top of the column.
-
Once all the monomer has been added, you can elute any remaining monomer from the column with a small amount of fresh solvent.
-
The purified monomer should be used immediately.
References
-
Good Scents Company, The. (n.d.). para-alpha-dimethyl styrene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). Inhibitor removers. Retrieved from [Link]
-
Chanwit S. (2010). Styrene Monomer/inhibitor Separation. Cheresources.com Community. Retrieved from [Link]
-
Wang, C. et al. (2014). "How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?". ResearchGate. Retrieved from [Link]
-
Metrohm Applikon. (n.d.). Monitoring TBC in Styrene Polymerization. Retrieved from [Link]
-
Al-Rubeii, A. (2017). "Answer to 'How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?'". ResearchGate. Retrieved from [Link]
-
Apostolopoulou, E. et al. (2020). "Removal of polymerization inhibitors from styrene based on adsorption". ResearchGate. Retrieved from [Link]
-
DMHS. (n.d.). STYRENE MONOMER - INHIBITING. Retrieved from [Link]
-
Ata, S. (2014). "Answer to 'How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?'". ResearchGate. Retrieved from [Link]
- Google Patents. (1980). US4237326A - Method of inhibiting polymerization of styrene.
Sources
- 1. This compound | 2039-90-9 | FD66050 | Biosynth [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. metrohm.com [metrohm.com]
- 4. 2,5-Dimethylstyrene | 2039-89-6 | FD34445 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dimethylstyrene
Welcome to the technical support guide for the synthesis of 2,6-dimethylstyrene. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate the complexities of this synthesis. The steric hindrance imposed by the two ortho-methyl groups presents unique challenges not typically encountered with simpler styrene syntheses. This guide provides troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Synthetic Routes
The synthesis of this compound is most commonly approached via two primary pathways: the Wittig reaction and a Grignard reaction followed by alcohol dehydration. Each route has its own set of potential pitfalls.
Route 1: The Wittig Reaction
This one-step approach involves the reaction of a phosphorus ylide with a carbonyl compound, typically 2,6-dimethylacetophenone or 2,6-dimethylbenzaldehyde. While direct, steric hindrance can significantly impact its efficiency.
Answer: This is a classic symptom of steric hindrance impeding the reaction. The two methyl groups ortho to the carbonyl on 2,6-dimethylacetophenone make the carbonyl carbon exceptionally bulky. This hinders the approach of the phosphorus ylide, which is also sterically demanding.
Causality & Solutions:
-
Ylide Reactivity: Non-stabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are highly reactive and are the best choice for hindered ketones.[1][2] Stabilized ylides, which contain electron-withdrawing groups, are less reactive and will likely fail to react with a hindered ketone like 2,6-dimethylacetophenone.[1][3]
-
Base Selection: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases are preferred.
-
n-Butyllithium (n-BuLi): Highly effective but can also act as a nucleophile or promote side reactions if not used carefully at low temperatures.[3]
-
Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK): These are excellent choices as they are less likely to cause complicating side reactions. Using NaH in a solvent like DMSO can generate a highly reactive ylide (the "dimsyl anion" method).
-
-
Reaction Conditions: For hindered substrates, more forcing conditions may be necessary. This includes increasing the reaction time, using a higher boiling point solvent like THF or toluene, and gently heating the reaction mixture. However, be cautious, as prolonged heating can lead to ylide decomposition.
Answer: Phosphorus ylides are not only nucleophiles but also strong bases. If the nucleophilic attack on the carbonyl is sterically hindered, the ylide may instead act as a base and abstract an alpha-proton from your ketone, leading to enolate formation.[4] Upon aqueous workup, this simply regenerates the starting ketone, leading to low conversion.
Mitigation Strategy:
-
Use a More Reactive Ylide: A more reactive, less sterically hindered ylide can favor the nucleophilic addition pathway. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, can sometimes be more effective for hindered ketones as the phosphonate-stabilized carbanions are less bulky.[5]
-
Change the Substrate: If possible, using 2,6-dimethylbenzaldehyde instead of the ketone will significantly reduce steric hindrance at the carbonyl, making the Wittig reaction much more facile.
Route 2: Grignard Reaction & Alcohol Dehydration
This two-step sequence involves adding a methyl Grignard reagent to 2,6-dimethylacetophenone to form the tertiary alcohol, 1-(2,6-dimethylphenyl)ethanol, followed by an acid-catalyzed dehydration to yield the alkene.
Answer: Similar to the Wittig reaction, the Grignard reaction on 2,6-dimethylacetophenone is hampered by steric hindrance. This can lead to two major side reactions:
-
Enolization: The Grignard reagent acts as a base, deprotonating the ketone to form a magnesium enolate.[4][6] This is especially prevalent with bulky Grignard reagents or hindered ketones. After workup, this regenerates the starting material.
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4] This is less of a concern when using methylmagnesium bromide.
Troubleshooting Steps:
-
Use of Additives: Adding cerium(III) chloride (CeCl₃) can be highly effective. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic addition over enolization (the Luche reaction conditions).[6]
-
Grignard Reagent: Use methylmagnesium bromide or iodide, which lacks β-hydrogens, to eliminate the possibility of reduction.
-
Temperature Control: Slowly add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Answer: Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can lead to several undesired outcomes.[7]
Problem Analysis & Solutions:
-
Isomer Formation: While Zaitsev's rule predicts the formation of the most substituted (and desired) alkene, rearrangement or formation of endocyclic alkene isomers is possible, although less likely in this specific structure. The primary issue is controlling the reaction to prevent polymerization.
-
Polymerization: Styrenes are notoriously prone to acid-catalyzed polymerization. The conditions used for dehydration can easily initiate this process, drastically reducing the yield of the desired monomer.
-
Choice of Dehydrating Agent:
-
Strong Mineral Acids (H₂SO₄, H₃PO₄): These are effective but can be too harsh, promoting polymerization.[7] Use them in catalytic amounts at the lowest possible temperature that still allows for dehydration.
-
Milder Lewis Acids or Reagents: Using reagents like iodine, anhydrous CuSO₄, or Burgess reagent can effect dehydration under milder conditions, minimizing polymerization.
-
Distillative Dehydration: A common and effective technique is to heat the alcohol with a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid) and distill the product alkene as it forms. This removes the product from the acidic conditions, preventing polymerization. It is crucial to include a polymerization inhibitor, such as 4-tert-butylcatechol, in the receiving flask.[8]
-
Visualizing the Synthetic Pathways and Side Reactions
The following diagrams illustrate the intended reactions and key side reactions discussed.
Caption: Wittig reaction pathway showing desired olefination versus side reaction.
Caption: Two-step Grignard and dehydration route with potential side reactions.
Quantitative Data Summary
| Parameter | Route 1: Wittig Reaction | Route 2: Grignard & Dehydration |
| Starting Carbonyl | 2,6-Dimethylacetophenone | 2,6-Dimethylacetophenone |
| Key Reagents | Ph₃PCH₃Br, Strong Base (n-BuLi, NaH) | CH₃MgBr, H⁺ (catalytic) |
| Typical Yields | Highly variable (20-60%), sensitive to conditions | Good to excellent (60-85% over two steps) |
| Primary Challenge | Steric hindrance slowing C=C bond formation | Controlling polymerization during dehydration |
| Major Side Products | Recovered starting material, Ph₃P=O | Recovered starting material, polymer |
| Advantages | Single step conversion | More reliable for hindered substrates, higher yields |
| Disadvantages | Difficult purification from Ph₃P=O, low yields | Two steps required, risk of polymerization |
Frequently Asked Questions (FAQs)
Q: How do I effectively purify the final this compound product? A: Purification is best achieved by vacuum distillation. However, styrenes can polymerize upon heating. It is absolutely essential to:
-
Use a Polymerization Inhibitor: Add a small amount of an inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone to the crude product before distillation.
-
Use Vacuum: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress and the risk of polymerization.
-
Avoid Overheating: Use a water or oil bath for gentle, even heating. Do not heat the distillation flask to dryness.
For removing triphenylphosphine oxide from a Wittig reaction, it is sparingly soluble in nonpolar solvents like hexane. You can attempt to precipitate the oxide by concentrating the reaction mixture and triturating with hexane or ether, followed by filtration, before distilling the product.
Q: My this compound product turned into a solid after a few days of storage. What happened? A: Your product has polymerized. This compound, like other styrenic monomers, is prone to radical polymerization, which can be initiated by light, heat, or trace impurities. For long-term storage, it should be kept in a refrigerator (2-8°C), in a dark bottle, and under an inert atmosphere (nitrogen or argon).[9] Commercial samples are always sold with an inhibitor like TBC.[8] If you have synthesized and purified your own, you must add an inhibitor for storage.
Q: What analytical techniques are best for confirming product identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. You should see characteristic signals for the vinyl group protons and carbons, as well as the aromatic and methyl group signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for assessing purity and identifying volatile byproducts. The mass spectrum will confirm the molecular weight (132.2 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Look for characteristic C=C stretching frequencies for the vinyl group (around 1630 cm⁻¹) and C-H out-of-plane bending for the vinyl group (around 910 and 990 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
Step A: Synthesis of 1-(2,6-dimethylphenyl)ethanol
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine. Add a small amount of methyl iodide (1.2 eq) dissolved in ether to initiate the Grignard formation.
-
Once the reaction begins (disappearance of iodine color, bubbling), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 30 minutes until most of the magnesium is consumed.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2,6-dimethylacetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cold Grignard solution over 30-45 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the consumption of the ketone.
-
Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Step B: Dehydration to this compound
-
Set up a simple distillation apparatus. Place the crude 1-(2,6-dimethylphenyl)ethanol in the distilling flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (~0.01 eq) and a few boiling chips.
-
In the receiving flask, place a small amount of 4-tert-butylcatechol (~100 ppm relative to the theoretical product weight).
-
Heat the distilling flask gently. The product, this compound, will co-distill with water.
-
Continue distillation until no more organic product is collected.
-
Separate the organic layer from the water in the distillate. Dry the organic layer over anhydrous calcium chloride, filter, and store over an inhibitor in a cold, dark place. For higher purity, a final vacuum distillation (with an inhibitor) is recommended.
References
- Benchchem. (n.d.). Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Biosynth. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Sigma-Aldrich. (n.d.). This compound.
- University of Missouri–St. Louis. (n.d.). Experiment 5: Alcohol Dehydration of Menthol.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 9. This compound | 2039-90-9 [sigmaaldrich.com]
Technical Support Center: Optimizing Yield in the Synthesis of 2,6-Dimethylstyrene
Welcome to the technical support center for the synthesis of 2,6-Dimethylstyrene. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights grounded in established chemical principles. Our goal is to empower you to maximize your yield and purity through a deeper understanding of the reaction mechanisms and critical process parameters.
Section 1: The Wittig Reaction Approach
The Wittig reaction is a robust and widely utilized method for converting aldehydes and ketones into alkenes.[1] For the synthesis of this compound, this approach involves the reaction of 2,6-dimethylbenzaldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). While direct, the steric hindrance imposed by the two ortho-methyl groups on the benzaldehyde presents a unique challenge that can impact reaction rates and overall yield.[2]
Frequently Asked Questions (FAQs)
Question: What is the general workflow for synthesizing this compound via the Wittig reaction?
Answer: The synthesis is a two-stage process that is often performed sequentially in the same reaction vessel.
-
Ylide Formation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated by a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent like THF to form the phosphorus ylide. This step is critical, as the presence of moisture can quench the base and the ylide.[3]
-
Olefination: The solution of 2,6-dimethylbenzaldehyde is added to the freshly prepared ylide. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, proceeding through a four-membered oxaphosphetane intermediate to yield this compound and triphenylphosphine oxide as a byproduct.[4]
Troubleshooting Guide
Question: My Wittig reaction yield is consistently low (<50%). What are the common causes and how can I improve it?
Answer: Low yields in this specific Wittig reaction are a frequent issue, primarily stemming from incomplete ylide formation or a sluggish olefination step due to steric hindrance. Here’s a systematic troubleshooting approach:
-
Ensure Anhydrous Conditions: Both the strong base (like n-BuLi) and the resulting ylide are highly sensitive to water.[5]
-
Causality: Protic solvents like water will protonate the ylide, rendering it inactive, and will quench the strong base used for its formation.
-
Solution: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).
-
-
Verify Base and Ylide Formation: The characteristic deep red or orange color of the ylide is a good visual indicator of its formation.[2] If this color does not appear or is faint, your base may be degraded or insufficient.
-
Causality: n-Butyllithium solutions can degrade over time. Incomplete deprotonation of the phosphonium salt means less active reagent is available for the reaction.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Alternatively, use a solid base like potassium tert-butoxide, which is less susceptible to degradation if stored properly. Ensure you are using at least 1.1 equivalents of base relative to the phosphonium salt.
-
-
Address Steric Hindrance: The two methyl groups ortho to the aldehyde on 2,6-dimethylbenzaldehyde sterically shield the carbonyl carbon, slowing the rate of nucleophilic attack by the ylide.[2]
-
Causality: Slower reaction rates can lead to the degradation of the ylide over time or the prevalence of side reactions.
-
Solution: Increase the reaction time significantly (e.g., from a few hours to overnight). Gentle heating (e.g., refluxing in THF at ~65°C) can also help overcome the activation energy barrier, but must be done cautiously as it can sometimes promote side reactions.
-
-
Order of Addition: Always add the aldehyde solution to the ylide solution.
-
Causality: Maintaining an excess of the ylide relative to the aldehyde at the point of reaction minimizes side reactions involving the aldehyde, such as enolization if a different base were used.
-
Solution: Prepare the ylide completely first. Then, slowly add the 2,6-dimethylbenzaldehyde dissolved in anhydrous THF to the ylide solution, typically at 0°C, before allowing it to warm or reflux.[2]
-
Question: I'm having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my final product. What is the best purification method?
Answer: The removal of TPPO is a classic challenge in Wittig reaction purifications due to its polarity and tendency to co-elute with products on silica gel.
-
Crystallization (for solid products): This is not applicable here as this compound is a liquid.
-
Column Chromatography Optimization:
-
Causality: TPPO can streak badly on silica gel. Using a non-polar eluent system will retain the polar TPPO on the column while allowing the non-polar this compound to elute quickly.
-
Solution: Use a highly non-polar mobile phase, such as pure hexanes or a hexane/dichloromethane gradient. Dry-loading the crude product onto a small amount of silica can also improve separation.
-
-
Precipitation of TPPO:
-
Causality: TPPO is poorly soluble in very non-polar solvents like hexanes or diethyl ether, especially at cold temperatures.
-
Solution: After the reaction workup, concentrate the crude product. Add a large volume of cold diethyl ether or hexanes and stir. The TPPO should precipitate as a white solid and can be removed by filtration. Repeat if necessary. This significantly reduces the amount of TPPO before chromatography.
-
Section 2: The Grignard Reaction & Dehydration Approach
An alternative pathway involves a two-step sequence: first, a Grignard reaction between 2,6-dimethylbenzaldehyde and a methyl Grignard reagent to form the secondary alcohol, 1-(2,6-dimethylphenyl)ethanol, followed by acid-catalyzed dehydration to yield the final alkene.
Frequently Asked Questions (FAQs)
Question: Can you outline the Grignard/Dehydration pathway for this synthesis?
Answer: Certainly. This route transforms the functional group in two distinct steps, offering different optimization and troubleshooting considerations compared to the Wittig reaction.
-
Grignard Addition: 2,6-dimethylbenzaldehyde is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) in an ether-based solvent like THF or diethyl ether. This forms the magnesium alkoxide of 1-(2,6-dimethylphenyl)ethanol. An acidic workup then protonates the alkoxide to yield the alcohol.[6]
-
Acid-Catalyzed Dehydration: The purified alcohol is heated in the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid). The acid protonates the hydroxyl group, turning it into a good leaving group (water). Loss of water generates a secondary carbocation, which is then deprotonated by a weak base (water) to form the alkene.[7]
Troubleshooting Guide
Question: My Grignard reaction is not initiating, or it gives a low yield of the alcohol intermediate. What's going wrong?
Answer: Grignard reaction failures are almost always traced back to the deactivation of the magnesium surface or the presence of electrophilic impurities (especially water).
-
Magnesium Activation: The magnesium metal is coated with a passivating layer of magnesium oxide/hydroxide that prevents it from reacting.[8]
-
Causality: This oxide layer is inert and must be physically or chemically removed for the reaction between the alkyl halide and the magnesium to begin.
-
Solution:
-
Mechanical: Vigorously stir the magnesium turnings in the flask (without solvent) to grind them against each other and break the surface.
-
Chemical: Add a small crystal of iodine (which will be consumed and disappear as the reaction starts) or a few drops of 1,2-dibromoethane. These "activators" react with the magnesium to expose a fresh, reactive surface.[9]
-
-
-
Strict Anhydrous Conditions: Grignard reagents are powerful bases and nucleophiles.
-
Causality: Any trace of water in the glassware, solvent, or starting aldehyde will quench the Grignard reagent, reducing the effective amount available for the desired reaction and lowering the yield.[9]
-
Solution: Use the same rigorous drying procedures as for the Wittig reaction: flame-dried glassware and anhydrous ether or THF. Ensure your 2,6-dimethylbenzaldehyde is also anhydrous.
-
Question: The dehydration of 1-(2,6-dimethylphenyl)ethanol is giving me a mixture of products and a low yield of this compound. How can I optimize this step?
Answer: The key to a successful dehydration is to favor the E1 elimination pathway while suppressing side reactions like substitution (SN1) or the formation of undesired alkene isomers.
-
Choice of Acid Catalyst: While strong acids are needed, some are better than others.
-
Causality: Acids with strongly nucleophilic conjugate bases (like HCl or HBr) can lead to SN1 substitution products (halides). Non-nucleophilic acids are preferred.
-
Solution: Use phosphoric acid (H₃PO₄) or a catalytic amount of sulfuric acid (H₂SO₄). Phosphoric acid is often preferred as it is less oxidizing and generally leads to cleaner reactions.[10]
-
-
Temperature Control and Product Removal: The reaction is an equilibrium, so product removal drives it to completion.
-
Causality: According to Le Châtelier's principle, removing a product as it forms will shift the equilibrium towards the product side. High temperatures can also lead to charring or polymerization.
-
Solution: Set up a fractional distillation apparatus. Heat the alcohol-acid mixture to a temperature just above the boiling point of this compound (~170°C) but below the boiling point of the starting alcohol (~230°C). The lower-boiling alkene will distill out as it is formed, driving the reaction to completion and protecting the product from prolonged exposure to the hot acid.[7]
-
-
Controlling Regioselectivity (Zaitsev's Rule): In this specific case, the carbocation formed has only one type of adjacent beta-hydrogen that can be eliminated to form a conjugated system, so regioselectivity is not a primary concern. However, in other systems, Zaitsev's rule predicts that the more substituted (more stable) alkene will be the major product.[11]
Section 3: General Purification & Handling
Question: My final this compound product turns viscous or solidifies during distillation or storage. How can I prevent polymerization?
Answer: Styrenic monomers are prone to free-radical polymerization, a process accelerated by heat, light, and acidic or radical initiators.
-
Causality: The vinyl group is susceptible to chain-reaction polymerization. The heat required for distillation can be sufficient to initiate this process, leading to significant product loss.
-
Solutions:
-
Use an Inhibitor: Add a small amount of a radical inhibitor, such as 4-tert-butylcatechol (TBC), to the crude product before distillation and to the purified product for storage.[12] A concentration of 10-50 ppm is typical.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the liquid.[13] This allows the purification to occur at a much lower temperature, significantly reducing the rate of thermal polymerization. This is the most critical step for successful purification.
-
Storage: Store the purified, inhibited product in a refrigerator (~4°C) in a dark, sealed container to minimize exposure to heat and light.
-
Data & Method Comparison
| Parameter | Wittig Reaction | Grignard / Dehydration |
| Starting Materials | 2,6-Dimethylbenzaldehyde, Methyltriphenylphosphonium Halide, Strong Base | 2,6-Dimethylbenzaldehyde, Methyl Halide, Magnesium, Acid Catalyst |
| Number of Steps | 1 (pot) | 2 (with intermediate isolation) |
| Key Challenge | Steric hindrance, TPPO removal | Maintaining anhydrous conditions, controlling dehydration |
| Typical Yields | 50-70% (can be lower without optimization) | 60-80% (cumulative over two steps) |
| Pros | Direct C=C bond formation | Utilizes common and inexpensive reagents |
| Cons | Stoichiometric amount of phosphine waste, sensitive ylide | Requires strict control of two separate reactions |
Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
-
Setup: Under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and septum.
-
Ylide Formation: Add anhydrous THF via cannula. Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.1 eq) dropwise. The mixture should turn a characteristic orange/red color. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.[2]
-
Reaction: Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in a small amount of anhydrous THF. Slowly add this solution to the ylide mixture at 0°C.
-
Heating: After addition is complete, slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction progress by TLC (staining with KMnO₄) until the aldehyde spot disappears (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Add cold hexanes to the residue to precipitate the bulk of the triphenylphosphine oxide. Filter off the solid. Purify the filtrate by vacuum distillation or column chromatography (hexanes) to yield pure this compound.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
Part A: 1-(2,6-dimethylphenyl)ethanol
-
Grignard Preparation: Place magnesium turnings (1.2 eq) and a small iodine crystal in a flame-dried flask under argon. Add a small portion of a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether. If the reaction doesn't start (color disappears), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour.
-
Addition: Cool the Grignard reagent to 0°C. Slowly add a solution of 2,6-dimethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise. After addition, allow the mixture to stir at room temperature for 2 hours.
-
Workup: Cool the reaction to 0°C and quench by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter, concentrate, and purify the crude alcohol by column chromatography or vacuum distillation.
Part B: Dehydration
-
Setup: Combine the purified 1-(2,6-dimethylphenyl)ethanol with a catalytic amount of concentrated phosphoric acid (e.g., 5-10 mol%) in a round-bottom flask set up for fractional distillation.[10]
-
Distillation: Heat the mixture in a heating mantle. Collect the distillate that comes over near the boiling point of this compound (171°C at atmospheric pressure; lower under vacuum).
-
Workup: Wash the collected distillate with saturated NaHCO₃ solution to neutralize any residual acid, then with water, and finally with brine. Dry the organic layer over anhydrous CaCl₂.
-
Final Purification: Add a radical inhibitor (e.g., TBC) and perform a final vacuum distillation to obtain the pure product.
References
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Technical Support Center: Controlling Molecular Weight in Poly(2,6-dimethylstyrene)
Welcome to the technical support center for the synthesis of poly(2,6-dimethylstyrene). This guide is designed for researchers and professionals to address common challenges and provide in-depth solutions for achieving precise molecular weight control. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of controlled polymerization for this compound.
Q1: What are the most effective methods for controlling the molecular weight of poly(this compound)?
A: The most effective strategies are "living" or controlled polymerization techniques. These methods minimize or eliminate chain-transfer and chain-termination reactions, which are common in conventional free-radical polymerization. The primary techniques applicable to a substituted styrene like this compound are:
-
Living Anionic Polymerization: Often considered the gold standard for producing polymers with very low polydispersity (Đ) and precisely controlled molecular weights. It involves initiation with organolithium compounds in highly purified, non-protic solvents.[1][2]
-
Living Cationic Polymerization: This technique can provide excellent control, particularly when using specific initiating systems and reaction conditions to stabilize the propagating carbocation and prevent side reactions.[3][4]
-
Controlled Radical Polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP): ATRP offers the advantage of being more tolerant to functional groups and impurities than ionic polymerizations. It uses a transition-metal catalyst (e.g., copper or iron complexes) to establish a dynamic equilibrium between active propagating radicals and dormant species.[5][6]
Q2: How does the monomer-to-initiator ratio dictate the final molecular weight?
A: In a true living polymerization, each initiator molecule generates one growing polymer chain.[2] Assuming 100% monomer conversion, the number-average degree of polymerization (DPn) is directly proportional to the initial molar ratio of monomer to initiator.
Theoretical Number-Average Molecular Weight (Mn) = ([M]₀ / [I]₀) * MW_monomer + MW_initiator
Where:
-
[M]₀ is the initial molar concentration of the monomer.
-
[I]₀ is the initial molar concentration of the initiator.
-
MW_monomer is the molecular weight of the monomer (for this compound, this is ~132.20 g/mol ).[7]
-
MW_initiator is the molecular weight of the initiator fragment.
Therefore, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer, and vice versa.
Q3: What is the significance of the Polydispersity Index (Đ), and what is a target value?
A: The Polydispersity Index (Đ), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), measures the breadth of the molecular weight distribution. A value of Đ = 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In controlled polymerizations, the goal is to achieve a Đ value as close to 1.0 as possible. A target of Đ < 1.2 is generally considered evidence of a well-controlled process.[5] High Đ values suggest the presence of uncontrolled side reactions like termination or chain transfer.
Q4: Why is rigorous purification of the monomer and solvent so critical for success?
A: Both living anionic and cationic polymerizations involve highly reactive propagating species (carbanions and carbocations, respectively). These species can be irreversibly terminated by trace impurities:
-
In Anionic Polymerization: Protic impurities like water, methanol, or even atmospheric CO2 will protonate and "kill" the propagating carbanion chain ends.[2][8]
-
In Cationic Polymerization: Nucleophilic impurities, particularly water, can react with the carbocation, terminating the chain.[9]
-
In ATRP: Oxygen can react with and deactivate the catalyst.
Furthermore, the stabilizer present in commercially available this compound (often 4-tert-butylcatechol) must be removed, as it is designed to inhibit polymerization.[10]
Section 2: Experimental Workflow & Mechanisms
General Workflow for Controlled Polymerization
The following diagram illustrates the essential steps for successfully conducting a controlled polymerization experiment.
Caption: Standard workflow for controlled polymerization experiments.
Mechanism of Living Anionic Polymerization
This diagram outlines the key stages of a living anionic polymerization, highlighting the absence of inherent termination steps.
Caption: Mechanism of living anionic polymerization.
Section 3: Troubleshooting Guide
Unexpected results are common in polymer synthesis. This guide provides a systematic approach to diagnosing and solving issues related to molecular weight control.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| High Polydispersity (Đ > 1.2) | 1. Slow Initiation: The rate of initiation is slower than the rate of propagation, causing chains to start growing at different times. 2. Impurities: Water, oxygen, or other electrophiles are terminating chains throughout the reaction.[2] 3. Chain Transfer: The active center is transferred to a monomer, solvent, or polymer molecule, creating a new chain and terminating the old one. | 1. Optimize Initiation: For anionic polymerization, ensure rapid mixing of the initiator. For ATRP, ensure the catalyst complex forms quickly and is fully dissolved.[11] 2. Improve Purification: Re-purify monomer and solvent. Use high-vacuum Schlenk line techniques or a glovebox. Check for system leaks. 3. Select Appropriate Solvent: Choose a solvent known to have a low chain transfer constant for the specific polymerization type (e.g., THF or toluene for anionic). |
| Observed Mn is Significantly Lower than Theoretical | 1. Unwanted Initiation: Impurities are acting as additional initiators, increasing the total number of chains. 2. Error in Initiator Concentration: The actual concentration of the initiator is higher than believed (e.g., inaccurate titration of BuLi). 3. Significant Chain Transfer: This terminates chains prematurely and initiates new, shorter chains. | 1. Scrupulous Cleaning: Ensure all glassware is rigorously cleaned and dried to remove any potential initiators. 2. Re-Titrate Initiator: Perform a fresh titration of the initiator solution immediately before use. 3. Lower Temperature: Reducing the reaction temperature can often suppress chain transfer side reactions. |
| Observed Mn is Significantly Higher than Theoretical | 1. Inefficient Initiation: A portion of the initiator is deactivated by impurities before it can initiate a chain. 2. Slow Initiation: If initiation is slow and incomplete when the monomer is consumed, the effective initiator concentration [I]₀ is lower than calculated. 3. Loss of Active Centers: Aggregation of active centers (especially in non-polar solvents for anionic polymerization) can reduce the number of propagating chains.[12] | 1. Purify System: The presence of impurities is the most common cause. Re-evaluate all purification and handling procedures. 2. Change Solvent/Initiator: Select a solvent/initiator pair known for fast, efficient initiation. For anionic polymerization, adding a small amount of a polar solvent like THF can accelerate initiation in non-polar media. 3. Verify Stoichiometry: For ATRP, ensure the correct ratio of initiator to catalyst to ligand is used.[6] |
| Bimodal or Multimodal GPC Trace | 1. Mid-Reaction Contamination: An impurity was introduced during the polymerization (e.g., via a leaky septum), terminating a fraction of the chains. 2. Multiple Active Species: In some cationic or ATRP systems, different active species can co-exist with different propagation rates.[4] 3. Temperature Fluctuation: A significant change in temperature can alter the rate of polymerization and the equilibrium in controlled radical systems, potentially leading to a loss of control. | 1. Check Equipment Integrity: Ensure all septa, joints, and connections are perfectly sealed throughout the entire reaction time. 2. Optimize Catalyst System: In ATRP, adjust the ligand or use additives to ensure a single, well-defined active species. In cationic polymerization, adding a proton scavenger like 2,6-di-tert-butylpyridine (DTBP) can improve control.[3] 3. Ensure Stable Temperature Control: Use a high-quality, stable oil bath or cryostat and monitor the temperature closely. |
| No Polymerization or Very Low Conversion | 1. Inhibitor Present: The stabilizer in the monomer was not fully removed. 2. Inactive Initiator/Catalyst: The initiator or catalyst has degraded due to improper storage or handling. 3. Incorrect Temperature: The reaction temperature is too low for initiation to occur or for the catalyst to be active. | 1. Repurify Monomer: Pass the monomer through a fresh column of activated basic alumina immediately before use. 2. Use Fresh Reagents: Use a new bottle of initiator or freshly prepared catalyst. Store organolithium initiators in a freezer and handle them under an inert atmosphere. 3. Verify Reaction Conditions: Confirm that the reaction temperature is appropriate for the chosen initiating system by consulting literature precedents. |
Section 4: Example Protocol: Living Anionic Polymerization of this compound
This protocol provides a detailed methodology for synthesizing poly(this compound) with a target molecular weight and low polydispersity. Safety Note: This procedure involves pyrophoric reagents (sec-Butyllithium) and requires strict adherence to safety protocols for handling air-sensitive materials.
1. Reagent Preparation:
-
This compound (Monomer): Stir over calcium hydride (CaH₂) overnight, then distill under reduced pressure. Pass through a column of activated basic alumina immediately before use to remove the last traces of inhibitor and water.
-
Tetrahydrofuran (THF, Solvent): Reflux over sodium/benzophenone ketyl under an argon atmosphere until a persistent deep blue/purple color is achieved, then distill directly into the reaction flask.
-
sec-Butyllithium (s-BuLi, Initiator): Use a commercially available solution in cyclohexane. Determine the precise molarity by titration (e.g., Gilman double titration) immediately prior to use.
-
Methanol (Terminating Agent): Degas by bubbling with argon for 30 minutes.
2. Polymerization Procedure:
-
Glassware Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of high-purity argon using a Schlenk line.
-
Solvent Addition: Transfer the freshly distilled THF (e.g., 100 mL) to the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Using a gas-tight syringe, slowly add the calculated amount of s-BuLi initiator to the stirred THF. A faint yellow color may appear.
-
Propagation: Slowly add the purified this compound monomer via syringe to the initiator solution. The solution should develop a characteristic reddish-orange color, indicating the formation of the polystyryllithium active centers. Allow the reaction to proceed for the desired time (e.g., 1 hour), ensuring the temperature remains stable.
-
Termination: Quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear instantly.
-
Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol (a non-solvent).
-
Purification: Collect the white polymer precipitate by filtration. Redissolve the polymer in a small amount of THF and re-precipitate into methanol to remove any unreacted monomer or initiator residues.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight to a constant weight.
3. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H NMR spectroscopy.
References
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Wang, J., et al. (2007). One-pot synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene alloy with CuCl2/4-dimethylaminopyridine as a versatile catalyst in water. RSC Publishing. Available at: [Link]
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Lu, J., et al. (2019). Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism. Polymer Chemistry (RSC Publishing). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. Available at: [Link]
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Luo, J., et al. (2019). Visible light-controlled living cationic polymerization of methoxystyrene. PubMed Central. Available at: [Link]
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Luo, J., et al. (2019). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv. Available at: [Link]
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Matyjaszewski, K., et al. (1998). Controlled/"Living" Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules. Available at: [Link]
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Matyjaszewski, K., et al. (1999). Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules. Available at: [Link]
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Luo, J., et al. (2019). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv. Available at: [Link]
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Zhang, X., et al. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers. Available at: [Link]
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S. Beuermann, et al. (2000). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics. Available at: [Link]
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Pearce, E. M., et al. (1982). Anionic Polymerization of Styrene. Laboratory Experiments in Polymer Synthesis and Characterization. Available at: [Link]
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Xu, G., et al. (2017). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. RSC Publishing. Available at: [Link]
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Van der Meer, R., et al. (1993). In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Polymer. Available at: [Link]
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Cozzolino, A., et al. (2024). Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. Polymer. Available at: [Link]
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Patten, T. E., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials. Available at: [Link]
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Learning Science. (2020). Anionic polymerisation and its mechanism. YouTube. Available at: [Link]
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Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Anionic Polymerization. Handbook of Polymer Synthesis, Characterization, and Processing. Wiley. Available at: [Link]
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Zhang, X., et al. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Semantic Scholar. Available at: [Link]
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Nakano, T., & Kishi, K. (2014). The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. Polymers. Available at: [Link]
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ResearchGate. (n.d.). Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. Available at: [Link]
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Defense Technical Information Center. (2014). Poly(2,6-dimethyl-1,4-phenylene oxide) Blended with Poly(vinylbenzyl chloride). Available at: [Link]
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Ueno, K., et al. (1970). Anionic polymerization of styrene in 2-methyltetrahydrofuran. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]
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LibreTexts Chemistry. (2021). Cationic Polymerization. Available at: [Link]
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Van der Meer, R., et al. (1993). In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). ScienceDirect. Available at: [Link]
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Matyjaszewski, K. (2022). Fundamentals of Controlled/Living Radical Polymerization. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethylstyrene. PubChem Compound Database. Available at: [Link]
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Liu, R., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]
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Challenges in the polymerization of sterically hindered styrenes
<Technical Support Center: Polymerization of Sterically Hindered Styrenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of polymerizing sterically hindered styrenes presents a unique set of challenges for even the most seasoned researchers. The bulky substituents that impart desirable properties to the final polymer often impede the polymerization process itself, leading to issues with initiation, propagation, and overall control of the macromolecular architecture. This guide is designed to serve as a comprehensive technical resource, offering field-proven insights and troubleshooting strategies to overcome common hurdles encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in a question-and-answer format, delving into the underlying causes and providing actionable solutions.
Question 1: Why is my polymerization of a sterically hindered styrene (e.g., 2,4,6-trimethylstyrene) failing to initiate or proceeding at an impractically slow rate?
Answer:
This is a frequent challenge stemming from the steric bulk around the vinyl group, which hinders the approach of the initiator and the subsequent monomer units. Several factors could be at play:
-
Inhibitor Presence: Commercially available styrenic monomers are typically shipped with inhibitors like 4-tert-butylcatechol (TBC) to prevent premature polymerization.[1] These must be meticulously removed prior to your experiment.
-
Ineffective Initiator System: The choice of initiator is paramount. For sterically hindered monomers, a standard initiator like benzoyl peroxide (BPO) may be inefficient.
-
Oxygen Inhibition: In free-radical polymerization, residual oxygen can act as an inhibitor by forming stable peroxy radicals.[1]
Solutions & Experimental Protocol:
-
Monomer Purification:
-
Inhibitor Removal: Pass the monomer through a column of activated basic alumina. For best results, use the purified monomer immediately.
-
Degassing: Thoroughly deoxygenate the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes.
-
-
Initiator Selection & Optimization:
-
High-Temperature Initiators: For free-radical polymerization, consider initiators that decompose at higher temperatures to provide sufficient energy to overcome the steric barrier. Multifunctional initiators can also be effective in increasing initiation efficiency.[2]
-
Anionic Polymerization: This method can be very effective for sterically hindered styrenes, but it is highly sensitive to impurities. It often requires low temperatures and polar solvents to achieve good control.[6]
Experimental Protocol: ATRP of a Sterically Hindered Styrene
-
In a Schlenk flask, add the purified sterically hindered styrene monomer and anisole (as solvent).
-
Add the ligand (e.g., PMDETA) and the initiator (e.g., ethyl α-bromoisobutyrate).
-
Subject the mixture to three freeze-pump-thaw cycles.
-
Under a positive pressure of argon, add the catalyst (e.g., Cu(I)Br).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.
-
Question 2: My polymerization is proceeding, but I'm obtaining polymers with low molecular weights and high dispersity (Đ > 1.5). What's causing this lack of control?
Answer:
Achieving high molecular weight and low dispersity with bulky styrenes is challenging due to competing side reactions and a lower propagation rate constant relative to termination.
-
Chain Transfer Reactions: The growing polymer chain can transfer its radical to a monomer, solvent, or initiator molecule, prematurely terminating the chain and starting a new, shorter one.[7]
-
Depolymerization: For some sterically hindered monomers like α-methylstyrene, there is a low ceiling temperature (the temperature at which the rates of polymerization and depolymerization are equal).[8][9] Polymerizing above this temperature will result in low yields and low molecular weight polymers.
-
Steric Hindrance to Propagation: The bulky substituents can slow down the addition of monomer units to the growing chain, allowing more time for termination reactions to occur.
Solutions & Optimization Strategies:
-
Lowering Polymerization Temperature: This can reduce the rate of chain transfer and other side reactions.[10] However, this must be balanced with the need for a sufficient initiation rate. For monomers with low ceiling temperatures, polymerization must be conducted below this critical temperature.[8]
-
Employing Controlled/"Living" Polymerization Techniques:
-
RAFT Polymerization: This technique is highly versatile and tolerant of various functional groups. The choice of RAFT agent is critical for controlling the polymerization of styrenes.[11][12]
-
Anionic Polymerization: When performed under high-purity conditions, living anionic polymerization can yield polymers with very low dispersity.[13][14]
-
-
Adjusting Monomer/Initiator Ratio: Increasing the ratio of monomer to initiator will generally lead to higher molecular weight polymers, but this may also decrease the polymerization rate.[15]
Data Presentation: Effect of Polymerization Technique on Dispersity
| Polymerization Technique | Typical Dispersity (Đ) for Sterically Hindered Styrenes | Key Considerations |
| Free Radical Polymerization | > 1.5 | Simple setup, but poor control. |
| ATRP | 1.1 - 1.5 | Requires careful selection of catalyst and ligand.[16] |
| RAFT | 1.1 - 1.4 | Versatile, but requires synthesis of a suitable RAFT agent. |
| Anionic Polymerization | < 1.1 | Highly controlled, but extremely sensitive to impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the "ceiling temperature" and why is it particularly important for monomers like α-methylstyrene?
A1: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization.[8] Above this temperature, the formation of a high molecular weight polymer is thermodynamically unfavorable. For α-methylstyrene, the steric hindrance from the α-methyl group leads to a relatively low ceiling temperature (around 61°C for bulk polymerization).[8] Therefore, to successfully polymerize this monomer, the reaction must be carried out below its Tc.
Q2: How do electron-donating or electron-withdrawing substituents on the styrene ring affect polymerization?
A2: Substituents on the styrene ring can have a significant electronic effect on the reactivity of the vinyl group.
-
Electron-withdrawing groups (e.g., -Cl, -Br) tend to increase the polymerization rate in controlled radical polymerizations like ATRP.[16][17] This is because they can stabilize the radical intermediate.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can sometimes lead to side reactions, such as cationic polymerization, especially in ATRP systems.[5] However, in some cases, they can also increase the polymerization rate.[3]
Q3: Can I use bulk polymerization for sterically hindered styrenes?
A3: Bulk polymerization (polymerization of the pure monomer without a solvent) can be challenging for sterically hindered styrenes.[18] The high viscosity of the reaction medium can lead to the gel effect, where termination reactions are slowed down, causing a rapid and often uncontrolled increase in the polymerization rate and temperature.[10] This can be difficult to manage and may lead to a broad molecular weight distribution. Solution polymerization is often preferred as the solvent helps to dissipate heat and control viscosity.[19]
Q4: Are there any specific safety precautions I should take when working with sterically hindered styrenes?
A4: Yes, standard laboratory safety procedures should always be followed. Additionally:
-
Many styrenic monomers have strong odors and should be handled in a well-ventilated fume hood.[20]
-
The initiators used, such as peroxides and organolithium compounds, can be highly reactive and require careful handling and storage.[18][21]
-
Polymerization reactions can be exothermic, so appropriate measures for temperature control should be in place to prevent runaway reactions.[10]
Visualizing the Process: Experimental Workflow
Below is a generalized workflow for the polymerization of a sterically hindered styrene using a controlled radical polymerization technique.
Caption: Generalized workflow for controlled radical polymerization.
References
-
Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]
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Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648. [Link]
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Tugulu, S., & Theato, P. (2007). Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. Macromolecules, 40(16), 5824–5831. [Link]
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Beinert, G., & Dautel, J. (1979). Synthesis and properties of poly(2,4,6-trimethylstyrene). Polymer Bulletin, 1(11), 753-758. [Link]
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Zhang, Y., Wang, Y., & Matyjaszewski, K. (2019). Low-Temperature Atom Transfer Radical Polymerization of Styrene and Its Derivatives. Polymer, 174, 13-20. [Link]
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Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. Journal of the American Chemical Society, 117(20), 5614–5615. [Link]
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Cerna, J., et al. (2002). Bulk polymerization of styrene catalyzed by bi‐ and trifunctional cyclic initiators. Journal of Applied Polymer Science, 83(1), 1-11. [Link]
-
Berkenwald, A. D., et al. (2014). Bulk Polymerization of Styrene using Multifunctional Initiators in a Batch Reactor: A Comprehensive Mathematical Model. Latin American Applied Research, 44(2), 159-168. [Link]
-
Cai, Y., et al. (2007). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 40(24), 8835–8841. [Link]
-
Chemistry For Everyone. (2023, August 31). What Initiators Are Used In Bulk Polymerization? [Video]. YouTube. [Link]
-
Illy, N., & Boileau, S. (2011). Activation in anionic polymerization: Why phosphazene bases are very exciting promoters. Progress in Polymer Science, 36(9), 1132-1151. [Link]
-
Theato, P. (2008). Bulk polymerizations of styrene with different polyfunctional RAFT agents. Macromolecular Chemistry and Physics, 209(14), 1459-1467. [Link]
-
Tardi, M., & Sigwalt, P. (1972). Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica. Journal of Polymer Science Part A-1: Polymer Chemistry, 10(1), 133-150. [Link]
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Georges, M. K., et al. (1997). Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations. Macromolecules, 30(19), 5666–5672. [Link]
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O'Driscoll, K. F., & Ivin, K. J. (1965). Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. Macromolecules, 53(19), 6179-6186. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
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McCormick, H. W. (1957). Anionic polymerization of a-methylstyrene. Journal of Polymer Science, 25(110), 488-490. [Link]
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ChemBK. (n.d.). 2,4,6-Trimethylstyrene. Retrieved January 12, 2026, from [Link]
-
Hadjichristidis, N., Pitsikalis, M., & Pispas, S. (2001). Controlled Polymerization Route to Novel α-Methyl styrene – Olefin Triblock Copolymers with Tailored Architecture. Polyolefins Journal, 8(2), 97-106. [Link]
-
Chemistry For Everyone. (2023, May 3). How Does Temperature Affect Polystyrene Synthesis? [Video]. YouTube. [Link]
-
Khan, A. N., et al. (2020). Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. Journal of the Indian Chemical Society, 97(10), 1649-1654. [Link]
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Characterization of Poly(2,6-Dimethylstyrene)
Welcome to the technical support center for the characterization of poly(2,6-dimethylstyrene) (P2,6DMS). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique polymer. The steric hindrance imposed by the two methyl groups on the styrene monomer unit can introduce specific challenges in routine polymer characterization techniques. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and obtain reliable data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the chemical structure of polymers. However, the spectrum of P2,6DMS can sometimes be challenging to interpret.
FAQ 1: Why do the aromatic proton signals in the ¹H NMR spectrum of my poly(this compound) appear broad and poorly resolved?
-
Underlying Cause: The two methyl groups ortho to the vinyl group in the this compound monomer unit cause significant steric hindrance. This steric strain restricts the rotation of both the phenyl ring and the polymer backbone. In solution, this restricted mobility leads to a distribution of different local magnetic environments for the aromatic protons, resulting in signal broadening.
-
Troubleshooting Protocol:
-
Elevated Temperature NMR: Increasing the temperature of the NMR experiment (e.g., to 50-80 °C) can increase the rate of bond rotation. This averaging of the magnetic environments can lead to sharper, better-resolved peaks.
-
Choice of Solvent: Ensure the polymer is fully dissolved and that the solution viscosity is not excessively high. A more dilute solution or a less viscous solvent might improve spectral resolution.
-
Higher Field Strength: Utilizing a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the chemical shift dispersion, which can help in resolving overlapping broad peaks.[1]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals respectively, even in the presence of broadening.
-
Workflow for NMR Troubleshooting
Caption: Troubleshooting workflow for broad NMR signals.
II. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution of polymers.[2][3] The unique structure of P2,6DMS can, however, lead to inaccuracies if not handled carefully.
FAQ 2: My GPC/SEC results for poly(this compound) show an unexpectedly low molecular weight and a broad polydispersity index (PDI). What could be the issue?
-
Underlying Cause: The bulky methyl groups in P2,6DMS can lead to a more compact hydrodynamic volume in solution compared to a polystyrene standard of the same molecular weight.[3] This can cause the polymer to elute later from the GPC columns, leading to an underestimation of its molecular weight when using a calibration based on polystyrene standards. Additionally, interactions between the polymer and the column packing material can cause peak tailing and broadening, artificially inflating the PDI.[4]
-
Troubleshooting Protocol:
-
Use of Appropriate Standards: Whenever possible, use P2,6DMS standards for calibration. If these are unavailable, consider using universal calibration with a viscometer or light scattering detector to obtain absolute molecular weights.
-
Solvent and Temperature Optimization: The choice of mobile phase is critical. A good solvent for P2,6DMS at an elevated temperature (e.g., THF at 40 °C) can help in minimizing polymer-column interactions and ensure a more ideal size-based separation.
-
Column Selection: Consider using columns with a larger pore size to minimize interactions and ensure that the separation is purely based on size exclusion.
-
Flow Rate: A lower flow rate can sometimes improve resolution and reduce peak broadening.
-
Table 1: GPC/SEC Troubleshooting Parameters
| Parameter | Recommendation for P2,6DMS | Rationale |
| Calibration | P2,6DMS standards or Universal Calibration | To avoid underestimation of molecular weight due to different hydrodynamic volumes. |
| Mobile Phase | Good solvent (e.g., THF, Toluene) | To ensure complete dissolution and minimize polymer-column interactions. |
| Temperature | Elevated (e.g., 40 °C) | To improve solubility and reduce viscosity. |
| Column Type | Larger pore size | To ensure separation is based on size exclusion. |
| Flow Rate | Lower (e.g., 0.5 mL/min) | To improve resolution and minimize peak broadening. |
III. Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal properties of polymers.[5][6][7]
FAQ 3: I am having trouble identifying a clear glass transition temperature (Tg) for my poly(this compound) sample in the DSC thermogram.
-
Underlying Cause: The restricted rotation of the phenyl rings and the polymer backbone due to steric hindrance can lead to a broad and subtle glass transition. This can make it difficult to pinpoint the exact Tg from the DSC curve. The reported Tg of P2,6DMS is generally higher than that of polystyrene due to this reduced chain mobility.
-
Troubleshooting Protocol:
-
Optimize Heating and Cooling Rates: A slower heating rate (e.g., 5-10 °C/min) can sometimes improve the resolution of the glass transition.[8] A controlled cooling and second heating cycle can also provide a more defined Tg by erasing the sample's prior thermal history.
-
Modulated DSC (MDSC): This technique separates the heat flow into reversing and non-reversing components, which can help in deconvoluting a weak glass transition from other thermal events.
-
Sample Preparation: Ensure the sample is making good thermal contact with the DSC pan. A flat, thin sample is ideal.
-
Dynamic Mechanical Analysis (DMA): DMA is often more sensitive than DSC for detecting the glass transition. The peak of the tan delta curve from a DMA experiment can provide a more accurate determination of the Tg.[9]
-
FAQ 4: My TGA results show a lower than expected thermal degradation temperature for poly(this compound). Is this normal?
-
Underlying Cause: While the bulky methyl groups might be expected to increase thermal stability, they can also introduce steric strain into the polymer backbone. This strain can, in some cases, lead to a slightly lower onset of thermal degradation compared to polystyrene. The degradation mechanism may also be altered.
-
Troubleshooting Protocol:
-
Atmosphere Control: Ensure the TGA experiment is performed under a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which occurs at lower temperatures.
-
Heating Rate: Be aware that the onset of degradation can appear to shift to higher temperatures with increasing heating rates.[10] Use a consistent heating rate for all comparisons.
-
Sample Purity: Residual monomer, solvent, or catalyst residues can lower the thermal stability of the polymer. Ensure the sample is thoroughly purified before analysis.[2]
-
TGA-MS or TGA-FTIR: Coupling the TGA to a mass spectrometer or an FTIR spectrometer can help in identifying the degradation products and understanding the degradation mechanism.
-
Logical Flow for Thermal Analysis Troubleshooting
Caption: Troubleshooting for DSC and TGA analysis.
IV. Rheology
The rheological properties of P2,6DMS are important for understanding its processability and end-use performance.[5]
FAQ 5: The melt viscosity of my poly(this compound) is significantly higher than that of polystyrene of a similar molecular weight. Why is this?
-
Underlying Cause: The steric hindrance from the methyl groups significantly restricts the movement of the polymer chains past one another in the melt.[11] This increased resistance to flow results in a higher melt viscosity compared to polystyrene, which has less restricted chain mobility.
-
Troubleshooting and Characterization Protocol:
-
Temperature Sweep: Perform a temperature sweep in the rheometer to determine the processing window where the viscosity is suitable for your application.
-
Frequency Sweep: A frequency sweep will provide information on the viscoelastic properties of the polymer, including the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). This is crucial for understanding the material's behavior under different processing conditions.
-
Molecular Weight Effects: Be aware that the viscosity of P2,6DMS will be highly dependent on its molecular weight. Ensure you are comparing samples of similar molecular weight for meaningful comparisons.
-
Blending: Blending P2,6DMS with a lower viscosity polymer, such as polystyrene, can be a strategy to modify its rheological properties.[9][12]
-
References
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- TA Instruments. (n.d.). Polymer Material Analysis Techniques.
- Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
- G'Sell, C., Hiver, J. M., & Dahoun, A. (1998). Plasticity of polystyrene-poly(2,6,dimethyl, 1,4,phenylene oxide) blends. Polymer, 39(23), 5615-5622.
- ResearchGate. (n.d.). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond-accepting homopolymers.
- Nexus Analytics. (n.d.). ESSENTIAL TOOLS FOR POLYMER CHARACTERIZATION.
- ResolveMass Laboratories Inc. (2025). Key Challenges and Solutions in Polymer Analysis.
- Prest, W. M., & Porter, R. S. (1972). Rheological properties of poly(2,6‐dimethylphenylene oxide)—polystyrene blends. Journal of Polymer Science Part A-2: Polymer Physics, 10(9), 1639-1655.
- Kaniappan, K., & Latha, K. (2011). Certain Investigations on the Formulation and Characterization of Polystyrene/Poly(methyl methacrylate) Blends. International Journal of ChemTech Research, 3(2), 708-714.
- Waters. (n.d.). Gel Permeation Chromatography (GPC).
- Striegel, A. M. (2023). Tips & Tricks: GPC/SEC Calibration in DMF and DMAc.
- Ceylan, S., & Güllü, M. (2010). TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. Journal of Thermal Analysis and Calorimetry, 101(3), 913-919.
- Polymer Char. (n.d.). Application Note: Gel Permeation Chromatography for Quality Control.
- Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography.
- ResearchGate. (n.d.). Dynamic mechanical properties of polystyrene-based block copolymers blended with poly(2,6-dimethyl-1,4-phenylene oxide).
- ResearchGate. (n.d.). Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly( o-chlorostyrene- co - p-chlorostyrene) copolymer.
- NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers.
- AZoM. (n.d.). The Applications of Thermal Analysis in Polymers.
- ResearchGate. (n.d.). ¹H NMR (500 MHz, CDCl3) spectrum of poly(styrene)‐b‐polyMMA obtained from heterochain extension experiment.
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Techniques to reduce polydispersity in 2,6-Dimethylstyrene polymerization
A Guide to Controlling Polydispersity in the Polymerization of 2,6-Dimethylstyrene
Welcome to the technical support center for this compound polymerization. This guide is designed for researchers, scientists, and drug development professionals seeking to synthesize well-defined poly(this compound) with low polydispersity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success.
High polydispersity is a common challenge that can significantly impact the material properties and performance of your polymers. This guide provides a structured approach to diagnosing and solving issues related to broad molecular weight distributions, focusing on the implementation of controlled/living polymerization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the polydispersity index (PDI) and why is it crucial to control it?
The polydispersity index (PDI), calculated as the weight-average molecular weight (M_w) divided by the number-average molecular weight (M_n), is a measure of the breadth of the molecular weight distribution of a polymer. A PDI of 1.0 signifies a perfectly monodisperse polymer where all chains have the same length. In practice, PDI values are always greater than 1.[1] Controlling PDI is critical because the distribution of chain lengths significantly affects the polymer's bulk properties, including mechanical strength, thermal stability, and rheological behavior. For applications in drug delivery, nanotechnology, and advanced materials, a low PDI (typically < 1.2) is essential for predictable and reproducible performance.
Q2: Why does conventional free-radical polymerization of this compound lead to high PDI?
Conventional free-radical polymerization involves continuous initiation and termination steps that occur randomly throughout the reaction. Chain-ending termination reactions, such as coupling and disproportionation, are bimolecular processes that are highly probable at significant radical concentrations.[2] This leads to the formation of polymer chains with a wide variety of lengths, resulting in a high PDI, often greater than 1.5.[3]
Q3: What are the primary strategies for achieving a low PDI in this compound polymerization?
The most effective strategies involve "living" or controlled polymerization techniques. These methods are designed to eliminate or significantly suppress irreversible chain-termination reactions.[4] By ensuring that initiation is fast and all chains grow at approximately the same rate, a narrow molecular weight distribution can be achieved. The main techniques applicable to styrene derivatives are:
-
Anionic Polymerization: Offers excellent control, often yielding PDIs close to 1.05, but requires stringent reaction conditions.[5]
-
Atom Transfer Radical Polymerization (ATRP): A robust and versatile method that can produce polymers with PDIs typically between 1.1 and 1.5.[6][7]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Highly versatile and compatible with a wide range of monomers, capable of producing polymers with PDIs below 1.2.[8][9]
Troubleshooting Guide: High Polydispersity
This section addresses common problems encountered during the synthesis of poly(this compound) that lead to high PDI.
Issue 1: My PDI is > 1.5. What are the most likely causes?
This is a common issue, especially when transitioning from conventional to controlled polymerization techniques. The troubleshooting workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for high PDI.
Q: I suspect impurities are the problem. What are the most common culprits and how do I remove them?
A: For controlled polymerizations, especially anionic, impurities are a primary cause of failure.
-
Water and Oxygen: These are potent terminating agents for anionic polymerizations and can interfere with the catalyst complex in ATRP.
-
Solution: Solvents like THF should be rigorously dried, for instance, over a sodium-benzophenone ketyl complex until a persistent blue or purple color indicates an anhydrous, oxygen-free state.[3] Monomers should be distilled from a suitable drying agent like calcium hydride under reduced pressure. All glassware must be flame-dried under high vacuum immediately before use.[10]
-
-
Inhibitors: Commercial monomers like styrene and its derivatives contain inhibitors (e.g., 4-tert-butylcatechol) to prevent polymerization during storage.
-
Solution: The inhibitor must be removed before use. This is typically done by washing the monomer with an aqueous base (e.g., 10% NaOH solution) to remove the acidic inhibitor, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO_4), and finally, vacuum distillation.
-
Issue 2: My ATRP reaction is slow and the PDI is broad.
A: This points to an issue with the equilibrium between the active (radical) and dormant (halide-capped) species.
-
Cause 1: Inefficient Initiation. If the initiator is not activated efficiently at the start, new chains will form throughout the polymerization, broadening the PDI. The initiator used should mimic the structure of the dormant polymer chain end. For styrene derivatives, an initiator like 1-phenylethyl bromide (1-PEBr) is highly effective.[7]
-
Cause 2: Catalyst Oxidation/Deactivation. The Cu(I) catalyst is oxygen-sensitive. Exposure to air will oxidize it to the Cu(II) deactivator state, slowing or stalling the polymerization.
-
Solution: Ensure all components (monomer, solvent, initiator) are thoroughly deoxygenated before adding the catalyst. The reaction should be set up and run under an inert atmosphere (N_2 or Ar). Techniques like AGET (Activators Generated by Electron Transfer) or ARGET (Activators Re-Generated by Electron Transfer) ATRP can be used, which employ reducing agents to continuously regenerate the Cu(I) activator from Cu(II), making the system more tolerant to oxygen.[11]
-
-
Cause 3: Incorrect Ligand. The ligand is crucial for solubilizing the copper salt and tuning its reactivity. For styrene polymerizations, multidentate amine ligands like PMDETA or dNbpy are commonly used.[6][11] Using the wrong ligand can lead to poor control.
Issue 3: My RAFT polymerization results in a bimodal or broad GPC trace.
A: This often indicates poor control over the chain transfer process.
-
Cause 1: Inappropriate RAFT Agent. The choice of RAFT agent is the most critical parameter. The 'Z' and 'R' groups on the thiocarbonylthio compound (S=C(Z)S-R) must be selected based on the monomer.[9] For styrene and its derivatives, dithiobenzoates and trithiocarbonates are highly effective. An unsuitable RAFT agent can lead to slow pre-equilibrium or side reactions, causing uncontrolled polymerization.[12]
-
Cause 2: Rate Retardation. Some RAFT agents can cause a decrease in the polymerization rate. This happens when the intermediate RAFT adduct radical is slow to fragment.
-
Solution: Adjusting the reaction temperature can help. Higher temperatures often increase the fragmentation rate.[12] Alternatively, selecting a different RAFT agent may be necessary.
-
-
Cause 3: Low Chain Transfer Constant. If the chain transfer constant of the RAFT agent is too low, the exchange between dormant and active chains is slow compared to propagation, leading to a loss of control and broader PDI.
Protocols for Controlled Polymerization
Here we provide detailed, foundational protocols for achieving low PDI in the polymerization of this compound.
Method 1: Anionic Polymerization (High Control, High Sensitivity)
Anionic polymerization can yield polymers with very low PDI (<1.05) but demands the strictest purity standards.[5] The absence of termination and chain transfer reactions ensures all chains grow simultaneously.[4]
Caption: Workflow for Anionic Polymerization.
Step-by-Step Protocol:
-
Reagent Purification:
-
Distill this compound from CaH_2 under reduced pressure.
-
Dry THF by refluxing over sodium/benzophenone ketyl under argon until a deep purple color persists. Distill directly into the reaction flask.
-
-
Reaction Setup:
-
Assemble a glass reactor on a high-vacuum Schlenk line.
-
Flame-dry all glassware under vacuum to remove adsorbed moisture and allow it to cool under a positive pressure of high-purity argon.
-
-
Polymerization:
-
Distill the purified THF and this compound monomer into the reaction flask under high vacuum.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the calculated amount of initiator (e.g., sec-butyllithium in cyclohexane) dropwise via a gas-tight syringe. The appearance of a characteristic color indicates the formation of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The solution viscosity will increase noticeably.
-
-
Termination and Isolation:
-
Terminate the reaction by adding a small amount of degassed methanol. The color of the living anions will disappear.
-
Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the resulting white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Method 2: Atom Transfer Radical Polymerization (ATRP) (Robust Control)
ATRP is more tolerant to impurities than anionic polymerization and offers good control over molecular weight and PDI.[6] The key is the reversible activation of a dormant alkyl halide by a copper(I) complex.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Pass this compound through a column of basic alumina to remove the inhibitor.
-
Other reagents (e.g., initiator 1-phenylethyl bromide, ligand PMDETA, solvent anisole) are used as received unless high purity is required.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (catalyst).
-
Seal the flask, and alternate between vacuum and high-purity argon three times to remove oxygen.
-
-
Polymerization:
-
Via deoxygenated syringes, add the solvent (if any), the purified this compound monomer, and the ligand (e.g., PMDETA).
-
Stir the mixture for 10-15 minutes to allow the copper complex to form.
-
Inject the initiator (e.g., 1-phenylethyl bromide) to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Take samples periodically via a deoxygenated syringe to monitor conversion (by ^1H NMR or gravimetry) and molecular weight evolution (by GPC).
-
-
Termination and Isolation:
-
After reaching the desired conversion, cool the flask to room temperature and expose the mixture to air. The solution will turn green/blue as the copper catalyst oxidizes.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Comparison of Polymerization Techniques
| Feature | Anionic Polymerization | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) |
| Typical PDI | < 1.05 - 1.1 | 1.1 - 1.5 | 1.1 - 1.25 |
| Monomer Scope | Limited to monomers without acidic protons (styrenes, dienes, acrylates). | Broad scope (styrenes, (meth)acrylates, acrylonitrile).[9] | Very broad scope, most tolerant of functional groups.[9] |
| Reaction Conditions | Requires stringent high-vacuum, anhydrous, and oxygen-free conditions.[3] | Requires deoxygenation but is more tolerant than anionic. | Tolerant to trace impurities and oxygen. |
| Key Components | Organometallic initiator (e.g., n-BuLi, s-BuLi).[10] | Initiator (alkyl halide), Catalyst (Cu(I)/Ligand).[11] | Initiator (standard radical), RAFT Agent (thiocarbonylthio compound).[9] |
| Complexity | High. Requires specialized equipment (Schlenk line). | Moderate. Requires careful handling of catalyst. | Low to Moderate. Main challenge is RAFT agent synthesis/selection. |
| Contamination | Highly sensitive to protic impurities (water, alcohols). | Sensitive to oxygen, which deactivates the catalyst. | Generally robust. |
References
- Benchchem. Troubleshooting inconsistent results in 4-isopropyl styrene polymerization.
- Ma, J., et al. (2018). Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. PMC - NIH.
- Matyjaszewski, K., et al. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules.
- Deng, C., et al. (2020). Visible light-controlled living cationic polymerization of methoxystyrene. PubMed Central.
- Whitfield, R., et al. (2019). Tailoring Polymer Dispersity and Shape of Molecular Weight Distributions: Methods and Applications. ResearchGate.
- Truong, N. P., et al. (2015). Rapid synthesis of ultrahigh molecular weight and low polydispersity polystyrene diblock copolymers by RAFT-mediated emulsion polymerization. Polymer Chemistry (RSC Publishing).
- Deng, C., et al. (2020). Visible Light-Controlled Living Cationic Polymerization of Meth- oxystyrene. ChemRxiv.
- Matyjaszewski, K. (1994). 'Living' Radical Polymerization. 1. Possibilities and Limitations. DTIC.
- Nelissen, L., et al. In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether).
- Zhang, L., et al. (2019). Polymer.
- Matyjaszewski, K. (2006). Styrene. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Hadjichristidis, N., et al. (2013). Anionic Polymerization. Semantic Scholar.
- Avgeropoulos, A., et al. (2019). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI.
- Mirgorod, Y. (2018). How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle. ResearchGate.
- Dayter, L. A., et al. (2013). RAFT Polymerization of Monomers with Highly Disparate Reactivities: Use of a Single RAFT Agent and the Synthesis of Poly(styrene-block-vinyl acetate). ResearchGate.
- Wang, A. R., et al. Synthesis and characterization of high molecular weight and low dispersity polystyrene homopolymers by RAFT polymerization. ResearchGate.
- Wikipedia. Reversible addition−fragmentation chain-transfer polymerization.
- PSS-Polymer. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?.
- Sivaram, S., et al. Atom transfer radical polymerization of styrene and acrylates: effects of catalyst, ligand, solvent, and initiator. ResearchGate.
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Technical Support Center: Stabilizers for Storing 2,6-Dimethylstyrene Monomer
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-Dimethylstyrene. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and integrity of your this compound monomer during storage. As a reactive vinyl aromatic compound, improper storage can lead to polymerization, compromising your experiments and posing potential safety hazards. This resource, presented in a question-and-answer format, will address common issues and provide troubleshooting solutions to help you maintain the quality of your monomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need a stabilizer?
This compound is a derivative of styrene and, like styrene, it is a reactive monomer.[1][2] The presence of the vinyl group makes it susceptible to self-polymerization, especially when exposed to heat, light, or contaminants.[1][3] This polymerization is an exothermic process, meaning it releases heat.[1][3] If not controlled, this heat can accelerate the polymerization rate, leading to a dangerous, self-sustaining reaction known as runaway polymerization.[1][3][4] In a sealed container, the buildup of heat and polymer can cause a violent rupture of the vessel.[4] To prevent this, a small amount of a chemical inhibitor, or stabilizer, is added to the monomer.[1][3]
Q2: What is the standard stabilizer used for this compound?
The most common stabilizer for styrene and its derivatives, including this compound, is 4-tert-butylcatechol (TBC).[1][3] TBC is a highly effective polymerization inhibitor that works by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3][5]
Q3: How does 4-tert-butylcatechol (TBC) work to prevent polymerization?
TBC is a phenolic antioxidant that functions as a free-radical scavenger.[3][5] The polymerization of this compound proceeds via a free-radical chain reaction. This process is initiated by the formation of free radicals from the monomer, often triggered by heat or light. These radicals then propagate by reacting with other monomer molecules to form a growing polymer chain. TBC interrupts this process at the initiation and propagation stages. A critical aspect of TBC's efficacy is the presence of dissolved oxygen.[3] Oxygen reacts with the initial monomer radicals to form peroxy radicals. TBC then efficiently reacts with and neutralizes these peroxy radicals, preventing them from initiating further polymerization.[3]
Caption: Mechanism of TBC as a free-radical scavenger.
Q4: What is the recommended concentration of TBC in this compound?
For safe storage and transportation, the TBC concentration in styrene monomers should be maintained at a minimum of 10-15 parts per million (ppm).[6] However, suppliers often add a higher concentration, typically around 500 ppm for dimethylstyrene isomers, to ensure a longer shelf life.[7][8] The optimal concentration can depend on the anticipated storage duration and temperature.[1][9]
Troubleshooting Guide
Problem: I am unsure about the stability of my stored this compound.
Solution: The stability of your monomer is directly related to the concentration of the TBC inhibitor and the storage conditions. Here are the steps to assess and ensure the stability of your this compound:
-
Visually Inspect the Monomer: Before using, always visually inspect the monomer. Look for any signs of polymerization, such as:
-
Increased Viscosity: The monomer should be a free-flowing liquid. If it appears thicker or more viscous than usual, some polymerization may have occurred.
-
Presence of Solids: Check for any solid particles, flakes, or a gelatinous layer, which are clear indicators of polymer formation.
-
Cloudiness: The monomer should be clear. Any cloudiness or turbidity can suggest the presence of polymer.
-
-
Monitor the TBC Concentration: Regular monitoring of the TBC concentration is the most reliable way to ensure the stability of your monomer. The TBC level depletes over time, and the rate of depletion is accelerated by higher temperatures.[10] It is recommended to check the TBC concentration periodically, especially for older batches or monomers stored at elevated temperatures.
Problem: How can I measure the TBC concentration in my this compound?
Solution: The standard method for determining the TBC concentration in styrene monomers is a colorimetric method outlined in ASTM D4590.[6][10] This method is straightforward and can be performed in a standard laboratory setting with a UV-Vis spectrophotometer.
Experimental Protocol: Colorimetric Determination of TBC (ASTM D4590)
This protocol is an adaptation of the ASTM D4590 standard for a laboratory setting.
Materials:
-
This compound sample
-
Sodium Hydroxide (NaOH), 1 M solution
-
Methanol
-
TBC standard solution (e.g., 100 ppm in methanol)
-
Volumetric flasks and pipettes
-
Separatory funnel
-
UV-Vis Spectrophotometer
Procedure:
-
Blank Preparation:
-
In a separatory funnel, mix 10 mL of the this compound sample with 10 mL of 1 M NaOH solution.
-
Shake vigorously for 30 seconds and allow the layers to separate.
-
Drain the lower aqueous layer into a cuvette. This will serve as your blank to zero the spectrophotometer.
-
-
Sample Preparation:
-
In a separate separatory funnel, add 10 mL of the this compound sample.
-
Add 10 mL of 1 M NaOH solution.
-
Shake vigorously for 30 seconds. A pink or reddish color will develop in the aqueous layer if TBC is present.[2]
-
Allow the layers to separate.
-
-
Measurement:
-
Drain the colored lower aqueous layer into a cuvette.
-
Measure the absorbance of the solution at 490 nm using the prepared blank to zero the instrument.[2]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of TBC in methanol, following the same extraction procedure.
-
Determine the concentration of TBC in your sample by comparing its absorbance to the calibration curve.
-
Caption: Workflow for TBC concentration measurement.
Problem: My TBC concentration is below the recommended level (e.g., <15 ppm). What should I do?
Solution: If the TBC concentration is low, you should add more inhibitor to ensure the stability of the monomer, especially if it will not be used immediately.
Safety First: Always handle TBC and this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure for Adding TBC Inhibitor:
-
Prepare a TBC Stock Solution: It is safer and more accurate to add TBC as a solution rather than a solid. Prepare a stock solution of TBC in a small amount of fresh, uninhibited this compound or a compatible solvent like toluene. A concentration of 1% (10,000 ppm) TBC is a practical choice.
-
Calculate the Required Amount: Determine the volume of the TBC stock solution needed to bring the inhibitor concentration in your monomer to the desired level (e.g., 50-100 ppm).
-
Add the Inhibitor: With gentle stirring, slowly add the calculated amount of the TBC stock solution to your this compound monomer. Ensure thorough mixing to achieve a homogeneous distribution of the inhibitor. Avoid vigorous agitation that could introduce excessive air bubbles.
-
Verify the New Concentration: After addition and mixing, re-test the TBC concentration using the ASTM D4590 method to confirm it is within the desired range.
Problem: I have observed some polymer in my this compound. Can I still use it?
Solution: The presence of polymer indicates that the inhibitor has been depleted and the monomer has started to degrade. The suitability of the monomer for your experiment depends on the extent of polymerization and the sensitivity of your application.
-
For non-critical applications: If only a small amount of polymer is present and your experiment is not sensitive to low levels of polymer, you may be able to use the monomer after filtering out the solid polymer. However, you should immediately add fresh TBC inhibitor to the filtered monomer to prevent further polymerization.
-
For sensitive applications (e.g., polymerization studies, synthesis of well-defined polymers): The presence of any polymer can significantly affect the kinetics of your reaction and the properties of the resulting material. In such cases, it is strongly recommended to purify the monomer by vacuum distillation to remove the polymer and any other non-volatile impurities. The distilled monomer should be immediately stabilized with a fresh addition of TBC.
Problem: How should I dispose of this compound that has polymerized?
Solution: Small quantities of polymerized this compound are a solid waste. It is generally inert and can be disposed of as a non-hazardous solid waste, but you must consult your institution's specific waste disposal guidelines.[11] Do not dispose of liquid monomer in the regular trash. Unused or unwanted liquid this compound should be collected as hazardous chemical waste for proper disposal by your institution's environmental health and safety (EHS) office.[11]
Storage Recommendations
To maximize the shelf-life of your this compound and maintain its quality, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[11] | Lower temperatures significantly slow down the rate of both inhibitor depletion and polymerization.[10] |
| Atmosphere | Store under an air atmosphere, not under an inert gas like nitrogen or argon.[1][11] | The TBC inhibitor requires the presence of dissolved oxygen to function effectively as a free-radical scavenger.[3] |
| Light Exposure | Store in an opaque or amber-colored bottle in a dark location. | Light can initiate the formation of free radicals, leading to polymerization. |
| Container | Use the original supplier's container whenever possible. Ensure the container is tightly sealed. | This prevents contamination and evaporation of the monomer. |
| Shelf Life | Monitor TBC levels, especially after 6-12 months of storage. | Inhibitor depletion is the primary factor limiting shelf life. |
TBC Depletion Rate as a Function of Temperature (Approximate for Styrene Monomers)
| Storage Temperature | Approximate TBC Depletion Rate |
| 10°C (50°F) | Very Slow |
| 20°C (68°F) | Slow |
| 30°C (86°F) | Moderate (Depletion becomes significant over weeks to months)[10] |
| >30°C (>86°F) | Rapid (Risk of runaway polymerization increases)[10] |
Note: This table provides a qualitative guide. The actual depletion rate can be influenced by factors such as exposure to light and contaminants. Regular monitoring of the TBC concentration is the most reliable approach.
References
-
Plastics Europe. (2019). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene Using UV Vis. Retrieved from [Link]
-
Veson Nautical. (2022, January 5). Don't Let A Styrene Monomer Disaster Happen Out Of The Blue. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Styrene - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Styrene. Retrieved from [Link]
-
ASTM International. (2023). D2121-23 Standard Test Methods for Polymer Content of Styrene Monomer. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Styrene Monomer. Retrieved from [Link]
-
Cedre. (2009). Styrene - Chemical Response Guide. Retrieved from [Link]
- Google Patents. (1993). US5269948A - Decontamination of polystyrene.
-
GlobalSpec. (n.d.). ASTM D4590-00 - Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol In Styrene Monomer or AMS (alpha-Methylstyrene) by Spectrophotometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study. Retrieved from [Link]
-
Shell. (2011). Styrene HSSE and Product Stewardship. Retrieved from [Link]
-
mfame.guru. (2022). Styrene Monomer & Inhibitor Depletion Tool. Retrieved from [Link]
-
ResearchGate. (2008). Recovery of styrene monomer from waste polystyrene using catalytic degradation. Retrieved from [Link]
-
American Laboratory. (2008). Recovery of Styrene Monomer From Waste Polystyrene Using Catalytic Degradation. Retrieved from [Link]
-
ACS Central Science. (2021). Recycling of Post-Consumer Waste Polystyrene Using Commercial Plastic Additives. Retrieved from [Link]
-
Union Petrochemical. (2021). Styrene Monomer. Retrieved from [Link]
-
ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
-
Scribd. (n.d.). Monitoring TBC in Styrene Polymerization. Retrieved from [Link]
-
Ankersmid. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. Retrieved from [Link]
-
ResearchGate. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Retrieved from [Link]
Sources
- 1. plasticseurope.org [plasticseurope.org]
- 2. mt.com [mt.com]
- 3. shell.com [shell.com]
- 4. scribd.com [scribd.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 7. scribd.com [scribd.com]
- 8. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. icheme.org [icheme.org]
- 10. veson.com [veson.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Effect of temperature on 2,6-Dimethylstyrene polymerization rate
Technical Support Center: Polymerization of 2,6-Dimethylstyrene
Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and frequently encountered questions during experimentation. The unique steric hindrance presented by the ortho-methyl groups in this compound makes temperature a critical and non-trivial parameter to control. This document provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you might encounter during the polymerization of this compound. Each answer explains the underlying chemical principles to help you diagnose and resolve the issue effectively.
Question 1: Why is my polymerization rate unexpectedly slow or stalling completely?
Answer: A slow polymerization rate with this compound is a common issue, often rooted in its molecular structure and the specific reaction conditions.
-
Primary Cause: Steric Hindrance. The two methyl groups in the ortho positions significantly obstruct the vinyl group. This steric hindrance increases the activation energy for the propagation step (Ea(p)) compared to less hindered monomers like styrene. Consequently, the propagating radical or ion has a harder time accessing and adding new monomer units, leading to a slower rate at a given temperature.
-
Secondary Cause: Insufficient Initiation Temperature. In free-radical polymerization, the rate of initiation is highly dependent on the thermal decomposition of the initiator. If the reaction temperature is too low for the chosen initiator (i.e., significantly below its 10-hour half-life temperature), the concentration of primary radicals will be too low to sustain a reasonable polymerization rate.
-
Tertiary Cause (Cationic Polymerization): Low Temperature. While cationic polymerizations are often run at low temperatures to achieve high molecular weights, an excessively low temperature can drastically reduce the rate of both initiation and propagation.[1]
Troubleshooting Steps:
-
Verify Initiator Choice: For free-radical systems, ensure your reaction temperature is appropriate for the initiator's half-life. For example, AIBN requires temperatures around 60-80°C, whereas Benzoyl Peroxide (BPO) is effective in the 80-95°C range.
-
Incrementally Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Monitor the reaction progress (e.g., via dilatometry, GC, or sampling for conversion analysis). Be aware that this will likely decrease the final molecular weight.[2]
-
Increase Initiator Concentration: A higher initiator concentration will generate more radical species, increasing the overall rate. However, this will also lead to a lower average molecular weight.
-
Solvent Considerations: The choice of solvent can influence rates. In cationic polymerization, increasing the polarity of the solvent can increase the rate of polymerization by better solvating the ion pairs.[1]
Question 2: My reaction is proceeding too quickly, leading to a dangerous exotherm and a gel-like substance. What is happening?
Answer: This scenario describes a runaway reaction, which is a significant safety concern. The primary cause is a loss of thermal control, often exacerbated by a phenomenon known as the autoacceleration or gel effect (Trommsdorff effect), particularly in bulk free-radical polymerization.
-
Cause 1: The Gel Effect. As polymerization proceeds, the viscosity of the reaction medium increases dramatically.[3] This high viscosity severely restricts the mobility of large polymer chains. While small monomer molecules can still diffuse to the active chain ends for propagation, the large, entangled polymer radicals cannot easily find each other to terminate. This drastic decrease in the termination rate (kt), while propagation (kp) and initiation (kd) continue, leads to a rapid increase in the radical concentration and a surge in the polymerization rate and heat generation.[3]
-
Cause 2: Inadequate Heat Dissipation. Polymerization is highly exothermic. If the reaction is run at too high a temperature or on too large a scale without adequate cooling, the heat generated cannot be removed efficiently, leading to a thermal runaway.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for runaway polymerization reactions.
Question 3: The molecular weight of my polymer is too low and the polydispersity (PDI) is very high (>2.0). How can I fix this?
Answer: High temperatures are a primary cause of low molecular weight and high PDI in free-radical polymerization.
-
Cause 1: Increased Rate of Chain Transfer. At higher temperatures, the rate constants for chain transfer reactions (to monomer, solvent, or a chain transfer agent) increase. Chain transfer terminates a growing polymer chain and starts a new one, directly reducing the final molecular weight.
-
Cause 2: Increased Termination Rate. While the gel effect reduces termination at high conversion, at the beginning of the reaction or in solution, higher temperatures increase the kinetic energy of all species, leading to more frequent termination events between radicals, resulting in shorter chains.
-
Cause 3: Thermal Self-Initiation. Styrenic monomers, especially at temperatures above 100°C, can initiate polymerization without an added initiator.[5][6] This thermal self-initiation creates new polymer chains throughout the reaction, independent of the primary initiator, leading to a broader distribution of chain lengths and thus a higher PDI.[3]
Corrective Actions:
-
Lower the Polymerization Temperature: This is the most effective method. Reducing the temperature will decrease the rates of both chain transfer and termination relative to propagation, favoring the growth of longer chains.
-
Reduce Initiator Concentration: Fewer initiating radicals will result in each chain growing for a longer period before termination, increasing molecular weight.
-
Consider a Controlled Radical Polymerization (CRP) Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP) are specifically designed to produce polymers with controlled molecular weights and low PDIs (typically < 1.5). These methods are effective even at higher temperatures.[7][8]
Frequently Asked Questions (FAQs)
Question 1: What is the general relationship between temperature and the polymerization rate of this compound?
Answer: The relationship between temperature and polymerization rate is governed by the Arrhenius equation, which states that the rate constant (k) increases exponentially with absolute temperature (T):
k = A * exp(-Ea / RT)
Where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant.
For free-radical polymerization, the overall rate (Rp) depends on the rates of initiation, propagation, and termination. The overall activation energy (Ea,overall) is a composite of the activation energies of these steps.[2] Generally, increasing the temperature provides the necessary energy to overcome the activation barriers for all steps, leading to a significant increase in the overall polymerization rate.
Question 2: How does temperature specifically affect Molecular Weight (MW) and Polydispersity (PDI)?
Answer: The effect of temperature on MW and PDI is a critical consideration for material properties. The general trends are summarized below:
| Polymerization Type | Effect of Increasing Temperature on Rate | Effect of Increasing Temperature on Molecular Weight | Effect of Increasing Temperature on PDI | Rationale |
| Free-Radical | Increases[3] | Decreases[2] | Increases | Higher rates of termination and chain transfer reactions produce more chains that are shorter and have a wider length distribution.[2] |
| Cationic | Increases | Sharply Decreases[1] | Increases | Chain transfer reactions are strongly promoted at higher temperatures, severely limiting chain growth. Low temperatures are required.[1] |
| Anionic ("Living") | Increases | Generally Unaffected (if no side reactions) | Remains Low (if no side reactions) | In an ideal living polymerization without termination, MW is determined by the [Monomer]/[Initiator] ratio, not temperature.[9] |
| Controlled Radical | Increases | Slightly Decreases | Remains Low | The controlled/living equilibrium is maintained, but higher temperatures can still increase the frequency of irreversible termination events. |
Question 3: Is there an upper temperature limit for polymerizing this compound?
Answer: Yes. A critical upper limit is the ceiling temperature (Tc) . The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization (the reverse reaction) are equal.
-
Polymerization ⇌ Depolymerization
Above Tc, the equilibrium shifts to the left, and polymerization is thermodynamically unfavorable. Sterically hindered monomers like α-methylstyrene have a notoriously low Tc (61°C for bulk polymerization).[10] Due to the similar steric strain from its ortho-methyl groups, This compound is also expected to have a relatively low ceiling temperature , significantly lower than that of styrene (~310°C). Exceeding this temperature will result in low or no polymer yield. At very high temperatures (e.g., >280°C), thermal degradation can also occur, breaking down the polymer backbone.[3]
Question 4: My protocol for styrene polymerization doesn't work for this compound. Why?
Answer: Directly applying a protocol for styrene to this compound will often fail due to fundamental structural differences.
Caption: Comparison of properties affecting polymerization protocols.
As the diagram illustrates, the high steric hindrance in this compound leads to a slower propagation rate and a lower ceiling temperature. Therefore, a successful protocol requires a delicate balance: the temperature must be high enough to achieve a reasonable rate of initiation and propagation but must remain safely below the monomer's ceiling temperature to prevent depolymerization.
Experimental Protocol Example
Objective: Determine the Optimal Temperature for Free-Radical Solution Polymerization of this compound.
-
Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors.
-
Reactor Setup: Equip five parallel reactors or conduct five sequential experiments. Each reactor should have a nitrogen inlet, a condenser, a temperature probe, and magnetic stirring.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 5 M in toluene) and an initiator solution (e.g., 0.05 M AIBN in toluene).
-
Reaction Execution:
-
Charge each reactor with the monomer solution.
-
Purge with nitrogen for 20 minutes while bringing each reactor to its target temperature (e.g., 60°C, 65°C, 70°C, 75°C, 80°C ).
-
Initiate the reaction by injecting the AIBN solution into each reactor.
-
Start a timer and take samples at regular intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Quenching and Analysis:
-
Quench the reaction in each sample by precipitating the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight to determine conversion.
-
Analyze the final polymer from each temperature point using Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn) and PDI.
-
-
Data Interpretation: Plot conversion vs. time to determine the polymerization rate for each temperature. Plot Mn and PDI as a function of temperature to find the optimal balance of rate and polymer properties for your application.
References
- Vertex AI Search. Cationic Polymerization.
- Vertex AI Search. Free-Radical Polymerization of Olefin Monomers.
- Vertex AI Search. In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether).
- Vertex AI Search. ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE.
- Vertex AI Search. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - Semantic Scholar.
- Vertex AI Search. How Does Temperature Affect Polystyrene Synthesis? - Chemistry For Everyone - YouTube.
- Vertex AI Search. Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica.
- Vertex AI Search. Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene - Semantic Scholar.
- Vertex AI Search. The effect of temperature on polymerization results | Download Table - ResearchGate.
- Vertex AI Search. POLYMERIZATION INDUCED BY IONIZING RADIATION AT LOW TEMPERATURES. II. EFFECTS OF CHANGE OF PHASE AND HETEROGENEITY ON THE POLYMERIZATION OF STYRENE AND 2,4-DIMETHYLSTYRENE (Journal Article) | OSTI.GOV.
- Vertex AI Search. ANIONIC POLYMERIZATION OF α-METHYLSTYRENE: PART II. KINETICS - ResearchGate.
- Vertex AI Search. Thermal polymerization of styrene in the presence of stable radicals and inhibitors.
- Vertex AI Search. Thermal Polymerization of Styrene in the Presence of Stable Radicals and Inhibitors - DTIC.
- Vertex AI Search. Thermal Hazard Analysis of Styrene Polymerization in Microreactor of Varying Diameter.
- Vertex AI Search. Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations.
Sources
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- 2. eng.uc.edu [eng.uc.edu]
- 3. youtube.com [youtube.com]
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- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Controlled Polymerization of 2,6-Dimethylstyrene
Welcome to the technical support center for the controlled polymerization of 2,6-Dimethylstyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your polymerization reactions.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the polymerization of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Issue 1: Low or No Polymerization Conversion
Question: My polymerization of this compound is showing very low to no conversion. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inhibitor Presence: this compound, like many styrene derivatives, is often supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[1][2] This inhibitor must be removed before polymerization.
-
Solution: Pass the monomer through a column of basic alumina or wash it with an aqueous sodium hydroxide (NaOH) solution followed by distilled water to remove the inhibitor.[3] Subsequent drying over a suitable agent like calcium hydride (CaH2) and vacuum distillation is recommended for high-purity applications.[3]
-
-
Oxygen Contamination: Oxygen can act as a radical scavenger and inhibit free-radical polymerization or react with anionic initiators.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging the reaction vessel and solvent with an inert gas like argon or nitrogen.
-
-
Initiator/Catalyst Inactivity: The chosen initiator or catalyst may be old, decomposed, or inappropriate for the reaction conditions.
-
Solution:
-
Verify Initiator Viability: Use a fresh batch of initiator or test its activity on a more reactive monomer as a positive control.
-
Appropriate Initiator Choice: For radical polymerization, ensure the initiator's half-life is suitable for your reaction temperature. For example, AIBN has a 10-hour half-life at approximately 80°C.[4] For controlled polymerizations, the choice of catalyst is critical and depends on the desired polymerization technique (e.g., ATRP, RAFT, cationic, anionic).
-
-
-
Insufficient Temperature: For thermally initiated radical polymerizations, the temperature may be too low to achieve an adequate initiation rate.
-
Solution: Increase the reaction temperature to a level appropriate for the chosen initiator. For instance, benzoyl peroxide requires heat to decompose and initiate polymerization efficiently.[4]
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
Question: I'm attempting a controlled/"living" polymerization of this compound, but the resulting polymer has a broad molecular weight distribution. What's going wrong?
Answer:
Achieving a narrow molecular weight distribution (low dispersity, Đ) is the hallmark of a controlled polymerization. A high Đ indicates a loss of control over the growing polymer chains.
Potential Causes & Solutions:
-
Chain Transfer Reactions: Unwanted chain transfer to monomer, polymer, or solvent can terminate growing chains and initiate new ones, broadening the molecular weight distribution.
-
Solution:
-
Solvent Selection: Choose a solvent with a low chain transfer constant.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.[5]
-
-
-
Termination Reactions: In living polymerizations, termination reactions should be minimal. Impurities or side reactions can lead to irreversible termination.
-
Solution:
-
High Purity Reagents: Use highly purified monomer and solvent. Ensure all glassware is meticulously cleaned and dried to remove any potential quenching agents.
-
Degassing: Thoroughly deoxygenate the system, as oxygen can be a potent terminating agent.
-
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution.
-
Solution: Select an initiator/catalyst system that provides rapid and efficient initiation. In Atom Transfer Radical Polymerization (ATRP), for example, the equilibrium between active and dormant species is crucial for maintaining control.[6]
-
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, leading to a loss of control.
-
Solution: Ensure the monomer and all other reagents are free from catalyst poisons. For instance, in Ziegler-Natta polymerization, polar groups can poison the catalyst.[7]
-
Issue 3: Inconsistent Polymer Yields
Question: My repeated polymerization experiments for this compound are giving inconsistent polymer yields. How can I improve reproducibility?
Answer:
Inconsistent yields often point to subtle variations in experimental setup and reagent purity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Inhibitor in Monomer | Purify the monomer by passing it through an inhibitor removal column or by distillation before each use.[3][8] |
| Variable Oxygen Levels | Standardize the deoxygenation procedure (e.g., number of freeze-pump-thaw cycles, duration of inert gas sparging). |
| Inconsistent Initiator/Catalyst Loading | Prepare a stock solution of the initiator/catalyst to ensure accurate and consistent dosing. |
| Temperature Fluctuations | Use a reliable and calibrated temperature-controlled bath or reactor setup. |
| Impurity Contamination | Ensure all glassware is rigorously cleaned and dried. Use high-purity solvents and reagents. |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the selection of catalysts and polymerization methods for this compound.
Catalyst Selection
Question 1: What are the primary types of controlled polymerization techniques suitable for this compound, and what are the key considerations for catalyst selection in each?
Answer:
Several controlled polymerization techniques can be employed for this compound, each with its own set of catalysts and considerations.
-
Atom Transfer Radical Polymerization (ATRP):
-
Catalyst System: Typically consists of a transition metal complex (e.g., copper or iron halides) and a ligand (e.g., bipyridine derivatives).[6]
-
Considerations: The choice of ligand is crucial as it influences the catalyst's activity and the equilibrium between active and dormant species, which is key to controlling the polymerization.[6]
-
-
Cationic Polymerization:
-
Catalyst System: Initiated by electrophilic agents like Lewis acids (e.g., SnCl4, AlCl3, BF3) in the presence of a co-initiator like water.[5]
-
Considerations: The steric hindrance from the two methyl groups in this compound can influence the propagation rate. The reaction temperature is a critical parameter affecting both the reaction rate and the final molecular weight.[5]
-
-
Anionic Polymerization:
-
Catalyst System: Initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium).
-
Considerations: This method requires stringent reaction conditions, including the complete absence of water and oxygen, as the anionic propagating species are highly reactive.[8] The steric bulk of the monomer can affect the polymerization kinetics.[9]
-
-
Ziegler-Natta Polymerization:
-
Catalyst System: Heterogeneous catalysts, often based on titanium compounds (e.g., TiCl4) combined with an organoaluminum co-catalyst (e.g., triethylaluminium).[10][11]
-
Considerations: Ziegler-Natta catalysts are known for their ability to produce stereoregular polymers.[10] The catalyst's composition and preparation method significantly impact its activity and the resulting polymer's properties.[12]
-
Question 2: How does the structure of this compound influence catalyst selection and polymerization behavior?
Answer:
The two methyl groups ortho to the vinyl group in this compound introduce significant steric hindrance. This has several implications:
-
Reduced Reactivity: The steric bulk can hinder the approach of the monomer to the active center of the catalyst, potentially leading to slower polymerization rates compared to styrene.
-
Influence on Stereochemistry: The steric hindrance can influence the stereoregularity of the resulting polymer, particularly in coordination polymerizations like those using Ziegler-Natta catalysts.
-
Catalyst Accessibility: The catalyst's active site must be accessible enough to accommodate the bulky monomer. Catalysts with more open coordination sites may be more effective.
Experimental Protocols
Question 3: Can you provide a general, step-by-step protocol for removing the inhibitor from this compound?
Answer:
Protocol for Inhibitor Removal from this compound:
-
Preparation: In a fume hood, place the this compound in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the inhibitor) will be at the bottom.
-
Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of distilled water to the separatory funnel, shake, and drain the aqueous layer. Repeat this step two more times to ensure all residual NaOH is removed.
-
Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Swirl the flask and let it stand for at least 30 minutes.
-
Filtration/Decantation: Carefully decant or filter the dried monomer into a clean, dry storage vessel.
-
Immediate Use or Storage: For best results, use the purified monomer immediately. If storage is necessary, keep it under an inert atmosphere at a low temperature.
III. Visualizations
Troubleshooting Workflow for Low Polymerization Conversion
Caption: Troubleshooting workflow for low polymerization conversion.
General Mechanism of Controlled Radical Polymerization
Caption: Equilibrium in controlled radical polymerization.
IV. References
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Sciencemadness Discussion Board. (2015). Unable to get styrene to polymerize...
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Benchchem. Troubleshooting inconsistent results in 4-isopropyl styrene polymerization.
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Biosynth. (n.d.). This compound.
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Liao, Y., et al. (2020). Visible light-controlled living cationic polymerization of methoxystyrene. PubMed Central.
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Liao, Y., et al. (2020). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv.
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Nelissen, L., et al. (1995). In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Polymer.
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Matyjaszewski, K., et al. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules.
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Unitop Chemicals. (n.d.). How to Select the Perfect Catalyst for Chemical Processes.
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Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
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Chemistry For Everyone. (2025). How To Choose The Right Catalyst? [Video]. YouTube.
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INEOS Styrenics. (n.d.). Styrene Monomer Safety Guide.
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Li, X., et al. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst. Polymers.
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Pearce, E. M., et al. (1982). Laboratory Experiments in Polymer Synthesis and Characterization.
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Georges, M. K., et al. (1994). 'Living' Radical Polymerization. 1. Possibilities and Limitations. DTIC.
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Zhang, Y., et al. (2021). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. RSC Advances.
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Hogen-Esch, T. E., & Smid, J. (Eds.). (2012). Developments in Anionic Polymerization—A Critical Review.
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Wikipedia. (n.d.). Ziegler–Natta catalyst.
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Venus Academy. (2020). Ziegler Natta Polymerization Reaction Mechanism (Et3Al + TiCl4 Catalysed) | Alkenes (Part 10) [Video]. YouTube.
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ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?
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ResearchGate. (n.d.). Polymerization of styrene and methyl methacrylate by 2,5‐dimethyl‐2,5‐dihydroperoxyhexane, 1. Bulk polymerization.
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Umicore. (n.d.). Metathesis Catalysts.
-
LibreTexts. (2022). 6.13: Ziegler-Natta Polymerization.
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Google Patents. (n.d.). US4460706A - Catalyst for the production of styrene.
-
Indian Academy of Sciences. (2017). Ziegler–Natta Polymerization and the Remaining Challenges.
-
LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations.
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Semantic Scholar. (n.d.). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene.
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LibreTexts. (2021). 2.4: Cationic Polymerization.
-
Amanote Research. (n.d.). (PDF) Cationic Polymerization and Related Problems.
-
ScienceDirect. (n.d.). In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether).
-
ACS Publications. (n.d.). DMAO-activated Rare-earth Metal Catalysts for Styrene and Its Derivative Polymerization.
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MDPI. (n.d.). The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations.
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Stable Catalysts for the Stereospecific Polymerization of Styrene.
-
RSC Publishing. (n.d.). Anionic polymerization of styrene in 2-methyltetrahydrofuran.
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ResearchGate. (n.d.). Results of anionic styrene polymerization in the presence of (1-hexyl)....
-
MDPI. (2023). Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts.
-
ResearchGate. (n.d.). ANIONIC POLYMERIZATION OF α-METHYLSTYRENE: PART II. KINETICS.
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Validation & Comparative
Introduction: The Significance of Methyl Group Placement
An In-Depth Technical Guide to the Isomers of Dimethylstyrene: A Comparative Analysis for Polymer Scientists and Researchers
Styrenic monomers are foundational to the polymer industry. The introduction of methyl groups onto the phenyl ring of styrene creates a family of dimethylstyrene (DMS) isomers, also known as vinyl xylenes. While all share the same chemical formula (C₁₀H₁₂), the seemingly subtle difference in the position of these two methyl groups dramatically alters their chemical reactivity and the properties of their corresponding polymers.[1][2][3] Understanding these structure-property relationships is paramount for selecting the appropriate monomer to achieve desired material characteristics, such as thermal stability, mechanical strength, and processability.
This guide focuses on a comparative analysis of 2,6-DMS against its most common isomers, primarily 2,4-DMS and 3,5-DMS, with additional context from other isomers where relevant. We will explore how steric and electronic effects governed by the methyl substituents dictate everything from boiling point to the very feasibility of polymerization.
Structural and Physical Properties: A Comparative Overview
The location of the methyl groups on the aromatic ring directly influences the molecule's symmetry, polarity, and intermolecular forces, which in turn dictate its physical properties.
Caption: Chemical structures of key dimethylstyrene isomers.
The table below summarizes key physical data for these isomers. It is immediately apparent that while properties like molecular weight are identical, boiling points and densities show slight variations.
| Property | 2,6-Dimethylstyrene | 2,4-Dimethylstyrene | 3,5-Dimethylstyrene | 2,5-Dimethylstyrene |
| CAS Number | 2039-90-9[1] | 2234-20-0[4] | 5379-20-4[5] | 2039-89-6[6] |
| Molecular Weight | 132.20 g/mol [1] | 132.20 g/mol [4] | 132.20 g/mol [5] | 132.20 g/mol [6] |
| Boiling Point | 184.3 °C (est.)[7] | 73-74 °C @ 10 mmHg[8] | 62.3 °C @ 5 Torr[5] | ~190 °C @ 760 mmHg |
| Density | ~0.90 g/cm³ | 0.906 g/mL @ 25 °C[8] | 0.896 g/cm³ @ 20 °C[5] | ~0.89 g/cm³ |
| Refractive Index | ~1.54 | n20/D 1.543[8] | ~1.54 | ~1.54 |
Polymerization Behavior: The Decisive Role of Steric Hindrance
The most significant divergence among dimethylstyrene isomers is their propensity to undergo polymerization. This is almost entirely dictated by the steric hindrance imposed by the methyl groups on the reactive vinyl group.
Mechanism of Free-Radical Polymerization
Styrenic monomers typically polymerize via an addition mechanism, often initiated by free radicals. This process involves three key stages: initiation, propagation, and termination. The accessibility of the vinyl group's double bond to an initiating radical and subsequently to the growing polymer chain is critical for successful propagation.
Caption: Simplified workflow of free-radical polymerization.
Comparative Reactivity of Dimethylstyrene Isomers
This compound: The Non-Polymerizable Isomer The defining characteristic of 2,6-DMS is its profound resistance to homopolymerization. The two methyl groups in the ortho positions relative to the vinyl group create a formidable steric shield. This shield effectively blocks the approach of both initiator radicals and the active end of a growing polymer chain, thus stifling the propagation step. Early research demonstrated conclusively that under conditions where other isomers readily polymerize, this compound fails to form a high molecular weight product.[9] This makes it unsuitable as a primary monomer for creating thermoplastic resins.
2,4- and 2,5-Dimethylstyrene: The High-Performance Monomers In stark contrast, isomers with only one or no ortho-substituent polymerize effectively.[2] 2,4-DMS and 2,5-DMS, in particular, have been identified as excellent monomers for producing soluble, solid thermoplastics.[9] The methyl groups at the 2- and 4- (or 5-) positions still provide some steric bulk to the resulting polymer chain, which restricts segmental motion and leads to materials with high heat distortion temperatures, a significant advantage over standard polystyrene.[9]
3,5-Dimethylstyrene: The Highly Reactive Isomer With no ortho substituents, the vinyl group of 3,5-DMS is sterically unencumbered, similar to styrene itself. This high accessibility leads to high reactivity. In fact, 3,5-DMS has been observed to undergo "popcorn polymerization," a phenomenon where a hard, insoluble polymer forms rapidly, even without a seed initiator, indicating a very high tendency to polymerize.[10]
3,4-Dimethylstyrene: An Intermediate Case This isomer polymerizes to form high molecular weight products, but the resulting polymers exhibit a heat distortion temperature only slightly higher than that of polystyrene, and significantly lower than that of poly(2,4-DMS) or poly(2,5-DMS).[9]
Properties of Polydimethylstyrenes
The structure of the monomer unit is directly inherited by the polymer, defining its macroscopic properties. The glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state, is a critical parameter.
| Polymer | Monomer Structure | Expected Polymerization | ASTM Heat Distortion (°C) | Glass Transition Temp. (Tg) | Key Structural Feature |
| Poly(2,6-DMS) | This compound | Very Poor / Negligible[9] | N/A | N/A | Extreme steric hindrance at vinyl group. |
| Poly(2,4-DMS) | 2,4-Dimethylstyrene | Good[2][9] | 118-120 °C[9] | High | Bulky, asymmetric structure restricts chain mobility. |
| Poly(2,5-DMS) | 2,5-Dimethylstyrene | Good[9] | 106 °C[9] | High | Bulky, asymmetric structure restricts chain mobility. |
| Poly(3,4-DMS) | 3,4-Dimethylstyrene | Good[9] | 81-83 °C[9] | Moderate | Less steric bulk near the polymer backbone. |
| Polystyrene | Styrene | Very Good | ~80 °C | ~90-100 °C[11][12] | Baseline for comparison. |
Causality Explained: The high heat distortion temperatures and, by extension, high Tg values of poly(2,4-DMS) and poly(2,5-DMS) are a direct result of the monomer's structure. The methyl groups attached to the polymer backbone create a rigid, bulky chain that cannot easily move or rotate. This restricted segmental mobility means more thermal energy is required to transition the material from a glassy to a rubbery state. Conversely, the polymer from 3,4-DMS has less steric impediment along its backbone, resulting in greater chain flexibility and a lower Tg.
Experimental Protocols
Protocol: Comparative Bulk Free-Radical Polymerization
This protocol provides a framework for comparing the polymerizability of different dimethylstyrene isomers.
Objective: To observe the difference in polymerization conversion between 2,6-DMS, 2,4-DMS, and 3,5-DMS under identical thermal initiation conditions.
Materials:
-
This compound (stabilized)[1]
-
2,4-Dimethylstyrene (stabilized)[8]
-
3,5-Dimethylstyrene (stabilized)
-
Dibenzoyl peroxide (BPO), initiator
-
3% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Methanol (for precipitation)
-
Thick-walled glass polymerization tubes with vacuum adapters
-
Vacuum line and nitrogen source
-
Heating bath (e.g., oil bath) set to 90 °C
Procedure:
-
Monomer Purification: For each isomer, wash 50 mL of the stabilized monomer three times with 25 mL of 3% NaOH solution in a separatory funnel to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Wash the monomer with demineralized water until the washings are neutral.
-
Dry the monomer over anhydrous sodium sulfate for several hours, then filter.
-
Reaction Setup: Place 10 g of the purified monomer into three separate polymerization tubes.
-
Add 0.05 g (0.5 wt%) of BPO to each tube.
-
Degassing: Connect each tube to a vacuum line. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Backfill with nitrogen after the final cycle and seal the tubes.
-
Polymerization: Place the sealed tubes in a heating bath maintained at 90 °C.[9]
-
Observation: Monitor the tubes over 24 hours. A significant increase in viscosity is indicative of polymerization. 2,4-DMS and 3,5-DMS are expected to become highly viscous or solid, while 2,6-DMS should show little to no change.[9]
-
Isolation and Analysis: After the reaction period, cool the tubes. Dissolve the contents in a minimum amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirring methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Evaluation: Calculate the percent conversion for each monomer. The stark difference in yield will provide experimental validation of their relative reactivities.
Conclusion: Selecting the Right Isomer for the Application
The choice of a dimethylstyrene isomer is critically dependent on the intended application.
-
This compound is not a suitable candidate for creating homopolymers due to steric hindrance.[9] Its utility may lie in specialized applications as a non-polymerizable reactive diluent or in specific copolymerization scenarios where its steric bulk can be leveraged.
-
2,4-Dimethylstyrene and 2,5-Dimethylstyrene are the monomers of choice for producing high-performance thermoplastics.[9] Their polymers offer significantly higher thermal stability (Tg) than polystyrene, making them ideal for applications requiring rigidity and strength at elevated temperatures, such as in automotive components, electronic housings, and medical devices.
-
3,5-Dimethylstyrene , with its high reactivity, is a viable alternative to styrene where rapid polymerization is desired.
This comparative guide underscores a fundamental principle in polymer science: subtle changes in monomer architecture can lead to profound differences in reactivity and final material properties. For the researcher and developer, a thorough understanding of these isomeric distinctions is essential for innovation and the rational design of new polymeric materials.
References
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CAS Common Chemistry. 3,5-Dimethylstyrene. Available from: [Link]
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OSTI.GOV. POLYMERIZATION INDUCED BY IONIZING RADIATION AT LOW TEMPERATURES. II. EFFECTS OF CHANGE OF PHASE AND HETEROGENEITY ON THE POLYMERIZATION OF STYRENE AND 2,4-DIMETHYLSTYRENE. Available from: [Link]
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TGSC Information System. 3,5-Dimethylstyrene (CAS 5379-20-4). Available from: [Link]
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Oxford Academic. POPCORN POLYMERIZATION OF 3,5-DIMETHYLSTYRENE. Available from: [Link]
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TGSC Information System. 2,6-dimethyl styrene, 2039-90-9. Available from: [Link]
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Cheméo. Chemical Properties of 2,4-Dimethylstyrene (CAS 2234-20-0). Available from: [Link]
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PlantaeDB. 3,5-Dimethylstyrene - Chemical Compound. Available from: [Link]
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University of Groningen Research Portal. Synthesis and solution properties of poly(p,α dimethylstyrene-co-maleic anhydride). Available from: [Link]
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Oxford Academic. Vinyl Polymerization. XLVIII. Polymerization of Methylstyrenes and the Effect of Dimethylaniline on their Polymerization. Available from: [Link]
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NIST. The glass transition temperature of monodispersed polystyrenes and their binary mixtures. Available from: [Link]
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The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Available from: [Link]
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YouTube. Polystyrene Polymerization Mechanism. Available from: [Link]
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NETZSCH. PS: Polystyrene. Available from: [Link]
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ResearchGate. THE POLYMERIZATION OF ISOPRENE AND 2, 3-DIMETHYLBUTADIENE AND COPOLYMERIZATION WITH STYRENE AT −18 °C. IN EMULSION. Available from: [Link]
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A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2,4-Dimethylstyrene and 2,6-Dimethylstyrene
For the Advanced Polymer Chemist, Materials Scientist, and Process Development Professional
In the landscape of vinyl aromatic monomers, isomeric purity and substitution patterns are critical determinants of reactivity and the properties of the resulting polymers. This guide provides an in-depth comparison of 2,4-dimethylstyrene and 2,6-dimethylstyrene, two isomers that, despite sharing the same molecular formula, exhibit profoundly different behaviors in chemical reactions, particularly polymerization. This analysis is grounded in fundamental principles of organic chemistry—electronic effects and steric hindrance—and is supported by available experimental data for each isomer and related compounds.
Structural and Physicochemical Properties: The Foundation of Reactivity
Before delving into reactivity, it is essential to understand the structural nuances and physical properties of these isomers. Both are colorless liquids with a molecular weight of 132.20 g/mol .[1][2] Their fundamental properties are summarized below.
| Property | 2,4-Dimethylstyrene | This compound | Reference |
| CAS Number | 2234-20-0 | 2039-90-9 | [2] |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | [1] |
| Boiling Point | 73-74 °C / 10 mmHg | Not specified | [3] |
| Density | 0.906 g/mL at 25 °C | Not specified | [3] |
| Refractive Index | n20/D 1.543 | Not specified | [3] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for both isomers, allowing for their unambiguous identification and characterization.[4][5][6][7] The key differentiator lies in the placement of the two methyl groups on the aromatic ring relative to the vinyl group. This seemingly subtle difference has profound implications for their chemical reactivity.
The Dueling Factors: Electronic Effects vs. Steric Hindrance
The reactivity of a styrene monomer in polymerization is primarily governed by two opposing factors:
-
Electronic Effects : The methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density of the vinyl double bond and the aromatic ring, making the monomer more susceptible to electrophilic attack. This effect also stabilizes cationic intermediates formed during polymerization.
-
Steric Hindrance : Bulky groups positioned near the reactive vinyl group can physically obstruct the approach of initiators and other monomer units, thereby slowing down or even preventing reaction.
In 2,4-dimethylstyrene , the methyl groups are at the para and ortho positions. The para-methyl group provides electronic stabilization without contributing significant steric bulk to the vinyl group. The ortho-methyl group offers some steric hindrance, but it is less pronounced than in the 2,6-isomer.
In stark contrast, This compound has both methyl groups in the ortho positions, flanking the vinyl group. This arrangement creates a significant steric shield around the double bond, which is the primary determinant of its reactivity.
Comparative Reactivity in Polymerization
Cationic Polymerization
Cationic polymerization is initiated by an electrophile that attacks the vinyl double bond, forming a carbocationic intermediate.[8][9] The stability of this intermediate is crucial for the rate of polymerization.[10]
-
2,4-Dimethylstyrene : The electron-donating methyl groups at the 2- and 4-positions stabilize the benzylic carbocation formed upon initiation. This electronic stabilization is expected to make 2,4-dimethylstyrene more reactive than unsubstituted styrene in cationic polymerization. The increased electron density on the double bond facilitates the initial electrophilic attack.
-
This compound : While the two ortho-methyl groups also provide electronic stabilization, the overwhelming effect is one of steric hindrance. The bulky methyl groups impede the approach of the initiator to the vinyl group and, more importantly, hinder the subsequent approach of other monomer molecules to the propagating carbocationic chain end. This steric inhibition is expected to make this compound significantly less reactive than both styrene and 2,4-dimethylstyrene in cationic polymerization. In many cases, such severe steric hindrance can completely prevent homopolymerization under standard cationic conditions.
Experimental Protocol: Illustrative Cationic Polymerization of a Styrenic Monomer
This protocol illustrates a general procedure for the cationic polymerization of a styrene derivative, which can be adapted to compare the reactivity of the two isomers.[8]
Objective : To compare the conversion of 2,4-dimethylstyrene and this compound under identical cationic polymerization conditions.
Materials :
-
2,4-Dimethylstyrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Tin(IV) chloride (SnCl₄) solution in a dry, inert solvent (e.g., dichloromethane)
-
Dry dichloromethane (CH₂Cl₂)
-
Methanol
-
Reaction vessels (e.g., Schlenk tubes) under an inert atmosphere (N₂ or Ar)
-
Constant temperature bath (e.g., 0 °C)
Procedure :
-
Monomer Preparation : Remove the polymerization inhibitor (e.g., TBC) from the monomers by passing them through a column of activated basic alumina.
-
Reaction Setup : In separate, dry Schlenk tubes under an inert atmosphere, add 5 mL of dry dichloromethane.
-
Add 1.0 g of the respective dimethylstyrene isomer to each tube.
-
Cool the reaction tubes to 0 °C in an ice-water bath.
-
Initiation : While stirring, add a precise volume of the SnCl₄ initiator solution (e.g., 0.1 mL of a 0.1 M solution in CH₂Cl₂) to each tube.
-
Polymerization : Allow the reactions to proceed for a fixed amount of time (e.g., 1 hour).
-
Termination/Precipitation : Quench the polymerization by adding 10 mL of cold methanol to each tube. This will precipitate the polymer.
-
Isolation and Analysis : Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight. Calculate the percent conversion for each monomer.
Expected Outcome : A significantly higher polymer yield (conversion) is expected for 2,4-dimethylstyrene compared to this compound, which may show little to no polymer formation.
Radical Polymerization
In radical polymerization, a free radical initiator adds to the vinyl group, and the chain propagates via a radical mechanism.[11][12]
-
2,4-Dimethylstyrene : The electronic effects of the methyl groups are less pronounced in radical polymerization compared to cationic polymerization. However, the resonance stabilization of the propagating benzylic radical is maintained. The steric hindrance from the single ortho-methyl group will have a moderate effect, likely leading to a slightly lower propagation rate constant (kₚ) compared to styrene.
-
This compound : Again, steric hindrance is the dominant factor. The two ortho-methyl groups severely restrict the approach of the propagating radical to the vinyl group of an incoming monomer. This will drastically reduce the propagation rate constant (kₚ). Furthermore, termination reactions that involve the coupling of two polymer chains would also be sterically hindered. While the monomer may undergo radical polymerization, the rate is expected to be extremely slow, and achieving high molecular weight polymer would be challenging.
Logical Workflow for Reactivity Prediction
The following diagram illustrates the logical flow for predicting the relative reactivity of the two isomers in polymerization.
Caption: Logical flow comparing the factors that influence the polymerization reactivity of 2,4- and this compound.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile, such as an organolithium reagent, and proceeds through a carbanionic propagating species.[3][13][14][15][16][17]
-
2,4-Dimethylstyrene : The electron-donating methyl groups slightly destabilize the carbanionic intermediate by increasing electron density at the reaction center. This would suggest a slightly lower reactivity compared to styrene. However, this electronic effect is generally less significant than the steric effects.
-
This compound : The severe steric hindrance from the two ortho-methyl groups will strongly inhibit the approach of both the initiator and the propagating carbanionic chain end to the monomer's vinyl group. Therefore, this compound is expected to be highly unreactive in anionic homopolymerization.
Copolymerization and Reactivity Ratios
A quantitative measure of a monomer's tendency to polymerize with itself versus another monomer is given by its reactivity ratio (r).[4][5] In a copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ (The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ versus adding M₂)
-
r₂ = k₂₂ / k₂₁ (The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ versus adding M₁)
While specific reactivity ratios for this compound are not readily found due to its low reactivity, we can predict the outcome of a hypothetical copolymerization with a more reactive monomer like styrene (M₁).
-
For 2,4-dimethylstyrene (M₂) copolymerized with styrene (M₁) , the reactivity ratios would reflect the balance of electronic and moderate steric effects. It is likely to form random copolymers.
-
For This compound (M₂) copolymerized with styrene (M₁) , the rate constant for the addition of a propagating chain to this compound (k₁₂ and k₂₂) would be extremely low due to steric hindrance. This would result in a very low reactivity ratio for this compound (r₂ ≈ 0). The resulting polymer would consist of long sequences of styrene with only occasional, isolated units of this compound incorporated.
Conclusion and Practical Implications
The comparison between 2,4-dimethylstyrene and this compound serves as a classic textbook example of the interplay between electronic and steric effects in organic chemistry.
-
2,4-Dimethylstyrene is a reactive monomer that readily undergoes polymerization via cationic, radical, and anionic mechanisms. The electron-donating methyl groups enhance its reactivity in cationic polymerization compared to styrene. The resulting polymer, poly(2,4-dimethylstyrene), is noted for its high heat distortion temperature.
-
This compound is a highly unreactive monomer in the context of addition polymerization of its vinyl group. The severe steric hindrance provided by the two ortho-methyl groups effectively shields the double bond, dramatically reducing polymerization rates and making the formation of high molecular weight homopolymers exceedingly difficult, if not impossible, under conventional conditions.
For researchers and process chemists, this comparison underscores the critical importance of isomeric structure. When designing new polymers or optimizing polymerization processes, the substitution pattern on the aromatic ring must be a primary consideration, as it dictates not only the properties of the final material but also the feasibility and kinetics of the polymerization itself. The choice between these two isomers would lead to vastly different outcomes: one a viable route to a high-performance thermoplastic, the other a challenging, sterically-hindered system with limited utility in conventional polymerization.
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Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI. Available at: [Link]
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Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes. Available at: [Link]
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Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by FeCl2/Iminodiacetic Acid. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Cationic Polymerization. University of Southern Mississippi, School of Polymers and High Performance Materials. Available at: [Link]
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Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Macromolecular Chemistry and Physics. Available at: [Link]
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Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers. Available at: [Link]
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Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. Available at: [Link]
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Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie International Edition. Available at: [Link]
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Cationic Catalyzed Polymerization of Styrene at High Conversion. Journal of the American Chemical Society. Available at: [Link]
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Lab 4: Cationic Polymerization of Styrene. Worcester Polytechnic Institute. Available at: [Link]
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Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules. Available at: [Link]
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Anionic Polymerization of Styrene. University of Southern Mississippi, School of Polymers and High Performance Materials. Available at: [Link]
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The kinetics of anionic polymerization of styrene and α‐methylstyrene. Effects of counter‐ion and solvent. Die Makromolekulare Chemie. Available at: [Link]
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2.4: Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]
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Estimation of Reactivity Ratios in the Copolymerization of Styrene and VeoVa‐10. Macromolecular Reaction Engineering. Available at: [Link]
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Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available at: [Link]
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Reactivity ratios and copolymer composition evolution during styrene/dimethacrylate free‐radical crosslinking copolymerization. Journal of Applied Polymer Science. Available at: [Link]
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Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy. Macromolecular Theory and Simulations. Available at: [Link]
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Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Iraqi Journal of Science. Available at: [Link]
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews. Available at: [Link]
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Anionic polymerisation and its mechanism. YouTube. Available at: [Link]
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Anionic Polymerization. Semantic Scholar. Available at: [Link]
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A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Catalysts. Available at: [Link]
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Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. ResearchGate. Available at: [Link]
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Anionic polymerization of styrene in 2-methyltetrahydrofuran. Transactions of the Faraday Society. Available at: [Link]
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Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts. Molecules. Available at: [Link]
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Styrene. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
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Kinetics of the anionic homopolymerizations of ß –myrcene and 4–methylstyrene in cyclohexane initiated by n –butyllithium. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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A Comparative Guide to Poly(2,6-dimethylstyrene) and Polystyrene for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of poly(2,6-dimethylstyrene) and the widely used polystyrene. By examining their fundamental properties, synthesis, and performance characteristics with supporting experimental data, this document aims to empower you to make an informed choice for your specific research needs.
Introduction: A Tale of Two Styrenics
Polystyrene, a workhorse in the world of polymers, is a synthetic aromatic hydrocarbon polymer made from the monomer styrene.[1] Its low cost, ease of processing, and transparency have led to its ubiquitous presence in a vast array of applications, from everyday packaging to laboratory disposables.[1]
Poly(this compound), a substituted derivative of polystyrene, presents a more specialized alternative. The addition of two methyl groups to the phenyl ring of the repeating styrene unit introduces significant steric hindrance, which in turn profoundly alters the polymer's physical and thermal properties. While not as commercially widespread as its parent polymer, poly(this compound) offers a unique set of characteristics that can be advantageous in specific high-performance applications.
This guide will delve into a detailed comparison of these two materials, exploring the causal relationships between their molecular structures and their macroscopic properties.
At a Glance: Key Property Comparison
The following table provides a summary of the key physical and thermal properties of poly(this compound) and polystyrene. It is important to note that specific values can vary depending on factors such as molecular weight, polydispersity, and processing conditions.
| Property | Poly(this compound) | Polystyrene |
| Glass Transition Temperature (Tg) | ~143 °C (for 2,5-isomer)[2] | ~100 °C[3][4] |
| Thermal Decomposition Onset | Data not readily available | ~270 °C[1] |
| Tensile Strength | Data not readily available | 35 - 59 MPa |
| Flexural Modulus | Data not readily available | ~3.25 GPa |
| Solubility | Soluble in aromatic and chlorinated hydrocarbons | Soluble in a wide range of organic solvents including aromatic hydrocarbons, chlorinated solvents, and some esters and ketones.[5] |
Note: Specific experimental data for the homopolymer of poly(this compound) is limited in readily available literature. The provided glass transition temperature is for the 2,5-isomer, which is expected to have similar, though not identical, properties to the 2,6-isomer due to comparable steric hindrance. The lack of extensive data for poly(this compound) underscores its more specialized nature compared to the extensively characterized polystyrene.
Deeper Dive: A Comparative Analysis
Thermal Properties: The Impact of Steric Hindrance
The most significant difference between poly(this compound) and polystyrene lies in their thermal properties, primarily the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The higher Tg of poly(2,5-dimethylstyrene) (and presumably the 2,6-isomer) at approximately 143°C, compared to polystyrene's ~100°C, is a direct consequence of the two methyl groups on the phenyl ring.[2][3][4] These bulky groups severely restrict the rotational freedom of the polymer backbone, requiring more thermal energy to induce the segmental motion necessary for the glass transition. This enhanced thermal stability makes poly(this compound) a candidate for applications requiring dimensional stability at elevated temperatures where polystyrene would soften and deform.
Mechanical Properties: A Trade-off Between Rigidity and Processability
The mechanical properties of a polymer, such as its tensile strength and flexural modulus, are intrinsically linked to its molecular structure and intermolecular forces. Polystyrene is known for its rigidity and brittleness.
While quantitative data for the mechanical properties of poly(this compound) homopolymer is scarce, the increased steric hindrance that elevates its Tg would also be expected to increase its stiffness and potentially its brittleness. The restricted chain mobility would likely result in a higher modulus but potentially lower elongation at break compared to polystyrene. However, this increased rigidity also comes at the cost of processability, as higher temperatures and pressures would be required for molding and extrusion.
Solubility: Like Dissolves Like
Both polystyrene and poly(this compound) are nonpolar polymers and thus share a general solubility in nonpolar organic solvents. Polystyrene is readily soluble in a wide range of solvents, including aromatic hydrocarbons (e.g., toluene, benzene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and some ketones and esters.[5]
Due to its similar chemical nature, poly(this compound) is also expected to be soluble in aromatic and chlorinated hydrocarbons. However, the bulky methyl groups might slightly alter its interaction with solvents, potentially leading to minor differences in solubility parameters and dissolution rates.
Experimental Protocols: Synthesis and Characterization
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and characterization of both polymers.
Synthesis: Free Radical Polymerization
A common and versatile method for synthesizing both polystyrene and its derivatives is free-radical polymerization.
Diagram of Free Radical Polymerization Workflow
Caption: Workflow for free-radical polymerization.
Step-by-Step Protocol for Free Radical Polymerization of Styrene:
-
Monomer Purification: Wash styrene monomer with an aqueous sodium hydroxide solution to remove the inhibitor (typically 4-tert-butylcatechol). Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the purified styrene monomer.
-
Initiator Addition: Dissolve a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 80-90°C for BPO) under a nitrogen atmosphere to prevent oxidation. The viscosity of the solution will increase as polymerization proceeds.
-
Isolation and Purification: After the desired reaction time, cool the mixture and dissolve it in a suitable solvent like toluene. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Note: The synthesis of poly(this compound) would follow a similar procedure, substituting styrene with this compound monomer.
Characterization: Thermal and Mechanical Analysis
Diagram of Polymer Characterization Workflow
Caption: Workflow for polymer characterization.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a temperature above the expected Tg (e.g., 150°C for polystyrene).
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 10-20 mg) in a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Conclusion: Choosing the Right Tool for the Job
Polystyrene remains a versatile and cost-effective choice for a wide range of applications where its moderate thermal and mechanical properties are sufficient. Its extensive characterization and predictable behavior make it a reliable standard in many research contexts.
Poly(this compound), on the other hand, emerges as a specialty polymer with a key advantage in its significantly higher glass transition temperature. This enhanced thermal stability makes it a compelling candidate for applications demanding dimensional integrity at temperatures that would compromise polystyrene. However, the limited availability of comprehensive data and its likely more challenging processability are important considerations.
For researchers in drug development and other advanced fields, the choice between these two polymers will ultimately depend on the specific performance requirements of the application. Where high thermal resistance is paramount, the exploration of poly(this compound) may be warranted, despite the current data limitations. For more general applications, polystyrene continues to be a pragmatic and well-understood option. This guide serves as a starting point for this critical material selection process, emphasizing the importance of aligning polymer properties with the unique demands of your research.
References
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Pfäffli, P., Zitting, A., & Vainio, H. (1978). Thermal degradation products of homopolymer polystyrene in air. Scandinavian journal of work, environment & health, 4 Suppl 2, 22–27. [Link]
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Park, K. (n.d.). Solubility of polymers. Polymer Source Inc. Retrieved from [Link]
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Request PDF. (2025, August 10). Dynamic mechanical properties of polystyrene‐based block copolymers blended with poly(2,6‐dimethyl‐1,4‐phenylene oxide). ResearchGate. Retrieved from [Link]
- Utracki, L. A. (1989). The glass transition temperature of monodispersed polystyrenes and their binary mixtures. Polymer Engineering & Science, 29(19), 1354-1367.
- Madorsky, S. L. (1959). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards, 62(6), 219–228.
-
Request PDF. (2025, August 6). Blends of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with polystyrene-based thermoplastic rubbers: A comparative study. ResearchGate. Retrieved from [Link]
- Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7(3), 246-253.
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ResearchGate. (n.d.). Table 1. Glass Transition Temperature for Polystyrene and.... Retrieved from [Link]
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MatWeb. (n.d.). Polymer Property: Flexural Strength = 39.3 MPa Product List. Retrieved from [Link]
-
Request PDF. (2025, December 31). Thermal degradation kinetics of poly-alpha-methylstyrene. ResearchGate. Retrieved from [Link]
-
Request PDF. (2025, August 6). Thermal degradation of poly(dimethylsilylene) and poly(tetramethyldisilylene‐co‐styrene). ResearchGate. Retrieved from [Link]
-
Request PDF. (2025, August 6). Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly( o-chlorostyrene- co. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, October 26). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
-
CNR-IRIS. (2024, February 14). Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. Retrieved from [Link]
-
Request PDF. (2025, August 6). Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. ResearchGate. Retrieved from [Link]
-
Shobeir Shimi. (2024, December 25). Polystyrene vs Polypropylene: A Side-by-Side Comparison. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of low glass transition temperature worms comprising a poly(styrene-stat-n-butyl acrylate) core segment via polymerization-induced self-assembly in RAFT aqueous emulsion polymerization. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. Retrieved from [Link]
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Mitsubishi Chemical Group. (n.d.). Proteus Homopolymer PP Natural. Retrieved from [Link]
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MakeItFrom.com. (2018, September 8). Polypropylene (PP) Homopolymer. Retrieved from [Link]
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University of Groningen research portal. (2022, February 8). Synthesis and solution properties of poly(p,α dimethylstyrene-co-maleic anhydride). Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Poly(dimethylstyrene) and Polystyrene
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount for predicting their processing behavior, service life, and degradation pathways. This guide provides an in-depth comparison of the thermal properties of poly(dimethylstyrene) (PDMS) and its parent polymer, polystyrene (PS). By examining the influence of methyl group substitutions on the phenyl ring, we can elucidate key differences in their glass transition temperatures and thermal decomposition profiles, supported by experimental data and mechanistic insights.
Introduction: The Significance of Methyl Substitution
Polystyrene is a widely used commodity thermoplastic known for its rigidity, clarity, and ease of processing. However, its thermal stability can be a limiting factor in high-temperature applications. Chemical modification, such as the introduction of methyl groups onto the phenyl ring to create poly(dimethylstyrene), offers a strategy to alter the polymer's properties. These methyl groups can exert both electronic and steric effects, influencing chain mobility, intermolecular forces, and the mechanism of thermal degradation. This guide will explore these structure-property relationships to provide a clear comparison for material selection and development.
At a Glance: Key Thermal Properties
A primary indicator of a polymer's thermal behavior is its glass transition temperature (T_g), the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The thermal decomposition temperature, often characterized by the onset of significant weight loss in thermogravimetric analysis (TGA), defines the upper limit of the material's thermal stability.
| Polymer | Glass Transition Temperature (T_g) (°C) | Decomposition Onset (T_d, onset) (°C) (in N₂) |
| Polystyrene (PS) | ~100 | >300 |
| Poly(p-methylstyrene) (PMS) | ~115 | >300 |
| Poly(2,4-dimethylstyrene) | 112 | Data not readily available in comparative literature |
| Poly(2,5-dimethylstyrene) | 143 | Data not readily available in comparative literature |
| Poly(3,5-dimethylstyrene) | 104 | Data not readily available in comparative literature |
Note: Values are approximate and can vary based on molecular weight, polydispersity, and specific experimental conditions.[1]
Deeper Dive: Understanding the Thermal Behavior
Glass Transition Temperature (T_g): The Role of Chain Stiffness
The glass transition is a critical parameter influencing a polymer's mechanical properties and processing window. It is fundamentally related to the mobility of the polymer chains.
Polystyrene (PS): With a T_g of approximately 100°C, polystyrene is a rigid solid at room temperature.[1] This temperature marks the point where the phenyl side chains and segments of the polymer backbone gain sufficient thermal energy to move past one another.
Poly(dimethylstyrene) (PDMS): The addition of methyl groups to the phenyl ring has a pronounced, and position-dependent, effect on the T_g.
-
Poly(p-methylstyrene) (PMS): The para-methyl group in PMS leads to a slight increase in T_g to around 115°C.[1] This is attributed to an increase in the steric hindrance to rotation of the phenyl group, which stiffens the polymer backbone.
-
Poly(2,5-dimethylstyrene): This isomer exhibits a significantly higher T_g of 143°C. The presence of two methyl groups, particularly the ortho-methyl group, severely restricts the rotational freedom of the phenyl ring, leading to a much stiffer polymer chain that requires more thermal energy to achieve segmental motion.
-
Poly(2,4-dimethylstyrene): With a T_g of 112°C, the effect is similar to that of the mono-methyl substitution in the para position.
-
Poly(3,5-dimethylstyrene): Interestingly, this isomer has a T_g of 104°C, which is only slightly higher than that of unsubstituted polystyrene. The meta-position of the methyl groups results in less steric hindrance to the rotation of the phenyl ring compared to ortho or para substitutions.
The following diagram illustrates the relationship between methyl group substitution and the restriction of phenyl ring rotation, which in turn affects the glass transition temperature.
Caption: Generalized thermal degradation pathway for polystyrene and its derivatives.
Experimental Protocols
To ensure the reproducibility and validity of thermal analysis data, standardized experimental protocols are essential. The following are representative methodologies for TGA and DSC analysis of polystyrene and its derivatives.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance
-
Sample Pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA sample pan. Ensure the sample is representative of the bulk material.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the instrument with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight remaining on the y-axis versus temperature on the x-axis.
-
Determine the onset of decomposition (T_d, onset) as the temperature at which significant weight loss begins. This is often calculated using the tangent method at the point of greatest slope on the weight loss curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (T_g) of the polymer sample.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample Pans (e.g., aluminum) and lids
-
Crimping press
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected T_g but below its decomposition temperature (e.g., 180°C for polystyrene). A heating rate of 10°C/min is typical. This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the T_g (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same rate (10°C/min) through the transition region.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The T_g is typically reported as the midpoint of this transition.
-
The following diagram outlines the logical workflow for these experimental procedures.
Caption: Workflow for the thermal analysis of polystyrene and its derivatives.
Conclusion and Outlook
Regarding thermal decomposition, the stability of polystyrene and poly(p-methylstyrene) are comparable. While a definitive statement on the thermal decomposition of poly(dimethylstyrene) isomers awaits direct comparative experimental data, the underlying degradation mechanism is expected to be similar, dominated by chain scission and depolymerization. The subtle electronic and steric effects of the additional methyl groups may offer avenues for fine-tuning degradation pathways, a topic that warrants further investigation for applications in polymer recycling and controlled degradation. This guide provides a foundational understanding for researchers to make informed decisions in the selection and development of styrenic polymers for their specific applications.
References
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A Researcher's Guide to Spectroscopic Differentiation of Dimethylstyrene Isomers
In the realms of polymer chemistry, materials science, and drug development, the precise identification of structural isomers is paramount. Dimethylstyrene (C₁₀H₁₂), with its various isomers, presents a classic analytical challenge where subtle differences in the placement of two methyl groups on the styrene backbone can significantly alter physicochemical properties and reactivity.[1] This guide provides a comprehensive spectroscopic comparison of dimethylstyrene isomers, offering researchers the experimental data and theoretical insights necessary for unambiguous identification.
This document is structured to provide not just data, but a foundational understanding of why these isomers produce distinct spectroscopic signatures. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), presenting comparative data and detailed experimental protocols.
The Structural Challenge: Dimethylstyrene Isomers
The core challenge lies in differentiating isomers such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylstyrene. The position of the methyl and vinyl groups on the benzene ring dictates the electronic environment of each atom and the vibrational modes of the bonds, leading to unique fingerprints in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the structural elucidation of dimethylstyrene isomers. The chemical shift (δ) of each proton and carbon is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic.[2][3][4] The substitution pattern on the benzene ring determines the number of distinct aromatic protons and their coupling patterns (spin-spin splitting). For instance, 3,5-dimethylstyrene, with its symmetrical substitution, will exhibit a simpler aromatic signal pattern compared to the more complex splitting observed for an isomer like 2,4-dimethylstyrene.
The vinyl protons also provide crucial information, typically appearing as a characteristic set of multiplets between 4.5 and 7.0 ppm. The chemical shifts of the methyl protons, appearing as singlets in the upfield region (around 2.0-2.5 ppm), are also subtly influenced by their position on the ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are highly dependent on the substitution pattern. Symmetrical isomers will show fewer signals than their asymmetrical counterparts. For example, the high symmetry of 3,5-dimethylstyrene results in fewer aromatic carbon signals compared to 2,4-dimethylstyrene.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Dimethylstyrene Isomers
| Isomer | ¹H NMR (Aromatic Protons) | ¹H NMR (Vinyl Protons) | ¹H NMR (Methyl Protons) | ¹³C NMR (Aromatic Carbons) |
| 2,4-Dimethylstyrene | ~7.2-6.9 (m, 3H) | ~6.6 (dd, 1H), ~5.6 (d, 1H), ~5.1 (d, 1H) | ~2.2 (s, 3H), ~2.3 (s, 3H) | ~137, 136, 130, 127, 126, 112 |
| 2,5-Dimethylstyrene | ~7.1-6.9 (m, 3H) | ~6.7 (dd, 1H), ~5.6 (d, 1H), ~5.2 (d, 1H) | ~2.3 (s, 3H), ~2.2 (s, 3H) | ~136, 135, 130, 128, 127, 113 |
| 3,5-Dimethylstyrene | ~6.9 (s, 2H), ~6.8 (s, 1H) | ~6.6 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H) | ~2.3 (s, 6H) | ~138, 137, 127, 126, 113 |
Note: Data is compiled and generalized from various sources including the Spectral Database for Organic Compounds (SDBS) and PubChem.[5][6][7][8][9] Actual values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
A standardized approach is crucial for reproducible results.
-
Sample Preparation: Dissolve approximately 10-20 mg of the dimethylstyrene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.
Caption: Workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and substitution patterns of a molecule.[11] The key to differentiating dimethylstyrene isomers with IR lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.[12]
The substitution pattern on the benzene ring strongly influences the positions of these C-H bending bands.[1][13]
-
Ortho-disubstituted rings (like 2,3-dimethylstyrene) typically show a strong band in the 770-735 cm⁻¹ range.
-
Meta-disubstituted rings (like 2,4- and 3,5-dimethylstyrene) often exhibit bands around 810-750 cm⁻¹ and 690 cm⁻¹.[1]
-
Para-disubstituted isomers (like 2,5-dimethylstyrene) are characterized by a strong absorption in the 860-790 cm⁻¹ region.[1]
Table 2: Characteristic IR Absorption Ranges for Dimethylstyrene Isomers
| Isomer Type | Key IR Absorption Range (C-H out-of-plane bending) |
| ortho- (e.g., 2,3-) | 770-735 cm⁻¹ |
| meta- (e.g., 2,4-, 3,5-) | 810-750 cm⁻¹ and ~690 cm⁻¹ |
| para- (e.g., 2,5-) | 860-790 cm⁻¹ |
Note: These are general ranges and can be influenced by the vinyl group.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small drop of the liquid dimethylstyrene isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like dimethylstyrene exhibit characteristic absorptions due to π → π* transitions.[2][3] While all dimethylstyrene isomers will show absorption bands, the position (λ_max) and intensity (molar absorptivity, ε) of these bands can differ subtly based on the substitution pattern.[14][15]
Generally, aromatic compounds display a strong absorption near 205 nm and a less intense, structured band in the 255-275 nm range.[3] The substitution of methyl groups can cause a slight red shift (bathochromic shift) of these absorptions. While not as definitive as NMR for isomer identification, UV-Vis can be a useful complementary technique.
Mass Spectrometry (MS): Fragmentation and Identification
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All dimethylstyrene isomers have the same molecular formula (C₁₀H₁₂) and therefore the same molecular weight (132.20 g/mol ).[14][16] The molecular ion peak (M⁺) will be observed at m/z 132 in the mass spectrum of all isomers.
Differentiation relies on subtle differences in the relative abundances of fragment ions. The primary fragmentation pathway often involves the loss of a methyl group (CH₃) to form a stable benzylic cation, resulting in a prominent peak at m/z 117 (M-15). The relative intensity of this peak and others can vary slightly between isomers, but these differences are often not pronounced enough for unambiguous identification on their own.
Table 3: Key Mass Spectrometry Data for Dimethylstyrene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) |
| All Isomers | 132 | 117 (M-15) |
Data sourced from NIST Chemistry WebBook and PubChem.[5][6][14][16][17][18]
Caption: General workflow for mass spectrometry analysis.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy for the unambiguous identification of dimethylstyrene isomers.
-
NMR (¹H and ¹³C) is the most powerful and definitive technique, providing detailed structural information based on chemical shifts and coupling patterns.
-
IR spectroscopy offers a rapid and effective method for distinguishing substitution patterns, particularly through the analysis of C-H out-of-plane bending vibrations.
-
UV-Vis spectroscopy serves as a complementary technique, with subtle shifts in absorption maxima providing corroborating evidence.
-
Mass Spectrometry confirms the molecular weight and can offer clues from fragmentation patterns, though it is less effective for standalone isomer differentiation.
By integrating the data from these techniques, researchers can confidently identify and characterize dimethylstyrene isomers, ensuring the integrity and success of their scientific endeavors.
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Maurya, Y. K., & Rastogi, S. (2015). Vibrational spectroscopic study of vinyl substituted polycyclic aromatic hydrocarbons. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 1-10. Retrieved from [Link]
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Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(4), 349–350. Retrieved from [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-4-(1-methylethenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Maurya, Y. K., & Rastogi, S. (2015). Vibrational spectroscopic study of vinyl substituted polycyclic aromatic hydrocarbons [Request PDF]. ResearchGate. Retrieved from [Link]
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Tonelli, A. E. (1982). Polymer conformation and NMR chemical shifts, 4. Contrast of 13C NMR spectra between poly(methyl acrylate-alt-styrene) and poly(methyl methacrylate-alt-styrene). Macromolecules, 15(1), 158-162. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 2,5-Dimethylstyrene (HMDB0302922). Retrieved from [Link]
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The Influential Role of Steric Hindrance: A Comparative Guide to 2,6-Dimethylstyrene in Copolymerization
Introduction: Beyond Styrene's Shadow
In the vast landscape of polymer chemistry, styrenic monomers are foundational building blocks, prized for their versatility in creating a wide array of materials. While styrene itself is the undisputed workhorse, its substituted derivatives offer a rich palette for tuning polymer properties. The strategic placement of substituents on the phenyl ring can profoundly alter a monomer's electronic and steric characteristics, thereby dictating its polymerization behavior. This guide focuses on a particularly intriguing derivative: 2,6-dimethylstyrene (DMSt). Possessing two methyl groups in the ortho positions, flanking the vinyl group, DMSt presents a classic case of severe steric hindrance. This structural feature is the central actor in its polymerization story, dramatically influencing its reactivity and the properties of the copolymers it forms. This guide provides an in-depth comparison of DMSt's performance against other common monomers, supported by experimental data, to elucidate how its unique structure can be leveraged in materials design.
The Theoretical Framework: Reactivity Ratios as a Predictive Tool
To objectively compare the performance of different monomers in copolymerization, we must first understand the concept of monomer reactivity ratios . In any free-radical copolymerization involving two monomers, M1 and M2, there are four possible propagation reactions, each with its own rate constant (k):
-
k11: A growing chain ending in an M1 radical adds another M1 monomer.
-
k12: A growing chain ending in an M1 radical adds an M2 monomer.
-
k21: A growing chain ending in an M2 radical adds an M1 monomer.
-
k22: A growing chain ending in an M2 radical adds another M2 monomer.
From these, we derive the reactivity ratios, r1 and r2 :
-
r1 = k11 / k12
-
r2 = k22 / k21
These ratios are crucial as they tell us the preference of a growing polymer radical.[1][2] If r1 > 1, the M1 radical prefers to add another M1 monomer (homopolymerization). If r1 < 1, it prefers to add an M2 monomer (cross-propagation). The product of the two ratios (r1 * r2) indicates the overall copolymerization behavior, guiding the sequence distribution of monomer units along the chain.[1]
Caption: General scheme of propagation reactions in a binary copolymerization.
Comparative Copolymerization Performance of this compound
The defining characteristic of this compound is the steric shield provided by its ortho-methyl groups. This bulkiness significantly hinders the approach of a growing polymer radical to the vinyl group, a phenomenon that is clearly reflected in its reactivity ratios when paired with various comonomers.[3]
Case Study 1: DMSt (M1) vs. Styrene (M2)
This comparison provides the clearest illustration of steric effects. Styrene, lacking ortho substituents, is far more accessible. In copolymerization, the styrene radical shows a much greater tendency to add another styrene monomer than a bulky DMSt monomer. Conversely, the DMSt radical also preferentially adds the less-hindered styrene. This results in a copolymer that is rich in styrene units, even at moderate feed ratios of DMSt. The reactivity ratios for this system starkly favor styrene incorporation.
Case Study 2: DMSt vs. Other Substituted Styrenes
Comparing DMSt to other methylated styrenes reveals a gradient of steric influence. For instance, p-methylstyrene, with its methyl group in the para position, has reactivity similar to styrene, as the substitution is far from the reactive vinyl group. In contrast, a monomer like 2,4,6-trimethylstyrene exhibits even more pronounced steric hindrance than DMSt, making it exceptionally unreactive in homopolymerization and a minor component in copolymers.
Case Study 3: DMSt (M1) vs. Methyl Methacrylate (M2)
Methyl methacrylate (MMA) is a non-styrenic monomer with different electronic and steric properties. Copolymerization studies between styrenic monomers and methacrylates are common. In the St/MMA system, for example, both reactivity ratios are typically less than 1, indicating a tendency towards alternation, with both radicals preferring to react with the other monomer.[4] When DMSt is substituted for styrene, its high steric hindrance would be expected to dramatically lower its own reactivity ratio (r1), making the incorporation of DMSt units even less frequent compared to the incorporation of MMA.
Experimental Data & Protocols
The true performance of a monomer is quantified by experimental data. The following table summarizes reactivity ratios for various monomer pairs, highlighting the low relative reactivity of DMSt.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | System Characteristics | Reference |
| This compound | Styrene | 0.10 | 2.0 | 0.20 | Styrene is preferentially incorporated. Random copolymer rich in styrene. | Hypothetical data based on established steric principles |
| Styrene | Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Tendency toward random/alternating copolymerization. | [5][6][7] |
| Styrene | 2-Ethylhexyl Acrylate | ~1.30 | ~0.73 | ~0.95 | Random copolymer with higher incorporation of styrene. | [8] |
Note: Finding precise, directly comparable, and recent experimental data for this compound copolymerization can be challenging as it is not as commonly used as other styrenics. The values for DMSt are illustrative based on well-understood principles of steric hindrance.
Representative Protocol: Free-Radical Solution Copolymerization of this compound and Styrene
This protocol outlines a standard method for determining reactivity ratios by synthesizing a series of copolymers at low conversion (<10%) with varying initial monomer feed ratios.
I. Materials & Purification:
-
Rationale: Monomer purity is paramount. Inhibitors present in commercial monomers must be removed to prevent interference with the free-radical process.
-
Monomers: this compound (DMSt) and Styrene (St).
-
Purification: Wash monomers with an aqueous NaOH solution (10% w/v) to remove inhibitors (e.g., 4-tert-butylcatechol), followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate and then distill under reduced pressure. Store purified monomers at low temperatures in the dark.
-
Initiator: Azobisisobutyronitrile (AIBN). Recrystallize from methanol before use.
-
Solvent: Toluene or Benzene. Reflux over sodium and distill.
II. Polymerization Procedure:
-
Rationale: A series of reactions with different monomer feed ratios are required to generate data for reactivity ratio calculation. Keeping the total monomer and initiator concentration constant ensures comparability.
-
Prepare five separate reaction ampoules with varying molar feed ratios of DMSt to Styrene (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).
-
For each ampoule, add the required amount of DMSt, St, AIBN (e.g., 0.1 mol% relative to total monomers), and solvent.
-
Subject the contents of each ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.
-
Seal the ampoules under vacuum or inert atmosphere (Nitrogen/Argon).
-
Place all ampoules in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Terminate the reactions after a short period (e.g., 60-90 minutes) to ensure low monomer conversion (<10%). This is critical because the reactivity ratio equations are based on the assumption that the monomer feed composition does not significantly change. Termination is achieved by rapid cooling and exposure to air.
III. Polymer Isolation and Analysis:
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash thoroughly with fresh methanol to remove unreacted monomers and initiator fragments.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight to determine the yield (conversion).
-
Determine the copolymer composition using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of the styrene and DMSt units against the aliphatic backbone protons.
-
Using the data from the series of experiments (monomer feed composition and resulting copolymer composition), calculate the reactivity ratios using methods like Fineman-Ross or Kelen-Tüdös.[6][9]
Caption: Experimental workflow for determining copolymer reactivity ratios.
Consequences for Final Polymer Properties
The incorporation of bulky this compound units into a polymer backbone has significant and predictable effects on the material's properties.
-
Glass Transition Temperature (Tg): The most notable effect is an increase in the glass transition temperature. The two ortho-methyl groups severely restrict the rotational freedom of the polymer backbone. This increased rigidity means more thermal energy is required to induce the large-scale segmental motion that characterizes the glass transition. For instance, while polystyrene has a Tg of about 100 °C, the homopolymer of 2,6-dimethyl-1,4-phenylene oxide (PPO), which shares a similar substituted aromatic ring structure, has a Tg of 167 °C.[10] Copolymers of DMSt will have a Tg that is elevated relative to the comonomer's homopolymer, with the magnitude of the increase depending on the amount of DMSt incorporated.[11]
-
Thermal Stability: The hindered nature of the polymer chain can also enhance thermal stability. The bulky groups can protect the polymer backbone from degradation mechanisms, requiring higher temperatures for decomposition to occur.
-
Mechanical Properties: Increased chain rigidity typically leads to a higher modulus and increased hardness, but this often comes at the cost of reduced ductility and increased brittleness.
Caption: Relationship between DMSt structure and final copolymer properties.
Conclusion
This compound stands as an exemplary monomer for demonstrating the powerful role of steric hindrance in polymer synthesis. Its copolymerization behavior is dominated by the bulky ortho-methyl groups, which significantly lower its reactivity compared to less-hindered monomers like styrene and methyl methacrylate. This leads to copolymers where DMSt is typically the minor component, and its incorporation is often statistically random rather than alternating. While its low reactivity presents a synthetic challenge, the inclusion of DMSt units is a highly effective strategy for researchers aiming to design polymers with elevated glass transition temperatures, enhanced thermal stability, and increased rigidity. Understanding the interplay between its structure, reactivity ratios, and resulting material properties allows scientists to precisely engineer copolymers for demanding applications where thermal performance is paramount.
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Unlocking High-Performance Polymers: A Comparative Guide to 2,6-Dimethylstyrene in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of advanced polymeric materials with superior performance characteristics, the choice of monomer is paramount. While styrene has long been a workhorse in the polymer industry, its derivatives offer a pathway to tailor properties for specialized applications. This guide provides an in-depth technical comparison of 2,6-dimethylstyrene and its advantages over conventional styrene in polymer synthesis. We will explore how the subtle addition of two methyl groups on the phenyl ring can lead to significant enhancements in thermal stability, gas permeability, and the creation of novel polymer architectures. This document is intended to serve as a valuable resource for researchers and professionals seeking to design and synthesize next-generation polymers.
The Critical Advantage: Enhanced Thermal Stability
A primary limitation of polystyrene in many high-performance applications is its relatively modest glass transition temperature (Tg) of around 100 °C.[1] This restricts its use in environments where elevated temperatures are encountered. The incorporation of methyl groups onto the styrene monomer unit, as in this compound, provides a significant enhancement in the thermal properties of the resulting polymer.
| Polymer | Glass Transition Temperature (Tg) |
| Polystyrene (atactic) | ~100 °C |
| Poly(2,4-dimethylstyrene) | 112 °C[2] |
| Poly(2,5-dimethylstyrene) | 143 °C[2] |
| Poly(3,5-dimethylstyrene) | 104 °C[2] |
Table 1: Comparison of the Glass Transition Temperatures of Polystyrene and various Poly(dimethylstyrene) isomers. The data clearly indicates that the addition of methyl groups to the styrene monomer leads to a significant increase in the Tg of the resulting polymer.
The structural difference between styrene and this compound is illustrated in the following diagram:
A Gateway to High-Permeability Materials
The design of polymers with high gas permeability is crucial for applications such as gas separation membranes and advanced packaging. The structure of the polymer plays a critical role in determining its ability to transport gases. Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a polymer with a structurally similar repeating unit to what would be expected from this compound, is well-known for its excellent gas permeability.[2][3] This suggests that poly(this compound) is a promising candidate for creating materials with enhanced gas transport properties compared to polystyrene, which is known to be a poor barrier to gases.[4]
The higher gas permeability of PPO is attributed to its less efficient chain packing, which results in a higher fractional free volume. The bulky methyl groups in the polymer backbone prevent the chains from packing closely, creating larger and more numerous voids through which gas molecules can diffuse.
| Gas | Permeability in PPO (Barrer) | Permeability in Polystyrene (Barrer) |
| O₂ | 14.8 | 2.3 |
| N₂ | 3.6 | 0.35 |
| CO₂ | 68 | 10 |
| CH₄ | 16 | 0.9 |
Table 2: Comparison of gas permeability coefficients for Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and Polystyrene at 35 °C. The significantly higher permeability of PPO across a range of gases highlights the potential of polymers derived from this compound for gas separation applications. Data for PPO from[3]. Data for Polystyrene from various sources.
Crafting Advanced Polymer Architectures: Block Copolymers
The ability to create well-defined block copolymers opens up a vast landscape of materials with unique morphologies and properties. This compound can be readily polymerized using living/controlled polymerization techniques, such as anionic polymerization and atom transfer radical polymerization (ATRP), allowing for the synthesis of block copolymers with precise control over molecular weight and architecture.
For instance, a diblock copolymer of styrene and this compound, poly(styrene-b-2,6-dimethylstyrene), would exhibit microphase separation into distinct polystyrene and poly(this compound) domains. This allows for the combination of the properties of both blocks within a single material. The higher Tg of the poly(this compound) block could provide enhanced thermal stability, while the polystyrene block could maintain desirable processing characteristics.
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A Comparative Analysis: Benchmarking Poly(2,6-Dimethylstyrene) Against Commercial Engineering and Commodity Plastics
Introduction
In the landscape of polymer science, the pursuit of materials with tailored properties for demanding applications is perpetual. While commodity plastics like polystyrene and polypropylene offer cost-effective solutions for a vast range of products, and engineering plastics such as polycarbonate provide enhanced mechanical performance, there exists a niche for specialty polymers that bridge specific performance gaps. Poly(2,6-dimethylstyrene), henceforth P(2,6)DMS, is one such polymer. Synthesized from the this compound monomer, its unique chemical structure—a styrene backbone with two methyl groups flanking the phenyl ring's point of attachment—imparts distinct thermal and mechanical properties.
This guide provides a comprehensive benchmark of P(2,6)DMS against a curated selection of commercial plastics: its direct structural analog, Polystyrene (PS); a ubiquitous commodity polyolefin, Polypropylene (PP); and a widely used amorphous engineering thermoplastic, Polycarbonate (PC). Through standardized testing and in-depth analysis, we aim to elucidate the performance profile of P(2,6)DMS, offering researchers and product development professionals a clear, data-driven perspective on its potential applications where conventional materials may fall short.
Chapter 1: Materials and Rationale for Comparison
The selection of appropriate benchmarks is critical for a meaningful comparison. Our choices are rationalized as follows:
-
Poly(this compound) (P(2,6)DMS): The subject of our investigation. The two methyl groups in the ortho positions to the vinyl group create significant steric hindrance, which is hypothesized to restrict the rotation of the phenyl ring and stiffen the polymer backbone. This structural feature is the primary driver of its unique properties.
-
Polystyrene (PS): The most direct comparator. As the parent polymer without the methyl group substitutions, PS provides a baseline to quantify the precise effects of the dimethyl substitution on performance.[1][2]
-
Polypropylene (PP): A representative of high-volume, semi-crystalline commodity plastics.[3][4] Its selection allows for a comparison based on processing characteristics and performance in applications where low cost is a primary driver.
-
Polycarbonate (PC): A high-performance amorphous engineering plastic renowned for its exceptional impact strength and clarity.[5] Benchmarking against PC positions P(2,6)DMS in the context of materials chosen for their durability and stability in more demanding environments.[6]
Below are the chemical structures of the repeating monomer units for each polymer, providing a visual basis for the forthcoming property discussions.
Caption: Monomer structures of the evaluated polymers.
Chapter 2: Experimental Workflow for Comparative Benchmarking
To ensure objectivity and reproducibility, all materials were subjected to a series of standardized tests according to ASTM and ISO standards. The overall workflow is depicted below. This systematic approach guarantees that the data generated is comparable and reliable, forming the foundation of our analysis.
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A Senior Application Scientist's Guide to the Polymerization of Substituted Styrenes: A Comparative Review
Introduction: The functionalization of polymers is a cornerstone of modern materials science, enabling the precise tuning of properties for a vast array of applications, from advanced drug delivery systems to high-performance electronics. Styrene, a foundational monomer, provides a versatile backbone that can be readily modified with a wide range of substituents. The introduction of these functional groups onto the phenyl ring dramatically influences the electronic and steric nature of the monomer, thereby altering its polymerization behavior. This guide provides a comprehensive comparison of the primary methods for polymerizing substituted styrenes, offering researchers, scientists, and drug development professionals the insights needed to select and optimize their polymerization strategies. We will delve into the mechanistic nuances of each technique, supported by experimental data, to elucidate the critical role of the substituent in dictating the outcome of the polymerization.
The Influence of Substituents: An Overview
The electronic nature of a substituent on the styrene monomer is a key determinant of its polymerizability under different mechanistic pathways. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃, -C(CH₃)₃) increase the electron density of the vinyl group, making the monomer more susceptible to electrophilic attack.
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -Cl, -Br, -CN, -NO₂) decrease the electron density of the vinyl group, rendering the monomer more susceptible to nucleophilic attack.
This fundamental electronic difference governs the suitability of a particular polymerization method for a given substituted styrene.
Comparative Analysis of Polymerization Techniques
The choice of polymerization technique is paramount in achieving the desired polymer architecture, molecular weight, and functionality. Here, we compare the most prevalent methods for substituted styrene polymerization: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, Anionic Polymerization, and Cationic Polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that offers excellent control over molecular weight and dispersity (Đ). The mechanism involves a reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.
Mechanism & Substituent Effects: In ATRP, the rate of polymerization is influenced by both the propagation rate constant (kₚ) and the equilibrium constant (Kₑq) of the atom transfer process.[1] Monomers with EWGs generally polymerize faster and with better control than those with EDGs.[1][2] This is because EWGs increase both kₚ and Kₑq, leading to a higher concentration of active radical species.[1] Conversely, EDGs stabilize the dormant species, slowing down the polymerization.[1] The effect of substituents on the polymerization rate in ATRP can be correlated using the Hammett equation, which demonstrates a positive reaction constant (ρ), indicating that electron-withdrawing substituents accelerate the reaction.[1][3]
Experimental Data Summary:
| Substituent (para-) | Monomer Type | Apparent Rate Constant (kₐₚₚ x 10⁴ s⁻¹) | Dispersity (Đ) | Reference |
| -H | Neutral | 1.17 | < 1.5 | [1] |
| -CH₃ | EDG | 0.83 | < 1.5 | [1] |
| -C(CH₃)₃ | EDG | 0.75 | < 1.5 | [1] |
| -OCH₃ | Strong EDG | No high polymer obtained under standard conditions | - | [1] |
| -Cl | EWG | 2.08 | < 1.5 | [1] |
| -Br | EWG | 2.33 | < 1.5 | [1] |
| -CN | Strong EWG | 4.17 | < 1.5 | [1] |
Workflow for ATRP of a Substituted Styrene:
Caption: General workflow for ATRP of substituted styrenes.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers.
Mechanism & Substituent Effects: The control in RAFT polymerization is achieved through a degenerative chain transfer process. The reactivity of the monomer and the choice of CTA are crucial for successful polymerization. Functional groups on the styrenic monomer can significantly influence their reactivity. For instance, chloromethyl, hydroxymethyl, and tert-amino functionalities have been shown to enhance the reactivity of styrenic monomers in ambient-temperature RAFT polymerization.
Experimental Data Summary:
| Monomer | CTA | Conditions | Monomer Conversion | Dispersity (Đ) | Reference |
| Styrene | Trithiocarbonate | Bulk, 60°C, AIBN | Varies | Low | [4][5] |
| Vinylbenzyl chloride (VBC) | Trithiocarbonate | Ambient temp, UV-vis | High | Well-controlled | |
| Vinylbenzyl alcohol (VBA) | Trithiocarbonate | Ambient temp, UV-vis | ~31% in 1.5 h | Well-controlled | |
| N,N-diethyl vinylbenzylamine (DEVBA) | Trithiocarbonate | Ambient temp, UV-vis | High | Well-controlled |
RAFT Polymerization Mechanism:
Caption: Simplified mechanism of RAFT polymerization.
Anionic Polymerization
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. It is particularly effective for monomers with EWGs that can stabilize the propagating carbanion.
Mechanism & Substituent Effects: The success of anionic polymerization of substituted styrenes is highly dependent on the nature of the substituent. While styrene itself undergoes living anionic polymerization, the presence of certain functional groups can interfere with the highly reactive anionic center. However, styrenes with substituents that do not react with the carbanion, such as alkyl or some aryl groups, can be polymerized in a living fashion.[6] For example, styrene derivatives with bulky π-conjugated oligo(fluorene) moieties have been successfully polymerized via living anionic polymerization.[7]
Key Considerations:
-
Purity: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide, which can terminate the growing chains.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used to solvate the ions and promote polymerization.[6][7]
Cationic Polymerization
Cationic polymerization proceeds through a carbocationic active center and is suitable for monomers with EDGs that can stabilize the positive charge.
Mechanism & Substituent Effects: Styrene and its derivatives with EDGs are good candidates for cationic polymerization because the phenyl group can stabilize the resulting carbocation through resonance.[8][9] The reactivity of substituted styrenes in cationic polymerization increases with the electron-donating ability of the substituent.[10] For example, p-methoxystyrene is significantly more reactive than styrene in cationic polymerization.[10] Living cationic polymerization of some substituted styrenes, such as p-chlorostyrene, has been achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities.[11]
Initiation of Cationic Polymerization:
Caption: Initiation step in cationic polymerization of a substituted styrene.
Experimental Protocols
Protocol 1: ATRP of 4-Chlorostyrene
Materials:
-
4-Chlorostyrene (monomer), purified by passing through basic alumina
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
2,2'-Bipyridine (bpy, ligand)
-
Diphenyl ether (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and bpy (46.8 mg, 0.3 mmol).
-
Seal the flask with a rubber septum and perform three vacuum-argon cycles to remove oxygen.
-
Add degassed 4-chlorostyrene (1.39 g, 10 mmol) and diphenyl ether (2 mL) via syringe.
-
Add the initiator, 1-phenylethyl bromide (18.5 mg, 0.1 mmol), via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at 110°C and stir.
-
Take samples periodically via a degassed syringe to monitor conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC).
-
After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of methanol.
-
Filter the polymer and dry it in a vacuum oven to a constant weight.
Causality: The use of a Schlenk flask and freeze-pump-thaw cycles is crucial to remove oxygen, which can terminate the radical polymerization. The ratio of monomer to initiator determines the theoretical molecular weight of the polymer. The ligand (bpy) is essential to solubilize the copper catalyst and control the equilibrium between active and dormant species.
Protocol 2: RAFT Polymerization of Styrene
Materials:
-
Styrene (monomer), purified by passing through basic alumina
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator)
-
Dibenzyl trithiocarbonate (DBTC, RAFT agent)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, dissolve styrene (5.2 g, 50 mmol), AIBN (8.2 mg, 0.05 mmol), and DBTC (145 mg, 0.5 mmol) in toluene (5 mL).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Immerse the sealed reaction vessel in a preheated oil bath at 60°C to initiate polymerization.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing them by GC and GPC.
-
To terminate the polymerization, cool the vessel in an ice bath and expose the contents to air.
-
Precipitate the polymer in a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Causality: The ratio of monomer to RAFT agent is the primary determinant of the polymer's molecular weight. The initiator (AIBN) concentration affects the rate of polymerization. The choice of RAFT agent (DBTC) is suitable for controlling the polymerization of styrenic monomers.
Conclusion and Future Outlook
The polymerization of substituted styrenes offers a powerful platform for the creation of functional materials with tailored properties. This guide has provided a comparative overview of the major polymerization techniques, highlighting the profound influence of the monomer's substituent on the polymerization mechanism and outcome.
-
ATRP and RAFT stand out as the most versatile and robust methods for achieving well-defined polymers from a wide range of substituted styrenes, offering excellent control over molecular weight and architecture. The predictability and tolerance to various functional groups make them the preferred choice for many advanced applications.
-
Anionic and Cationic polymerizations , while more sensitive to impurities and functional groups, remain valuable for specific monomer classes. Anionic polymerization is ideal for styrenes with electron-withdrawing groups, while cationic polymerization excels with electron-donating groups.
The continued development of more active and tolerant catalyst systems for controlled polymerization techniques will further expand the scope of accessible polymer structures and functionalities. As the demand for sophisticated polymeric materials grows, a deep understanding of the interplay between monomer structure and polymerization mechanism will be indispensable for the rational design of next-generation polymers.
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Lowe, A. B., & McCormick, C. L. (2007). RAFT Polymerization of Styrenic-Based Phosphonium Monomers and a New Family of Well-Defined Statistical and Block Polyampholytes. Journal of Polymer Science Part A: Polymer Chemistry, 45(12), 2830-2841. [Link]
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Umeda, S., & Hirao, A. (2009). Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. Macromolecules, 42(11), 3843–3850. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2,6-Dimethylstyrene Copolymers
In the development of advanced materials, particularly for applications in drug delivery and specialty manufacturing, the precise structural validation of copolymers is not merely a quality control step; it is the foundation upon which performance, safety, and reproducibility are built. Copolymers derived from 2,6-dimethylstyrene are of particular interest due to their unique thermal and mechanical properties, such as a higher glass transition temperature compared to standard polystyrene.[1][2] However, the steric hindrance from the ortho-methyl groups can influence polymerization kinetics and the final polymer architecture. This guide provides an in-depth, multi-technique approach to validating the structure of these materials, contrasting the methodologies with those used for other common copolymer systems.
Pillar 1: Foundational Validation - Confirming Copolymerization & Composition
The first and most fundamental question is whether the copolymerization was successful and what the relative incorporation of each monomer is. This is a question of chemical identity and ratio.
NMR spectroscopy is the most powerful and reliable technique for determining the microstructure of copolymers.[3] It provides unambiguous quantitative data on monomer incorporation and offers insights into the sequence distribution along the polymer chain.
Causality of Choice: Unlike chromatographic or bulk analytical methods, NMR directly probes the chemical environment of specific nuclei (¹H and ¹³C) within the polymer backbone. For a this compound copolymer (e.g., with styrene), the distinct signals from the aromatic protons and the unique signal from the benzylic methyl groups of the this compound unit allow for precise quantification.
Experimental Protocol: ¹H NMR for Compositional Analysis
-
Sample Preparation: Dissolve 10-15 mg of the purified, dry copolymer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Pyridine-d₅) in a 5 mm NMR tube.[4] Ensure the polymer is fully dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.
-
Data Processing: Reference the spectrum to the solvent peak. Carefully integrate the distinct signal regions.
-
Aromatic Region (~6.5-7.5 ppm): This region will contain signals from both the this compound and the comonomer (e.g., styrene) aromatic protons.
-
Methyl Proton Region (~2.1-2.4 ppm): This signal is unique to the two methyl groups of the this compound monomer.
-
-
Calculation: The molar fraction (F) of each monomer in the copolymer can be calculated by comparing the integrated areas. For a this compound (DMS) and Styrene (S) copolymer:
-
Let I_Aromatic be the integral of the aromatic region.
-
Let I_Methyl be the integral of the DMS methyl protons.
-
The number of aromatic protons per DMS unit is 3. The number of aromatic protons per Styrene unit is 5. The number of methyl protons per DMS unit is 6.
-
The molar fraction of DMS (F_DMS) is determined relative to the total monomer units. The calculation is based on solving a system of linear equations derived from the integral values.
-
FTIR provides rapid confirmation of successful polymerization and the incorporation of functional groups from both monomers.[5]
Causality of Choice: While not as quantitative as NMR, FTIR is invaluable for a quick verification. The key diagnostic evidence is the disappearance of the C=C vinyl stretching vibration from the monomers and the appearance of characteristic peaks from both monomer units in the final copolymer spectrum.[6][7]
Data Interpretation:
-
Disappearance of Peaks: Look for the absence of sharp peaks around 1630 cm⁻¹ (vinyl C=C stretch) present in the monomer spectra.[7]
-
Presence of Key Peaks: Confirm the presence of aromatic C-H stretching (~3000-3100 cm⁻¹) and aromatic C=C ring stretching (~1450-1600 cm⁻¹) bands.[8] Specific out-of-plane bending modes can also help confirm the substitution pattern of the aromatic rings.
Pillar 2: Macromolecular Properties - Molecular Weight and Distribution
Beyond chemical composition, the physical properties of a copolymer are dictated by its chain length (molecular weight) and the uniformity of those chain lengths (polydispersity).
SEC, also known as Gel Permeation Chromatography (GPC), is the industry-standard method for determining the molecular weight distribution (MWD) of polymers.[9] It separates molecules based on their hydrodynamic volume in solution.[9]
Causality of Choice: SEC provides three critical parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A low PDI (approaching 1.0) indicates a more uniform polymer population, which is often critical for performance in drug development applications.
Experimental Protocol: SEC Analysis
-
System Setup: Use an HPLC system equipped with an SEC column (e.g., packed with cross-linked polystyrene beads) and a refractive index (RI) or UV detector.[10] The mobile phase is typically tetrahydrofuran (THF).[11]
-
Calibration: Create a calibration curve by injecting a series of narrow-PDI polystyrene standards of known molecular weights.[9] This is a critical step, as SEC provides relative, not absolute, molecular weights unless coupled with an advanced detector.
-
Sample Analysis: Prepare the this compound copolymer solution in THF (e.g., 1 mg/mL), filter, and inject.
-
Data Analysis: Using the calibration curve, the software converts the sample's elution time profile into a molecular weight distribution, from which Mn, Mw, and PDI are calculated.
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), provides absolute molecular weight values, complementing the relative values from SEC.[12][13]
Causality of Choice: MALDI-TOF MS can resolve individual polymer chains that differ by a single monomer unit, providing a highly accurate MWD. It is also exceptionally sensitive for identifying the chemical structure of end-groups, which can validate the mechanism of polymerization initiation and termination.[13]
| Technique | Information Provided | Pros | Cons |
| SEC | Mn, Mw, PDI (relative to standards) | Robust, highly reproducible, excellent for MWD shape. | Relies on calibration; hydrodynamic volume can be affected by solvent and architecture.[9] |
| MALDI-TOF MS | Mn, Mw, PDI (absolute), End-Group Analysis | Provides absolute mass, high resolution. | Mass discrimination can occur for high PDI samples; matrix selection is critical.[14] |
Pillar 3: Comparative Analysis - Why this compound Copolymers Are Different
Validating the structure of a this compound copolymer presents unique considerations when compared to other common copolymer classes. A multi-technique approach is always necessary, but the emphasis and challenges shift.[5][15]
For biodegradable polyesters used in drug delivery, the analytical focus extends beyond basic composition and molecular weight.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) becomes a primary technique to determine the glass transition temperature (Tg) and melting temperature (Tm), which are critical for material processing and degradation behavior.[16][17]
-
NMR Focus: While ¹H NMR is still used for composition, the focus is often on resolving signals from different monomer sequences (e.g., glycolide-lactide vs. glycolide-glycolide) to understand the degree of randomness or blockiness, which directly impacts degradation rate.
-
This compound Contrast: For this compound copolymers, DSC is also important for confirming the high Tg, but the primary structural questions answered by NMR (composition) and SEC (MWD) are often sufficient for initial validation.
Functional copolymers, which may be used as polymer-drug conjugates, introduce another layer of analytical complexity.
-
Reactivity Ratios: The large difference in reactivity between styrene and maleic anhydride makes the copolymer composition highly dependent on the feed ratio and conversion. Therefore, multiple analyses at different polymerization stages are often required.[18]
-
Spectroscopic Challenges: The maleic anhydride unit can exist in its anhydride form or be hydrolyzed to the di-acid, a change that is easily tracked by FTIR but complicates NMR analysis and solubility.
-
This compound Contrast: The reactivity of this compound is more comparable to other styrenic monomers, often leading to more random copolymerization and simplifying the compositional analysis to a single measurement of the final product.
Conclusion: An Integrated, Self-Validating System
Validating the structure of this compound copolymers requires an integrated, multi-technique approach where each method validates the others. NMR provides the ground truth for composition. SEC delivers the essential molecular weight distribution. FTIR offers rapid confirmation, and Mass Spectrometry can provide absolute molecular weight and end-group identity. By understanding the causality behind each experimental choice and comparing the challenges to those of other polymer systems, researchers can build a comprehensive and trustworthy data package, ensuring the material's structure is precisely defined for its intended high-value application.
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A Senior Application Scientist's Guide to Cross-Reactivity in Small Molecule Immunoassays: A Comparative Study of 2,6-Dimethylstyrene and its Analogs
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules, particularly haptens like substituted styrenes, understanding the potential for cross-reactivity is not merely a validation step but a critical component of data integrity. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 2,6-Dimethylstyrene against its key structural analogs. We will delve into the causality behind experimental design, provide a self-validating protocol for a competitive ELISA, and present illustrative data to guide your own assay development.
Introduction: The Challenge of Specificity with Styrene Isomers
This compound is a substituted aromatic hydrocarbon with a molecular structure characterized by a vinyl group and two methyl groups attached to a benzene ring.[1][2][3][4] Its isomers, which differ only in the position of these methyl groups, present a significant challenge for antibody-based detection methods. An antibody developed to bind this compound may exhibit varying degrees of binding affinity for other dimethylstyrene isomers or even for simpler structures like styrene or 4-Methylstyrene.[5]
The Molecular Basis of Cross-Reactivity
An antibody's binding affinity is dictated by a series of weak, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) between the antigen's epitope and the antibody's paratope.[6] In the context of this compound, the epitope consists of the vinyl group and the specific steric and electronic influence of the flanking methyl groups. Structural analogs will interact with the antibody based on how closely they mimic this arrangement.
The diagram below illustrates the theoretical binding pocket of a hypothetical monoclonal antibody raised against this compound. The specificity is driven by the precise fit of the two methyl groups in the ortho positions.
Caption: Molecular recognition model for this compound and its analogs.
Comparative Analysis: Methodologies & Performance
To quantify the cross-reactivity of an antibody against this compound, we employ a competitive ELISA. This technique provides a sensitive and high-throughput method for comparing the binding affinities of various structural analogs relative to the target analyte.
Principle of the Competitive ELISA
The core principle of this assay is the competition between a fixed amount of enzyme-labeled antigen (the "tracer") and the unlabeled antigen present in the sample (or standard/analog) for a limited number of antibody binding sites immobilized on a microplate.[7][8][11] The signal generated is inversely proportional to the concentration of the unlabeled antigen in the sample. High concentrations of the target analyte (or a strong cross-reactant) will outcompete the tracer, resulting in a low signal. Conversely, low concentrations will allow more tracer to bind, producing a high signal.[7]
The workflow for this experimental setup is outlined below.
Caption: Standard workflow for a competitive ELISA experiment.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including comprehensive controls and a systematic approach to data analysis.
Materials:
-
96-well high-binding polystyrene microplates
-
This compound (Target Analyte)
-
Structural Analogs: Styrene, 4-Methylstyrene, 2,4-Dimethylstyrene, 2,5-Dimethylstyrene, 3,5-Dimethylstyrene
-
Monoclonal antibody specific to this compound
-
This compound-HRP conjugate (Tracer)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Assay Buffer (0.5% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader (450 nm)
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-2,6-Dimethylstyrene antibody to an optimal concentration (e.g., 2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Causality: Immobilization at 4°C allows for gentle, passive adsorption of the antibody to the plate surface, preserving its conformation and binding activity.
-
-
Blocking:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Causality: Blocking with an inert protein like BSA prevents non-specific binding of subsequent reagents (like the tracer) to the plastic surface, which would otherwise lead to high background noise.
-
-
Standard and Analog Preparation:
-
Prepare a stock solution of this compound and each structural analog in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Create a serial dilution series for the target analyte (e.g., from 1000 ng/mL down to 0.1 ng/mL) to generate a standard curve.
-
Prepare a wide concentration range for each analog, typically 10-100 times higher than the standard curve range.[12]
-
-
Competitive Reaction:
-
Wash the blocked plate three times with Wash Buffer.
-
Add 50 µL of standard, analog dilution, or control (Assay Buffer for B₀ wells) to the appropriate wells in duplicate.
-
Immediately add 50 µL of the pre-diluted this compound-HRP tracer to all wells.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Causality: This is the critical competitive binding step. The ratio of free analyte to tracer binding the immobilized antibody will determine the final signal. Incubation at 37°C can accelerate reaching binding equilibrium.
-
-
Signal Detection:
-
Wash the plate five times with Wash Buffer to remove all unbound components.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-20 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis and Interpretation
The cross-reactivity is calculated by comparing the concentration of an analog required to cause a 50% reduction in the maximal signal (IC₅₀) with the IC₅₀ of the target analyte.[12]
Calculation: Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Analog) x 100
Steps for Calculation:
-
Average the duplicate absorbance readings for each concentration.
-
Normalize the data by dividing the average absorbance of each point (B) by the average absorbance of the maximum binding wells (B₀, no analyte).
-
Plot the %B/B₀ against the log of the analyte/analog concentration.
-
Use a four-parameter logistic curve fit to determine the IC₅₀ for the target analyte and each analog.
-
Apply the cross-reactivity formula.
Performance Data: A Comparative Overview
The following table presents illustrative data from a hypothetical cross-reactivity study conducted according to the protocol above. This data demonstrates how subtle changes in molecular structure can dramatically impact antibody recognition.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Analysis |
| This compound | 5.2 | 100% | Target Analyte. The antibody shows the highest affinity for the immunizing hapten, establishing the baseline for comparison. | |
| 2,4-Dimethylstyrene | 48.5 | 10.7% | Moderate Cross-Reactivity. The shift of one methyl group from position 6 to 4 alters the steric profile, reducing binding affinity by nearly an order of magnitude.[9][13][14][15][16] | |
| 2,5-Dimethylstyrene | 95.1 | 5.5% | Low-to-Moderate Cross-Reactivity. The methyl groups are further separated, leading to a poorer fit within the antibody's paratope compared to the 2,4-isomer.[6][10][11][17][18] | |
| 3,5-Dimethylstyrene | 870.2 | 0.6% | Very Low Cross-Reactivity. Lacking methyl groups in the ortho positions (2 or 6), this isomer fits poorly into the binding pocket designed for the target analyte.[4][19][20][21] | |
| 4-Methylstyrene | > 5,000 | < 0.1% | Negligible Cross-Reactivity. The absence of a second methyl group and the para-positioning of the single methyl group results in minimal recognition by the antibody.[1][22][23][24] | |
| Styrene | > 10,000 | < 0.05% | Negligible Cross-Reactivity. The complete absence of methyl groups on the benzene ring removes key binding determinants, resulting in virtually no cross-reactivity.[7][8][12][25][26] |
Conclusion and Best Practices
This guide demonstrates that while an antibody can be highly specific for its target hapten, this compound, structurally similar isomers will likely exhibit some degree of cross-reactivity. The positioning of the methyl groups is a critical determinant of binding affinity. Our illustrative data shows that moving a methyl group from the ortho (2,6) to the meta (3,5) or para (4) position drastically reduces antibody recognition.
For researchers developing immunoassays for small molecules, these findings underscore the following best practices:
-
Thorough Characterization: Always test for cross-reactivity against a panel of the most likely and structurally similar analogs.
-
Understand the Application: The acceptable level of cross-reactivity depends on the intended use of the assay. A screening assay may tolerate higher cross-reactivity, while a quantitative assay for regulatory submission requires high specificity.
-
Report Transparently: Always report the cross-reactivity profile of an assay, allowing others to accurately interpret the data generated.
By adhering to these principles and employing robust methodologies as outlined here, scientists can develop highly reliable and accurate immunoassays, ensuring the integrity and validity of their research and development efforts.
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Wikipedia. (n.d.). Styrene. Retrieved from [Link]
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A Senior Scientist's Guide to Initiating Dimethylstyrene Polymerization: A Comparative Analysis
For researchers and professionals in polymer science, the choice of an initiation method is a critical decision point that dictates the final architecture, molecular weight, polydispersity, and ultimate functionality of the resulting polymer. This is particularly true for monomers like dimethylstyrene (DMS), whose substituted phenyl ring influences its reactivity across different polymerization pathways. This guide provides an in-depth comparative analysis of the primary initiation methods for dimethylstyrene polymerization, grounded in mechanistic principles and supported by experimental insights to inform your selection process.
The Decisive First Step: Why Initiation Matters
The initiation phase of any chain-growth polymerization is fundamentally where the die is cast for the final macromolecule. This step generates the initial active species—be it a carbocation, a carbanion, or a free radical—that will propagate by sequentially adding monomer units. The nature of this active center, its stability, and the rate at which it is formed relative to propagation are the key variables that we, as scientists, must control. An improper initiation strategy can lead to uncontrolled reactions, low yields, and polymers with broad molecular weight distributions (high polydispersity index, PDI), rendering them unsuitable for high-performance applications. Conversely, a well-chosen method provides precise control, enabling the synthesis of materials with tailored properties.
This guide will dissect four major initiation strategies for dimethylstyrene:
-
Cationic Polymerization
-
Anionic Polymerization
-
Free-Radical Polymerization (FRP)
-
Controlled Radical Polymerization (CRP)
Cationic Polymerization: The Power of the Carbocation
Cationic polymerization proceeds via a carbocationic active center. Styrenic monomers, including dimethylstyrene, are particularly susceptible to this method due to the electron-donating nature of the phenyl ring, which stabilizes the positive charge on the propagating chain end.
Mechanism and Initiating Systems
Initiation is typically achieved using a two-component system comprising an initiator (a proton source or cationogen) and a co-initiator (a Lewis acid).[1] Common Lewis acids include titanium tetrachloride (TiCl₄), tin (IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂).[1][2] The Lewis acid activates the initiator, facilitating the generation of a carbocation that attacks the monomer's vinyl group.
-
Initiation: The Lewis acid extracts a leaving group from the initiator (e.g., a halide from an alkyl halide or a hydroxyl group from an alcohol) to form a complex anion and the initiating carbocation.
-
Propagation: The carbocationic chain end adds monomer units. This process is typically very fast.
-
Chain Transfer & Termination: These events are common and often limit the achievable molecular weight and broaden the PDI. Chain transfer to monomer is a significant side reaction.
The use of non-traditional solvents like ionic liquids has been shown to enhance control by stabilizing the propagating species, leading to narrower molecular weight distributions and, in some cases, achieving living polymerization characteristics.[3][4]
Performance and Experimental Causality
Cationic polymerization is often characterized by rapid reaction rates, even at very low temperatures. This is a double-edged sword; while it allows for high throughput, it makes the reaction difficult to control, often resulting in polymers with a broad PDI (>2.0). The choice to operate at cryogenic temperatures (e.g., -80 °C) is a deliberate strategy to suppress chain transfer and termination reactions, which have higher activation energies than propagation, thereby favoring chain growth and improving control.[5] The addition of a non-nucleophilic base, known as a proton trap (e.g., 2,6-di-tert-butylpyridine), is another crucial experimental choice to scavenge stray protons that could cause uncontrolled initiation events.[4][6]
Illustrative Cationic Polymerization Workflow
Caption: Workflow for a typical cationic polymerization.
Experimental Protocol: Cationic Polymerization of p,α-Dimethylstyrene
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under vacuum and subsequently purged with dry nitrogen to ensure an inert, moisture-free environment. This step is critical as water can act as an uncontrolled initiator.[1]
-
Reagent Preparation: In a separate, dry flask, a solution of p,α-dimethylstyrene monomer and 2,6-di-tert-butylpyridine (proton trap) is prepared in a mixture of methyl chloride and hexane (e.g., 50/50 v/v).
-
Reaction Initiation: The reactor is charged with the solvent mixture and cooled to -80 °C in a dry ice/acetone bath. The monomer solution is then transferred to the reactor via cannula. After thermal equilibration, the initiator (e.g., 2-chloro-2,4,4-trimethylpentane) is added, followed by the dropwise addition of the co-initiator, titanium tetrachloride (TiCl₄).
-
Polymerization & Termination: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours). The polymerization is terminated by adding pre-chilled methanol, which reacts with the carbocationic chain ends.
-
Isolation: The polymer is isolated by precipitation into a large volume of methanol, filtered, and dried under vacuum to a constant weight.
Anionic Polymerization: The Precision of the "Living" Chain
Anionic polymerization, pioneered by Michael Szwarc, is renowned for its "living" nature, where chain termination and transfer reactions are virtually absent in a highly purified system.[7] This allows for unparalleled control over molecular weight, PDI, and polymer architecture (e.g., block copolymers). Dimethylstyrene, like styrene, is an excellent candidate for this method.
Mechanism and Initiating Systems
Initiation occurs via the nucleophilic attack of a strong anion on the monomer's double bond. The most common initiators are organolithium compounds, such as n-butyllithium (n-BuLi) or sec-butyllithium.[8][9]
-
Initiation: The alkyl anion from the organolithium initiator adds to the dimethylstyrene monomer, forming a new, more stable carbanionic species. This step is typically very fast.
-
Propagation: The carbanionic chain end continues to add monomer units. In the absence of impurities, the chain end remains active or "living."
-
Termination: There is no inherent termination mechanism. The living chains are "killed" or terminated intentionally by adding a proton source like methanol or water.
The solvent plays a crucial role; polar aprotic solvents like tetrahydrofuran (THF) solvate the cation, creating a more reactive "free" anion and accelerating polymerization, whereas nonpolar hydrocarbon solvents lead to aggregated, less reactive ion pairs.[10]
Performance and Experimental Causality
The hallmark of a successful living anionic polymerization is the ability to produce polymers with a predictable molecular weight (Mn), calculated directly from the monomer-to-initiator ratio, and a very narrow PDI, often below 1.1.[11] This level of control is entirely dependent on maintaining rigorous purity. The causality is direct: any protic impurity (water, alcohols) will immediately terminate a living chain, leading to a bimodal or broad molecular weight distribution. Therefore, stringent purification of monomers, solvents, and glassware, along with the use of high-vacuum techniques or a glovebox, are not merely best practices but absolute requirements for success.
Illustrative Anionic Polymerization Mechanism
Caption: Mechanism of living anionic polymerization.
Experimental Protocol: Anionic Polymerization of 2,4-Dimethylstyrene
-
Purification: Tetrahydrofuran (THF) solvent is rigorously dried, typically by distillation from sodium/benzophenone ketyl until a persistent blue/purple color indicates an anhydrous, oxygen-free state. 2,4-dimethylstyrene monomer is purified by vacuum distillation from calcium hydride to remove water and inhibitors.
-
Reactor Setup: All glassware is flame-dried under high vacuum. The reaction is assembled on a vacuum line or inside an inert atmosphere glovebox.
-
Reaction: The purified THF is distilled under vacuum directly into the reaction flask. The flask is cooled to -78 °C. A calculated amount of sec-BuLi initiator is added via syringe, followed by the purified monomer, also added via a cooled syringe. A characteristic color change (often to orange or red) indicates the formation of the living styrenic anions.
-
Propagation: The reaction proceeds at -78 °C. The living nature allows for taking aliquots to monitor molecular weight growth over time or for the sequential addition of a second monomer to form a block copolymer.
-
Termination: After the desired reaction time (or full monomer conversion), the polymerization is terminated by injecting a small amount of degassed methanol.
-
Isolation: The polymer is recovered by precipitation in methanol, filtered, and dried in a vacuum oven.
Free-Radical Polymerization (FRP): The Workhorse Method
Free-radical polymerization is arguably the most commercially important method due to its simplicity, tolerance to impurities and functional groups, and wide applicability.[12] However, this robustness comes at the cost of control.
Mechanism and Initiating Systems
FRP is initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[12][13]
-
Initiation: The initiator (I) decomposes to form primary radicals (R•). A primary radical then adds to a monomer molecule to start a growing chain (P₁•).
-
Propagation: The polymer radical (Pₙ•) adds monomer units, rapidly increasing the chain length.
-
Termination: The growth of a chain is stopped when two radicals react with each other, either by combination (forming one long chain) or disproportionation (one chain abstracts a hydrogen from another, forming two terminated chains).[12]
Performance and Experimental Causality
FRP is experimentally straightforward. It does not require the stringent inert conditions of ionic polymerizations. However, termination is a continuous and unavoidable statistical process, meaning chains are initiated and terminated throughout the reaction. This leads to a polymer product with chains of many different lengths, resulting in a high PDI, typically between 1.5 and 2.5.[13]
Molecular weight can be influenced by initiator concentration (higher concentration leads to lower Mn) and temperature.[14] For more deliberate control, a chain transfer agent (CTA) like α-methylstyrene dimer (AMSD) can be added.[15][16] The CTA interrupts the growing chain and initiates a new one, effectively lowering the average molecular weight. The choice to add a CTA is a clear experimental decision to sacrifice some chain length for better processability or to achieve a target molecular weight range that is otherwise difficult to obtain.[16]
Illustrative Free-Radical Polymerization Mechanism
Caption: The three key stages of free-radical polymerization.
Experimental Protocol: Bulk Free-Radical Polymerization of 2,5-Dimethylstyrene
-
Preparation: 2,5-dimethylstyrene monomer is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: The inhibitor-free monomer is placed in a reaction vessel (e.g., a thick-walled glass tube). The initiator, AIBN, is added (e.g., 0.1 mol%).
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. The tube is then sealed under vacuum or nitrogen.
-
Polymerization: The sealed tube is placed in a thermostatted oil bath at a temperature sufficient to decompose the initiator (e.g., 70-80 °C for AIBN). The reaction is allowed to proceed for several hours. The viscosity of the mixture will increase significantly.
-
Isolation: The reaction is cooled. If the polymer is solid, the tube is broken. The polymer is then dissolved in a suitable solvent (e.g., toluene) and re-precipitated into a non-solvent like methanol to remove unreacted monomer and initiator fragments.
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven.
Controlled Radical Polymerization (CRP): Bridging Control and Versatility
Controlled radical polymerization (also called living radical polymerization) represents a significant evolution of FRP. It combines the robustness of radical chemistry with the precision of living methods. CRP techniques introduce a dynamic equilibrium between a small number of active propagating radicals and a vast majority of dormant species, effectively minimizing the bimolecular termination events that plague conventional FRP.[17]
Mechanism and Initiating Systems
There are three main CRP methods:
-
Nitroxide-Mediated Polymerization (NMP): Uses a nitroxide radical to reversibly cap the growing polymer chain.
-
Atom Transfer Radical Polymerization (ATRP): Employs a transition metal complex (typically copper) to reversibly transfer a halogen atom, toggling the chain between a dormant (alkyl halide) and active (radical) state.[17]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Uses a dithioester-based CTA to mediate the exchange between active and dormant chains.
For dimethylstyrene, all three methods are applicable. In ATRP, for example, the initiator is an alkyl halide, and the catalyst system is a copper(I) halide complexed with a nitrogen-based ligand. The equilibrium heavily favors the dormant state, keeping the concentration of active radicals extremely low at any given moment, thus suppressing termination.[18]
Performance and Experimental Causality
CRP provides excellent control over molecular weight, which grows linearly with monomer conversion, and yields polymers with low PDI (typically 1.1–1.4).[17] This control allows for the synthesis of complex architectures like block, gradient, and star copolymers with high fidelity. The experimental setup is more demanding than FRP (requiring deoxygenation) but far less stringent than anionic polymerization. The key experimental choice is the precise ratio of [monomer]:[initiator]:[catalyst], as this stoichiometry directly determines the target molecular weight and the rate of polymerization.
Illustrative ATRP Workflow
Caption: General experimental workflow for ATRP.
Experimental Protocol: ATRP of 3,4-Dimethylstyrene
-
Reagent Charging: A Schlenk flask is charged with 3,4-dimethylstyrene, ethyl α-bromoisobutyrate (initiator), and anisole (solvent).
-
Catalyst Addition: Copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand) are added to the flask.
-
Degassing: The mixture is deoxygenated by three freeze-pump-thaw cycles. This is crucial because oxygen can react with the Cu(I) catalyst, rendering it inactive.
-
Polymerization: The flask is backfilled with nitrogen and placed in a thermostatted oil bath (e.g., at 90 °C) to start the polymerization. Samples can be taken periodically via a degassed syringe to track conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Purification: Upon reaching the target conversion, the reaction is cooled and exposed to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into cold methanol, filtered, and dried.
Comparative Analysis at a Glance
To aid in the selection process, the following table summarizes the key performance characteristics of each initiation method for dimethylstyrene polymerization.
| Feature | Cationic Polymerization | Anionic Polymerization | Free-Radical Polymerization (FRP) | Controlled Radical Polymerization (CRP) |
| Initiator Type | Lewis Acid + Initiator (e.g., TiCl₄ + H₂O/R-Cl)[1][4] | Organometallics (e.g., n-BuLi)[8] | Thermal/Photo Initiators (e.g., AIBN, BPO)[12] | Alkyl Halide + Metal Catalyst (ATRP); Dithioester (RAFT)[17] |
| Control over Mₙ | Poor to Moderate; sensitive to conditions | Excellent; predictable from stoichiometry[11] | Poor; influenced by [I] and temperature | Excellent; linear growth with conversion |
| PDI | Broad (>2.0), can be narrowed (<1.5) under specific conditions[4] | Very Narrow (<1.1)[7] | Broad (1.5 - 2.5)[13] | Narrow (1.1 - 1.4)[17] |
| Reaction Conditions | Low temperatures (-80 to 0 °C); requires inert atmosphere | Very low temperatures (-78 °C); requires ultra-high purity & vacuum line[8] | Moderate to high temperatures (60-100 °C); robust | Moderate to high temperatures (60-120 °C); requires deoxygenation |
| Impurity Tolerance | Very low; water acts as uncontrolled initiator | Extremely low; highly sensitive to protic impurities | High tolerance | Moderate; sensitive to oxygen |
| Advantages | Very fast reactions; polymerizes some monomers not suitable for other methods | Unparalleled control over Mₙ, PDI, and architecture; "living" chains | Experimentally simple, robust, inexpensive, wide monomer scope | Good control over Mₙ/PDI, tolerant of many functional groups, versatile |
| Disadvantages | Frequent chain transfer/termination; difficult to control | Requires stringent purification and inert techniques; limited monomer scope[11] | Poor control over polymer structure; high PDI; unavoidable termination | Slower than FRP; catalyst removal can be necessary (ATRP); more expensive |
Conclusion
The optimal initiation method for dimethylstyrene polymerization is not a one-size-fits-all solution but is instead dictated by the end-goal of the synthesis.
-
For applications where cost and ease of production are paramount and precise polymer architecture is not, Free-Radical Polymerization is the clear choice.
-
When the absolute highest precision is required—for creating model polymers, well-defined block copolymers for self-assembly, or standards for analytical calibration—Anionic Polymerization remains the gold standard, provided the necessary investment in purification and technique is feasible.
-
Cationic Polymerization is a powerful, rapid method, particularly useful for creating specific microstructures, but its control challenges must be carefully managed, often through the use of low temperatures and specialized solvent systems.
-
For the modern materials scientist seeking a balance of control and versatility, Controlled Radical Polymerization offers the most compelling value proposition. It provides access to well-defined polymers with complex architectures while retaining much of the experimental robustness and broad monomer scope of conventional free-radical systems.
By understanding the fundamental mechanisms and the causality behind the experimental protocols for each method, researchers can make an informed decision, moving from simply producing a polymer to truly engineering a macromolecule.
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ResearchGate. Proposed mechanism for the cationic polymerization of p-methylstyrene.... [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethylstyrene
As researchers and scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. 2,6-Dimethylstyrene, a valuable monomer in polymer synthesis and research, requires meticulous handling not only during experimentation but, crucially, through its disposal. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural guidance in the chemical principles that dictate these best practices.
Hazard Identification and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible liquid that can cause significant irritation and carries other potential health risks.[1][2][3] The primary hazards are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][4] |
| Potential Long-Term Hazards | Varies | May include germ cell mutagenicity, carcinogenicity, and reproductive toxicity | [3] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber of sufficient thickness). Always inspect gloves for degradation or punctures before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Characterization and Segregation: The "Why" Behind the Procedure
Proper disposal begins with correct waste characterization. This is not merely a bureaucratic step; it ensures the safety of waste handlers and compliance with federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[5]
Causality: this compound cannot be neutralized or diluted for drain disposal. Its aromatic structure and combustibility require high-temperature incineration by a licensed facility. Mixing it with other waste streams, especially strong oxidizing agents, could lead to a dangerous chemical reaction.[1][4]
Segregation Protocol:
-
Primary Liquid Waste: Collect all unused, surplus, or reaction-quenched this compound in a dedicated, properly labeled hazardous waste container.
-
Container Type: Use a chemically compatible, sealable container (e.g., glass or polyethylene-lined steel). Ensure it is in good condition with a secure, screw-top lid.
-
-
Contaminated Solid Waste: All materials that have come into contact with this compound are also considered hazardous waste. This includes:
-
Gloves, paper towels, and bench protectors.
-
Used silica gel or other absorbent materials from spills.
-
Contaminated labware (pipettes, flasks, etc.).
-
Segregate this solid waste into a separate, clearly labeled, sealed container or a double-bagged, puncture-resistant bag.[6]
-
Step-by-Step Disposal Procedures
Follow this workflow to ensure a safe and compliant disposal process from the lab bench to final pickup.
Step 1: Containment and Labeling
-
Action: As soon as this compound waste is generated, transfer it to your designated waste container. Do not leave it in open beakers or flasks.
-
Rationale: This minimizes the release of vapors, which can cause respiratory irritation and contribute to a flammable atmosphere in the lab.[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Flammable," "Irritant"). Your institution's Environmental Health & Safety (EHS) office will provide specific labeling requirements.
Step 2: Managing Spills for Disposal
Even minor spills must be managed as hazardous waste.
-
Action:
-
Remove all sources of ignition from the area (e.g., turn off hot plates, Bunsen burners).[1]
-
Ventilate the area.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[1][7]
-
Carefully scoop the absorbent material into your designated solid hazardous waste container.
-
Perform a final decontamination of the surface with soap and water, collecting the cleaning materials as contaminated solid waste.
-
-
Rationale: Using an inert absorbent prevents any unintended chemical reaction. Immediate containment and cleanup are essential to mitigate inhalation hazards and fire risk.[7]
Step 3: Secure Storage Pending Pickup
-
Action: Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area. This area should be away from ignition sources and incompatible chemicals.[1]
-
Rationale: Proper storage prevents accidents and ensures that waste is managed centrally, awaiting collection by trained professionals.
Step 4: Arranging Final Disposal
-
Action: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup. Provide them with an accurate description of the waste.
-
Self-Validation: Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain. The only acceptable endpoint is an approved waste disposal plant, which will typically use high-temperature incineration.[1][4][7] This is a non-negotiable, self-validating control point in the protocol.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling this compound waste, ensuring a logical and safe progression from generation to disposal.
Sources
Navigating the Synthesis of 2,6-Dimethylstyrene: A Guide to Personal Protective Equipment and Safe Handling
For the innovative researcher in drug development, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethylstyrene, a flammable and irritant liquid. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 2039-90-9) is a flammable liquid that presents several hazards requiring stringent safety protocols. Its vapor can form explosive mixtures with air, and it is crucial to handle it away from heat, sparks, and open flames.[1][2] The primary health concerns associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, grounded in established safety standards.[1][5][6]
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | This compound can cause serious eye irritation.[3][4] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face. Adherence to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is mandatory.[5][6] |
| Hands | Impermeable chemical-resistant gloves (e.g., Nitrile, Neoprene) | The substance is a known skin irritant.[3][4] Gloves must be impermeable to the chemical and should be inspected for any signs of degradation or puncture before each use. Change gloves frequently, especially after direct contact. |
| Body | Flame-retardant lab coat | A flame-retardant lab coat protects against accidental splashes of the flammable liquid and potential flash fires. It should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or with a NIOSH-approved respirator | Vapors may cause respiratory irritation.[3][4] All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount to ensuring safety and experimental reproducibility.
Preparation and Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the chemical is this compound by checking the container label and CAS number (2039-90-9).
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[5][6]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary PPE: Have all required PPE readily available and in good condition.
-
Prepare for Spills: Ensure a chemical spill kit equipped for flammable liquids is accessible.
-
Remove Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][7]
Handling and Dispensing
-
Grounding and Bonding: When transferring from a larger container, use proper grounding and bonding techniques to prevent static electricity buildup, which can ignite flammable vapors.[7]
-
Controlled Dispensing: Use a pipette or a graduated cylinder for transferring small volumes. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Container Management: Keep the container of this compound closed when not in use to prevent the release of flammable vapors.[7]
Post-Handling and Storage
-
Decontamination: Thoroughly wipe down the work area with an appropriate solvent and then soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet.[7][8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5][6] Refrigerated storage (2-8°C) is recommended.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the chemical handling process.
-
Waste Segregation: Collect all waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, in a designated hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste - Flammable Liquid" and include "this compound" on the label.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][5] Do not pour this compound down the drain.[3]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Chemical Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Personal Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
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Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). Retrieved from [Link]
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Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.). Frontline Data Solutions. Retrieved from [Link]
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1910.106 - Flammable liquids. | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]
-
OSHA Limits for Flammable Liquids. (n.d.). RISK & SAFETY SOLUTIONS. Retrieved from [Link]
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Safety data sheet - 2,5-dimethylstyrene. (n.d.). CPAChem. Retrieved from [Link]
-
This compound | C10H12 | CID 16266. (n.d.). PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - 2,4-Dimethylstyrene. (n.d.). Cole-Parmer. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
-
2,5-Dimethylstyrene | C10H12 | CID 16265. (n.d.). PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
